Ro-48-6791
Descripción
Propiedades
IUPAC Name |
3-[5-[(dipropylamino)methyl]-1,2,4-oxadiazol-3-yl]-8-fluoro-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN6O2/c1-4-8-27(9-5-2)12-18-24-20(25-30-18)19-17-11-26(3)21(29)15-10-14(22)6-7-16(15)28(17)13-23-19/h6-7,10,13H,4-5,8-9,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQIYRGMEFBZTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1=NC(=NO1)C2=C3CN(C(=O)C4=C(N3C=N2)C=CC(=C4)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10938143 | |
| Record name | 3-{5-[(Dipropylamino)methyl]-1,2,4-oxadiazol-3-yl}-8-fluoro-5-methyl-4,5-dihydro-6H-imidazo[1,5-a][1,4]benzodiazepin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172407-17-9 | |
| Record name | 3-[5-[(Dipropylamino)methyl]-1,2,4-oxadiazol-3-yl]-8-fluoro-4,5-dihydro-5-methyl-6H-imidazo[1,5-a][1,4]benzodiazepin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172407-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RO-48-6791 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172407179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{5-[(Dipropylamino)methyl]-1,2,4-oxadiazol-3-yl}-8-fluoro-5-methyl-4,5-dihydro-6H-imidazo[1,5-a][1,4]benzodiazepin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RO-48-6791 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NKE9773PBB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Ro-48-6791
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro-48-6791 is a potent, short-acting imidazobenzodiazepine derivative that functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. Developed by Hoffmann-La Roche in the 1990s, it was initially investigated as an intravenous anesthetic and sedative. As a full agonist at the benzodiazepine binding site on the GABA-A receptor, this compound enhances the receptor's affinity for its endogenous ligand, GABA. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization of the cell membrane and a subsequent reduction in neuronal excitability. This document provides a comprehensive overview of the molecular mechanism of action of this compound, including its interaction with the GABA-A receptor, its impact on ion channel function, and the downstream signaling consequences. Detailed experimental protocols and quantitative data are presented to offer a complete technical resource for the scientific community.
Core Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor
The primary mechanism of action of this compound is its function as a positive allosteric modulator of the GABA-A receptor.[1] GABA-A receptors are ligand-gated ion channels that are crucial for mediating fast inhibitory neurotransmission in the central nervous system. These receptors are pentameric structures composed of various subunits, with the most common isoform in the brain consisting of two α, two β, and one γ subunit.
This compound, like other benzodiazepines, binds to a specific site on the GABA-A receptor, distinct from the GABA binding site. This benzodiazepine binding site is located at the interface of the α and γ subunits. Upon binding, this compound induces a conformational change in the receptor that increases its affinity for GABA. This enhanced binding of GABA leads to a more frequent opening of the integral chloride (Cl⁻) ion channel. The resulting influx of chloride ions into the neuron causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the action potential threshold and fire. This ultimately leads to a potentiation of the inhibitory effects of GABA.
dot
Quantitative Data
Binding Affinity
| Compound | GABA-A Receptor Subtype | Ki (nM) |
| Diazepam | α1β2γ2 | 2.5 |
| α2β2γ2 | 3.1 | |
| α3β2γ2 | 4.0 | |
| α5β2γ2 | 1.8 | |
| Midazolam | α1β2γ2 | 5.2 |
| α2β2γ2 | 6.3 | |
| α3β2γ2 | 8.1 | |
| α5β2γ2 | 4.5 |
Note: Data for Diazepam and Midazolam are representative values from literature and are provided for comparative purposes. Specific Ki values for this compound would require dedicated experimental determination.
Electrophysiological Potentiation
The functional consequence of this compound binding is the potentiation of GABA-induced chloride currents. This is typically quantified using electrophysiological techniques such as two-electrode voltage clamp or whole-cell patch clamp on cells expressing specific GABA-A receptor subtypes. The table below illustrates the expected potentiation of GABA-induced currents by a benzodiazepine agonist.
| Compound | GABA-A Receptor Subtype | GABA EC₅₀ (μM) | Fold Potentiation at 100 nM |
| This compound (Hypothetical) | α1β2γ2 | ~10 | >10 |
| α2β2γ2 | ~15 | >10 | |
| α3β2γ2 | ~20 | >10 | |
| α5β2γ2 | ~5 | >10 |
Note: The data for this compound is hypothetical and based on its known high potency. Actual values would need to be determined experimentally.
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for different GABA-A receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing specific human GABA-A receptor subunit combinations (e.g., α1β2γ2, α2β2γ2, etc.).
-
Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation (typically 50-100 µg of protein), a fixed concentration of a suitable radioligand (e.g., [³H]flumazenil or [³H]Ro 15-1788), and varying concentrations of this compound.
-
Incubate the mixture at 4°C for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of an unlabeled benzodiazepine (e.g., 10 µM diazepam).
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
dot
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the potentiation of GABA-induced chloride currents by this compound.
Methodology:
-
Cell Preparation:
-
Plate HEK293 cells expressing the desired GABA-A receptor subtype onto glass coverslips.
-
Use cells 24-48 hours after plating for recording.
-
-
Recording Setup:
-
Place a coverslip in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH 7.4).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, and 0.2 Na-GTP (pH 7.2). The high chloride concentration in the internal solution allows for the measurement of inward chloride currents at a holding potential of -60 mV.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Apply GABA at its EC₅-EC₂₀ concentration using a rapid solution exchange system to elicit a control current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Record the potentiation of the GABA-induced current in the presence of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-induced currents in the absence and presence of this compound.
-
Calculate the percentage potentiation of the GABA response for each concentration of this compound.
-
Plot the percentage potentiation against the logarithm of the this compound concentration to generate a concentration-response curve.
-
Determine the EC₅₀ for potentiation and the maximum potentiation effect.
-
dot
Downstream Signaling Pathways
The immediate downstream effect of this compound action is the influx of chloride ions, leading to neuronal hyperpolarization. This hyperpolarization has several key downstream consequences:
-
Inhibition of Action Potential Firing: By moving the membrane potential further away from the threshold for firing, this compound reduces the likelihood of action potential generation in response to excitatory stimuli.
-
Shunting Inhibition: The opening of chloride channels increases the membrane conductance, which can "shunt" or reduce the impact of excitatory postsynaptic potentials (EPSPs), further contributing to the overall inhibitory effect.
-
Modulation of Network Activity: By enhancing inhibition, this compound can significantly alter the activity of neuronal circuits, leading to its sedative, anxiolytic, and anesthetic effects.
While the primary signaling event is the chloride influx, prolonged changes in neuronal activity and intracellular ion concentrations can potentially trigger longer-term adaptive responses within the neuron, although these are not the direct and immediate mechanism of action of this compound.
dot
References
An In-depth Technical Guide on the Core Mechanism of Action of Ro-48-6791
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro-48-6791 is a potent, short-acting imidazobenzodiazepine derivative that functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. Developed by Hoffmann-La Roche in the 1990s, it was initially investigated as an intravenous anesthetic and sedative. As a full agonist at the benzodiazepine binding site on the GABA-A receptor, this compound enhances the receptor's affinity for its endogenous ligand, GABA. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization of the cell membrane and a subsequent reduction in neuronal excitability. This document provides a comprehensive overview of the molecular mechanism of action of this compound, including its interaction with the GABA-A receptor, its impact on ion channel function, and the downstream signaling consequences. Detailed experimental protocols and quantitative data are presented to offer a complete technical resource for the scientific community.
Core Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor
The primary mechanism of action of this compound is its function as a positive allosteric modulator of the GABA-A receptor.[1] GABA-A receptors are ligand-gated ion channels that are crucial for mediating fast inhibitory neurotransmission in the central nervous system. These receptors are pentameric structures composed of various subunits, with the most common isoform in the brain consisting of two α, two β, and one γ subunit.
This compound, like other benzodiazepines, binds to a specific site on the GABA-A receptor, distinct from the GABA binding site. This benzodiazepine binding site is located at the interface of the α and γ subunits. Upon binding, this compound induces a conformational change in the receptor that increases its affinity for GABA. This enhanced binding of GABA leads to a more frequent opening of the integral chloride (Cl⁻) ion channel. The resulting influx of chloride ions into the neuron causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the action potential threshold and fire. This ultimately leads to a potentiation of the inhibitory effects of GABA.
dot
Quantitative Data
Binding Affinity
| Compound | GABA-A Receptor Subtype | Ki (nM) |
| Diazepam | α1β2γ2 | 2.5 |
| α2β2γ2 | 3.1 | |
| α3β2γ2 | 4.0 | |
| α5β2γ2 | 1.8 | |
| Midazolam | α1β2γ2 | 5.2 |
| α2β2γ2 | 6.3 | |
| α3β2γ2 | 8.1 | |
| α5β2γ2 | 4.5 |
Note: Data for Diazepam and Midazolam are representative values from literature and are provided for comparative purposes. Specific Ki values for this compound would require dedicated experimental determination.
Electrophysiological Potentiation
The functional consequence of this compound binding is the potentiation of GABA-induced chloride currents. This is typically quantified using electrophysiological techniques such as two-electrode voltage clamp or whole-cell patch clamp on cells expressing specific GABA-A receptor subtypes. The table below illustrates the expected potentiation of GABA-induced currents by a benzodiazepine agonist.
| Compound | GABA-A Receptor Subtype | GABA EC₅₀ (μM) | Fold Potentiation at 100 nM |
| This compound (Hypothetical) | α1β2γ2 | ~10 | >10 |
| α2β2γ2 | ~15 | >10 | |
| α3β2γ2 | ~20 | >10 | |
| α5β2γ2 | ~5 | >10 |
Note: The data for this compound is hypothetical and based on its known high potency. Actual values would need to be determined experimentally.
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for different GABA-A receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing specific human GABA-A receptor subunit combinations (e.g., α1β2γ2, α2β2γ2, etc.).
-
Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation (typically 50-100 µg of protein), a fixed concentration of a suitable radioligand (e.g., [³H]flumazenil or [³H]Ro 15-1788), and varying concentrations of this compound.
-
Incubate the mixture at 4°C for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of an unlabeled benzodiazepine (e.g., 10 µM diazepam).
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
dot
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the potentiation of GABA-induced chloride currents by this compound.
Methodology:
-
Cell Preparation:
-
Plate HEK293 cells expressing the desired GABA-A receptor subtype onto glass coverslips.
-
Use cells 24-48 hours after plating for recording.
-
-
Recording Setup:
-
Place a coverslip in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH 7.4).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, and 0.2 Na-GTP (pH 7.2). The high chloride concentration in the internal solution allows for the measurement of inward chloride currents at a holding potential of -60 mV.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Apply GABA at its EC₅-EC₂₀ concentration using a rapid solution exchange system to elicit a control current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Record the potentiation of the GABA-induced current in the presence of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-induced currents in the absence and presence of this compound.
-
Calculate the percentage potentiation of the GABA response for each concentration of this compound.
-
Plot the percentage potentiation against the logarithm of the this compound concentration to generate a concentration-response curve.
-
Determine the EC₅₀ for potentiation and the maximum potentiation effect.
-
dot
Downstream Signaling Pathways
The immediate downstream effect of this compound action is the influx of chloride ions, leading to neuronal hyperpolarization. This hyperpolarization has several key downstream consequences:
-
Inhibition of Action Potential Firing: By moving the membrane potential further away from the threshold for firing, this compound reduces the likelihood of action potential generation in response to excitatory stimuli.
-
Shunting Inhibition: The opening of chloride channels increases the membrane conductance, which can "shunt" or reduce the impact of excitatory postsynaptic potentials (EPSPs), further contributing to the overall inhibitory effect.
-
Modulation of Network Activity: By enhancing inhibition, this compound can significantly alter the activity of neuronal circuits, leading to its sedative, anxiolytic, and anesthetic effects.
While the primary signaling event is the chloride influx, prolonged changes in neuronal activity and intracellular ion concentrations can potentially trigger longer-term adaptive responses within the neuron, although these are not the direct and immediate mechanism of action of this compound.
dot
References
Ro-48-6791: An In-depth Technical Guide on a Potent GABA-A Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro-48-6791 is a potent, short-acting imidazobenzodiazepine derivative developed by Hoffmann-La Roche in the 1990s.[1] As a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, it exhibits sedative, amnestic, and anxiolytic properties.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its core function as a GABA-A receptor agonist. It details its chemical properties, mechanism of action, and the experimental protocols essential for its characterization. While specific quantitative binding and efficacy data for this compound at various GABA-A receptor subtypes are not publicly available following the discontinuation of its clinical development, this guide presents the methodologies to generate such critical data.[1] The included diagrams and protocols are intended to serve as a foundational resource for researchers investigating this compound or similar GABAergic compounds.
Introduction
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[3][4] Its primary receptor, the GABA-A receptor, is a ligand-gated ion channel that, upon activation, conducts chloride ions across the neuronal membrane, leading to hyperpolarization and reduced neuronal excitability.[3][4][5] The GABA-A receptor is a heteropentameric complex assembled from a variety of subunits (e.g., α, β, γ), giving rise to a multitude of receptor subtypes with distinct pharmacological properties and anatomical distributions.[4][5]
Benzodiazepines, such as this compound, are a class of drugs that act as positive allosteric modulators of GABA-A receptors.[3][6] They bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, increasing the frequency of channel opening.[3] This potentiation of GABAergic neurotransmission underlies their therapeutic effects.
This compound was developed as a water-soluble, short-acting alternative to midazolam for anesthetic and sedative applications.[1] Clinical studies demonstrated that it is approximately 4-6 times more potent than midazolam with a comparable onset and duration of action.[1][7][8] Despite promising initial findings, its clinical development was halted, and consequently, a detailed public record of its in-vitro pharmacological profile at specific GABA-A receptor subtypes is lacking.[1]
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 8-fluoro-5-methyl-3-[5-(dipropylaminomethyl)-1,2,4-oxadiazol-3-yl]-4,5-dihydro-6H-imidazo[1,5-a][1,4]benzodiazepin-6-one |
| Molecular Formula | C21H25FN6O2 |
| Molar Mass | 412.47 g/mol [1] |
| CAS Number | 172407-17-9[9] |
| Appearance | Water-soluble compound[1][10] |
Mechanism of Action: GABA-A Receptor Modulation
This compound acts as a full agonist at the benzodiazepine binding site of the GABA-A receptor.[10] This allosteric modulation enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening and a potentiation of the inhibitory postsynaptic current. The overall effect is a dampening of neuronal activity.
Caption: GABA-A receptor signaling pathway modulated by this compound.
Quantitative Pharmacological Data
A comprehensive understanding of a GABA-A receptor modulator requires quantitative data on its binding affinity (Ki) and functional efficacy (EC50 or IC50) at various receptor subtypes. As previously noted, specific data for this compound is not publicly available. The following tables are presented as templates that would be populated with data generated from the experimental protocols detailed in the subsequent sections.
Table 1: Binding Affinity (Ki) of this compound at Recombinant Human GABA-A Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| α1β2γ2 | Data to be determined |
| α2β2γ2 | Data to be determined |
| α3β2γ2 | Data to be determined |
| α5β2γ2 | Data to be determined |
| Other subtypes | Data to be determined |
Table 2: Functional Efficacy (EC50/IC50) of this compound at Recombinant Human GABA-A Receptor Subtypes
| Receptor Subtype | EC50/IC50 (nM) | Max Efficacy (% of GABA response) |
| α1β2γ2 | Data to be determined | Data to be determined |
| α2β2γ2 | Data to be determined | Data to be determined |
| α3β2γ2 | Data to be determined | Data to be determined |
| α5β2γ2 | Data to be determined | Data to be determined |
| Other subtypes | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed methodologies for key experiments required to characterize the pharmacology of this compound as a GABA-A receptor agonist.
Radioligand Binding Assay for GABA-A Receptors
This protocol is adapted from standard methods for determining the binding affinity of a compound for GABA-A receptors.[11]
Objective: To determine the inhibitory constant (Ki) of this compound for the benzodiazepine binding site on different GABA-A receptor subtypes.
Materials:
-
HEK293 cells transiently or stably expressing specific human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, etc.).
-
[³H]-Flumazenil (a high-affinity benzodiazepine site radioligand).
-
This compound.
-
Unlabeled Flumazenil (for determining non-specific binding).
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing the desired GABA-A receptor subtype.
-
Homogenize cells in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh binding buffer and recentrifugation. Repeat this step twice.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes, [³H]-Flumazenil (at a concentration near its Kd), and binding buffer.
-
Non-specific Binding: Cell membranes, [³H]-Flumazenil, and a high concentration of unlabeled Flumazenil (e.g., 10 µM).
-
Competition Binding: Cell membranes, [³H]-Flumazenil, and varying concentrations of this compound.
-
-
Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding of [³H]-Flumazenil against the log concentration of this compound.
-
Determine the IC50 value of this compound from the resulting competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is a standard method for assessing the functional effects of a compound on ligand-gated ion channels expressed in Xenopus oocytes.[12]
Objective: To determine the EC50 and maximal efficacy of this compound in modulating GABA-evoked currents at specific GABA-A receptor subtypes.
Materials:
-
Xenopus laevis oocytes.
-
cRNAs for the desired human GABA-A receptor subunits (e.g., α1, β2, γ2).
-
GABA.
-
This compound.
-
TEVC setup (amplifier, electrodes, perfusion system).
-
Recording solution (e.g., ND96).
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits.
-
Incubate the injected oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
-
-
Drug Application and Data Acquisition:
-
Establish a baseline current.
-
Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a control current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Record the peak current amplitude for each concentration of this compound.
-
To determine the effect on the GABA EC50, generate GABA dose-response curves in the absence and presence of a fixed concentration of this compound.
-
-
Data Analysis:
-
Normalize the current responses to the control GABA response.
-
Plot the normalized current as a function of the log concentration of this compound to determine the EC50 and maximal potentiation.
-
Plot GABA dose-response curves with and without this compound to determine the shift in GABA potency.
-
Caption: Workflow for two-electrode voltage clamp electrophysiology.
Conclusion
This compound is a potent, short-acting GABA-A receptor agonist with a chemical structure and pharmacological profile that held promise for clinical applications in anesthesia and sedation. While its development was discontinued, it remains a valuable tool for research into GABAergic neurotransmission. This technical guide has provided a framework for understanding and further characterizing this compound. The detailed experimental protocols for radioligand binding and electrophysiology offer a clear path for researchers to generate the quantitative data necessary to fully elucidate its subtype selectivity and functional efficacy at the diverse array of GABA-A receptors. Such data would be invaluable for a more complete understanding of its mechanism of action and for the broader field of GABA-A receptor pharmacology and drug development.
References
- 1. Ro48-6791 - Wikipedia [en.wikipedia.org]
- 2. GABA receptor agonist - Wikipedia [en.wikipedia.org]
- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Integrated pharmacokinetics and pharmacodynamics of Ro 48-6791, a new benzodiazepine, in comparison with midazolam during first administration to healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [RO 48-6791--a short acting benzodiazepine. Pharmacokinetics and pharmacodynamics in young and old subjects in comparison to midazolam] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Ro-48-6791: An In-depth Technical Guide on a Potent GABA-A Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro-48-6791 is a potent, short-acting imidazobenzodiazepine derivative developed by Hoffmann-La Roche in the 1990s.[1] As a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, it exhibits sedative, amnestic, and anxiolytic properties.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its core function as a GABA-A receptor agonist. It details its chemical properties, mechanism of action, and the experimental protocols essential for its characterization. While specific quantitative binding and efficacy data for this compound at various GABA-A receptor subtypes are not publicly available following the discontinuation of its clinical development, this guide presents the methodologies to generate such critical data.[1] The included diagrams and protocols are intended to serve as a foundational resource for researchers investigating this compound or similar GABAergic compounds.
Introduction
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[3][4] Its primary receptor, the GABA-A receptor, is a ligand-gated ion channel that, upon activation, conducts chloride ions across the neuronal membrane, leading to hyperpolarization and reduced neuronal excitability.[3][4][5] The GABA-A receptor is a heteropentameric complex assembled from a variety of subunits (e.g., α, β, γ), giving rise to a multitude of receptor subtypes with distinct pharmacological properties and anatomical distributions.[4][5]
Benzodiazepines, such as this compound, are a class of drugs that act as positive allosteric modulators of GABA-A receptors.[3][6] They bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, increasing the frequency of channel opening.[3] This potentiation of GABAergic neurotransmission underlies their therapeutic effects.
This compound was developed as a water-soluble, short-acting alternative to midazolam for anesthetic and sedative applications.[1] Clinical studies demonstrated that it is approximately 4-6 times more potent than midazolam with a comparable onset and duration of action.[1][7][8] Despite promising initial findings, its clinical development was halted, and consequently, a detailed public record of its in-vitro pharmacological profile at specific GABA-A receptor subtypes is lacking.[1]
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 8-fluoro-5-methyl-3-[5-(dipropylaminomethyl)-1,2,4-oxadiazol-3-yl]-4,5-dihydro-6H-imidazo[1,5-a][1,4]benzodiazepin-6-one |
| Molecular Formula | C21H25FN6O2 |
| Molar Mass | 412.47 g/mol [1] |
| CAS Number | 172407-17-9[9] |
| Appearance | Water-soluble compound[1][10] |
Mechanism of Action: GABA-A Receptor Modulation
This compound acts as a full agonist at the benzodiazepine binding site of the GABA-A receptor.[10] This allosteric modulation enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening and a potentiation of the inhibitory postsynaptic current. The overall effect is a dampening of neuronal activity.
Caption: GABA-A receptor signaling pathway modulated by this compound.
Quantitative Pharmacological Data
A comprehensive understanding of a GABA-A receptor modulator requires quantitative data on its binding affinity (Ki) and functional efficacy (EC50 or IC50) at various receptor subtypes. As previously noted, specific data for this compound is not publicly available. The following tables are presented as templates that would be populated with data generated from the experimental protocols detailed in the subsequent sections.
Table 1: Binding Affinity (Ki) of this compound at Recombinant Human GABA-A Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| α1β2γ2 | Data to be determined |
| α2β2γ2 | Data to be determined |
| α3β2γ2 | Data to be determined |
| α5β2γ2 | Data to be determined |
| Other subtypes | Data to be determined |
Table 2: Functional Efficacy (EC50/IC50) of this compound at Recombinant Human GABA-A Receptor Subtypes
| Receptor Subtype | EC50/IC50 (nM) | Max Efficacy (% of GABA response) |
| α1β2γ2 | Data to be determined | Data to be determined |
| α2β2γ2 | Data to be determined | Data to be determined |
| α3β2γ2 | Data to be determined | Data to be determined |
| α5β2γ2 | Data to be determined | Data to be determined |
| Other subtypes | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed methodologies for key experiments required to characterize the pharmacology of this compound as a GABA-A receptor agonist.
Radioligand Binding Assay for GABA-A Receptors
This protocol is adapted from standard methods for determining the binding affinity of a compound for GABA-A receptors.[11]
Objective: To determine the inhibitory constant (Ki) of this compound for the benzodiazepine binding site on different GABA-A receptor subtypes.
Materials:
-
HEK293 cells transiently or stably expressing specific human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, etc.).
-
[³H]-Flumazenil (a high-affinity benzodiazepine site radioligand).
-
This compound.
-
Unlabeled Flumazenil (for determining non-specific binding).
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing the desired GABA-A receptor subtype.
-
Homogenize cells in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh binding buffer and recentrifugation. Repeat this step twice.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes, [³H]-Flumazenil (at a concentration near its Kd), and binding buffer.
-
Non-specific Binding: Cell membranes, [³H]-Flumazenil, and a high concentration of unlabeled Flumazenil (e.g., 10 µM).
-
Competition Binding: Cell membranes, [³H]-Flumazenil, and varying concentrations of this compound.
-
-
Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding of [³H]-Flumazenil against the log concentration of this compound.
-
Determine the IC50 value of this compound from the resulting competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is a standard method for assessing the functional effects of a compound on ligand-gated ion channels expressed in Xenopus oocytes.[12]
Objective: To determine the EC50 and maximal efficacy of this compound in modulating GABA-evoked currents at specific GABA-A receptor subtypes.
Materials:
-
Xenopus laevis oocytes.
-
cRNAs for the desired human GABA-A receptor subunits (e.g., α1, β2, γ2).
-
GABA.
-
This compound.
-
TEVC setup (amplifier, electrodes, perfusion system).
-
Recording solution (e.g., ND96).
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits.
-
Incubate the injected oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
-
-
Drug Application and Data Acquisition:
-
Establish a baseline current.
-
Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a control current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Record the peak current amplitude for each concentration of this compound.
-
To determine the effect on the GABA EC50, generate GABA dose-response curves in the absence and presence of a fixed concentration of this compound.
-
-
Data Analysis:
-
Normalize the current responses to the control GABA response.
-
Plot the normalized current as a function of the log concentration of this compound to determine the EC50 and maximal potentiation.
-
Plot GABA dose-response curves with and without this compound to determine the shift in GABA potency.
-
Caption: Workflow for two-electrode voltage clamp electrophysiology.
Conclusion
This compound is a potent, short-acting GABA-A receptor agonist with a chemical structure and pharmacological profile that held promise for clinical applications in anesthesia and sedation. While its development was discontinued, it remains a valuable tool for research into GABAergic neurotransmission. This technical guide has provided a framework for understanding and further characterizing this compound. The detailed experimental protocols for radioligand binding and electrophysiology offer a clear path for researchers to generate the quantitative data necessary to fully elucidate its subtype selectivity and functional efficacy at the diverse array of GABA-A receptors. Such data would be invaluable for a more complete understanding of its mechanism of action and for the broader field of GABA-A receptor pharmacology and drug development.
References
- 1. Ro48-6791 - Wikipedia [en.wikipedia.org]
- 2. GABA receptor agonist - Wikipedia [en.wikipedia.org]
- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Integrated pharmacokinetics and pharmacodynamics of Ro 48-6791, a new benzodiazepine, in comparison with midazolam during first administration to healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [RO 48-6791--a short acting benzodiazepine. Pharmacokinetics and pharmacodynamics in young and old subjects in comparison to midazolam] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Properties of Ro-48-6791
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro-48-6791 is an imidazobenzodiazepine derivative developed by Hoffmann-La Roche in the 1990s as a short-acting anesthetic and sedative.[1] It acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, exhibiting a pharmacological profile similar to midazolam but with higher potency.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for this compound.
Chemical Structure and Identification
The chemical structure of this compound is characterized by a fused imidazobenzodiazepine core, substituted with a fluoro group and a complex side chain containing a 1,2,4-oxadiazole ring and a dipropylamino group.
IUPAC Name: 3-{5-[(dipropylamino)methyl]-1,2,4-oxadiazol-3-yl}-8-fluoro-5-methyl-4,5-dihydro-6H-imidazo[1,5-a][2][3]benzodiazepin-6-one[1]
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| CAS Number | 172407-17-9 | [1] |
| Molecular Formula | C₂₁H₂₅FN₆O₂ | [1] |
| Molecular Weight | 412.47 g/mol | [1] |
| SMILES | CCCN(CCC)CC1=NOC(=N1)C2=CN=C3N2C(C(=O)C4=C(C=C(F)C=C4)N3C)C | |
| InChI | InChI=1S/C21H25FN6O2/c1-4-8-27(9-5-2)12-18-24-20(25-30-18)19-17-11-26(3)21(29)15-10-14(22)6-7-16(15)28(17)13-23-19/h6-7,10,13H,4-5,8-9,11-12H2,1-3H3 |
Synthesis
A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available in the reviewed literature. However, the synthesis of related imidazobenzodiazepine derivatives typically involves a multi-step process. A general synthetic approach can be inferred from patent literature (US 5665718) and publications on similar compounds.[1]
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Spectroscopic and Analytical Data
Mass Spectrometry
A highly sensitive method for the determination of this compound and its major metabolite, Ro 48-6792, in human plasma has been developed using column-switching microbore high-performance liquid chromatography coupled to ion spray tandem mass spectrometry.
Table 2: Mass Spectrometry Method Parameters
| Parameter | Value |
| Ionization Mode | Ion Spray (Positive) |
| Detection | Tandem Mass Spectrometry |
| Lower Limit of Quantification | 1 pg/mL in 1 mL plasma |
| Linear Range | 1 - 1000 pg/mL |
| Inter-assay Precision (at 10 pg/mL) | 3.4% |
| Inter-assay Accuracy (at 10 pg/mL) | 105% |
Biological Activity and Mechanism of Action
This compound is a potent positive allosteric modulator of the GABA-A receptor.[1] Like other benzodiazepines, it binds to the benzodiazepine site on the GABA-A receptor, which is located at the interface of the α and γ subunits. This binding enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, by increasing the frequency of chloride channel opening. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, resulting in a decrease in neuronal excitability.
GABA-A Receptor Signaling Pathway
Caption: Signaling pathway of GABA-A receptor modulation by this compound.
Pharmacokinetics and Pharmacodynamics
Clinical studies have provided quantitative data on the pharmacokinetic and pharmacodynamic properties of this compound, often in comparison to midazolam.
Table 3: Pharmacokinetic Parameters of this compound vs. Midazolam
| Parameter | This compound | Midazolam |
| Total Clearance (mL/min) | 1410 ± 380 | 399 ± 91 |
| Central Volume of Distribution (L) | 20.5 ± 7.1 | 7.9 ± 3.0 |
| Potency (relative to Midazolam) | 4-6 times more potent | 1 |
Table 4: Pharmacodynamic Parameters
| Parameter | Observation |
| Onset of Action | Fast, comparable to midazolam[1] |
| Duration of Action | Short, slightly shorter than midazolam[1] |
| Side Effects | Sedation, amnesia, dizziness[1] |
Experimental Protocols
Analysis of this compound in Human Plasma
Objective: To quantify the concentration of this compound and its major metabolite, Ro 48-6792, in human plasma.
Methodology:
-
Sample Preparation:
-
A 1 mL aliquot of human plasma is used.
-
Liquid-liquid extraction is performed.
-
The extract is subjected to solid-phase extraction.
-
-
Chromatography:
-
A column-switching microbore high-performance liquid chromatography (HPLC) system is employed.
-
Analytes are focused onto a microbore trapping column.
-
Backflushing of the trapping column onto a microbore capillary column (300 µm i.d., reversed-phase).
-
-
Detection:
-
Ion spray tandem mass spectrometry is used for detection and quantification.
-
Workflow for Plasma Analysis
References
An In-Depth Technical Guide to the Chemical Structure and Properties of Ro-48-6791
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro-48-6791 is an imidazobenzodiazepine derivative developed by Hoffmann-La Roche in the 1990s as a short-acting anesthetic and sedative.[1] It acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, exhibiting a pharmacological profile similar to midazolam but with higher potency.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for this compound.
Chemical Structure and Identification
The chemical structure of this compound is characterized by a fused imidazobenzodiazepine core, substituted with a fluoro group and a complex side chain containing a 1,2,4-oxadiazole ring and a dipropylamino group.
IUPAC Name: 3-{5-[(dipropylamino)methyl]-1,2,4-oxadiazol-3-yl}-8-fluoro-5-methyl-4,5-dihydro-6H-imidazo[1,5-a][2][3]benzodiazepin-6-one[1]
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| CAS Number | 172407-17-9 | [1] |
| Molecular Formula | C₂₁H₂₅FN₆O₂ | [1] |
| Molecular Weight | 412.47 g/mol | [1] |
| SMILES | CCCN(CCC)CC1=NOC(=N1)C2=CN=C3N2C(C(=O)C4=C(C=C(F)C=C4)N3C)C | |
| InChI | InChI=1S/C21H25FN6O2/c1-4-8-27(9-5-2)12-18-24-20(25-30-18)19-17-11-26(3)21(29)15-10-14(22)6-7-16(15)28(17)13-23-19/h6-7,10,13H,4-5,8-9,11-12H2,1-3H3 |
Synthesis
A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available in the reviewed literature. However, the synthesis of related imidazobenzodiazepine derivatives typically involves a multi-step process. A general synthetic approach can be inferred from patent literature (US 5665718) and publications on similar compounds.[1]
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Spectroscopic and Analytical Data
Mass Spectrometry
A highly sensitive method for the determination of this compound and its major metabolite, Ro 48-6792, in human plasma has been developed using column-switching microbore high-performance liquid chromatography coupled to ion spray tandem mass spectrometry.
Table 2: Mass Spectrometry Method Parameters
| Parameter | Value |
| Ionization Mode | Ion Spray (Positive) |
| Detection | Tandem Mass Spectrometry |
| Lower Limit of Quantification | 1 pg/mL in 1 mL plasma |
| Linear Range | 1 - 1000 pg/mL |
| Inter-assay Precision (at 10 pg/mL) | 3.4% |
| Inter-assay Accuracy (at 10 pg/mL) | 105% |
Biological Activity and Mechanism of Action
This compound is a potent positive allosteric modulator of the GABA-A receptor.[1] Like other benzodiazepines, it binds to the benzodiazepine site on the GABA-A receptor, which is located at the interface of the α and γ subunits. This binding enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, by increasing the frequency of chloride channel opening. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, resulting in a decrease in neuronal excitability.
GABA-A Receptor Signaling Pathway
Caption: Signaling pathway of GABA-A receptor modulation by this compound.
Pharmacokinetics and Pharmacodynamics
Clinical studies have provided quantitative data on the pharmacokinetic and pharmacodynamic properties of this compound, often in comparison to midazolam.
Table 3: Pharmacokinetic Parameters of this compound vs. Midazolam
| Parameter | This compound | Midazolam |
| Total Clearance (mL/min) | 1410 ± 380 | 399 ± 91 |
| Central Volume of Distribution (L) | 20.5 ± 7.1 | 7.9 ± 3.0 |
| Potency (relative to Midazolam) | 4-6 times more potent | 1 |
Table 4: Pharmacodynamic Parameters
| Parameter | Observation |
| Onset of Action | Fast, comparable to midazolam[1] |
| Duration of Action | Short, slightly shorter than midazolam[1] |
| Side Effects | Sedation, amnesia, dizziness[1] |
Experimental Protocols
Analysis of this compound in Human Plasma
Objective: To quantify the concentration of this compound and its major metabolite, Ro 48-6792, in human plasma.
Methodology:
-
Sample Preparation:
-
A 1 mL aliquot of human plasma is used.
-
Liquid-liquid extraction is performed.
-
The extract is subjected to solid-phase extraction.
-
-
Chromatography:
-
A column-switching microbore high-performance liquid chromatography (HPLC) system is employed.
-
Analytes are focused onto a microbore trapping column.
-
Backflushing of the trapping column onto a microbore capillary column (300 µm i.d., reversed-phase).
-
-
Detection:
-
Ion spray tandem mass spectrometry is used for detection and quantification.
-
Workflow for Plasma Analysis
References
Ro-48-6791: A Technical Guide on Water Solubility and Formulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro-48-6791 is an imidazobenzodiazepine derivative that acts as a positive allosteric modulator of the GABAA receptor.[1] Its water-soluble nature distinguishes it from many other benzodiazepines, offering advantages in formulation for research applications.[1] This technical guide provides an in-depth overview of the water solubility and formulation strategies for this compound, supplemented with detailed experimental protocols and visual representations of its mechanism of action and experimental workflows.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Chemical Formula | C21H25FN6O2 | [2] |
| Molecular Weight | 412.47 g/mol | [2] |
| Appearance | Solid powder | [2] |
| Water Solubility | Water-soluble (qualitative) | [1] |
| Other Solubilities | Soluble in DMSO | [2] |
Water Solubility and Formulation
Aqueous Solubility
This compound is described as a water-soluble compound, a characteristic that facilitates its use in aqueous buffers for in vitro assays and potential formulation for in vivo administration.[1] However, for precise experimental design, a quantitative determination of its solubility in water or relevant buffer systems is crucial. A standard method for this determination is the shake-flask method.
Formulation Strategies
The choice of formulation for this compound depends on the intended research application.
Table 1: Formulation Recommendations for this compound
| Application | Recommended Formulation | Preparation Steps |
| In Vitro Assays (e.g., cell-based assays, receptor binding) | Stock solution in Dimethyl Sulfoxide (DMSO) | 1. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. 2. For the final assay, dilute the stock solution in the appropriate aqueous buffer (e.g., cell culture media, artificial cerebrospinal fluid) to the desired final concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects on the biological system. |
| In Vivo Studies (preclinical) | Vehicle containing a co-solvent | 1. Dissolve this compound in a minimal amount of a biocompatible organic solvent such as DMSO or ethanol. 2. Further dilute the solution with a sterile aqueous vehicle like saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent such as Tween® 80 or polyethylene glycol (PEG). 3. The final formulation should be a clear solution and the concentration of the organic solvent should be minimized and tested for tolerability in the animal model. |
Experimental Protocols
Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines the steps to determine the thermodynamic aqueous solubility of this compound.[3][4][5]
Materials:
-
This compound powder
-
Purified water (e.g., Milli-Q® or equivalent)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a glass vial. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of purified water to the vial.
-
Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Separation of Undissolved Solid:
-
After shaking, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Carefully collect the supernatant (the clear aqueous solution) without disturbing the pellet.
-
-
Quantification of Dissolved this compound:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., a mixture of water and an organic solvent like acetonitrile or methanol).
-
Analyze the standard solutions and the collected supernatant by HPLC.
-
Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their known concentrations.
-
Use the calibration curve to determine the concentration of this compound in the supernatant. This concentration represents the aqueous solubility of the compound.
-
Workflow for In Vitro Electrophysiological Recording
This workflow describes a typical experiment to characterize the effect of this compound on GABAA receptor function using patch-clamp electrophysiology.[6][7]
References
- 1. Ro48-6791 - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. enamine.net [enamine.net]
- 5. bioassaysys.com [bioassaysys.com]
- 6. cellmicrosystems.com [cellmicrosystems.com]
- 7. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
Ro-48-6791: A Technical Guide on Water Solubility and Formulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro-48-6791 is an imidazobenzodiazepine derivative that acts as a positive allosteric modulator of the GABAA receptor.[1] Its water-soluble nature distinguishes it from many other benzodiazepines, offering advantages in formulation for research applications.[1] This technical guide provides an in-depth overview of the water solubility and formulation strategies for this compound, supplemented with detailed experimental protocols and visual representations of its mechanism of action and experimental workflows.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Chemical Formula | C21H25FN6O2 | [2] |
| Molecular Weight | 412.47 g/mol | [2] |
| Appearance | Solid powder | [2] |
| Water Solubility | Water-soluble (qualitative) | [1] |
| Other Solubilities | Soluble in DMSO | [2] |
Water Solubility and Formulation
Aqueous Solubility
This compound is described as a water-soluble compound, a characteristic that facilitates its use in aqueous buffers for in vitro assays and potential formulation for in vivo administration.[1] However, for precise experimental design, a quantitative determination of its solubility in water or relevant buffer systems is crucial. A standard method for this determination is the shake-flask method.
Formulation Strategies
The choice of formulation for this compound depends on the intended research application.
Table 1: Formulation Recommendations for this compound
| Application | Recommended Formulation | Preparation Steps |
| In Vitro Assays (e.g., cell-based assays, receptor binding) | Stock solution in Dimethyl Sulfoxide (DMSO) | 1. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. 2. For the final assay, dilute the stock solution in the appropriate aqueous buffer (e.g., cell culture media, artificial cerebrospinal fluid) to the desired final concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects on the biological system. |
| In Vivo Studies (preclinical) | Vehicle containing a co-solvent | 1. Dissolve this compound in a minimal amount of a biocompatible organic solvent such as DMSO or ethanol. 2. Further dilute the solution with a sterile aqueous vehicle like saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent such as Tween® 80 or polyethylene glycol (PEG). 3. The final formulation should be a clear solution and the concentration of the organic solvent should be minimized and tested for tolerability in the animal model. |
Experimental Protocols
Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines the steps to determine the thermodynamic aqueous solubility of this compound.[3][4][5]
Materials:
-
This compound powder
-
Purified water (e.g., Milli-Q® or equivalent)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a glass vial. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of purified water to the vial.
-
Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Separation of Undissolved Solid:
-
After shaking, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Carefully collect the supernatant (the clear aqueous solution) without disturbing the pellet.
-
-
Quantification of Dissolved this compound:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., a mixture of water and an organic solvent like acetonitrile or methanol).
-
Analyze the standard solutions and the collected supernatant by HPLC.
-
Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their known concentrations.
-
Use the calibration curve to determine the concentration of this compound in the supernatant. This concentration represents the aqueous solubility of the compound.
-
Workflow for In Vitro Electrophysiological Recording
This workflow describes a typical experiment to characterize the effect of this compound on GABAA receptor function using patch-clamp electrophysiology.[6][7]
References
- 1. Ro48-6791 - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. enamine.net [enamine.net]
- 5. bioassaysys.com [bioassaysys.com]
- 6. cellmicrosystems.com [cellmicrosystems.com]
- 7. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Imidazobenzodiazepine Derivatives: The Case of Ro-48-6791
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthetic pathways for imidazobenzodiazepine derivatives, with a specific focus on the potent and selective GABA-A receptor modulator, Ro-48-6791. This document details the necessary chemical transformations, experimental protocols, and the underlying pharmacology of this class of compounds.
Introduction
Imidazobenzodiazepines are a class of psychoactive compounds that act as modulators of the γ-aminobutyric acid (GABA) type A receptor. These compounds are of significant interest in drug discovery due to their potential therapeutic applications as anxiolytics, sedatives, and anticonvulsants. This compound, a derivative developed by Hoffmann-La Roche, is a notable example that exhibits high affinity and selectivity for specific GABA-A receptor subtypes. This guide will elucidate the synthetic strategies employed to construct the complex architecture of this compound and related analogues.
Retrosynthetic Analysis and General Synthetic Strategy
The synthesis of this compound can be conceptually divided into two primary segments: the construction of the core imidazobenzodiazepine scaffold and the synthesis and subsequent attachment of the 3-position side chain.
A plausible retrosynthetic analysis is as follows:
Caption: Retrosynthetic analysis of this compound.
Synthesis of the Imidazobenzodiazepine Core
The synthesis of the core structure, 8-fluoro-4,5-dihydro-5-methyl-6H-imidazo[1,5-a][1][2]-benzodiazepin-6-one, is a multi-step process commencing from commercially available starting materials. A key intermediate in this synthesis is the corresponding 3-carboxylic acid derivative.
Synthesis of 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1][2]benzodiazepine-3-carboxylic acid
This pivotal intermediate can be prepared from its corresponding ethyl ester through saponification.
Experimental Protocol:
A solution of ethyl 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1][2]-benzodiazepine-3-carboxylate (10 mmol) and sodium hydroxide (11 mmol) in a mixture of ethanol (20 ml) and water (10 ml) is stirred at room temperature.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is acidified with 1 N hydrochloric acid and concentrated. The precipitated product is collected by filtration and dried to yield 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1][2]benzodiazepine-3-carboxylic acid.[1]
| Reactant | Molecular Weight | Moles | Volume/Mass |
| Ethyl 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1][2]-benzodiazepine-3-carboxylate | 303.28 g/mol | 10 mmol | 3.03 g |
| Sodium Hydroxide | 40.00 g/mol | 11 mmol | 0.44 g |
| Ethanol | - | - | 20 ml |
| Water | - | - | 10 ml |
| 1 N Hydrochloric Acid | - | - | ~11 ml |
Table 1: Reactants for the synthesis of the carboxylic acid intermediate.
Decarboxylation to the Unsubstituted Core
The unsubstituted core can be obtained by heating the 3-carboxylic acid intermediate.
Experimental Protocol:
9.2 g of 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1][2]benzodiazepine-3-carboxylic acid is heated to 290°C. After the evolution of carbon dioxide ceases, the residue is dissolved in chloroform and treated with hexane to precipitate the product. The crystals are filtered and dried to give 8-fluoro-4,5-dihydro-5-methyl-6H-imidazo[1,5-a][1][2]-benzodiazepin-6-one.[3]
| Reactant | Molecular Weight | Mass |
| 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1][2]benzodiazepine-3-carboxylic acid | 275.24 g/mol | 9.2 g |
Table 2: Reactant for the decarboxylation reaction.
Synthesis of the 1,2,4-Oxadiazole Side Chain and Coupling
The synthesis of the 3-{5-[(dipropylamino)methyl]-1,2,4-oxadiazol-3-yl} side chain and its attachment to the imidazobenzodiazepine core is a critical step in the overall synthesis of this compound. This typically involves the formation of the 1,2,4-oxadiazole ring from a carboxylic acid and an amidoxime, followed by coupling to the core.
General Synthesis of 2,5-disubstituted-1,3,4-oxadiazoles
A common method for the synthesis of 1,3,4-oxadiazoles involves the dehydrative cyclization of N,N'-diacylhydrazines.
Experimental Protocol:
To a N,N'-diacylhydrazine (0.007 mol), phosphorus oxychloride (0.24 mol) is added, and the mixture is heated to reflux for 6-24 hours.[4] The excess phosphorus oxychloride is removed by distillation, and the residue is dissolved in diethyl ether and poured into water. The mixture is neutralized with sodium carbonate, and the product is extracted with diethyl ether, dried, and evaporated to dryness.[4]
| Reactant | Moles | Volume |
| N,N'-diacylhydrazine | 0.007 mol | - |
| Phosphorus oxychloride | 0.24 mol | 22.4 ml |
Table 3: General reactants for 1,3,4-oxadiazole synthesis.
Coupling of the Side Chain to the Core
The coupling of the pre-formed side chain to the 3-position of the imidazobenzodiazepine core likely proceeds through an amide bond formation between the 3-carboxylic acid derivative of the core and an appropriate amino-functionalized oxadiazole, followed by further transformations. A direct one-pot synthesis-functionalization strategy for 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids has also been described and could be adapted for this synthesis.[5][6]
Spectroscopic Data
| Data Type | Description |
| Formula | C21H25FN6O2 |
| Molar Mass | 412.469 g·mol−1 |
| 1H NMR | Expected signals in the aromatic region (6.0-8.0 ppm) for the protons on the benzodiazepine ring, signals for the methyl group on the nitrogen (around 2.5 ppm), and signals for the dipropylamino group on the side chain (0.8-3.0 ppm). |
| 13C NMR | Expected signals for the carbonyl carbon (around 170 ppm), aromatic carbons (110-150 ppm), and aliphatic carbons of the methyl and dipropylamino groups (10-60 ppm). |
| Mass Spec | A molecular ion peak corresponding to the molar mass is expected. |
Table 4: Expected Spectroscopic Data for this compound.
Mechanism of Action and Signaling Pathway
Imidazobenzodiazepines like this compound exert their effects by modulating the function of the GABA-A receptor, a ligand-gated ion channel.
References
- 1. prepchem.com [prepchem.com]
- 2. General α‐Amino 1,3,4‐Oxadiazole Synthesis via Late‐Stage Reductive Functionalization of Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]
- 6. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Imidazobenzodiazepine Derivatives: The Case of Ro-48-6791
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthetic pathways for imidazobenzodiazepine derivatives, with a specific focus on the potent and selective GABA-A receptor modulator, Ro-48-6791. This document details the necessary chemical transformations, experimental protocols, and the underlying pharmacology of this class of compounds.
Introduction
Imidazobenzodiazepines are a class of psychoactive compounds that act as modulators of the γ-aminobutyric acid (GABA) type A receptor. These compounds are of significant interest in drug discovery due to their potential therapeutic applications as anxiolytics, sedatives, and anticonvulsants. This compound, a derivative developed by Hoffmann-La Roche, is a notable example that exhibits high affinity and selectivity for specific GABA-A receptor subtypes. This guide will elucidate the synthetic strategies employed to construct the complex architecture of this compound and related analogues.
Retrosynthetic Analysis and General Synthetic Strategy
The synthesis of this compound can be conceptually divided into two primary segments: the construction of the core imidazobenzodiazepine scaffold and the synthesis and subsequent attachment of the 3-position side chain.
A plausible retrosynthetic analysis is as follows:
Caption: Retrosynthetic analysis of this compound.
Synthesis of the Imidazobenzodiazepine Core
The synthesis of the core structure, 8-fluoro-4,5-dihydro-5-methyl-6H-imidazo[1,5-a][1][2]-benzodiazepin-6-one, is a multi-step process commencing from commercially available starting materials. A key intermediate in this synthesis is the corresponding 3-carboxylic acid derivative.
Synthesis of 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1][2]benzodiazepine-3-carboxylic acid
This pivotal intermediate can be prepared from its corresponding ethyl ester through saponification.
Experimental Protocol:
A solution of ethyl 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1][2]-benzodiazepine-3-carboxylate (10 mmol) and sodium hydroxide (11 mmol) in a mixture of ethanol (20 ml) and water (10 ml) is stirred at room temperature.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is acidified with 1 N hydrochloric acid and concentrated. The precipitated product is collected by filtration and dried to yield 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1][2]benzodiazepine-3-carboxylic acid.[1]
| Reactant | Molecular Weight | Moles | Volume/Mass |
| Ethyl 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1][2]-benzodiazepine-3-carboxylate | 303.28 g/mol | 10 mmol | 3.03 g |
| Sodium Hydroxide | 40.00 g/mol | 11 mmol | 0.44 g |
| Ethanol | - | - | 20 ml |
| Water | - | - | 10 ml |
| 1 N Hydrochloric Acid | - | - | ~11 ml |
Table 1: Reactants for the synthesis of the carboxylic acid intermediate.
Decarboxylation to the Unsubstituted Core
The unsubstituted core can be obtained by heating the 3-carboxylic acid intermediate.
Experimental Protocol:
9.2 g of 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1][2]benzodiazepine-3-carboxylic acid is heated to 290°C. After the evolution of carbon dioxide ceases, the residue is dissolved in chloroform and treated with hexane to precipitate the product. The crystals are filtered and dried to give 8-fluoro-4,5-dihydro-5-methyl-6H-imidazo[1,5-a][1][2]-benzodiazepin-6-one.[3]
| Reactant | Molecular Weight | Mass |
| 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1][2]benzodiazepine-3-carboxylic acid | 275.24 g/mol | 9.2 g |
Table 2: Reactant for the decarboxylation reaction.
Synthesis of the 1,2,4-Oxadiazole Side Chain and Coupling
The synthesis of the 3-{5-[(dipropylamino)methyl]-1,2,4-oxadiazol-3-yl} side chain and its attachment to the imidazobenzodiazepine core is a critical step in the overall synthesis of this compound. This typically involves the formation of the 1,2,4-oxadiazole ring from a carboxylic acid and an amidoxime, followed by coupling to the core.
General Synthesis of 2,5-disubstituted-1,3,4-oxadiazoles
A common method for the synthesis of 1,3,4-oxadiazoles involves the dehydrative cyclization of N,N'-diacylhydrazines.
Experimental Protocol:
To a N,N'-diacylhydrazine (0.007 mol), phosphorus oxychloride (0.24 mol) is added, and the mixture is heated to reflux for 6-24 hours.[4] The excess phosphorus oxychloride is removed by distillation, and the residue is dissolved in diethyl ether and poured into water. The mixture is neutralized with sodium carbonate, and the product is extracted with diethyl ether, dried, and evaporated to dryness.[4]
| Reactant | Moles | Volume |
| N,N'-diacylhydrazine | 0.007 mol | - |
| Phosphorus oxychloride | 0.24 mol | 22.4 ml |
Table 3: General reactants for 1,3,4-oxadiazole synthesis.
Coupling of the Side Chain to the Core
The coupling of the pre-formed side chain to the 3-position of the imidazobenzodiazepine core likely proceeds through an amide bond formation between the 3-carboxylic acid derivative of the core and an appropriate amino-functionalized oxadiazole, followed by further transformations. A direct one-pot synthesis-functionalization strategy for 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids has also been described and could be adapted for this synthesis.[5][6]
Spectroscopic Data
| Data Type | Description |
| Formula | C21H25FN6O2 |
| Molar Mass | 412.469 g·mol−1 |
| 1H NMR | Expected signals in the aromatic region (6.0-8.0 ppm) for the protons on the benzodiazepine ring, signals for the methyl group on the nitrogen (around 2.5 ppm), and signals for the dipropylamino group on the side chain (0.8-3.0 ppm). |
| 13C NMR | Expected signals for the carbonyl carbon (around 170 ppm), aromatic carbons (110-150 ppm), and aliphatic carbons of the methyl and dipropylamino groups (10-60 ppm). |
| Mass Spec | A molecular ion peak corresponding to the molar mass is expected. |
Table 4: Expected Spectroscopic Data for this compound.
Mechanism of Action and Signaling Pathway
Imidazobenzodiazepines like this compound exert their effects by modulating the function of the GABA-A receptor, a ligand-gated ion channel.
References
- 1. prepchem.com [prepchem.com]
- 2. General α‐Amino 1,3,4‐Oxadiazole Synthesis via Late‐Stage Reductive Functionalization of Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]
- 6. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of Ro 48-8071, a Lanosterol Synthase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides information on Ro 48-8071, a lanosterol synthase inhibitor. The user's query for "Ro-48-6791" has been interpreted as a likely reference to Ro 48-8071, a compound with a more extensive and relevant research history in the context of enzyme inhibition and signaling pathways. The compound Ro48-6791 is an imidazobenzodiazepine derivative with a different mechanism of action.
Executive Summary
Ro 48-8071 is a potent, orally active, small-molecule inhibitor of the enzyme 2,3-oxidosqualene cyclase (OSC), also known as lanosterol synthase (LSS).[1][2][3] This enzyme catalyzes a critical step in the cholesterol biosynthesis pathway, the cyclization of 2,3-monoepoxysqualene to lanosterol.[3][4] Developed by Hoffmann-La Roche, Ro 48-8071 emerged from a screening program that initially targeted fungal OSC.[5] Its development was driven by the hypothesis that inhibiting cholesterol synthesis at a step downstream of HMG-CoA reductase could offer a more targeted approach to lowering cholesterol with a potentially better side-effect profile than statins.[6]
Preclinical studies have demonstrated the efficacy of Ro 48-8071 in lowering plasma cholesterol levels in various animal models.[6] Beyond its lipid-lowering effects, Ro 48-8071 has garnered significant attention for its potent anti-cancer properties. It has been shown to inhibit the proliferation and induce apoptosis in a wide range of cancer cell lines, including those of the breast, prostate, pancreas, colon, lung, and ovary.[7][8][9][10] This anti-neoplastic activity is attributed not only to the depletion of cellular cholesterol but also to the modulation of key signaling pathways, notably the deactivation of the JNK and ERK/MAPK pathways.[11][12]
This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and key experimental protocols associated with Ro 48-8071.
Discovery and Synthesis
The development of Ro 48-8071 originated from a medicinal chemistry program aimed at identifying novel inhibitors of 2,3-oxidosqualene cyclase. The initial leads for this program were compounds derived from a fungicide project that exhibited high affinity for both fungal and human OSC.[5] The core structural elements identified as crucial for inhibitory activity were an amine residue and an electrophilic carbonyl carbon within a benzophenone system, separated by a specific distance.[5]
The optimization process focused on modifying the substitution pattern of the benzophenone scaffold and exploring annelated heteroaryl systems to enhance binding affinity and metabolic stability.[5] This effort led to the identification of Ro 48-8071, a benzophenone derivative, as a lead compound with potent OSC inhibitory activity and favorable in vivo efficacy in lowering plasma cholesterol in hyperlipidemic hamsters.[5]
Mechanism of Action
Ro 48-8071 is a competitive and reversible inhibitor of 2,3-oxidosqualene:lanosterol cyclase.[1] By binding to the active site of LSS, it prevents the cyclization of (S)-2,3-oxidosqualene into lanosterol, a key precursor of cholesterol and steroid hormones. This inhibition leads to a reduction in de novo cholesterol synthesis.[6] A secondary consequence of LSS inhibition is the accumulation of the substrate, 2,3-oxidosqualene, which can be shunted into an alternative pathway to produce oxysterols like 24(S),25-epoxycholesterol.[6][13] These oxysterols are natural ligands for the Liver X Receptor (LXR), a nuclear receptor that plays a role in cholesterol homeostasis.[13]
The anti-cancer effects of Ro 48-8071 are multifactorial. Cholesterol is an essential component of cell membranes, particularly the lipid rafts that are critical for signal transduction. By depleting cellular cholesterol, Ro 48-8071 disrupts these signaling platforms. This disruption leads to the deactivation of pro-proliferative and anti-apoptotic signaling pathways, including the PI3K/Akt and the MAPK/JNK and ERK pathways.[7][11][14]
Caption: Mechanism of action of Ro 48-8071, inhibiting LSS and downstream signaling.
Preclinical Data
Ro 48-8071 demonstrates potent inhibition of its primary target, 2,3-oxidosqualene cyclase, with a half-maximal inhibitory concentration (IC50) in the nanomolar range. It also effectively blocks cholesterol synthesis in cell-based assays.
| Target/Assay | System | IC50 | Reference |
| 2,3-Oxidosqualene Cyclase (OSC) | Enzyme Assay | 6.5 nM | [15][16] |
| Cholesterol Synthesis | HepG2 cells | 1.5 nM | [16] |
The anti-proliferative activity of Ro 48-8071 has been evaluated in a variety of cancer cell lines. The IC50 values for cell viability are generally in the low micromolar range after 24 to 48 hours of treatment.
| Cancer Type | Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | Reference |
| Breast | BT-474 | 9.51 ± 0.05 | 6.06 ± 0.23 | [8] |
| T47-D | 11.53 ± 0.36 | 7.76 ± 0.29 | [8] | |
| MCF-7 | 12.32 ± 0.59 | 6.34 ± 0.34 | [8] | |
| Colon | DLD-1 | 11.49 ± 0.24 | 6.93 ± 0.41 | [7] |
| LOVO | 9.46 ± 0.07 | 3.30 ± 0.54 | [7] | |
| Lung | H69AR | 10.84 ± 0.61 | 8.11 ± 0.36 | [7] |
| NCI-H23 | 14.19 ± 1.28 | 10.28 ± 0.30 | [7] | |
| A549 | 13.51 ± 0.93 | 9.26 ± 0.45 | [7] | |
| Pancreas | Capan-1 | 18.55 ± 1.62 | 13.68 ± 0.17 | [7] |
| BxPC-3 | 11.38 ± 0.62 | 7.11 ± 0.10 | [7] | |
| Ovarian | OVCAR-3 | 20.51 ± 0.33 | 11.29 ± 0.33 | [17] |
| SK-OV-3 | 18.28 ± 0.64 | 12.72 ± 0.52 | [17] | |
| Endometrial | Ishikawa | - | 0.968 µM | |
| KLE | - | 6.478 µM |
Ro 48-8071 has demonstrated significant anti-tumor efficacy in various xenograft models of human cancers, including breast, prostate, and pancreatic cancer.[8][10][14] Administration of Ro 48-8071 to mice bearing tumor xenografts resulted in a significant reduction in tumor growth and burden, with no apparent toxicity at the doses administered.[8][14] In addition to its anti-cancer effects, Ro 48-8071 has been shown to effectively lower LDL cholesterol in hamsters, squirrel monkeys, and minipigs.[6]
Experimental Protocols
This protocol outlines a general method for determining the inhibitory activity of compounds against LSS.
Materials:
-
Purified LSS enzyme or microsomal fraction containing LSS.
-
(S)-2,3-oxidosqualene (substrate), often radiolabeled (e.g., [³H]-(S)-2,3-oxidosqualene).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 0.1% Triton X-100.
-
Test compound (e.g., Ro 48-8071) dissolved in a suitable solvent (e.g., DMSO).
-
Quenching Solution: e.g., 2 M KOH in 90% ethanol.
-
Organic Solvent for extraction (e.g., hexane).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer and the desired concentration of the test compound.
-
Enzyme Addition: Add the purified LSS enzyme or microsomal fraction to the reaction mixture.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Reaction Initiation: Initiate the reaction by adding the radiolabeled substrate, (S)-2,3-oxidosqualene.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Quenching: Stop the reaction by adding the quenching solution.
-
Product Extraction: Extract the lipid-soluble product (lanosterol) by adding an organic solvent like hexane, followed by vigorous mixing and centrifugation to separate the phases.
-
Quantification: Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of product formed and determine the percentage of inhibition at different concentrations of the test compound to calculate the IC50 value.
Caption: A typical experimental workflow for an in vitro LSS inhibition assay.
This assay is used to determine the effect of Ro 48-8071 on the viability of cancer cell lines.
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Ro 48-8071 for the desired duration (e.g., 24, 48 hours).
-
Cell Fixation: After treatment, fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with Sulforhodamine B (SRB) solution.
-
Washing: Wash away the unbound dye.
-
Dye Solubilization: Solubilize the protein-bound dye with a Tris-base solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
This technique is used to assess the effect of Ro 48-8071 on the phosphorylation status and expression levels of proteins in signaling pathways like MAPK/JNK and ERK.
Procedure:
-
Cell Treatment and Lysis: Treat cells with Ro 48-8071, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-JNK, total JNK, phospho-ERK, total ERK).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression or phosphorylation.
Future Directions
The preclinical data for Ro 48-8071 are compelling, highlighting its potential as both a cholesterol-lowering agent and a novel anti-cancer therapeutic. Its dual mechanism of action, involving both cholesterol depletion and modulation of critical signaling pathways, makes it an attractive candidate for further development. While no clinical trial data for Ro 48-8071 is publicly available, its efficacy in various cancer models suggests that it could be a valuable therapeutic option, particularly for hormone-dependent and aggressive cancers. Further research is warranted to explore its clinical potential, including its safety and efficacy in human subjects, and to identify predictive biomarkers for patient stratification. The development of more potent and selective LSS inhibitors based on the Ro 48-8071 scaffold also represents a promising avenue for future drug discovery efforts.[10]
References
- 1. R048-8071 (PD008220, CMYCCJYVZIMDFU-UHFFFAOYSA-N) [probes-drugs.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Inhibition of 2,3-oxidosqualene cyclase and sterol biosynthesis by 10- and 19-azasqualene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity studies of novel orally active non-terpenoic 2,3-oxidosqualene cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ro 48-8.071, a new 2,3-oxidosqualene:lanosterol cyclase inhibitor lowering plasma cholesterol in hamsters, squirrel monkeys, and minipigs: comparison to simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Synthesis and inhibition studies of sulfur-substituted squalene oxide analogues as mechanism-based inhibitors of 2,3-oxidosqualene-lanosterol cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RO-488071 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Modulation of lanosterol synthase drives 24,25-epoxysterol synthesis and oligodendrocyte formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Lord of the rings--the mechanism for oxidosqualene:lanosterol cyclase becomes crystal clear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Crystal structure of a squalene cyclase in complex with the potential anticholesteremic drug Ro48-8071 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Development of Ro 48-8071, a Lanosterol Synthase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides information on Ro 48-8071, a lanosterol synthase inhibitor. The user's query for "Ro-48-6791" has been interpreted as a likely reference to Ro 48-8071, a compound with a more extensive and relevant research history in the context of enzyme inhibition and signaling pathways. The compound Ro48-6791 is an imidazobenzodiazepine derivative with a different mechanism of action.
Executive Summary
Ro 48-8071 is a potent, orally active, small-molecule inhibitor of the enzyme 2,3-oxidosqualene cyclase (OSC), also known as lanosterol synthase (LSS).[1][2][3] This enzyme catalyzes a critical step in the cholesterol biosynthesis pathway, the cyclization of 2,3-monoepoxysqualene to lanosterol.[3][4] Developed by Hoffmann-La Roche, Ro 48-8071 emerged from a screening program that initially targeted fungal OSC.[5] Its development was driven by the hypothesis that inhibiting cholesterol synthesis at a step downstream of HMG-CoA reductase could offer a more targeted approach to lowering cholesterol with a potentially better side-effect profile than statins.[6]
Preclinical studies have demonstrated the efficacy of Ro 48-8071 in lowering plasma cholesterol levels in various animal models.[6] Beyond its lipid-lowering effects, Ro 48-8071 has garnered significant attention for its potent anti-cancer properties. It has been shown to inhibit the proliferation and induce apoptosis in a wide range of cancer cell lines, including those of the breast, prostate, pancreas, colon, lung, and ovary.[7][8][9][10] This anti-neoplastic activity is attributed not only to the depletion of cellular cholesterol but also to the modulation of key signaling pathways, notably the deactivation of the JNK and ERK/MAPK pathways.[11][12]
This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and key experimental protocols associated with Ro 48-8071.
Discovery and Synthesis
The development of Ro 48-8071 originated from a medicinal chemistry program aimed at identifying novel inhibitors of 2,3-oxidosqualene cyclase. The initial leads for this program were compounds derived from a fungicide project that exhibited high affinity for both fungal and human OSC.[5] The core structural elements identified as crucial for inhibitory activity were an amine residue and an electrophilic carbonyl carbon within a benzophenone system, separated by a specific distance.[5]
The optimization process focused on modifying the substitution pattern of the benzophenone scaffold and exploring annelated heteroaryl systems to enhance binding affinity and metabolic stability.[5] This effort led to the identification of Ro 48-8071, a benzophenone derivative, as a lead compound with potent OSC inhibitory activity and favorable in vivo efficacy in lowering plasma cholesterol in hyperlipidemic hamsters.[5]
Mechanism of Action
Ro 48-8071 is a competitive and reversible inhibitor of 2,3-oxidosqualene:lanosterol cyclase.[1] By binding to the active site of LSS, it prevents the cyclization of (S)-2,3-oxidosqualene into lanosterol, a key precursor of cholesterol and steroid hormones. This inhibition leads to a reduction in de novo cholesterol synthesis.[6] A secondary consequence of LSS inhibition is the accumulation of the substrate, 2,3-oxidosqualene, which can be shunted into an alternative pathway to produce oxysterols like 24(S),25-epoxycholesterol.[6][13] These oxysterols are natural ligands for the Liver X Receptor (LXR), a nuclear receptor that plays a role in cholesterol homeostasis.[13]
The anti-cancer effects of Ro 48-8071 are multifactorial. Cholesterol is an essential component of cell membranes, particularly the lipid rafts that are critical for signal transduction. By depleting cellular cholesterol, Ro 48-8071 disrupts these signaling platforms. This disruption leads to the deactivation of pro-proliferative and anti-apoptotic signaling pathways, including the PI3K/Akt and the MAPK/JNK and ERK pathways.[7][11][14]
Caption: Mechanism of action of Ro 48-8071, inhibiting LSS and downstream signaling.
Preclinical Data
Ro 48-8071 demonstrates potent inhibition of its primary target, 2,3-oxidosqualene cyclase, with a half-maximal inhibitory concentration (IC50) in the nanomolar range. It also effectively blocks cholesterol synthesis in cell-based assays.
| Target/Assay | System | IC50 | Reference |
| 2,3-Oxidosqualene Cyclase (OSC) | Enzyme Assay | 6.5 nM | [15][16] |
| Cholesterol Synthesis | HepG2 cells | 1.5 nM | [16] |
The anti-proliferative activity of Ro 48-8071 has been evaluated in a variety of cancer cell lines. The IC50 values for cell viability are generally in the low micromolar range after 24 to 48 hours of treatment.
| Cancer Type | Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | Reference |
| Breast | BT-474 | 9.51 ± 0.05 | 6.06 ± 0.23 | [8] |
| T47-D | 11.53 ± 0.36 | 7.76 ± 0.29 | [8] | |
| MCF-7 | 12.32 ± 0.59 | 6.34 ± 0.34 | [8] | |
| Colon | DLD-1 | 11.49 ± 0.24 | 6.93 ± 0.41 | [7] |
| LOVO | 9.46 ± 0.07 | 3.30 ± 0.54 | [7] | |
| Lung | H69AR | 10.84 ± 0.61 | 8.11 ± 0.36 | [7] |
| NCI-H23 | 14.19 ± 1.28 | 10.28 ± 0.30 | [7] | |
| A549 | 13.51 ± 0.93 | 9.26 ± 0.45 | [7] | |
| Pancreas | Capan-1 | 18.55 ± 1.62 | 13.68 ± 0.17 | [7] |
| BxPC-3 | 11.38 ± 0.62 | 7.11 ± 0.10 | [7] | |
| Ovarian | OVCAR-3 | 20.51 ± 0.33 | 11.29 ± 0.33 | [17] |
| SK-OV-3 | 18.28 ± 0.64 | 12.72 ± 0.52 | [17] | |
| Endometrial | Ishikawa | - | 0.968 µM | |
| KLE | - | 6.478 µM |
Ro 48-8071 has demonstrated significant anti-tumor efficacy in various xenograft models of human cancers, including breast, prostate, and pancreatic cancer.[8][10][14] Administration of Ro 48-8071 to mice bearing tumor xenografts resulted in a significant reduction in tumor growth and burden, with no apparent toxicity at the doses administered.[8][14] In addition to its anti-cancer effects, Ro 48-8071 has been shown to effectively lower LDL cholesterol in hamsters, squirrel monkeys, and minipigs.[6]
Experimental Protocols
This protocol outlines a general method for determining the inhibitory activity of compounds against LSS.
Materials:
-
Purified LSS enzyme or microsomal fraction containing LSS.
-
(S)-2,3-oxidosqualene (substrate), often radiolabeled (e.g., [³H]-(S)-2,3-oxidosqualene).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 0.1% Triton X-100.
-
Test compound (e.g., Ro 48-8071) dissolved in a suitable solvent (e.g., DMSO).
-
Quenching Solution: e.g., 2 M KOH in 90% ethanol.
-
Organic Solvent for extraction (e.g., hexane).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer and the desired concentration of the test compound.
-
Enzyme Addition: Add the purified LSS enzyme or microsomal fraction to the reaction mixture.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Reaction Initiation: Initiate the reaction by adding the radiolabeled substrate, (S)-2,3-oxidosqualene.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Quenching: Stop the reaction by adding the quenching solution.
-
Product Extraction: Extract the lipid-soluble product (lanosterol) by adding an organic solvent like hexane, followed by vigorous mixing and centrifugation to separate the phases.
-
Quantification: Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of product formed and determine the percentage of inhibition at different concentrations of the test compound to calculate the IC50 value.
Caption: A typical experimental workflow for an in vitro LSS inhibition assay.
This assay is used to determine the effect of Ro 48-8071 on the viability of cancer cell lines.
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Ro 48-8071 for the desired duration (e.g., 24, 48 hours).
-
Cell Fixation: After treatment, fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with Sulforhodamine B (SRB) solution.
-
Washing: Wash away the unbound dye.
-
Dye Solubilization: Solubilize the protein-bound dye with a Tris-base solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
This technique is used to assess the effect of Ro 48-8071 on the phosphorylation status and expression levels of proteins in signaling pathways like MAPK/JNK and ERK.
Procedure:
-
Cell Treatment and Lysis: Treat cells with Ro 48-8071, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-JNK, total JNK, phospho-ERK, total ERK).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression or phosphorylation.
Future Directions
The preclinical data for Ro 48-8071 are compelling, highlighting its potential as both a cholesterol-lowering agent and a novel anti-cancer therapeutic. Its dual mechanism of action, involving both cholesterol depletion and modulation of critical signaling pathways, makes it an attractive candidate for further development. While no clinical trial data for Ro 48-8071 is publicly available, its efficacy in various cancer models suggests that it could be a valuable therapeutic option, particularly for hormone-dependent and aggressive cancers. Further research is warranted to explore its clinical potential, including its safety and efficacy in human subjects, and to identify predictive biomarkers for patient stratification. The development of more potent and selective LSS inhibitors based on the Ro 48-8071 scaffold also represents a promising avenue for future drug discovery efforts.[10]
References
- 1. R048-8071 (PD008220, CMYCCJYVZIMDFU-UHFFFAOYSA-N) [probes-drugs.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Inhibition of 2,3-oxidosqualene cyclase and sterol biosynthesis by 10- and 19-azasqualene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity studies of novel orally active non-terpenoic 2,3-oxidosqualene cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ro 48-8.071, a new 2,3-oxidosqualene:lanosterol cyclase inhibitor lowering plasma cholesterol in hamsters, squirrel monkeys, and minipigs: comparison to simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Synthesis and inhibition studies of sulfur-substituted squalene oxide analogues as mechanism-based inhibitors of 2,3-oxidosqualene-lanosterol cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RO-488071 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Modulation of lanosterol synthase drives 24,25-epoxysterol synthesis and oligodendrocyte formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Lord of the rings--the mechanism for oxidosqualene:lanosterol cyclase becomes crystal clear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Crystal structure of a squalene cyclase in complex with the potential anticholesteremic drug Ro48-8071 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. researchgate.net [researchgate.net]
Ro-48-6791: A Technical Guide for Preclinical Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro-48-6791 is a potent, short-acting imidazobenzodiazepine derivative that functions as a positive allosteric modulator of the GABA_A receptor.[1][2] Initially developed for intravenous anesthesia and conscious sedation, its well-defined mechanism of action and high potency make it a valuable, albeit underutilized, tool for preclinical research.[1][2] This guide provides an in-depth overview of this compound, its mechanism of action, and potential preclinical applications, with a focus on its use as a reference compound in the study of GABAergic neurotransmission. Detailed experimental protocols and data presentation are included to facilitate its integration into research workflows.
Introduction
This compound was developed by Hoffmann-La Roche in the 1990s as a water-soluble alternative to midazolam for anesthetic induction.[1][2] It is characterized by a rapid onset and short duration of action.[2] Although its clinical development was discontinued, its specific and potent interaction with the GABA_A receptor makes it a useful pharmacological tool for in vitro and in vivo studies of the GABAergic system.[1][2]
Mechanism of Action: Potentiation of GABAergic Signaling
This compound is a GABA_A receptor agonist.[1] Like other benzodiazepines, this compound binds to the benzodiazepine site on the GABA_A receptor, a ligand-gated ion channel. This binding allosterically modulates the receptor, increasing the affinity of the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). The enhanced binding of GABA leads to an increased frequency of chloride channel opening, resulting in an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus leading to central nervous system depression.
References
Ro-48-6791: A Technical Guide for Preclinical Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro-48-6791 is a potent, short-acting imidazobenzodiazepine derivative that functions as a positive allosteric modulator of the GABA_A receptor.[1][2] Initially developed for intravenous anesthesia and conscious sedation, its well-defined mechanism of action and high potency make it a valuable, albeit underutilized, tool for preclinical research.[1][2] This guide provides an in-depth overview of this compound, its mechanism of action, and potential preclinical applications, with a focus on its use as a reference compound in the study of GABAergic neurotransmission. Detailed experimental protocols and data presentation are included to facilitate its integration into research workflows.
Introduction
This compound was developed by Hoffmann-La Roche in the 1990s as a water-soluble alternative to midazolam for anesthetic induction.[1][2] It is characterized by a rapid onset and short duration of action.[2] Although its clinical development was discontinued, its specific and potent interaction with the GABA_A receptor makes it a useful pharmacological tool for in vitro and in vivo studies of the GABAergic system.[1][2]
Mechanism of Action: Potentiation of GABAergic Signaling
This compound is a GABA_A receptor agonist.[1] Like other benzodiazepines, this compound binds to the benzodiazepine site on the GABA_A receptor, a ligand-gated ion channel. This binding allosterically modulates the receptor, increasing the affinity of the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). The enhanced binding of GABA leads to an increased frequency of chloride channel opening, resulting in an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus leading to central nervous system depression.
References
The Pharmacological Profile of Ro-48-6791: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro-48-6791 is an imidazobenzodiazepine derivative developed by Hoffmann-LaRoche in the 1990s as a short-acting intravenous anesthetic and sedative. As a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor, it enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. Exhibiting a potency four to six times greater than midazolam, this compound was designed to offer a rapid onset and short duration of action. Despite promising initial characteristics, its clinical development was discontinued. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing available quantitative data, outlining key experimental methodologies, and visualizing its mechanism of action and relevant experimental workflows. While specific quantitative data on binding affinity and subtype selectivity are not extensively available in publicly accessible literature, this guide consolidates the known pharmacological properties to serve as a resource for researchers in neuroscience and drug development.
Introduction
This compound is a water-soluble imidazobenzodiazepine derivative that acts as a positive allosteric modulator of the GABAA receptor. It was developed with the goal of providing a rapidly acting and short-lasting anesthetic agent for procedural sedation and induction of anesthesia. Its mechanism of action is consistent with other benzodiazepines, which bind to a specific site on the GABAA receptor, distinct from the GABA binding site, to enhance the receptor's affinity for GABA and increase the frequency of chloride channel opening. This leads to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.
Clinical studies demonstrated that this compound is approximately four to six times more potent than the widely used benzodiazepine, midazolam. However, its development was halted, and it never reached commercialization. This document aims to collate the available pharmacological data on this compound to provide a detailed technical resource.
Mechanism of Action: Allosteric Modulation of the GABAA Receptor
This compound exerts its pharmacological effects by binding to the benzodiazepine site on the GABAA receptor, which is a ligand-gated ion channel. This binding event does not directly open the chloride channel but rather enhances the effect of GABA. This positive allosteric modulation results in an increased frequency of channel opening in the presence of GABA, leading to a greater influx of chloride ions and a more pronounced hyperpolarization of the neuronal membrane.
Quantitative Pharmacological Data
While comprehensive public data on the binding affinity and selectivity of this compound across different GABAA receptor subtypes is limited, some key quantitative parameters have been reported in clinical studies.
| Parameter | Value | Species/Model | Method | Reference |
| Potency vs. Midazolam | 4-6 times more potent | Human | Clinical Studies | N/A |
| EC50 (EEG Effect) | 72 ± 25 µg/L | Human (Young Subjects) | Pharmacokinetic-pharmacodynamic modeling | N/A |
| EC50 (EEG Effect) | 44 ± 15 µg/L | Human (Elderly Subjects) | Pharmacokinetic-pharmacodynamic modeling | N/A |
| Binding Affinity (Ki) | Not Publicly Available | - | Radioligand Binding Assays | - |
| Selectivity Profile | Not Publicly Available | - | Radioligand Binding Assays | - |
| Efficacy (Emax) | Not Publicly Available | - | Electrophysiology | - |
Experimental Protocols
The characterization of a benzodiazepine like this compound typically involves a series of in vitro and in vivo experiments to determine its pharmacological profile. Below are detailed methodologies for key experiments that would have been employed.
Radioligand Binding Assays
These assays are crucial for determining the binding affinity (Ki) and selectivity of a compound for its target receptor.
Protocol:
-
Membrane Preparation:
-
Tissues (e.g., rat cerebral cortex) or cells expressing specific GABAA receptor subtypes are homogenized in a suitable buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Competitive Binding Assay:
-
A constant concentration of a radiolabeled benzodiazepine ligand (e.g., [3H]-Flunitrazepam) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding with the radioligand.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Electrophysiological Assays (Two-Electrode Voltage Clamp)
Electrophysiology is used to measure the functional effects of a compound on ion channel activity. The two-electrode voltage clamp technique, often using Xenopus oocytes expressing specific GABAA receptor subtypes, is a common method.
Protocol:
-
Oocyte Preparation:
-
Xenopus laevis oocytes are harvested and prepared.
-
cRNA encoding the desired α, β, and γ subunits of the GABAA receptor is injected into the oocytes.
-
The oocytes are incubated for several days to allow for the expression of functional receptors on the cell surface.
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage sensing and one for current injection).
-
The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
A baseline current is established.
-
-
Drug Application:
-
A submaximal concentration of GABA is applied to the oocyte to elicit a control chloride current.
-
After washout, GABA is co-applied with various concentrations of this compound.
-
-
Data Analysis:
-
The potentiation of the GABA-evoked current by this compound is measured.
-
A dose-response curve is constructed by plotting the percentage potentiation against the concentration of this compound.
-
The EC50 (the concentration of this compound that produces 50% of the maximal potentiation) and the Emax (the maximum potentiation) are determined from this curve.
-
Signaling Pathways
The primary signaling pathway affected by this compound is the GABAergic inhibitory neurotransmission pathway. By potentiating the action of GABA at the GABAA receptor, this compound enhances the influx of chloride ions, leading to hyperpolarization of the postsynaptic neuron. This makes the neuron less likely to fire an action potential, resulting in central nervous system depression, sedation, and anxiolysis. There is no publicly available evidence to suggest that this compound significantly modulates other intracellular signaling cascades directly.
The Pharmacological Profile of Ro-48-6791: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro-48-6791 is an imidazobenzodiazepine derivative developed by Hoffmann-LaRoche in the 1990s as a short-acting intravenous anesthetic and sedative. As a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor, it enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. Exhibiting a potency four to six times greater than midazolam, this compound was designed to offer a rapid onset and short duration of action. Despite promising initial characteristics, its clinical development was discontinued. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing available quantitative data, outlining key experimental methodologies, and visualizing its mechanism of action and relevant experimental workflows. While specific quantitative data on binding affinity and subtype selectivity are not extensively available in publicly accessible literature, this guide consolidates the known pharmacological properties to serve as a resource for researchers in neuroscience and drug development.
Introduction
This compound is a water-soluble imidazobenzodiazepine derivative that acts as a positive allosteric modulator of the GABAA receptor. It was developed with the goal of providing a rapidly acting and short-lasting anesthetic agent for procedural sedation and induction of anesthesia. Its mechanism of action is consistent with other benzodiazepines, which bind to a specific site on the GABAA receptor, distinct from the GABA binding site, to enhance the receptor's affinity for GABA and increase the frequency of chloride channel opening. This leads to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.
Clinical studies demonstrated that this compound is approximately four to six times more potent than the widely used benzodiazepine, midazolam. However, its development was halted, and it never reached commercialization. This document aims to collate the available pharmacological data on this compound to provide a detailed technical resource.
Mechanism of Action: Allosteric Modulation of the GABAA Receptor
This compound exerts its pharmacological effects by binding to the benzodiazepine site on the GABAA receptor, which is a ligand-gated ion channel. This binding event does not directly open the chloride channel but rather enhances the effect of GABA. This positive allosteric modulation results in an increased frequency of channel opening in the presence of GABA, leading to a greater influx of chloride ions and a more pronounced hyperpolarization of the neuronal membrane.
Quantitative Pharmacological Data
While comprehensive public data on the binding affinity and selectivity of this compound across different GABAA receptor subtypes is limited, some key quantitative parameters have been reported in clinical studies.
| Parameter | Value | Species/Model | Method | Reference |
| Potency vs. Midazolam | 4-6 times more potent | Human | Clinical Studies | N/A |
| EC50 (EEG Effect) | 72 ± 25 µg/L | Human (Young Subjects) | Pharmacokinetic-pharmacodynamic modeling | N/A |
| EC50 (EEG Effect) | 44 ± 15 µg/L | Human (Elderly Subjects) | Pharmacokinetic-pharmacodynamic modeling | N/A |
| Binding Affinity (Ki) | Not Publicly Available | - | Radioligand Binding Assays | - |
| Selectivity Profile | Not Publicly Available | - | Radioligand Binding Assays | - |
| Efficacy (Emax) | Not Publicly Available | - | Electrophysiology | - |
Experimental Protocols
The characterization of a benzodiazepine like this compound typically involves a series of in vitro and in vivo experiments to determine its pharmacological profile. Below are detailed methodologies for key experiments that would have been employed.
Radioligand Binding Assays
These assays are crucial for determining the binding affinity (Ki) and selectivity of a compound for its target receptor.
Protocol:
-
Membrane Preparation:
-
Tissues (e.g., rat cerebral cortex) or cells expressing specific GABAA receptor subtypes are homogenized in a suitable buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Competitive Binding Assay:
-
A constant concentration of a radiolabeled benzodiazepine ligand (e.g., [3H]-Flunitrazepam) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding with the radioligand.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Electrophysiological Assays (Two-Electrode Voltage Clamp)
Electrophysiology is used to measure the functional effects of a compound on ion channel activity. The two-electrode voltage clamp technique, often using Xenopus oocytes expressing specific GABAA receptor subtypes, is a common method.
Protocol:
-
Oocyte Preparation:
-
Xenopus laevis oocytes are harvested and prepared.
-
cRNA encoding the desired α, β, and γ subunits of the GABAA receptor is injected into the oocytes.
-
The oocytes are incubated for several days to allow for the expression of functional receptors on the cell surface.
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage sensing and one for current injection).
-
The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
A baseline current is established.
-
-
Drug Application:
-
A submaximal concentration of GABA is applied to the oocyte to elicit a control chloride current.
-
After washout, GABA is co-applied with various concentrations of this compound.
-
-
Data Analysis:
-
The potentiation of the GABA-evoked current by this compound is measured.
-
A dose-response curve is constructed by plotting the percentage potentiation against the concentration of this compound.
-
The EC50 (the concentration of this compound that produces 50% of the maximal potentiation) and the Emax (the maximum potentiation) are determined from this curve.
-
Signaling Pathways
The primary signaling pathway affected by this compound is the GABAergic inhibitory neurotransmission pathway. By potentiating the action of GABA at the GABAA receptor, this compound enhances the influx of chloride ions, leading to hyperpolarization of the postsynaptic neuron. This makes the neuron less likely to fire an action potential, resulting in central nervous system depression, sedation, and anxiolysis. There is no publicly available evidence to suggest that this compound significantly modulates other intracellular signaling cascades directly.
Initial clinical investigation of Ro-48-6791
An In-Depth Technical Guide to the Initial Clinical Investigation of Ro-48-6791
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial clinical investigation of this compound, an imidazobenzodiazepine derivative developed by Hoffman-LaRoche. The document details the compound's mechanism of action, summarizes key clinical findings, and presents detailed experimental protocols from its early-phase human trials.
Core Compound Information
This compound was developed in the 1990s as a short-acting anesthetic and sedative, intended as a potential alternative to midazolam.[1] It is a water-soluble, full agonist at the benzodiazepine receptor, demonstrating a rapid onset and short duration of action.[2] Preclinical and early clinical studies revealed it to be approximately four to six times more potent than midazolam.[3] Despite promising initial properties, its clinical development was halted after Phase II trials as it was not deemed to offer significant advantages over existing anesthetic agents like propofol and midazolam.[1]
Mechanism of Action
This compound exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[2][4] The binding of this compound to the benzodiazepine site on the GABA-A receptor enhances the effect of the endogenous neurotransmitter GABA.[4] This potentiation leads to an increased frequency of chloride channel opening, resulting in an influx of chloride ions into the neuron.[4][5] The subsequent hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire, leading to the central nervous system depressant effects of sedation, anxiolysis, and amnesia.[6]
Signaling Pathway
The signaling pathway of this compound at the GABA-A receptor is depicted below.
Clinical Investigations
The initial clinical development of this compound included a first-in-human Phase I trial and subsequent comparative studies in different age groups.
First-in-Human Phase I Study
A key Phase I study investigated the pharmacokinetics and pharmacodynamics of ascending doses of this compound in healthy male subjects, with midazolam as a comparator.[3] This double-blind, five-way crossover study administered this compound as a slow intravenous infusion in doses ranging from 0.1 mg to 3 mg.[3] The primary pharmacodynamic endpoints were saccadic eye movements and electroencephalography (EEG).[3]
Comparative Study in Young and Elderly Subjects
A randomized, double-blind crossover study compared the concentration-effect relationships of this compound and midazolam in young and elderly male volunteers.[7] The study utilized computer-controlled infusion pumps to achieve a deep hypnotic state, defined by the loss of response to loud verbal commands and a median EEG frequency below 4 Hz.[7] This study was instrumental in characterizing the age-related differences in the pharmacokinetics and pharmacodynamics of this compound.[7]
Experimental Protocols
Phase I Study Protocol (Dingemanse et al., 1997)
-
Study Design: Double-blind, placebo-controlled, five-way crossover.
-
Subjects: Two sequential groups of five healthy male subjects.
-
Treatments:
-
Group 1: Ascending doses of this compound (0.1 mg, 0.3 mg, 1 mg), placebo, and a fixed dose of midazolam (0.1 mg/kg).
-
Group 2: Ascending doses of this compound (1 mg, 2 mg, 3 mg), placebo, and a fixed dose of midazolam (0.1 mg/kg).
-
-
Drug Administration: Slow intravenous infusion over 20 minutes. Infusion was stopped if sedation became too pronounced for the proper performance of tests.
-
Pharmacokinetic Sampling: Frequent blood samples were collected for pharmacokinetic analysis, which was based on a two-compartment model.
-
Pharmacodynamic Assessments:
-
Saccadic Eye Movements: Saccadic peak velocity was measured as an indicator of CNS depression.
-
Electroencephalography (EEG): Beta-power of the EEG was recorded to assess sedative effects.
-
Experimental Workflow: Phase I First-in-Human Study
Quantitative Data Summary
The initial clinical trials of this compound provided valuable quantitative data on its pharmacokinetic and pharmacodynamic properties, particularly in comparison to midazolam.
Pharmacokinetic Parameters
| Parameter | This compound | Midazolam | Study |
| Volume of Distribution (Vss) | 171 ± 65 L | 41 ± 10 L | Dingemanse et al., 1997[3] |
| Plasma Clearance | 2.2 ± 0.9 L/min | 0.42 ± 0.11 L/min | Dingemanse et al., 1997[3] |
| Total Clearance | 1410 ± 380 ml/min | 399 ± 91 ml/min | Hering et al., 1996[7] |
| Central Volume of Distribution | 20.5 ± 7.1 L | 7.9 ± 3.0 L | Hering et al., 1996[7] |
Pharmacodynamic and Clinical Parameters
| Parameter | This compound | Midazolam | Study |
| Potency (vs. Midazolam) | 4 to 6 times higher | - | Dingemanse et al., 1997[3] |
| Potency (vs. Midazolam) | 2.5 times higher | - | Hering et al., 1996[7] |
| Recovery Period (Young Subjects) | Reduced by 66% | - | Hering et al., 1996[7] |
| Recovery Period (Elderly Subjects) | Reduced by 45% | - | Hering et al., 1996[7] |
Clinical Outcome and Conclusion
Although the initial clinical investigations demonstrated that this compound is a potent, short-acting benzodiazepine with a faster recovery profile compared to midazolam, its development was ultimately discontinued.[1][7] When compared to propofol, this compound showed less respiratory depression but was associated with a longer recovery time.[1] In comparison to midazolam, it exhibited less synergistic effect on opioid-induced analgesia and produced more pronounced side effects, such as dizziness, post-procedure.[1] Consequently, this compound was not considered to have a significant clinical advantage over the existing standard-of-care medications, leading to the cessation of its clinical development.[1] The compound remains in use for scientific research purposes.[1]
References
- 1. Ro48-6791 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Integrated pharmacokinetics and pharmacodynamics of Ro 48-6791, a new benzodiazepine, in comparison with midazolam during first administration to healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benzoinfo.com [benzoinfo.com]
- 5. Benzodiazepine modulation of GABA(A) receptor opening frequency depends on activation context: a patch clamp and simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. [RO 48-6791--a short acting benzodiazepine. Pharmacokinetics and pharmacodynamics in young and old subjects in comparison to midazolam] - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial clinical investigation of Ro-48-6791
An In-Depth Technical Guide to the Initial Clinical Investigation of Ro-48-6791
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial clinical investigation of this compound, an imidazobenzodiazepine derivative developed by Hoffman-LaRoche. The document details the compound's mechanism of action, summarizes key clinical findings, and presents detailed experimental protocols from its early-phase human trials.
Core Compound Information
This compound was developed in the 1990s as a short-acting anesthetic and sedative, intended as a potential alternative to midazolam.[1] It is a water-soluble, full agonist at the benzodiazepine receptor, demonstrating a rapid onset and short duration of action.[2] Preclinical and early clinical studies revealed it to be approximately four to six times more potent than midazolam.[3] Despite promising initial properties, its clinical development was halted after Phase II trials as it was not deemed to offer significant advantages over existing anesthetic agents like propofol and midazolam.[1]
Mechanism of Action
This compound exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[2][4] The binding of this compound to the benzodiazepine site on the GABA-A receptor enhances the effect of the endogenous neurotransmitter GABA.[4] This potentiation leads to an increased frequency of chloride channel opening, resulting in an influx of chloride ions into the neuron.[4][5] The subsequent hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire, leading to the central nervous system depressant effects of sedation, anxiolysis, and amnesia.[6]
Signaling Pathway
The signaling pathway of this compound at the GABA-A receptor is depicted below.
Clinical Investigations
The initial clinical development of this compound included a first-in-human Phase I trial and subsequent comparative studies in different age groups.
First-in-Human Phase I Study
A key Phase I study investigated the pharmacokinetics and pharmacodynamics of ascending doses of this compound in healthy male subjects, with midazolam as a comparator.[3] This double-blind, five-way crossover study administered this compound as a slow intravenous infusion in doses ranging from 0.1 mg to 3 mg.[3] The primary pharmacodynamic endpoints were saccadic eye movements and electroencephalography (EEG).[3]
Comparative Study in Young and Elderly Subjects
A randomized, double-blind crossover study compared the concentration-effect relationships of this compound and midazolam in young and elderly male volunteers.[7] The study utilized computer-controlled infusion pumps to achieve a deep hypnotic state, defined by the loss of response to loud verbal commands and a median EEG frequency below 4 Hz.[7] This study was instrumental in characterizing the age-related differences in the pharmacokinetics and pharmacodynamics of this compound.[7]
Experimental Protocols
Phase I Study Protocol (Dingemanse et al., 1997)
-
Study Design: Double-blind, placebo-controlled, five-way crossover.
-
Subjects: Two sequential groups of five healthy male subjects.
-
Treatments:
-
Group 1: Ascending doses of this compound (0.1 mg, 0.3 mg, 1 mg), placebo, and a fixed dose of midazolam (0.1 mg/kg).
-
Group 2: Ascending doses of this compound (1 mg, 2 mg, 3 mg), placebo, and a fixed dose of midazolam (0.1 mg/kg).
-
-
Drug Administration: Slow intravenous infusion over 20 minutes. Infusion was stopped if sedation became too pronounced for the proper performance of tests.
-
Pharmacokinetic Sampling: Frequent blood samples were collected for pharmacokinetic analysis, which was based on a two-compartment model.
-
Pharmacodynamic Assessments:
-
Saccadic Eye Movements: Saccadic peak velocity was measured as an indicator of CNS depression.
-
Electroencephalography (EEG): Beta-power of the EEG was recorded to assess sedative effects.
-
Experimental Workflow: Phase I First-in-Human Study
Quantitative Data Summary
The initial clinical trials of this compound provided valuable quantitative data on its pharmacokinetic and pharmacodynamic properties, particularly in comparison to midazolam.
Pharmacokinetic Parameters
| Parameter | This compound | Midazolam | Study |
| Volume of Distribution (Vss) | 171 ± 65 L | 41 ± 10 L | Dingemanse et al., 1997[3] |
| Plasma Clearance | 2.2 ± 0.9 L/min | 0.42 ± 0.11 L/min | Dingemanse et al., 1997[3] |
| Total Clearance | 1410 ± 380 ml/min | 399 ± 91 ml/min | Hering et al., 1996[7] |
| Central Volume of Distribution | 20.5 ± 7.1 L | 7.9 ± 3.0 L | Hering et al., 1996[7] |
Pharmacodynamic and Clinical Parameters
| Parameter | This compound | Midazolam | Study |
| Potency (vs. Midazolam) | 4 to 6 times higher | - | Dingemanse et al., 1997[3] |
| Potency (vs. Midazolam) | 2.5 times higher | - | Hering et al., 1996[7] |
| Recovery Period (Young Subjects) | Reduced by 66% | - | Hering et al., 1996[7] |
| Recovery Period (Elderly Subjects) | Reduced by 45% | - | Hering et al., 1996[7] |
Clinical Outcome and Conclusion
Although the initial clinical investigations demonstrated that this compound is a potent, short-acting benzodiazepine with a faster recovery profile compared to midazolam, its development was ultimately discontinued.[1][7] When compared to propofol, this compound showed less respiratory depression but was associated with a longer recovery time.[1] In comparison to midazolam, it exhibited less synergistic effect on opioid-induced analgesia and produced more pronounced side effects, such as dizziness, post-procedure.[1] Consequently, this compound was not considered to have a significant clinical advantage over the existing standard-of-care medications, leading to the cessation of its clinical development.[1] The compound remains in use for scientific research purposes.[1]
References
- 1. Ro48-6791 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Integrated pharmacokinetics and pharmacodynamics of Ro 48-6791, a new benzodiazepine, in comparison with midazolam during first administration to healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benzoinfo.com [benzoinfo.com]
- 5. Benzodiazepine modulation of GABA(A) receptor opening frequency depends on activation context: a patch clamp and simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. [RO 48-6791--a short acting benzodiazepine. Pharmacokinetics and pharmacodynamics in young and old subjects in comparison to midazolam] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ro-48-8071 (Probable Intended Compound) in In Vivo Animal Models
Disclaimer: The user's query specified "Ro-48-6791," a benzodiazepine for which there is limited public data on in vivo animal studies. However, the detailed request for protocols related to conditions like hyperlipidemia and cancer, along with signaling pathways, strongly suggests a possible typographical error and that the intended compound of interest is Ro-48-8071 , a potent inhibitor of 2,3-oxidosqualene cyclase (OSC), also known as lanosterol synthase. The following information is based on the extensive research available for Ro-48-8071.
Introduction
Ro-48-8071 is a selective and potent inhibitor of the enzyme 2,3-oxidosqualene:lanosterol cyclase (OSC), a critical enzyme in the cholesterol biosynthesis pathway downstream of HMG-CoA reductase.[1][2] Its mechanism of action involves blocking the conversion of 2,3-monoepoxysqualene to lanosterol, thereby inhibiting the production of cholesterol.[1][3] This targeted inhibition has shown therapeutic potential in preclinical animal models for hypercholesterolemia and certain types of cancer. These notes provide a summary of key in vivo findings and detailed experimental protocols for researchers.
Mechanism of Action: Cholesterol Biosynthesis Inhibition
Ro-48-8071's primary mechanism is the inhibition of lanosterol synthase. This leads to a reduction in cholesterol synthesis and an accumulation of the upstream intermediate, monooxidosqualene.[1] A secondary effect that may contribute to its cholesterol-lowering properties is the production of epoxysterols, which can suppress the expression of HMG-CoA reductase, creating a synergistic negative feedback loop on the cholesterol synthesis pathway.[1]
Figure 1: Inhibition of Cholesterol Biosynthesis by Ro-48-8071.
Quantitative Data from In Vivo Animal Studies
The following tables summarize the quantitative data from various preclinical studies involving Ro-48-8071.
Table 1: Efficacy of Ro-48-8071 in Hyperlipidemia Animal Models
| Animal Model | Dosage | Treatment Duration | Key Findings | Reference |
| Hamsters | Not Specified | Not Specified | ~60% reduction in LDL cholesterol. | [1] |
| Squirrel Monkeys | Not Specified | Not Specified | At least 30% reduction in LDL cholesterol. | [1] |
| Göttingen Minipigs | Not Specified | Not Specified | At least 30% reduction in LDL cholesterol. | [1] |
| BALB/c Mice | 20 mg/kg/day in diet | 7 days | >50% inhibition of cholesterol synthesis in the small intestine. | [4] |
Table 2: Efficacy of Ro-48-8071 in Oncology Animal Models
| Animal Model | Cancer Type | Dosage | Treatment Duration | Key Findings | Reference |
| Nude Mice | Epithelial Ovarian Cancer (SK-OV-3 xenograft) | 20 or 40 mg/kg/day (i.p.) | 27 days | Significant tumor growth suppression (171 ± 20 mm³ vs. 336 ± 60 mm³ in controls). | [3][5] |
| Nude Mice | Breast Cancer (BT-474 xenograft) | Not Specified | Not Specified | Prevented tumor growth. | [2] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Hyperlipidemic Effects in BALB/c Mice
This protocol is based on the study by Chuang et al. (2014).[4]
1. Animal Model:
-
Species: BALB/c mice.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Diet and Drug Administration:
-
Control Group: Fed a standard chow diet.
-
Treatment Group: Fed a chow diet containing Ro-48-8071 at a concentration calculated to provide a daily dose of 20 mg/kg of body weight.
3. Experimental Workflow:
Figure 2: Workflow for Hyperlipidemia Study in Mice.
4. Sample Collection and Analysis:
-
At the end of the treatment period, euthanize mice and collect tissues (small intestine, large intestine, stomach, and liver).
-
Measure cholesterol synthesis rates in the collected tissues.
-
Collect feces to measure neutral and acidic sterol excretion.
Protocol 2: Evaluation of Anti-Tumor Efficacy in an Ovarian Cancer Xenograft Model
This protocol is based on the study by Liang et al. (2023).[3][5]
1. Animal Model:
-
Species: Nude mice (immunocompromised).
-
Cell Line: SK-OV-3 human epithelial ovarian cancer cells.
2. Tumor Xenograft Implantation:
-
Subcutaneously inject SK-OV-3 cells into the flanks of the nude mice.
-
Monitor tumor growth until tumors reach a volume of approximately 100 mm³.
3. Drug Administration:
-
Control Group: Administer daily intraperitoneal (i.p.) injections of a vehicle control (e.g., PBS).
-
Treatment Groups: Administer daily i.p. injections of Ro-48-8071 at doses of 20 mg/kg and 40 mg/kg.
4. Monitoring and Endpoint:
-
Measure tumor volume regularly (e.g., every 3 days) using calipers.
-
Monitor animal weight and overall health for signs of toxicity.
-
Continue treatment for a predetermined period (e.g., 27 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).
5. Experimental Workflow:
Figure 3: Workflow for Ovarian Cancer Xenograft Study.
Safety and Toxicology Considerations
In the reported studies, Ro-48-8071 was generally well-tolerated at pharmacologically active doses.[1] Specifically, in the ovarian cancer xenograft study, no significant weight loss was observed in the animals during the 27-day treatment period.[3] Unlike statins, Ro-48-8071 did not reduce coenzyme Q10 levels in the liver and heart of hamsters.[1]
Conclusion
Ro-48-8071 has demonstrated significant efficacy in preclinical animal models of hyperlipidemia and cancer. Its unique mechanism of action as a lanosterol synthase inhibitor offers a promising therapeutic strategy. The protocols and data presented here provide a foundation for further investigation into the in vivo applications of this compound.
References
- 1. Ro 48-8.071, a new 2,3-oxidosqualene:lanosterol cyclase inhibitor lowering plasma cholesterol in hamsters, squirrel monkeys, and minipigs: comparison to simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor RO 48-8071 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesterol Biosynthesis Inhibitor RO 48–8071 Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustained and selective suppression of intestinal cholesterol synthesis by Ro 48-8071, an inhibitor of 2,3-oxidosqualene:lanosterol cyclase, in the BALB/c mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholesterol Biosynthesis Inhibitor RO 48-8071 Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ro-48-8071 (Probable Intended Compound) in In Vivo Animal Models
Disclaimer: The user's query specified "Ro-48-6791," a benzodiazepine for which there is limited public data on in vivo animal studies. However, the detailed request for protocols related to conditions like hyperlipidemia and cancer, along with signaling pathways, strongly suggests a possible typographical error and that the intended compound of interest is Ro-48-8071 , a potent inhibitor of 2,3-oxidosqualene cyclase (OSC), also known as lanosterol synthase. The following information is based on the extensive research available for Ro-48-8071.
Introduction
Ro-48-8071 is a selective and potent inhibitor of the enzyme 2,3-oxidosqualene:lanosterol cyclase (OSC), a critical enzyme in the cholesterol biosynthesis pathway downstream of HMG-CoA reductase.[1][2] Its mechanism of action involves blocking the conversion of 2,3-monoepoxysqualene to lanosterol, thereby inhibiting the production of cholesterol.[1][3] This targeted inhibition has shown therapeutic potential in preclinical animal models for hypercholesterolemia and certain types of cancer. These notes provide a summary of key in vivo findings and detailed experimental protocols for researchers.
Mechanism of Action: Cholesterol Biosynthesis Inhibition
Ro-48-8071's primary mechanism is the inhibition of lanosterol synthase. This leads to a reduction in cholesterol synthesis and an accumulation of the upstream intermediate, monooxidosqualene.[1] A secondary effect that may contribute to its cholesterol-lowering properties is the production of epoxysterols, which can suppress the expression of HMG-CoA reductase, creating a synergistic negative feedback loop on the cholesterol synthesis pathway.[1]
Figure 1: Inhibition of Cholesterol Biosynthesis by Ro-48-8071.
Quantitative Data from In Vivo Animal Studies
The following tables summarize the quantitative data from various preclinical studies involving Ro-48-8071.
Table 1: Efficacy of Ro-48-8071 in Hyperlipidemia Animal Models
| Animal Model | Dosage | Treatment Duration | Key Findings | Reference |
| Hamsters | Not Specified | Not Specified | ~60% reduction in LDL cholesterol. | [1] |
| Squirrel Monkeys | Not Specified | Not Specified | At least 30% reduction in LDL cholesterol. | [1] |
| Göttingen Minipigs | Not Specified | Not Specified | At least 30% reduction in LDL cholesterol. | [1] |
| BALB/c Mice | 20 mg/kg/day in diet | 7 days | >50% inhibition of cholesterol synthesis in the small intestine. | [4] |
Table 2: Efficacy of Ro-48-8071 in Oncology Animal Models
| Animal Model | Cancer Type | Dosage | Treatment Duration | Key Findings | Reference |
| Nude Mice | Epithelial Ovarian Cancer (SK-OV-3 xenograft) | 20 or 40 mg/kg/day (i.p.) | 27 days | Significant tumor growth suppression (171 ± 20 mm³ vs. 336 ± 60 mm³ in controls). | [3][5] |
| Nude Mice | Breast Cancer (BT-474 xenograft) | Not Specified | Not Specified | Prevented tumor growth. | [2] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Hyperlipidemic Effects in BALB/c Mice
This protocol is based on the study by Chuang et al. (2014).[4]
1. Animal Model:
-
Species: BALB/c mice.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Diet and Drug Administration:
-
Control Group: Fed a standard chow diet.
-
Treatment Group: Fed a chow diet containing Ro-48-8071 at a concentration calculated to provide a daily dose of 20 mg/kg of body weight.
3. Experimental Workflow:
Figure 2: Workflow for Hyperlipidemia Study in Mice.
4. Sample Collection and Analysis:
-
At the end of the treatment period, euthanize mice and collect tissues (small intestine, large intestine, stomach, and liver).
-
Measure cholesterol synthesis rates in the collected tissues.
-
Collect feces to measure neutral and acidic sterol excretion.
Protocol 2: Evaluation of Anti-Tumor Efficacy in an Ovarian Cancer Xenograft Model
This protocol is based on the study by Liang et al. (2023).[3][5]
1. Animal Model:
-
Species: Nude mice (immunocompromised).
-
Cell Line: SK-OV-3 human epithelial ovarian cancer cells.
2. Tumor Xenograft Implantation:
-
Subcutaneously inject SK-OV-3 cells into the flanks of the nude mice.
-
Monitor tumor growth until tumors reach a volume of approximately 100 mm³.
3. Drug Administration:
-
Control Group: Administer daily intraperitoneal (i.p.) injections of a vehicle control (e.g., PBS).
-
Treatment Groups: Administer daily i.p. injections of Ro-48-8071 at doses of 20 mg/kg and 40 mg/kg.
4. Monitoring and Endpoint:
-
Measure tumor volume regularly (e.g., every 3 days) using calipers.
-
Monitor animal weight and overall health for signs of toxicity.
-
Continue treatment for a predetermined period (e.g., 27 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).
5. Experimental Workflow:
Figure 3: Workflow for Ovarian Cancer Xenograft Study.
Safety and Toxicology Considerations
In the reported studies, Ro-48-8071 was generally well-tolerated at pharmacologically active doses.[1] Specifically, in the ovarian cancer xenograft study, no significant weight loss was observed in the animals during the 27-day treatment period.[3] Unlike statins, Ro-48-8071 did not reduce coenzyme Q10 levels in the liver and heart of hamsters.[1]
Conclusion
Ro-48-8071 has demonstrated significant efficacy in preclinical animal models of hyperlipidemia and cancer. Its unique mechanism of action as a lanosterol synthase inhibitor offers a promising therapeutic strategy. The protocols and data presented here provide a foundation for further investigation into the in vivo applications of this compound.
References
- 1. Ro 48-8.071, a new 2,3-oxidosqualene:lanosterol cyclase inhibitor lowering plasma cholesterol in hamsters, squirrel monkeys, and minipigs: comparison to simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor RO 48-8071 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesterol Biosynthesis Inhibitor RO 48–8071 Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustained and selective suppression of intestinal cholesterol synthesis by Ro 48-8071, an inhibitor of 2,3-oxidosqualene:lanosterol cyclase, in the BALB/c mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholesterol Biosynthesis Inhibitor RO 48-8071 Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Administration of Ro-48-6791
For Research Use Only. Not for use in humans.
Introduction
Ro-48-6791 is an imidazobenzodiazepine derivative that acts as a potent, short-acting, full agonist at the benzodiazepine site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Developed by Hoffmann-La Roche in the 1990s as a potential anesthetic and sedative, its clinical development was discontinued.[1] However, due to its high potency and water solubility, this compound remains a valuable tool for preclinical research investigating the GABA-A receptor system and its role in sedation, anxiolysis, and anesthesia.[1][2]
These application notes provide detailed protocols for the intravenous (IV) administration of this compound to support preclinical research in animal models.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₅FN₆O₂ | [1] |
| Molecular Weight | 412.47 g/mol | [3] |
| Solubility | Water-soluble | [1][2] |
| Storage | Store as a solid powder at -20°C for long-term storage (months to years). For short-term storage (days to weeks), 0-4°C is suitable. Protect from light. | [3] |
Mechanism of Action and Signaling Pathway
This compound is a positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine site, a distinct site from the GABA binding site, and enhances the effect of GABA. This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and inhibition of neuronal firing.
Experimental Protocols
Solution Preparation
Note: Due to the water-solubility of this compound, sterile saline (0.9% NaCl) is the recommended vehicle for intravenous administration. All solutions should be prepared fresh on the day of the experiment and filtered through a 0.22 µm sterile filter before administration.
1. Stock Solution (e.g., 1 mg/mL):
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of sterile 0.9% saline to achieve the target concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
2. Dosing Solutions:
-
Prepare serial dilutions from the stock solution using sterile 0.9% saline to achieve the desired final concentrations for injection.
Intravenous Administration in Rodents
The following are general guidelines for intravenous administration in rats and mice. The choice of technique may depend on the experimental design and institutional guidelines. Always ensure that personnel are adequately trained in these procedures.
General Considerations:
-
Aseptic Technique: Use sterile syringes, needles, and solutions.
-
Animal Restraint: Proper restraint is crucial for successful and safe injection. Commercial restraint devices are recommended for conscious animals.
-
Anesthesia: For certain procedures like retro-orbital injection, anesthesia is required.
-
Injection Volume: Adhere to institutional guidelines for maximum injection volumes. As a general guide, bolus injections should not exceed 5 mL/kg for mice and rats. For continuous infusions, the maximum rate is typically around 4 mL/kg/hour.
-
Needle Size: Use the smallest appropriate needle gauge to minimize tissue trauma (e.g., 27-30G for mice, 25-27G for rats).
Experimental Workflow for IV Administration
Protocol 1: Tail Vein Injection (Mouse/Rat)
-
Place the animal in a suitable restraint device.
-
Warm the tail using a heat lamp or warm water bath to induce vasodilation of the lateral tail veins.
-
Disinfect the injection site with an appropriate antiseptic (e.g., 70% ethanol).
-
Insert the needle (bevel up) into one of the lateral tail veins, advancing it parallel to the vein.
-
Confirm proper placement by observing a flash of blood in the needle hub or by gentle aspiration.
-
Inject the this compound solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
Protocol 2: Retro-orbital Injection (Mouse)
Note: This procedure requires anesthesia and should only be performed by highly trained personnel.
-
Anesthetize the mouse using an approved anesthetic protocol.
-
Position the anesthetized mouse in lateral recumbency.
-
Apply gentle pressure to the skin above and below the eye to cause the eyeball to protrude slightly, exposing the retro-orbital sinus at the medial canthus.
-
Insert the needle at a 30-45 degree angle into the medial canthus, directing it towards the back of the orbit.
-
Inject the this compound solution slowly and smoothly.
-
Withdraw the needle and apply gentle pressure to the closed eyelid for a few seconds.
-
Monitor the animal until it has fully recovered from anesthesia.
Pharmacokinetic and Toxicological Data
The following tables provide a summary of available pharmacokinetic data from human studies and a template for recording preclinical toxicology data.
Table 1: Pharmacokinetic Parameters of this compound in Humans (Intravenous Administration)
| Parameter | Value (mean ± SD) | Species | Reference |
| Volume of Distribution (Vss) | 171 ± 65 L | Human | [4] |
| Plasma Clearance | 2.2 ± 0.9 L/min | Human | [4] |
| Potency vs. Midazolam | 4-6 times more potent | Human | [1][4] |
Table 2: Preclinical Toxicology Data Template
| Species | Dose (mg/kg, IV) | Route of Administration | Observations | No. of Animals Affected / Total |
| e.g., Mouse | Tail Vein | |||
| Retro-orbital | ||||
| e.g., Rat | Tail Vein |
Researchers should populate this table with their own experimental findings.
References
- 1. Ro48-6791 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. Integrated pharmacokinetics and pharmacodynamics of Ro 48-6791, a new benzodiazepine, in comparison with midazolam during first administration to healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Administration of Ro-48-6791
For Research Use Only. Not for use in humans.
Introduction
Ro-48-6791 is an imidazobenzodiazepine derivative that acts as a potent, short-acting, full agonist at the benzodiazepine site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Developed by Hoffmann-La Roche in the 1990s as a potential anesthetic and sedative, its clinical development was discontinued.[1] However, due to its high potency and water solubility, this compound remains a valuable tool for preclinical research investigating the GABA-A receptor system and its role in sedation, anxiolysis, and anesthesia.[1][2]
These application notes provide detailed protocols for the intravenous (IV) administration of this compound to support preclinical research in animal models.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₅FN₆O₂ | [1] |
| Molecular Weight | 412.47 g/mol | [3] |
| Solubility | Water-soluble | [1][2] |
| Storage | Store as a solid powder at -20°C for long-term storage (months to years). For short-term storage (days to weeks), 0-4°C is suitable. Protect from light. | [3] |
Mechanism of Action and Signaling Pathway
This compound is a positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine site, a distinct site from the GABA binding site, and enhances the effect of GABA. This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and inhibition of neuronal firing.
Experimental Protocols
Solution Preparation
Note: Due to the water-solubility of this compound, sterile saline (0.9% NaCl) is the recommended vehicle for intravenous administration. All solutions should be prepared fresh on the day of the experiment and filtered through a 0.22 µm sterile filter before administration.
1. Stock Solution (e.g., 1 mg/mL):
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of sterile 0.9% saline to achieve the target concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
2. Dosing Solutions:
-
Prepare serial dilutions from the stock solution using sterile 0.9% saline to achieve the desired final concentrations for injection.
Intravenous Administration in Rodents
The following are general guidelines for intravenous administration in rats and mice. The choice of technique may depend on the experimental design and institutional guidelines. Always ensure that personnel are adequately trained in these procedures.
General Considerations:
-
Aseptic Technique: Use sterile syringes, needles, and solutions.
-
Animal Restraint: Proper restraint is crucial for successful and safe injection. Commercial restraint devices are recommended for conscious animals.
-
Anesthesia: For certain procedures like retro-orbital injection, anesthesia is required.
-
Injection Volume: Adhere to institutional guidelines for maximum injection volumes. As a general guide, bolus injections should not exceed 5 mL/kg for mice and rats. For continuous infusions, the maximum rate is typically around 4 mL/kg/hour.
-
Needle Size: Use the smallest appropriate needle gauge to minimize tissue trauma (e.g., 27-30G for mice, 25-27G for rats).
Experimental Workflow for IV Administration
Protocol 1: Tail Vein Injection (Mouse/Rat)
-
Place the animal in a suitable restraint device.
-
Warm the tail using a heat lamp or warm water bath to induce vasodilation of the lateral tail veins.
-
Disinfect the injection site with an appropriate antiseptic (e.g., 70% ethanol).
-
Insert the needle (bevel up) into one of the lateral tail veins, advancing it parallel to the vein.
-
Confirm proper placement by observing a flash of blood in the needle hub or by gentle aspiration.
-
Inject the this compound solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
Protocol 2: Retro-orbital Injection (Mouse)
Note: This procedure requires anesthesia and should only be performed by highly trained personnel.
-
Anesthetize the mouse using an approved anesthetic protocol.
-
Position the anesthetized mouse in lateral recumbency.
-
Apply gentle pressure to the skin above and below the eye to cause the eyeball to protrude slightly, exposing the retro-orbital sinus at the medial canthus.
-
Insert the needle at a 30-45 degree angle into the medial canthus, directing it towards the back of the orbit.
-
Inject the this compound solution slowly and smoothly.
-
Withdraw the needle and apply gentle pressure to the closed eyelid for a few seconds.
-
Monitor the animal until it has fully recovered from anesthesia.
Pharmacokinetic and Toxicological Data
The following tables provide a summary of available pharmacokinetic data from human studies and a template for recording preclinical toxicology data.
Table 1: Pharmacokinetic Parameters of this compound in Humans (Intravenous Administration)
| Parameter | Value (mean ± SD) | Species | Reference |
| Volume of Distribution (Vss) | 171 ± 65 L | Human | [4] |
| Plasma Clearance | 2.2 ± 0.9 L/min | Human | [4] |
| Potency vs. Midazolam | 4-6 times more potent | Human | [1][4] |
Table 2: Preclinical Toxicology Data Template
| Species | Dose (mg/kg, IV) | Route of Administration | Observations | No. of Animals Affected / Total |
| e.g., Mouse | Tail Vein | |||
| Retro-orbital | ||||
| e.g., Rat | Tail Vein |
Researchers should populate this table with their own experimental findings.
References
- 1. Ro48-6791 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. Integrated pharmacokinetics and pharmacodynamics of Ro 48-6791, a new benzodiazepine, in comparison with midazolam during first administration to healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ro-48-6791 in Research Animal Sedation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro-48-6791 is an imidazobenzodiazepine derivative that acts as a potent, short-acting sedative-hypnotic agent. Developed as an alternative to midazolam, it exhibits a rapid onset of action and a short duration, making it a compound of interest for inducing conscious sedation and anesthesia in research settings.[1] This document provides detailed application notes and protocols for the use of this compound in sedating research animals, based on available preclinical and clinical data.
Disclaimer: this compound is intended for research use only and is not approved for human or veterinary clinical use. All procedures involving laboratory animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.
Mechanism of Action
This compound is a full agonist at the benzodiazepine binding site of the gamma-aminobutyric acid type A (GABA-A) receptor. By binding to this site, it acts as a positive allosteric modulator, enhancing the effect of the inhibitory neurotransmitter GABA. This potentiation of GABAergic neurotransmission leads to an influx of chloride ions into the neuron, causing hyperpolarization and reducing neuronal excitability, which manifests as sedation, anxiolysis, and amnesia.
Signaling Pathway Diagram
Caption: GABA-A receptor signaling pathway modulated by this compound.
Quantitative Data
While specific data on this compound in common research animal models is limited in publicly available literature, comparative data from human studies provides valuable insights into its potency and pharmacokinetic profile relative to midazolam.
Table 1: Comparative Potency and Pharmacokinetics of this compound and Midazolam in Humans
| Parameter | This compound | Midazolam | Reference |
| Potency | 4-6 times more potent than midazolam | Standard | [1] |
| Dosage for Sedation | 0.1 - 3 mg (slow IV infusion) | 0.1 mg/kg (slow IV infusion) | [2] |
| Onset of Action | Fast, comparable to midazolam | Fast | [1] |
| Duration of Action | Short, slightly shorter than midazolam | Short | [1] |
| Recovery Time | Shorter than midazolam | Standard | [1] |
Table 2: Estimated Intravenous Sedation Dosages for Research Animals (Extrapolated)
| Animal Model | Estimated this compound IV Dose (mg/kg) | Notes |
| Mouse (Mus musculus) | 0.25 - 1.0 | Based on potency relative to midazolam (typically 1-5 mg/kg IV). Dose should be titrated to effect. |
| Rat (Rattus norvegicus) | 0.2 - 0.8 | Based on potency relative to midazolam (typically 1-4 mg/kg IV). Dose should be titrated to effect. |
Note: The dosages in Table 2 are estimations derived from the known potency difference between this compound and midazolam in humans. Researchers should perform dose-finding studies to determine the optimal sedative dose for their specific animal model and experimental conditions.
Experimental Protocols
The following are generalized protocols for inducing sedation in rodents using intravenous administration of this compound. These should be adapted based on the specific requirements of the research protocol.
Experimental Workflow Diagram
Caption: General workflow for intravenous sedation with this compound.
Protocol: Intravenous Sedation in Mice
Materials:
-
This compound
-
Sterile saline for injection
-
Appropriately sized syringes (e.g., 1 mL) and needles (e.g., 30-gauge)
-
Animal scale
-
Restraint device for mice
-
Heat source for tail vein dilation (e.g., heat lamp)
-
Monitoring equipment (e.g., pulse oximeter with a rodent sensor)
Procedure:
-
Animal Preparation:
-
Allow mice to acclimate to the housing facility for a minimum of 72 hours before the experiment.
-
Weigh the mouse immediately before the procedure to ensure accurate dosing.
-
Visually inspect the animal for any signs of illness or distress.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in sterile saline. The concentration should be adjusted to allow for an appropriate injection volume (typically 5-10 mL/kg).
-
Filter-sterilize the solution if necessary.
-
-
Administration:
-
Place the mouse in a suitable restraint device.
-
Dilate the lateral tail vein using a heat lamp. Be cautious to avoid thermal injury.
-
Administer the calculated dose of this compound via the lateral tail vein. The injection should be given slowly over 1-2 minutes.
-
Start with a low dose from the estimated range (e.g., 0.25 mg/kg) and titrate upwards as necessary to achieve the desired level of sedation.
-
-
Monitoring:
-
Continuously monitor the animal's respiratory rate, heart rate, and oxygen saturation.
-
Assess the depth of sedation by checking for the loss of the righting reflex (the animal's ability to right itself when placed on its back).
-
Once the desired level of sedation is achieved, the experimental procedure can begin.
-
-
Recovery:
-
After the procedure, place the animal in a clean, warm cage for recovery.
-
Monitor the animal until it is fully ambulatory and has resumed normal behavior.
-
Protocol: Intravenous Sedation in Rats
Materials:
-
This compound
-
Sterile saline for injection
-
Appropriately sized syringes (e.g., 1 or 3 mL) and needles (e.g., 25-27-gauge) or intravenous catheter
-
Animal scale
-
Restraint device for rats or appropriate manual restraint technique
-
Heat source for tail vein dilation
-
Monitoring equipment
Procedure:
-
Animal Preparation:
-
Follow the same acclimatization and pre-procedure checks as for mice.
-
-
Drug Preparation:
-
Prepare a sterile solution of this compound in saline suitable for the larger injection volume required for rats.
-
-
Administration:
-
Restrain the rat securely.
-
Warm the tail to dilate the lateral tail vein.
-
For prolonged procedures, consider placing an intravenous catheter.
-
Administer the calculated dose of this compound intravenously. As with mice, start with a conservative dose (e.g., 0.2 mg/kg) and titrate to effect.
-
-
Monitoring:
-
Monitor vital signs (respiratory rate, heart rate, oxygen saturation) and depth of sedation (loss of righting reflex, response to toe pinch) throughout the procedure.
-
-
Recovery:
-
Provide a warm and quiet environment for recovery.
-
Monitor the animal closely until it has fully recovered from sedation.
-
Logical Relationship Diagram
References
Application Notes and Protocols for Ro-48-6791 in Research Animal Sedation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro-48-6791 is an imidazobenzodiazepine derivative that acts as a potent, short-acting sedative-hypnotic agent. Developed as an alternative to midazolam, it exhibits a rapid onset of action and a short duration, making it a compound of interest for inducing conscious sedation and anesthesia in research settings.[1] This document provides detailed application notes and protocols for the use of this compound in sedating research animals, based on available preclinical and clinical data.
Disclaimer: this compound is intended for research use only and is not approved for human or veterinary clinical use. All procedures involving laboratory animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.
Mechanism of Action
This compound is a full agonist at the benzodiazepine binding site of the gamma-aminobutyric acid type A (GABA-A) receptor. By binding to this site, it acts as a positive allosteric modulator, enhancing the effect of the inhibitory neurotransmitter GABA. This potentiation of GABAergic neurotransmission leads to an influx of chloride ions into the neuron, causing hyperpolarization and reducing neuronal excitability, which manifests as sedation, anxiolysis, and amnesia.
Signaling Pathway Diagram
Caption: GABA-A receptor signaling pathway modulated by this compound.
Quantitative Data
While specific data on this compound in common research animal models is limited in publicly available literature, comparative data from human studies provides valuable insights into its potency and pharmacokinetic profile relative to midazolam.
Table 1: Comparative Potency and Pharmacokinetics of this compound and Midazolam in Humans
| Parameter | This compound | Midazolam | Reference |
| Potency | 4-6 times more potent than midazolam | Standard | [1] |
| Dosage for Sedation | 0.1 - 3 mg (slow IV infusion) | 0.1 mg/kg (slow IV infusion) | [2] |
| Onset of Action | Fast, comparable to midazolam | Fast | [1] |
| Duration of Action | Short, slightly shorter than midazolam | Short | [1] |
| Recovery Time | Shorter than midazolam | Standard | [1] |
Table 2: Estimated Intravenous Sedation Dosages for Research Animals (Extrapolated)
| Animal Model | Estimated this compound IV Dose (mg/kg) | Notes |
| Mouse (Mus musculus) | 0.25 - 1.0 | Based on potency relative to midazolam (typically 1-5 mg/kg IV). Dose should be titrated to effect. |
| Rat (Rattus norvegicus) | 0.2 - 0.8 | Based on potency relative to midazolam (typically 1-4 mg/kg IV). Dose should be titrated to effect. |
Note: The dosages in Table 2 are estimations derived from the known potency difference between this compound and midazolam in humans. Researchers should perform dose-finding studies to determine the optimal sedative dose for their specific animal model and experimental conditions.
Experimental Protocols
The following are generalized protocols for inducing sedation in rodents using intravenous administration of this compound. These should be adapted based on the specific requirements of the research protocol.
Experimental Workflow Diagram
Caption: General workflow for intravenous sedation with this compound.
Protocol: Intravenous Sedation in Mice
Materials:
-
This compound
-
Sterile saline for injection
-
Appropriately sized syringes (e.g., 1 mL) and needles (e.g., 30-gauge)
-
Animal scale
-
Restraint device for mice
-
Heat source for tail vein dilation (e.g., heat lamp)
-
Monitoring equipment (e.g., pulse oximeter with a rodent sensor)
Procedure:
-
Animal Preparation:
-
Allow mice to acclimate to the housing facility for a minimum of 72 hours before the experiment.
-
Weigh the mouse immediately before the procedure to ensure accurate dosing.
-
Visually inspect the animal for any signs of illness or distress.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in sterile saline. The concentration should be adjusted to allow for an appropriate injection volume (typically 5-10 mL/kg).
-
Filter-sterilize the solution if necessary.
-
-
Administration:
-
Place the mouse in a suitable restraint device.
-
Dilate the lateral tail vein using a heat lamp. Be cautious to avoid thermal injury.
-
Administer the calculated dose of this compound via the lateral tail vein. The injection should be given slowly over 1-2 minutes.
-
Start with a low dose from the estimated range (e.g., 0.25 mg/kg) and titrate upwards as necessary to achieve the desired level of sedation.
-
-
Monitoring:
-
Continuously monitor the animal's respiratory rate, heart rate, and oxygen saturation.
-
Assess the depth of sedation by checking for the loss of the righting reflex (the animal's ability to right itself when placed on its back).
-
Once the desired level of sedation is achieved, the experimental procedure can begin.
-
-
Recovery:
-
After the procedure, place the animal in a clean, warm cage for recovery.
-
Monitor the animal until it is fully ambulatory and has resumed normal behavior.
-
Protocol: Intravenous Sedation in Rats
Materials:
-
This compound
-
Sterile saline for injection
-
Appropriately sized syringes (e.g., 1 or 3 mL) and needles (e.g., 25-27-gauge) or intravenous catheter
-
Animal scale
-
Restraint device for rats or appropriate manual restraint technique
-
Heat source for tail vein dilation
-
Monitoring equipment
Procedure:
-
Animal Preparation:
-
Follow the same acclimatization and pre-procedure checks as for mice.
-
-
Drug Preparation:
-
Prepare a sterile solution of this compound in saline suitable for the larger injection volume required for rats.
-
-
Administration:
-
Restrain the rat securely.
-
Warm the tail to dilate the lateral tail vein.
-
For prolonged procedures, consider placing an intravenous catheter.
-
Administer the calculated dose of this compound intravenously. As with mice, start with a conservative dose (e.g., 0.2 mg/kg) and titrate to effect.
-
-
Monitoring:
-
Monitor vital signs (respiratory rate, heart rate, oxygen saturation) and depth of sedation (loss of righting reflex, response to toe pinch) throughout the procedure.
-
-
Recovery:
-
Provide a warm and quiet environment for recovery.
-
Monitor the animal closely until it has fully recovered from sedation.
-
Logical Relationship Diagram
References
Application Notes and Protocols for Ro-48-6791 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro-48-6791 is a water-soluble, imidazobenzodiazepine derivative developed in the 1990s. It acts as a potent, full agonist at the benzodiazepine site of the γ-aminobutyric acid type A (GABA-A) receptor.[1] Initially investigated as a short-acting anesthetic for conscious sedation, its clinical development was discontinued.[2] However, due to its potent and specific mechanism of action, this compound remains a valuable tool for in vitro and in vivo neuroscience research, particularly in studies of GABAergic neurotransmission, neuronal plasticity, and neuroprotection.
This document provides detailed application notes and protocols for the use of this compound in a research setting.
Mechanism of Action
This compound is a positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine site, which is distinct from the GABA binding site. This binding event enhances the receptor's affinity for GABA, increasing the frequency of chloride (Cl⁻) channel opening in response to GABA binding.[2] The resulting influx of Cl⁻ ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential and thus producing an inhibitory effect on neurotransmission.
Applications in Neuroscience Research
-
Neuroprotection and Axon Regeneration: Studies have shown that this compound can promote neurite outgrowth in cultured adult cortical neurons and may augment axon growth and functional recovery in rodent models of spinal cord injury. This makes it a valuable compound for investigating mechanisms of neuronal repair and developing therapies for neurotrauma.
-
Sedation and Anxiolysis: As a potent benzodiazepine receptor agonist, this compound induces sedation and amnesia.[2] These properties are useful in behavioral neuroscience for studying the neural circuits underlying consciousness, anxiety, and memory.
-
Modulation of Neuronal Activity: this compound can be used to selectively enhance GABAergic inhibition in both in vitro (e.g., brain slices, neuronal cultures) and in vivo electrophysiology experiments. This allows researchers to probe the role of GABA-A receptors in synaptic plasticity, network oscillations, and information processing.
Quantitative Data
Table 1: Potency and Efficacy Comparison
| Compound | Receptor Target | Potency vs. Midazolam | Primary Effects |
| This compound | GABA-A (Full Agonist) | 4-6x more potent[2] | Sedation, Amnesia, Anxiolysis |
| Midazolam | GABA-A (Full Agonist) | 1x | Sedation, Amnesia, Anxiolysis |
Table 2: In Vitro Effects on Primary Mouse Cortical Neurons
Data shows a significant positive correlation between this compound concentration and the measured outcomes in the young adult female cohort.
| Cohort | Concentration | Outcome Measure | Result |
| Young Adult Female | ≥ 300 nM | Total Neurite Outgrowth | Significant Increase (P < 0.01) |
| Young Adult Female | ≥ 300 nM | Number of Valid Neurons | Significant Increase (P < 0.05) |
| Young Adult Male | ≥ 300 nM | Number of Valid Neurons | Significant Increase |
| Middle-Aged Female | ≥ 300 nM | Number of Valid Neurons | Significant Increase |
Experimental Protocols
Protocol 1: In Vitro Neurite Outgrowth Assay
This protocol describes a method to assess the effect of this compound on neurite outgrowth and survival of primary cortical neurons in culture.
Methodology:
-
Cell Preparation:
-
Isolate primary cortical neurons from embryonic (e.g., E18) or adult mice/rats using established protocols.
-
Plate dissociated neurons onto poly-D-lysine (or similar) coated multi-well plates (e.g., 96-well) at a suitable density in a serum-free neuronal culture medium supplemented with B27 or an equivalent.
-
Allow neurons to adhere and extend initial processes for 24-48 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO or sterile water, as it is water-soluble).
-
Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 1000 nM). Include a vehicle-only control.
-
Carefully replace the medium in each well with the medium containing the appropriate concentration of this compound or vehicle.
-
-
Incubation:
-
Incubate the treated plates for a defined period (e.g., 48 to 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate with a primary antibody against a neuronal marker (e.g., mouse anti-β-III Tubulin) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1-2 hours at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Acquire images using a high-content automated imaging system.
-
Use appropriate image analysis software to quantify total neurite outgrowth per neuron, average neurite length, number of branch points, and the number of surviving neurons (DAPI-positive nuclei of β-III Tubulin-positive cells).
-
Compare the results from this compound-treated wells to the vehicle control.
-
Protocol 2: Rodent Model of Spinal Cord Injury (General Protocol)
This protocol provides a general framework for a contusion-based spinal cord injury (SCI) model in rats. Note: The optimal dose, route, and timing of this compound administration would need to be determined empirically in a pilot study.
Methodology:
-
Animal Preparation:
-
Surgical Procedure (Aseptic Technique):
-
Anesthetize the rat using isoflurane (2-3% in O₂) or a ketamine/xylazine cocktail.
-
Shave and sterilize the surgical area over the thoracic spine.
-
Make a midline skin incision and separate the paraspinous muscles to expose the vertebral column.
-
Perform a laminectomy at the T10 vertebral level to expose the dorsal surface of the spinal cord.
-
Stabilize the spine using vertebral clamps.
-
Induce a moderate contusion injury using a standardized impactor device (e.g., NYU/MASCIS impactor or Infinite Horizon impactor).[4][5]
-
After impact, remove the clamps, irrigate the wound with sterile saline, and suture the muscle and skin layers.
-
-
Post-Operative Care and Drug Administration:
-
Administer analgesics (e.g., buprenorphine) for 48-72 hours post-surgery.
-
Provide manual bladder expression 2-3 times daily until bladder function returns.
-
Administer antibiotics to prevent infection.
-
Ensure easy access to food and water.
-
This compound Administration: Begin administration at a determined time point post-injury (e.g., 30 minutes). The route could be intravenous (IV), intraperitoneal (IP), or via a continuous delivery system like a subcutaneous osmotic minipump. A dose-response study is essential to determine the effective dose that promotes recovery without causing excessive sedation.
-
-
Functional Assessment:
-
Perform weekly BBB scoring in an open field to assess hindlimb locomotor recovery. Two independent, blinded observers should perform the scoring.
-
Other functional tests can include grid walk tests, beam walk tests, or automated gait analysis to assess finer aspects of motor control.
-
-
Endpoint Analysis:
-
At a predetermined endpoint (e.g., 6-8 weeks post-injury), euthanize the animals via transcardial perfusion with saline followed by 4% PFA.
-
Dissect the spinal cord, post-fix, and cryoprotect the tissue.
-
Perform histological analysis (e.g., H&E staining to assess lesion volume) and immunohistochemistry (e.g., for axonal markers like neurofilament, or glial scar markers like GFAP) to evaluate tissue sparing and axonal regeneration.
-
Protocol 3: Assessment of Anxiolytic-Like Effects (General Protocol)
This protocol describes the use of the Elevated Plus Maze (EPM) to screen for anxiolytic-like effects of this compound in mice or rats.
Methodology:
-
Apparatus:
-
Use a standard EPM apparatus, consisting of two open arms and two closed arms of equal dimensions, elevated from the floor.
-
-
Animal and Drug Administration:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle control via a chosen route (e.g., IP). The dose and pre-treatment time should be determined in pilot studies to find a dose that produces anxiolytic effects without significant sedation or motor impairment that would confound the results. A typical pre-treatment time for IP injection is 30 minutes.
-
-
Testing Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Score the video recordings (manually or using automated tracking software) for the following parameters:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
Total number of arm entries (as a measure of general activity).
-
-
An anxiolytic-like effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms compared to the vehicle-treated group, without a significant change in the total number of arm entries.
-
References
- 1. Functional recovery in spinal cord injured rats using polypyrrole/iodine implants and treadmill training - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved Functional Recovery in Rat Spinal Cord Injury Induced by a Drug Combination Administered with an Implantable Polymeric Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactive Oxygen Species in the Regulation of Synaptic Plasticity and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
Application Notes and Protocols for Ro-48-6791 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro-48-6791 is a water-soluble, imidazobenzodiazepine derivative developed in the 1990s. It acts as a potent, full agonist at the benzodiazepine site of the γ-aminobutyric acid type A (GABA-A) receptor.[1] Initially investigated as a short-acting anesthetic for conscious sedation, its clinical development was discontinued.[2] However, due to its potent and specific mechanism of action, this compound remains a valuable tool for in vitro and in vivo neuroscience research, particularly in studies of GABAergic neurotransmission, neuronal plasticity, and neuroprotection.
This document provides detailed application notes and protocols for the use of this compound in a research setting.
Mechanism of Action
This compound is a positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine site, which is distinct from the GABA binding site. This binding event enhances the receptor's affinity for GABA, increasing the frequency of chloride (Cl⁻) channel opening in response to GABA binding.[2] The resulting influx of Cl⁻ ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential and thus producing an inhibitory effect on neurotransmission.
Applications in Neuroscience Research
-
Neuroprotection and Axon Regeneration: Studies have shown that this compound can promote neurite outgrowth in cultured adult cortical neurons and may augment axon growth and functional recovery in rodent models of spinal cord injury. This makes it a valuable compound for investigating mechanisms of neuronal repair and developing therapies for neurotrauma.
-
Sedation and Anxiolysis: As a potent benzodiazepine receptor agonist, this compound induces sedation and amnesia.[2] These properties are useful in behavioral neuroscience for studying the neural circuits underlying consciousness, anxiety, and memory.
-
Modulation of Neuronal Activity: this compound can be used to selectively enhance GABAergic inhibition in both in vitro (e.g., brain slices, neuronal cultures) and in vivo electrophysiology experiments. This allows researchers to probe the role of GABA-A receptors in synaptic plasticity, network oscillations, and information processing.
Quantitative Data
Table 1: Potency and Efficacy Comparison
| Compound | Receptor Target | Potency vs. Midazolam | Primary Effects |
| This compound | GABA-A (Full Agonist) | 4-6x more potent[2] | Sedation, Amnesia, Anxiolysis |
| Midazolam | GABA-A (Full Agonist) | 1x | Sedation, Amnesia, Anxiolysis |
Table 2: In Vitro Effects on Primary Mouse Cortical Neurons
Data shows a significant positive correlation between this compound concentration and the measured outcomes in the young adult female cohort.
| Cohort | Concentration | Outcome Measure | Result |
| Young Adult Female | ≥ 300 nM | Total Neurite Outgrowth | Significant Increase (P < 0.01) |
| Young Adult Female | ≥ 300 nM | Number of Valid Neurons | Significant Increase (P < 0.05) |
| Young Adult Male | ≥ 300 nM | Number of Valid Neurons | Significant Increase |
| Middle-Aged Female | ≥ 300 nM | Number of Valid Neurons | Significant Increase |
Experimental Protocols
Protocol 1: In Vitro Neurite Outgrowth Assay
This protocol describes a method to assess the effect of this compound on neurite outgrowth and survival of primary cortical neurons in culture.
Methodology:
-
Cell Preparation:
-
Isolate primary cortical neurons from embryonic (e.g., E18) or adult mice/rats using established protocols.
-
Plate dissociated neurons onto poly-D-lysine (or similar) coated multi-well plates (e.g., 96-well) at a suitable density in a serum-free neuronal culture medium supplemented with B27 or an equivalent.
-
Allow neurons to adhere and extend initial processes for 24-48 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO or sterile water, as it is water-soluble).
-
Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 1000 nM). Include a vehicle-only control.
-
Carefully replace the medium in each well with the medium containing the appropriate concentration of this compound or vehicle.
-
-
Incubation:
-
Incubate the treated plates for a defined period (e.g., 48 to 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate with a primary antibody against a neuronal marker (e.g., mouse anti-β-III Tubulin) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1-2 hours at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Acquire images using a high-content automated imaging system.
-
Use appropriate image analysis software to quantify total neurite outgrowth per neuron, average neurite length, number of branch points, and the number of surviving neurons (DAPI-positive nuclei of β-III Tubulin-positive cells).
-
Compare the results from this compound-treated wells to the vehicle control.
-
Protocol 2: Rodent Model of Spinal Cord Injury (General Protocol)
This protocol provides a general framework for a contusion-based spinal cord injury (SCI) model in rats. Note: The optimal dose, route, and timing of this compound administration would need to be determined empirically in a pilot study.
Methodology:
-
Animal Preparation:
-
Surgical Procedure (Aseptic Technique):
-
Anesthetize the rat using isoflurane (2-3% in O₂) or a ketamine/xylazine cocktail.
-
Shave and sterilize the surgical area over the thoracic spine.
-
Make a midline skin incision and separate the paraspinous muscles to expose the vertebral column.
-
Perform a laminectomy at the T10 vertebral level to expose the dorsal surface of the spinal cord.
-
Stabilize the spine using vertebral clamps.
-
Induce a moderate contusion injury using a standardized impactor device (e.g., NYU/MASCIS impactor or Infinite Horizon impactor).[4][5]
-
After impact, remove the clamps, irrigate the wound with sterile saline, and suture the muscle and skin layers.
-
-
Post-Operative Care and Drug Administration:
-
Administer analgesics (e.g., buprenorphine) for 48-72 hours post-surgery.
-
Provide manual bladder expression 2-3 times daily until bladder function returns.
-
Administer antibiotics to prevent infection.
-
Ensure easy access to food and water.
-
This compound Administration: Begin administration at a determined time point post-injury (e.g., 30 minutes). The route could be intravenous (IV), intraperitoneal (IP), or via a continuous delivery system like a subcutaneous osmotic minipump. A dose-response study is essential to determine the effective dose that promotes recovery without causing excessive sedation.
-
-
Functional Assessment:
-
Perform weekly BBB scoring in an open field to assess hindlimb locomotor recovery. Two independent, blinded observers should perform the scoring.
-
Other functional tests can include grid walk tests, beam walk tests, or automated gait analysis to assess finer aspects of motor control.
-
-
Endpoint Analysis:
-
At a predetermined endpoint (e.g., 6-8 weeks post-injury), euthanize the animals via transcardial perfusion with saline followed by 4% PFA.
-
Dissect the spinal cord, post-fix, and cryoprotect the tissue.
-
Perform histological analysis (e.g., H&E staining to assess lesion volume) and immunohistochemistry (e.g., for axonal markers like neurofilament, or glial scar markers like GFAP) to evaluate tissue sparing and axonal regeneration.
-
Protocol 3: Assessment of Anxiolytic-Like Effects (General Protocol)
This protocol describes the use of the Elevated Plus Maze (EPM) to screen for anxiolytic-like effects of this compound in mice or rats.
Methodology:
-
Apparatus:
-
Use a standard EPM apparatus, consisting of two open arms and two closed arms of equal dimensions, elevated from the floor.
-
-
Animal and Drug Administration:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle control via a chosen route (e.g., IP). The dose and pre-treatment time should be determined in pilot studies to find a dose that produces anxiolytic effects without significant sedation or motor impairment that would confound the results. A typical pre-treatment time for IP injection is 30 minutes.
-
-
Testing Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Score the video recordings (manually or using automated tracking software) for the following parameters:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
Total number of arm entries (as a measure of general activity).
-
-
An anxiolytic-like effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms compared to the vehicle-treated group, without a significant change in the total number of arm entries.
-
References
- 1. Functional recovery in spinal cord injured rats using polypyrrole/iodine implants and treadmill training - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved Functional Recovery in Rat Spinal Cord Injury Induced by a Drug Combination Administered with an Implantable Polymeric Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactive Oxygen Species in the Regulation of Synaptic Plasticity and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
Application Notes and Protocols for the Analytical Detection of Ro-48-6791 in Plasma
These application notes provide a detailed protocol for the quantitative analysis of Ro-48-6791 and its major metabolite, Ro-48-6792, in human plasma. The method utilizes a highly sensitive and specific column-switching microbore high-performance liquid chromatography (HPLC) coupled with ion spray tandem mass spectrometry (LC-MS/MS).
I. Overview
This analytical method is designed for researchers, scientists, and drug development professionals requiring the precise quantification of this compound, a benzodiazepine receptor full agonist, and its N-dealkylated metabolite Ro-48-6792 in plasma samples.[1][2] The protocol employs a column-switching technique for online sample cleanup and concentration, followed by separation on a microbore capillary column and detection by tandem mass spectrometry. This approach offers high sensitivity, with a quantification limit of 1 pg/mL for both analytes.[1]
II. Quantitative Data Summary
The performance of this analytical method is summarized in the table below. The data demonstrates the method's linearity, sensitivity, precision, and accuracy, making it suitable for pharmacokinetic studies and other applications requiring reliable quantification at very low concentrations.
| Parameter | This compound | Ro-48-6792 (Metabolite) |
| Limit of Quantification (LOQ) | 1 pg/mL | 1 pg/mL |
| Linearity Range | 1 - 1000 pg/mL | 1 - 1000 pg/mL |
| Inter-Assay Precision (at 10 pg/mL) | 3.4% | 9.1% |
| Inter-Assay Accuracy (at 10 pg/mL) | 105% | 99.9% |
III. Experimental Protocol
This protocol details the steps for sample preparation, chromatographic separation, and mass spectrometric detection of this compound and its metabolite.
Sample Preparation
The initial sample preparation involves a liquid-liquid extraction followed by solid-phase extraction (SPE) for cleanup and concentration.
-
Initial Extraction: Perform a liquid-liquid extraction of a 50 µL plasma sample.
-
Solid-Phase Extraction (SPE): Utilize a straightforward column-switching system to focus the analytes from the plasma extract onto a microbore trapping column.[1]
Chromatographic Separation
A column-switching HPLC system is employed to achieve high sensitivity through the concentration of the analytes.
-
Trapping Column: The analytes are initially retained on a microbore trapping column.
-
Analytical Column: The retained analytes are then backflushed from the trapping column onto a microbore capillary column (300 µm i.d.) for separation.[1] This backflushing technique provides a high peak concentration, which is crucial for achieving high sensitivity.[1]
-
Column Type: A reversed-phase capillary column is used for the analytical separation.[1]
Mass Spectrometric Detection
Tandem mass spectrometry with an ion spray interface is used for the detection and quantification of the analytes.
-
Ionization: An ion spray probe is used for ionization of the analytes eluting from the capillary column.[1]
-
Detection: Tandem mass spectrometry is used for the simultaneous determination of this compound and its secondary amine metabolite.[1]
IV. Visualized Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the detection of this compound in plasma.
Caption: Analytical workflow for this compound detection in plasma.
References
Application Notes and Protocols for the Analytical Detection of Ro-48-6791 in Plasma
These application notes provide a detailed protocol for the quantitative analysis of Ro-48-6791 and its major metabolite, Ro-48-6792, in human plasma. The method utilizes a highly sensitive and specific column-switching microbore high-performance liquid chromatography (HPLC) coupled with ion spray tandem mass spectrometry (LC-MS/MS).
I. Overview
This analytical method is designed for researchers, scientists, and drug development professionals requiring the precise quantification of this compound, a benzodiazepine receptor full agonist, and its N-dealkylated metabolite Ro-48-6792 in plasma samples.[1][2] The protocol employs a column-switching technique for online sample cleanup and concentration, followed by separation on a microbore capillary column and detection by tandem mass spectrometry. This approach offers high sensitivity, with a quantification limit of 1 pg/mL for both analytes.[1]
II. Quantitative Data Summary
The performance of this analytical method is summarized in the table below. The data demonstrates the method's linearity, sensitivity, precision, and accuracy, making it suitable for pharmacokinetic studies and other applications requiring reliable quantification at very low concentrations.
| Parameter | This compound | Ro-48-6792 (Metabolite) |
| Limit of Quantification (LOQ) | 1 pg/mL | 1 pg/mL |
| Linearity Range | 1 - 1000 pg/mL | 1 - 1000 pg/mL |
| Inter-Assay Precision (at 10 pg/mL) | 3.4% | 9.1% |
| Inter-Assay Accuracy (at 10 pg/mL) | 105% | 99.9% |
III. Experimental Protocol
This protocol details the steps for sample preparation, chromatographic separation, and mass spectrometric detection of this compound and its metabolite.
Sample Preparation
The initial sample preparation involves a liquid-liquid extraction followed by solid-phase extraction (SPE) for cleanup and concentration.
-
Initial Extraction: Perform a liquid-liquid extraction of a 50 µL plasma sample.
-
Solid-Phase Extraction (SPE): Utilize a straightforward column-switching system to focus the analytes from the plasma extract onto a microbore trapping column.[1]
Chromatographic Separation
A column-switching HPLC system is employed to achieve high sensitivity through the concentration of the analytes.
-
Trapping Column: The analytes are initially retained on a microbore trapping column.
-
Analytical Column: The retained analytes are then backflushed from the trapping column onto a microbore capillary column (300 µm i.d.) for separation.[1] This backflushing technique provides a high peak concentration, which is crucial for achieving high sensitivity.[1]
-
Column Type: A reversed-phase capillary column is used for the analytical separation.[1]
Mass Spectrometric Detection
Tandem mass spectrometry with an ion spray interface is used for the detection and quantification of the analytes.
-
Ionization: An ion spray probe is used for ionization of the analytes eluting from the capillary column.[1]
-
Detection: Tandem mass spectrometry is used for the simultaneous determination of this compound and its secondary amine metabolite.[1]
IV. Visualized Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the detection of this compound in plasma.
Caption: Analytical workflow for this compound detection in plasma.
References
Application Notes and Protocols for the LC-MS/MS Assay of Ro-48-6791 and its Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the quantitative analysis of Ro-48-6791 and its major secondary amine metabolite, Ro-48-6792, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is highly sensitive, with a quantification limit in the low picogram per milliliter range, making it suitable for pharmacokinetic studies where low concentrations of the parent drug and its metabolite are expected.[1] The methodology utilizes a robust sample preparation procedure involving liquid-liquid extraction followed by solid-phase extraction, coupled with a column-switching microbore High-Performance Liquid Chromatography (HPLC) system for analyte separation and an ion spray tandem mass spectrometer for detection.[1]
Quantitative Data Summary
The following table summarizes the quantitative performance of the LC-MS/MS assay for this compound and its metabolite, Ro-48-6792, in human plasma.[1]
| Parameter | This compound | Ro-48-6792 (Metabolite) |
| Limit of Quantification (LOQ) | 1 pg/mL | 1 pg/mL |
| Calibration Curve Range | 1 - 1000 pg/mL | 1 - 1000 pg/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
| Inter-assay Precision (at 10 pg/mL) | 3.4% | 9.1% |
| Inter-assay Accuracy (at 10 pg/mL) | 105% | 99.9% |
Experimental Protocols
Sample Preparation
The sample preparation involves a two-step extraction process to ensure a clean sample for LC-MS/MS analysis, minimizing matrix effects and enhancing sensitivity.
a. Liquid-Liquid Extraction (LLE):
-
To 1 mL of human plasma, add an appropriate internal standard.
-
Add a suitable water-immiscible organic solvent (e.g., a mixture of ethyl acetate and n-hexane, or methyl tert-butyl ether) to the plasma sample. The exact solvent and volume should be optimized for extraction efficiency.
-
Vortex the mixture vigorously for several minutes to ensure thorough mixing and extraction of the analytes into the organic phase.
-
Centrifuge the sample to achieve phase separation.
-
Carefully transfer the upper organic layer to a clean tube.
b. Solid-Phase Extraction (SPE):
-
Evaporate the collected organic solvent from the LLE step to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a weak solvent compatible with the SPE column.
-
Condition a reversed-phase SPE cartridge (e.g., C8 or C18) with methanol followed by water.
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.
-
Elute the analytes of interest with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis. A 50 µL final volume is suggested.[1]
LC-MS/MS Analysis
a. Chromatographic Conditions (Microbore HPLC with Column Switching):
A column-switching system is employed to focus the analytes onto a trapping column before separation on an analytical column, which enhances peak concentration and sensitivity.[1]
-
Trapping Column: A microbore trapping column is used to capture the analytes from the prepared sample.
-
Analytical Column: A microbore (e.g., 300 µm i.d.) reversed-phase capillary column is used for the separation of this compound and Ro-48-6792.[1]
-
Mobile Phase: A gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typically used. The specific gradient program should be optimized to achieve good separation of the parent drug and its metabolite.
-
Flow Rate: The flow rate will be dependent on the microbore column dimensions and should be optimized for the best chromatographic performance.
-
Column Switching and Backflushing: After loading the sample onto the trapping column, the valve is switched to backflush the retained analytes onto the analytical column with the mobile phase gradient.[1]
b. Mass Spectrometry Conditions (Ion Spray Tandem MS):
-
Ionization Mode: Ion spray (electrospray) ionization in positive ion mode is used.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and Ro-48-6792 must be determined by infusing standard solutions of the compounds into the mass spectrometer. The most intense and specific transitions should be selected for quantification and confirmation.
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and cone voltage should be optimized for each analyte to maximize the signal intensity of the MRM transitions.
Discussion
The described LC-MS/MS method provides a highly sensitive and robust approach for the simultaneous determination of this compound and its major metabolite in human plasma.[1] The combination of liquid-liquid and solid-phase extraction is crucial for achieving the low limit of quantification by effectively removing interfering matrix components. The use of a column-switching microbore HPLC system further enhances sensitivity by concentrating the analytes before chromatographic separation.[1] This method has been shown to be rugged and reliable for the analysis of clinical samples.[1] Researchers and scientists in drug development can adapt and validate this protocol for their specific laboratory instrumentation and pharmacokinetic study requirements.
References
Application Notes and Protocols for the LC-MS/MS Assay of Ro-48-6791 and its Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the quantitative analysis of Ro-48-6791 and its major secondary amine metabolite, Ro-48-6792, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is highly sensitive, with a quantification limit in the low picogram per milliliter range, making it suitable for pharmacokinetic studies where low concentrations of the parent drug and its metabolite are expected.[1] The methodology utilizes a robust sample preparation procedure involving liquid-liquid extraction followed by solid-phase extraction, coupled with a column-switching microbore High-Performance Liquid Chromatography (HPLC) system for analyte separation and an ion spray tandem mass spectrometer for detection.[1]
Quantitative Data Summary
The following table summarizes the quantitative performance of the LC-MS/MS assay for this compound and its metabolite, Ro-48-6792, in human plasma.[1]
| Parameter | This compound | Ro-48-6792 (Metabolite) |
| Limit of Quantification (LOQ) | 1 pg/mL | 1 pg/mL |
| Calibration Curve Range | 1 - 1000 pg/mL | 1 - 1000 pg/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
| Inter-assay Precision (at 10 pg/mL) | 3.4% | 9.1% |
| Inter-assay Accuracy (at 10 pg/mL) | 105% | 99.9% |
Experimental Protocols
Sample Preparation
The sample preparation involves a two-step extraction process to ensure a clean sample for LC-MS/MS analysis, minimizing matrix effects and enhancing sensitivity.
a. Liquid-Liquid Extraction (LLE):
-
To 1 mL of human plasma, add an appropriate internal standard.
-
Add a suitable water-immiscible organic solvent (e.g., a mixture of ethyl acetate and n-hexane, or methyl tert-butyl ether) to the plasma sample. The exact solvent and volume should be optimized for extraction efficiency.
-
Vortex the mixture vigorously for several minutes to ensure thorough mixing and extraction of the analytes into the organic phase.
-
Centrifuge the sample to achieve phase separation.
-
Carefully transfer the upper organic layer to a clean tube.
b. Solid-Phase Extraction (SPE):
-
Evaporate the collected organic solvent from the LLE step to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a weak solvent compatible with the SPE column.
-
Condition a reversed-phase SPE cartridge (e.g., C8 or C18) with methanol followed by water.
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.
-
Elute the analytes of interest with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis. A 50 µL final volume is suggested.[1]
LC-MS/MS Analysis
a. Chromatographic Conditions (Microbore HPLC with Column Switching):
A column-switching system is employed to focus the analytes onto a trapping column before separation on an analytical column, which enhances peak concentration and sensitivity.[1]
-
Trapping Column: A microbore trapping column is used to capture the analytes from the prepared sample.
-
Analytical Column: A microbore (e.g., 300 µm i.d.) reversed-phase capillary column is used for the separation of this compound and Ro-48-6792.[1]
-
Mobile Phase: A gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typically used. The specific gradient program should be optimized to achieve good separation of the parent drug and its metabolite.
-
Flow Rate: The flow rate will be dependent on the microbore column dimensions and should be optimized for the best chromatographic performance.
-
Column Switching and Backflushing: After loading the sample onto the trapping column, the valve is switched to backflush the retained analytes onto the analytical column with the mobile phase gradient.[1]
b. Mass Spectrometry Conditions (Ion Spray Tandem MS):
-
Ionization Mode: Ion spray (electrospray) ionization in positive ion mode is used.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and Ro-48-6792 must be determined by infusing standard solutions of the compounds into the mass spectrometer. The most intense and specific transitions should be selected for quantification and confirmation.
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and cone voltage should be optimized for each analyte to maximize the signal intensity of the MRM transitions.
Discussion
The described LC-MS/MS method provides a highly sensitive and robust approach for the simultaneous determination of this compound and its major metabolite in human plasma.[1] The combination of liquid-liquid and solid-phase extraction is crucial for achieving the low limit of quantification by effectively removing interfering matrix components. The use of a column-switching microbore HPLC system further enhances sensitivity by concentrating the analytes before chromatographic separation.[1] This method has been shown to be rugged and reliable for the analysis of clinical samples.[1] Researchers and scientists in drug development can adapt and validate this protocol for their specific laboratory instrumentation and pharmacokinetic study requirements.
References
Application Notes and Protocols for Ro-48-6791 in Rodent Studies
Disclaimer: Extensive literature searches did not yield publicly available, peer-reviewed data on specific dosages of Ro-48-6791 for rodent studies. The information provided herein is based on the compound's known mechanism of action and its reported potency relative to midazolam in human studies. The experimental protocols and dosage tables are presented as a guide for researchers to design their own dose-finding studies.
Introduction
This compound is an imidazobenzodiazepine derivative developed by Hoffman-LaRoche. It is a potent, short-acting agonist at the GABA-A receptor, exhibiting sedative and amnestic properties.[1][2] Developed as a potential alternative to midazolam for anesthesia and conscious sedation, it is characterized by its water solubility, rapid onset, and short duration of action.[1] Human studies have indicated that this compound is approximately 2.5 to 6 times more potent than midazolam.[2][3] While clinical development was discontinued, this compound remains a valuable tool for scientific research in the field of GABAergic neurotransmission and anesthesia.
Mechanism of Action
This compound exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Like other benzodiazepines, this compound binds to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding event enhances the receptor's affinity for GABA, leading to an increased frequency of chloride (Cl-) channel opening. The subsequent influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory, sedative effect.
Caption: Signaling pathway of this compound at the GABA-A receptor.
Data Presentation
As no specific rodent dosage data for this compound is available in the reviewed literature, the following table presents a hypothetical dose range for initial studies. This table is extrapolated from typical effective doses of midazolam in rodents for sedation and anesthesia, and the reported 2.5-6x greater potency of this compound in humans. Researchers must perform their own dose-finding studies to determine the optimal dosage for their specific animal model and experimental endpoint.
| Compound | Rodent Model | Administration Route | Hypothetical Sedative Dose (mg/kg) | Hypothetical Anesthetic Dose (mg/kg) | Reference Compound (Midazolam) Dose (mg/kg) |
| This compound | Mouse | Intraperitoneal (IP) | 0.5 - 2.0 | 2.0 - 5.0 | 5.0 - 10.0 (Sedation/Anesthesia) |
| This compound | Rat | Intraperitoneal (IP) | 0.2 - 1.0 | 1.0 - 4.0 | 2.0 - 5.0 (Sedation/Anesthesia) |
Experimental Protocols
The following are generalized protocols for the preparation and administration of this compound for rodent studies and a suggested workflow for a dose-finding experiment.
Protocol 1: Preparation of this compound for Injection
-
Reconstitution: this compound is reported to be water-soluble. Reconstitute the compound in sterile, pyrogen-free saline (0.9% NaCl) or another appropriate vehicle to the desired stock concentration.
-
Vehicle Control: Prepare a vehicle-only solution for administration to control animals.
-
Sterilization: If not using a sterile powder, filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the stock solution as recommended by the supplier, typically protected from light and refrigerated or frozen.
Protocol 2: Administration to Rodents
-
Animal Handling: Acclimatize animals to the housing conditions and handle them appropriately to minimize stress.
-
Dosage Calculation: Calculate the volume of the drug solution to be administered based on the animal's body weight and the desired dose (mg/kg).
-
Administration Route: The intraperitoneal (IP) route is common for systemic administration of anesthetics in rodents.
-
For IP injection in a mouse, restrain the animal and inject into the lower right quadrant of the abdomen, avoiding the midline.
-
For IP injection in a rat, restrain the animal and inject into the lower quadrant of the abdomen.
-
-
Monitoring: Post-administration, monitor the animal for the onset, depth, and duration of sedation or anesthesia. Key parameters to observe include the loss of the righting reflex, response to tail pinch or toe pinch, and respiratory rate.
Workflow for a Dose-Finding Study
Caption: Experimental workflow for a dose-finding study of this compound.
References
- 1. Ro48-6791 - Wikipedia [en.wikipedia.org]
- 2. [RO 48-6791--a short acting benzodiazepine. Pharmacokinetics and pharmacodynamics in young and old subjects in comparison to midazolam] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrated pharmacokinetics and pharmacodynamics of Ro 48-6791, a new benzodiazepine, in comparison with midazolam during first administration to healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ro-48-6791 in Rodent Studies
Disclaimer: Extensive literature searches did not yield publicly available, peer-reviewed data on specific dosages of Ro-48-6791 for rodent studies. The information provided herein is based on the compound's known mechanism of action and its reported potency relative to midazolam in human studies. The experimental protocols and dosage tables are presented as a guide for researchers to design their own dose-finding studies.
Introduction
This compound is an imidazobenzodiazepine derivative developed by Hoffman-LaRoche. It is a potent, short-acting agonist at the GABA-A receptor, exhibiting sedative and amnestic properties.[1][2] Developed as a potential alternative to midazolam for anesthesia and conscious sedation, it is characterized by its water solubility, rapid onset, and short duration of action.[1] Human studies have indicated that this compound is approximately 2.5 to 6 times more potent than midazolam.[2][3] While clinical development was discontinued, this compound remains a valuable tool for scientific research in the field of GABAergic neurotransmission and anesthesia.
Mechanism of Action
This compound exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Like other benzodiazepines, this compound binds to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding event enhances the receptor's affinity for GABA, leading to an increased frequency of chloride (Cl-) channel opening. The subsequent influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory, sedative effect.
Caption: Signaling pathway of this compound at the GABA-A receptor.
Data Presentation
As no specific rodent dosage data for this compound is available in the reviewed literature, the following table presents a hypothetical dose range for initial studies. This table is extrapolated from typical effective doses of midazolam in rodents for sedation and anesthesia, and the reported 2.5-6x greater potency of this compound in humans. Researchers must perform their own dose-finding studies to determine the optimal dosage for their specific animal model and experimental endpoint.
| Compound | Rodent Model | Administration Route | Hypothetical Sedative Dose (mg/kg) | Hypothetical Anesthetic Dose (mg/kg) | Reference Compound (Midazolam) Dose (mg/kg) |
| This compound | Mouse | Intraperitoneal (IP) | 0.5 - 2.0 | 2.0 - 5.0 | 5.0 - 10.0 (Sedation/Anesthesia) |
| This compound | Rat | Intraperitoneal (IP) | 0.2 - 1.0 | 1.0 - 4.0 | 2.0 - 5.0 (Sedation/Anesthesia) |
Experimental Protocols
The following are generalized protocols for the preparation and administration of this compound for rodent studies and a suggested workflow for a dose-finding experiment.
Protocol 1: Preparation of this compound for Injection
-
Reconstitution: this compound is reported to be water-soluble. Reconstitute the compound in sterile, pyrogen-free saline (0.9% NaCl) or another appropriate vehicle to the desired stock concentration.
-
Vehicle Control: Prepare a vehicle-only solution for administration to control animals.
-
Sterilization: If not using a sterile powder, filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the stock solution as recommended by the supplier, typically protected from light and refrigerated or frozen.
Protocol 2: Administration to Rodents
-
Animal Handling: Acclimatize animals to the housing conditions and handle them appropriately to minimize stress.
-
Dosage Calculation: Calculate the volume of the drug solution to be administered based on the animal's body weight and the desired dose (mg/kg).
-
Administration Route: The intraperitoneal (IP) route is common for systemic administration of anesthetics in rodents.
-
For IP injection in a mouse, restrain the animal and inject into the lower right quadrant of the abdomen, avoiding the midline.
-
For IP injection in a rat, restrain the animal and inject into the lower quadrant of the abdomen.
-
-
Monitoring: Post-administration, monitor the animal for the onset, depth, and duration of sedation or anesthesia. Key parameters to observe include the loss of the righting reflex, response to tail pinch or toe pinch, and respiratory rate.
Workflow for a Dose-Finding Study
Caption: Experimental workflow for a dose-finding study of this compound.
References
- 1. Ro48-6791 - Wikipedia [en.wikipedia.org]
- 2. [RO 48-6791--a short acting benzodiazepine. Pharmacokinetics and pharmacodynamics in young and old subjects in comparison to midazolam] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrated pharmacokinetics and pharmacodynamics of Ro 48-6791, a new benzodiazepine, in comparison with midazolam during first administration to healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Electrophysiology Assays of Ro-48-6791
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro-48-6791 is an imidazobenzodiazepine derivative that acts as a positive allosteric modulator of GABA-A receptors. Like other benzodiazepines, it is expected to enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to an increase in the frequency of chloride channel opening and subsequent neuronal hyperpolarization. This document provides detailed application notes and protocols for the characterization of this compound's effects on neuronal activity using in vitro electrophysiology assays, primarily focusing on the whole-cell patch-clamp technique.
Data Presentation
The following tables summarize the kind of quantitative data that can be obtained from the described electrophysiological assays. Note: The values presented are for illustrative purposes based on published data for other benzodiazepines (e.g., Diazepam, Midazolam) and are not specific to this compound.
Table 1: Potentiation of GABA-Evoked Currents by Benzodiazepines in Cultured Hippocampal Neurons
| Compound | GABA Concentration (μM) | Compound Concentration (μM) | Potentiation of IGABA (%) | EC50 (nM) |
| Diazepam | 1 | 0.1 | 150 ± 15 | 50 - 100 |
| Midazolam | 1 | 0.1 | 180 ± 20 | 20 - 50 |
| This compound | 1 | To be determined | To be determined | To be determined |
IGABA: GABA-evoked current
Table 2: Effect of Benzodiazepines on the Frequency and Amplitude of Miniature Inhibitory Postsynaptic Currents (mIPSCs) in Cortical Neurons
| Compound | Concentration (μM) | mIPSC Frequency (% of Control) | mIPSC Amplitude (% of Control) |
| Diazepam | 1 | 105 ± 8 | 130 ± 12 |
| Midazolam | 1 | 102 ± 7 | 145 ± 18 |
| This compound | To be determined | To be determined | To be determined |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recordings of GABA-Evoked Currents in Cultured Neurons
This protocol is designed to determine the extent to which this compound potentiates GABA-A receptor-mediated currents.
1. Cell Culture:
-
Culture primary hippocampal or cortical neurons from embryonic (E18) rats or mice on poly-D-lysine-coated glass coverslips.
-
Maintain cultures in a humidified incubator at 37°C and 5% CO2 for 10-14 days to allow for mature synapse formation.
2. Solutions:
-
External Solution (ACSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 26 NaHCO3, 1.25 NaH2PO4, and 10 glucose. Bubble with 95% O2 / 5% CO2 to maintain pH at 7.4.
-
Internal Solution: (in mM) 140 CsCl, 2 MgCl2, 10 HEPES, 0.1 EGTA, 2 Mg-ATP, and 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. The high chloride concentration in the internal solution allows for the measurement of inward GABA-A receptor-mediated currents at a holding potential of -60 mV.
3. Electrophysiological Recording:
-
Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with ACSF at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a visually identified pyramidal neuron.
-
Clamp the membrane potential at -60 mV.
4. Experimental Procedure:
-
Obtain a stable baseline recording in ACSF.
-
Apply a sub-saturating concentration of GABA (e.g., 1-3 µM) for 2-5 seconds to elicit a control inward current.
-
Wash the chamber with ACSF until the current returns to baseline.
-
Co-apply the same concentration of GABA with varying concentrations of this compound (e.g., 1 nM to 10 µM).
-
Record the potentiated current amplitude.
-
Construct a concentration-response curve to determine the EC50 for this compound's potentiation of the GABA-evoked current.
Protocol 2: Recording of Miniature Inhibitory Postsynaptic Currents (mIPSCs)
This protocol assesses the effect of this compound on spontaneous, action potential-independent synaptic transmission mediated by GABA-A receptors.
1. Cell Culture and Solutions:
-
Use the same cell culture and internal/external solutions as in Protocol 1.
-
Add 1 µM Tetrodotoxin (TTX) to the ACSF to block voltage-gated sodium channels and thus action potentials.
2. Electrophysiological Recording:
-
Establish a whole-cell voltage-clamp recording as described in Protocol 1.
-
Clamp the membrane potential at -70 mV.
3. Experimental Procedure:
-
Record spontaneous mIPSCs for a baseline period of 5-10 minutes in the presence of TTX.
-
Perfuse the chamber with ACSF containing TTX and the desired concentration of this compound.
-
Record mIPSCs for another 5-10 minutes in the presence of the compound.
-
Wash out the compound and record for a final 5-10 minutes.
-
Analyze the recorded data to determine changes in the frequency, amplitude, and decay kinetics of mIPSCs.
Mandatory Visualizations
Signaling Pathway of GABA-A Receptor Modulation by this compound
Caption: GABA-A receptor modulation by this compound.
Experimental Workflow for Whole-Cell Patch-Clamp Assay
Caption: Workflow for patch-clamp analysis of this compound.
Logical Relationship of Benzodiazepine Action on Synaptic Inhibition
Caption: this compound's mechanism of enhancing synaptic inhibition.
Application Notes and Protocols for In Vitro Electrophysiology Assays of Ro-48-6791
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro-48-6791 is an imidazobenzodiazepine derivative that acts as a positive allosteric modulator of GABA-A receptors. Like other benzodiazepines, it is expected to enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to an increase in the frequency of chloride channel opening and subsequent neuronal hyperpolarization. This document provides detailed application notes and protocols for the characterization of this compound's effects on neuronal activity using in vitro electrophysiology assays, primarily focusing on the whole-cell patch-clamp technique.
Data Presentation
The following tables summarize the kind of quantitative data that can be obtained from the described electrophysiological assays. Note: The values presented are for illustrative purposes based on published data for other benzodiazepines (e.g., Diazepam, Midazolam) and are not specific to this compound.
Table 1: Potentiation of GABA-Evoked Currents by Benzodiazepines in Cultured Hippocampal Neurons
| Compound | GABA Concentration (μM) | Compound Concentration (μM) | Potentiation of IGABA (%) | EC50 (nM) |
| Diazepam | 1 | 0.1 | 150 ± 15 | 50 - 100 |
| Midazolam | 1 | 0.1 | 180 ± 20 | 20 - 50 |
| This compound | 1 | To be determined | To be determined | To be determined |
IGABA: GABA-evoked current
Table 2: Effect of Benzodiazepines on the Frequency and Amplitude of Miniature Inhibitory Postsynaptic Currents (mIPSCs) in Cortical Neurons
| Compound | Concentration (μM) | mIPSC Frequency (% of Control) | mIPSC Amplitude (% of Control) |
| Diazepam | 1 | 105 ± 8 | 130 ± 12 |
| Midazolam | 1 | 102 ± 7 | 145 ± 18 |
| This compound | To be determined | To be determined | To be determined |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recordings of GABA-Evoked Currents in Cultured Neurons
This protocol is designed to determine the extent to which this compound potentiates GABA-A receptor-mediated currents.
1. Cell Culture:
-
Culture primary hippocampal or cortical neurons from embryonic (E18) rats or mice on poly-D-lysine-coated glass coverslips.
-
Maintain cultures in a humidified incubator at 37°C and 5% CO2 for 10-14 days to allow for mature synapse formation.
2. Solutions:
-
External Solution (ACSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 26 NaHCO3, 1.25 NaH2PO4, and 10 glucose. Bubble with 95% O2 / 5% CO2 to maintain pH at 7.4.
-
Internal Solution: (in mM) 140 CsCl, 2 MgCl2, 10 HEPES, 0.1 EGTA, 2 Mg-ATP, and 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. The high chloride concentration in the internal solution allows for the measurement of inward GABA-A receptor-mediated currents at a holding potential of -60 mV.
3. Electrophysiological Recording:
-
Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with ACSF at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a visually identified pyramidal neuron.
-
Clamp the membrane potential at -60 mV.
4. Experimental Procedure:
-
Obtain a stable baseline recording in ACSF.
-
Apply a sub-saturating concentration of GABA (e.g., 1-3 µM) for 2-5 seconds to elicit a control inward current.
-
Wash the chamber with ACSF until the current returns to baseline.
-
Co-apply the same concentration of GABA with varying concentrations of this compound (e.g., 1 nM to 10 µM).
-
Record the potentiated current amplitude.
-
Construct a concentration-response curve to determine the EC50 for this compound's potentiation of the GABA-evoked current.
Protocol 2: Recording of Miniature Inhibitory Postsynaptic Currents (mIPSCs)
This protocol assesses the effect of this compound on spontaneous, action potential-independent synaptic transmission mediated by GABA-A receptors.
1. Cell Culture and Solutions:
-
Use the same cell culture and internal/external solutions as in Protocol 1.
-
Add 1 µM Tetrodotoxin (TTX) to the ACSF to block voltage-gated sodium channels and thus action potentials.
2. Electrophysiological Recording:
-
Establish a whole-cell voltage-clamp recording as described in Protocol 1.
-
Clamp the membrane potential at -70 mV.
3. Experimental Procedure:
-
Record spontaneous mIPSCs for a baseline period of 5-10 minutes in the presence of TTX.
-
Perfuse the chamber with ACSF containing TTX and the desired concentration of this compound.
-
Record mIPSCs for another 5-10 minutes in the presence of the compound.
-
Wash out the compound and record for a final 5-10 minutes.
-
Analyze the recorded data to determine changes in the frequency, amplitude, and decay kinetics of mIPSCs.
Mandatory Visualizations
Signaling Pathway of GABA-A Receptor Modulation by this compound
Caption: GABA-A receptor modulation by this compound.
Experimental Workflow for Whole-Cell Patch-Clamp Assay
Caption: Workflow for patch-clamp analysis of this compound.
Logical Relationship of Benzodiazepine Action on Synaptic Inhibition
Caption: this compound's mechanism of enhancing synaptic inhibition.
Application Notes and Protocols for the Characterization of Ro-48-6791 at Benzodiazepine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro-48-6791 is a benzodiazepine derivative that acts as a positive allosteric modulator (PAM) at γ-aminobutyric acid type A (GABA-A) receptors.[1][2] These receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system and are the targets for a wide range of therapeutic agents, including anxiolytics, sedatives, and anticonvulsants.[3] The diverse pharmacological effects of benzodiazepines are mediated by their interaction with different subtypes of GABA-A receptors, which are pentameric protein complexes assembled from a variety of subunits (e.g., α, β, γ).[4]
The subunit composition of the GABA-A receptor determines its pharmacological properties. Classical benzodiazepines primarily bind to the interface between α and γ subunits, with selectivity largely determined by the α subunit isoform (α1, α2, α3, or α5).[4] Understanding the binding affinity and functional selectivity of a compound like this compound for these different receptor subtypes is crucial for predicting its therapeutic potential and side-effect profile. For instance, activity at the α1-containing subtype is generally associated with sedation, while activity at α2- and α3-containing subtypes is linked to anxiolysis.[4]
These application notes provide detailed protocols for the in vitro and in vivo characterization of this compound to elucidate its selectivity and functional effects at various GABA-A receptor subtypes.
Data Presentation: Characterizing Subtype Selectivity
Table 1: Binding Affinity of this compound at Recombinant Human GABA-A Receptor Subtypes
| Receptor Subtype | Radioligand | Ki (nM) ± SEM | n |
| α1β2γ2 | [³H]Flumazenil | Data to be determined | 3 |
| α2β2γ2 | [³H]Flumazenil | Data to be determined | 3 |
| α3β2γ2 | [³H]Flumazenil | Data to be determined | 3 |
| α5β2γ2 | [³H]Flumazenil | Data to be determined | 3 |
| This table is a template. Ki values represent the concentration of this compound required to displace 50% of the radioligand. Lower Ki values indicate higher binding affinity. |
Table 2: Functional Potency and Efficacy of this compound at Recombinant Human GABA-A Receptor Subtypes
| Receptor Subtype | Agonist (GABA) | EC50 (nM) ± SEM | Emax (% of GABA response) ± SEM | n |
| α1β2γ2 | GABA (EC20) | Data to be determined | Data to be determined | 3 |
| α2β2γ2 | GABA (EC20) | Data to be determined | Data to be determined | 3 |
| α3β2γ2 | GABA (EC20) | Data to be determined | Data to be determined | 3 |
| α5β2γ2 | GABA (EC20) | Data to be determined | Data to be determined | 3 |
| This table is a template. EC50 is the concentration of this compound that produces 50% of its maximal effect. Emax represents the maximum potentiation of the GABA-evoked current by this compound. These values are typically determined using electrophysiology. |
Signaling Pathways and Experimental Workflows
GABA-A Receptor Signaling Pathway
The following diagram illustrates the basic mechanism of GABA-A receptor activation and its positive allosteric modulation by a benzodiazepine-like compound such as this compound.
Caption: GABA-A receptor activation and positive allosteric modulation.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the key steps in determining the binding affinity (Ki) of this compound for different GABA-A receptor subtypes.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: Two-Electrode Voltage Clamp (TEVC)
This diagram shows the process for assessing the functional modulation of GABA-A receptors by this compound using TEVC in Xenopus oocytes.
Caption: Workflow for a two-electrode voltage clamp (TEVC) assay.
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assay for GABA-A Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound at specific GABA-A receptor subtypes expressed in a cell line (e.g., HEK293 or L(tk-)).
Materials:
-
Cell membranes from cells stably expressing the human GABA-A receptor subtype of interest (e.g., α1β2γ2).
-
Radioligand: [³H]Flumazenil (a benzodiazepine site antagonist).
-
This compound (test compound).
-
Diazepam or Clonazepam (for determining non-specific binding).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Filtration manifold.
Procedure:
-
Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend them in ice-cold Binding Buffer to a final protein concentration of 50-100 µg/mL. Homogenize briefly if necessary.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate for each concentration of the test compound:
-
Total Binding: 50 µL of [³H]Flumazenil (final concentration ~1-2 nM), 50 µL of Binding Buffer, and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of [³H]Flumazenil, 50 µL of a high concentration of unlabeled diazepam (final concentration ~10 µM), and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of [³H]Flumazenil, 50 µL of this compound (at various concentrations, typically from 0.1 nM to 10 µM), and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plates at 4°C for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester/filtration manifold. Wash the filters immediately with 3-4 washes of ice-cold Wash Buffer.
-
Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate in the dark for at least 4 hours. Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]Flumazenil).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol is used to measure the functional modulation of GABA-A receptors by this compound.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the desired human GABA-A receptor subunits (e.g., α1, β2, γ2).
-
TEVC setup (amplifier, micromanipulators, perfusion system).
-
Glass microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ).
-
Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.
-
GABA stock solution.
-
This compound stock solution.
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Stage V-VI Xenopus oocytes.
-
Inject each oocyte with ~50 nL of a cRNA mixture containing the desired subunit cRNAs (e.g., in a 1:1:1 ratio for α:β:γ).
-
Incubate the injected oocytes at 16-18°C for 2-5 days in ND96 solution supplemented with antibiotics to allow for receptor expression.
-
-
TEVC Recording:
-
Place an oocyte in the recording chamber and perfuse continuously with ND96 solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.
-
-
Functional Assay:
-
First, determine the GABA concentration-response curve to identify the EC10-EC20 concentration (the concentration of GABA that elicits 10-20% of the maximal response). This submaximal concentration is used to create a window for observing potentiation.
-
Establish a baseline current by perfusing with ND96.
-
Apply the pre-determined EC10-EC20 concentration of GABA for a set duration (e.g., 20-30 seconds) until a stable inward current is observed. Wash with ND96 until the current returns to baseline.
-
To test the effect of this compound, pre-incubate the oocyte with a specific concentration of this compound in ND96 for 1-2 minutes.
-
Co-apply the same concentration of this compound with the EC10-EC20 concentration of GABA and record the potentiated current.
-
Repeat this process for a range of this compound concentrations (e.g., 1 nM to 10 µM).
-
-
Data Analysis:
-
Calculate the percent potentiation for each concentration of this compound using the formula: ((I_GABA+Compound / I_GABA) - 1) * 100 , where I is the peak current amplitude.
-
Plot the percent potentiation against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximum efficacy) of this compound at that receptor subtype.
-
Protocol 3: In Vivo Assessment of Anxiolytic-like Activity (Elevated Plus Maze)
This protocol describes a standard behavioral assay in rodents to assess the potential anxiolytic effects of this compound.
Materials:
-
Elevated Plus Maze (EPM) apparatus: A plus-shaped maze raised off the floor, with two open arms and two closed arms.
-
Adult male rats or mice.
-
This compound.
-
Vehicle (e.g., saline, DMSO, or appropriate solvent).
-
Positive control: Diazepam (1-2 mg/kg).
-
Video tracking software for automated data collection.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Divide animals into groups (e.g., Vehicle, this compound at different doses, Diazepam).
-
Administer the assigned treatment intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before testing.
-
-
Testing:
-
Place a single animal at the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze freely for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.
-
-
Data Analysis:
-
Score the following parameters using the video tracking software or manual observation:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. The total distance traveled should be analyzed to rule out confounding effects of sedation or hyperactivity.
-
Compare the data between groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
By employing these detailed protocols, researchers can systematically characterize the binding profile, functional activity, and behavioral effects of this compound, thereby providing a comprehensive understanding of its potential as a subtype-selective modulator of GABA-A receptors.
References
- 1. Subtype selectivity of α+β− site ligands of GABAA receptors: identification of the first highly specific positive modulators at α6β2/3γ2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA receptor subtype selectivity of the proconvulsant rodenticide TETS | springermedizin.de [springermedizin.de]
- 3. International Union of Basic and Clinical Pharmacology. CVI: GABAA Receptor Subtype- and Function-selective Ligands: Key Issues in Translation to Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
Application Notes and Protocols for the Characterization of Ro-48-6791 at Benzodiazepine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro-48-6791 is a benzodiazepine derivative that acts as a positive allosteric modulator (PAM) at γ-aminobutyric acid type A (GABA-A) receptors.[1][2] These receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system and are the targets for a wide range of therapeutic agents, including anxiolytics, sedatives, and anticonvulsants.[3] The diverse pharmacological effects of benzodiazepines are mediated by their interaction with different subtypes of GABA-A receptors, which are pentameric protein complexes assembled from a variety of subunits (e.g., α, β, γ).[4]
The subunit composition of the GABA-A receptor determines its pharmacological properties. Classical benzodiazepines primarily bind to the interface between α and γ subunits, with selectivity largely determined by the α subunit isoform (α1, α2, α3, or α5).[4] Understanding the binding affinity and functional selectivity of a compound like this compound for these different receptor subtypes is crucial for predicting its therapeutic potential and side-effect profile. For instance, activity at the α1-containing subtype is generally associated with sedation, while activity at α2- and α3-containing subtypes is linked to anxiolysis.[4]
These application notes provide detailed protocols for the in vitro and in vivo characterization of this compound to elucidate its selectivity and functional effects at various GABA-A receptor subtypes.
Data Presentation: Characterizing Subtype Selectivity
Table 1: Binding Affinity of this compound at Recombinant Human GABA-A Receptor Subtypes
| Receptor Subtype | Radioligand | Ki (nM) ± SEM | n |
| α1β2γ2 | [³H]Flumazenil | Data to be determined | 3 |
| α2β2γ2 | [³H]Flumazenil | Data to be determined | 3 |
| α3β2γ2 | [³H]Flumazenil | Data to be determined | 3 |
| α5β2γ2 | [³H]Flumazenil | Data to be determined | 3 |
| This table is a template. Ki values represent the concentration of this compound required to displace 50% of the radioligand. Lower Ki values indicate higher binding affinity. |
Table 2: Functional Potency and Efficacy of this compound at Recombinant Human GABA-A Receptor Subtypes
| Receptor Subtype | Agonist (GABA) | EC50 (nM) ± SEM | Emax (% of GABA response) ± SEM | n |
| α1β2γ2 | GABA (EC20) | Data to be determined | Data to be determined | 3 |
| α2β2γ2 | GABA (EC20) | Data to be determined | Data to be determined | 3 |
| α3β2γ2 | GABA (EC20) | Data to be determined | Data to be determined | 3 |
| α5β2γ2 | GABA (EC20) | Data to be determined | Data to be determined | 3 |
| This table is a template. EC50 is the concentration of this compound that produces 50% of its maximal effect. Emax represents the maximum potentiation of the GABA-evoked current by this compound. These values are typically determined using electrophysiology. |
Signaling Pathways and Experimental Workflows
GABA-A Receptor Signaling Pathway
The following diagram illustrates the basic mechanism of GABA-A receptor activation and its positive allosteric modulation by a benzodiazepine-like compound such as this compound.
Caption: GABA-A receptor activation and positive allosteric modulation.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the key steps in determining the binding affinity (Ki) of this compound for different GABA-A receptor subtypes.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: Two-Electrode Voltage Clamp (TEVC)
This diagram shows the process for assessing the functional modulation of GABA-A receptors by this compound using TEVC in Xenopus oocytes.
Caption: Workflow for a two-electrode voltage clamp (TEVC) assay.
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assay for GABA-A Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound at specific GABA-A receptor subtypes expressed in a cell line (e.g., HEK293 or L(tk-)).
Materials:
-
Cell membranes from cells stably expressing the human GABA-A receptor subtype of interest (e.g., α1β2γ2).
-
Radioligand: [³H]Flumazenil (a benzodiazepine site antagonist).
-
This compound (test compound).
-
Diazepam or Clonazepam (for determining non-specific binding).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Filtration manifold.
Procedure:
-
Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend them in ice-cold Binding Buffer to a final protein concentration of 50-100 µg/mL. Homogenize briefly if necessary.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate for each concentration of the test compound:
-
Total Binding: 50 µL of [³H]Flumazenil (final concentration ~1-2 nM), 50 µL of Binding Buffer, and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of [³H]Flumazenil, 50 µL of a high concentration of unlabeled diazepam (final concentration ~10 µM), and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of [³H]Flumazenil, 50 µL of this compound (at various concentrations, typically from 0.1 nM to 10 µM), and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plates at 4°C for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester/filtration manifold. Wash the filters immediately with 3-4 washes of ice-cold Wash Buffer.
-
Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate in the dark for at least 4 hours. Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]Flumazenil).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol is used to measure the functional modulation of GABA-A receptors by this compound.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the desired human GABA-A receptor subunits (e.g., α1, β2, γ2).
-
TEVC setup (amplifier, micromanipulators, perfusion system).
-
Glass microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ).
-
Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.
-
GABA stock solution.
-
This compound stock solution.
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Stage V-VI Xenopus oocytes.
-
Inject each oocyte with ~50 nL of a cRNA mixture containing the desired subunit cRNAs (e.g., in a 1:1:1 ratio for α:β:γ).
-
Incubate the injected oocytes at 16-18°C for 2-5 days in ND96 solution supplemented with antibiotics to allow for receptor expression.
-
-
TEVC Recording:
-
Place an oocyte in the recording chamber and perfuse continuously with ND96 solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.
-
-
Functional Assay:
-
First, determine the GABA concentration-response curve to identify the EC10-EC20 concentration (the concentration of GABA that elicits 10-20% of the maximal response). This submaximal concentration is used to create a window for observing potentiation.
-
Establish a baseline current by perfusing with ND96.
-
Apply the pre-determined EC10-EC20 concentration of GABA for a set duration (e.g., 20-30 seconds) until a stable inward current is observed. Wash with ND96 until the current returns to baseline.
-
To test the effect of this compound, pre-incubate the oocyte with a specific concentration of this compound in ND96 for 1-2 minutes.
-
Co-apply the same concentration of this compound with the EC10-EC20 concentration of GABA and record the potentiated current.
-
Repeat this process for a range of this compound concentrations (e.g., 1 nM to 10 µM).
-
-
Data Analysis:
-
Calculate the percent potentiation for each concentration of this compound using the formula: ((I_GABA+Compound / I_GABA) - 1) * 100 , where I is the peak current amplitude.
-
Plot the percent potentiation against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximum efficacy) of this compound at that receptor subtype.
-
Protocol 3: In Vivo Assessment of Anxiolytic-like Activity (Elevated Plus Maze)
This protocol describes a standard behavioral assay in rodents to assess the potential anxiolytic effects of this compound.
Materials:
-
Elevated Plus Maze (EPM) apparatus: A plus-shaped maze raised off the floor, with two open arms and two closed arms.
-
Adult male rats or mice.
-
This compound.
-
Vehicle (e.g., saline, DMSO, or appropriate solvent).
-
Positive control: Diazepam (1-2 mg/kg).
-
Video tracking software for automated data collection.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Divide animals into groups (e.g., Vehicle, this compound at different doses, Diazepam).
-
Administer the assigned treatment intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before testing.
-
-
Testing:
-
Place a single animal at the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze freely for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.
-
-
Data Analysis:
-
Score the following parameters using the video tracking software or manual observation:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. The total distance traveled should be analyzed to rule out confounding effects of sedation or hyperactivity.
-
Compare the data between groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
By employing these detailed protocols, researchers can systematically characterize the binding profile, functional activity, and behavioral effects of this compound, thereby providing a comprehensive understanding of its potential as a subtype-selective modulator of GABA-A receptors.
References
- 1. Subtype selectivity of α+β− site ligands of GABAA receptors: identification of the first highly specific positive modulators at α6β2/3γ2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA receptor subtype selectivity of the proconvulsant rodenticide TETS | springermedizin.de [springermedizin.de]
- 3. International Union of Basic and Clinical Pharmacology. CVI: GABAA Receptor Subtype- and Function-selective Ligands: Key Issues in Translation to Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Ro-48-6791 Clinical Trials
This technical support center provides information on the side effects of Ro-48-6791 observed in human trials, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its intended use?
This compound is an imidazobenzodiazepine derivative developed by Hoffman-LaRoche in the 1990s.[1] It was investigated as a water-soluble, short-acting alternative to midazolam for inducing anesthesia and for conscious sedation during minor invasive procedures.[1]
Q2: What is the mechanism of action of this compound?
This compound is a full agonist at the GABA-A (gamma-aminobutyric acid type A) receptor.[2] Like other benzodiazepines, it enhances the effect of the neurotransmitter GABA at the GABA-A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties.[3] This action increases the flow of chloride ions into the neuron, making it more resistant to excitation.[3]
Q3: Was this compound tested in humans, and what was the outcome?
Yes, this compound was evaluated in human trials up to Phase II.[1] However, it was ultimately dropped from clinical development.[1] The decision was made because it was not found to offer significant advantages over existing drugs like midazolam and propofol.[1][2]
Q4: What were the primary side effects of this compound observed in human trials?
The primary side effects of this compound are similar to other benzodiazepines and include sedation and amnesia.[1] Clinical trials comparing it to other agents revealed a specific side effect profile:
-
Compared to Midazolam: this compound produced more severe side effects such as dizziness after procedures.[1]
-
Compared to Propofol: It resulted in less respiratory depression but was associated with a longer recovery time.[1]
Q5: How does the potency of this compound compare to midazolam?
This compound is approximately 4 to 6 times more potent than midazolam.[1]
Troubleshooting Guide: Interpreting Experimental Observations
| Observation/Issue | Potential Cause | Recommended Action/Interpretation |
| Prolonged Recovery Time | This was a documented outcome in trials comparing this compound to propofol.[1] | Factor in a longer monitoring period post-procedure when using this compound. Recovery time was noted to be a key difference when compared with propofol. |
| Post-Procedure Dizziness | This was a notable and more severe side effect when this compound was compared to midazolam.[1] | Implement fall precautions and monitor subjects for dizziness during the recovery phase. This is a key distinguishing adverse effect from midazolam. |
| Variable Sedation Levels | As with other sedatives, the dose-response can vary between individuals. This compound has a fast onset and short duration of action.[1] | Titrate dosage carefully based on patient response. The high potency (4-6x midazolam) should be considered in dose calculations.[1] |
| Unexpected Respiratory Depression | While generally causing less respiratory depression than propofol, it is still a CNS depressant.[1] | Continuous respiratory monitoring is crucial. The risk of respiratory depression can be potentiated by concurrent use of other sedatives like opioids.[4][5] |
Quantitative Data from Human Trials
The following tables summarize the comparative data for this compound based on information from its Phase II clinical trials.
Table 1: Comparative Potency and Efficacy
| Parameter | This compound | Midazolam | Propofol | Citation(s) |
| Relative Potency | 4-6x more potent | Baseline | N/A | [1] |
| Efficacy | Similar to Midazolam | Baseline | N/A | [1] |
| Onset of Action | Fast, similar to Midazolam | Fast | Rapid | [1][4] |
| Duration of Action | Slightly shorter than Midazolam | Short | Approx. 10 mins (single dose) | [1][4] |
Table 2: Summary of Observed Side Effects in Human Trials
| Side Effect | This compound vs. Midazolam | This compound vs. Propofol | Common Benzodiazepine Effects | Citation(s) |
| Dizziness | More severe | N/A | Yes | [1] |
| Recovery Time | Shorter | Longer | N/A | [1] |
| Respiratory Depression | N/A | Less severe | Yes (dose-dependent) | [1][5] |
| Sedation | Similar | Similar | Yes | [1] |
| Amnesia | Similar | N/A | Yes | [1] |
| Opioid Synergy | Less synergistic effect | N/A | N/A | [1] |
Experimental Protocols
While full, detailed protocols are proprietary, the available literature describes the general methodology of the Phase II human trials for this compound.
Objective: To compare the efficacy, safety, and recovery profiles of this compound with standard-of-care agents (midazolam and propofol) for conscious sedation and anesthesia induction.
Study Design:
-
Type: Randomized, double-blind, active-controlled studies.
-
Population: Healthy adult volunteers and patients undergoing minor invasive procedures (e.g., endoscopic procedures).[1][6]
-
Comparators: Midazolam or Propofol.[1]
Methodology:
-
Subject Screening: Participants were screened for inclusion/exclusion criteria, including medical history and concurrent medication use.
-
Baseline Assessment: Pre-procedure vital signs, level of consciousness, and anxiety scores were recorded.
-
Drug Administration:
-
Subjects were randomized to receive either this compound, midazolam, or propofol.
-
Drugs were administered intravenously, likely via a controlled infusion or bolus injections to achieve a specified level of sedation.[1]
-
In some studies, an opioid (e.g., meperidine) was co-administered to assess synergistic effects.[7]
-
-
Monitoring During Procedure:
-
Sedation Level: Assessed using standardized scales (e.g., Observer's Assessment of Alertness/Sedation Scale).
-
Vital Signs: Continuous monitoring of heart rate, blood pressure, oxygen saturation, and respiratory rate.
-
Efficacy: Success in achieving and maintaining the desired level of sedation for the procedure was the primary efficacy endpoint.
-
-
Post-Procedure Assessment:
-
Recovery Time: Time to return to baseline alertness, ability to ambulate, and readiness for discharge were measured. Standardized scoring systems like the modified Post-Anesthetic Discharge Scoring System (mPADSS) were likely used.[6]
-
Side Effects: Subjects were monitored and questioned about adverse events, with a particular focus on CNS effects (dizziness, drowsiness), respiratory status, and cardiovascular changes.
-
Amnesia: Recall of the procedure was assessed post-recovery.
-
Visualizations
Signaling Pathway
Caption: GABA-A receptor signaling pathway modulated by this compound.
Experimental Workflow
Caption: Workflow for a comparative clinical trial of sedative agents.
References
- 1. Ro48-6791 - Wikipedia [en.wikipedia.org]
- 2. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 3. benzoinfo.com [benzoinfo.com]
- 4. Propofol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Midazolam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Safe outpatient discharge after gastrointestinal endoscopy with sedation and analgesia: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
Technical Support Center: Ro-48-6791 Clinical Trials
This technical support center provides information on the side effects of Ro-48-6791 observed in human trials, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its intended use?
This compound is an imidazobenzodiazepine derivative developed by Hoffman-LaRoche in the 1990s.[1] It was investigated as a water-soluble, short-acting alternative to midazolam for inducing anesthesia and for conscious sedation during minor invasive procedures.[1]
Q2: What is the mechanism of action of this compound?
This compound is a full agonist at the GABA-A (gamma-aminobutyric acid type A) receptor.[2] Like other benzodiazepines, it enhances the effect of the neurotransmitter GABA at the GABA-A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties.[3] This action increases the flow of chloride ions into the neuron, making it more resistant to excitation.[3]
Q3: Was this compound tested in humans, and what was the outcome?
Yes, this compound was evaluated in human trials up to Phase II.[1] However, it was ultimately dropped from clinical development.[1] The decision was made because it was not found to offer significant advantages over existing drugs like midazolam and propofol.[1][2]
Q4: What were the primary side effects of this compound observed in human trials?
The primary side effects of this compound are similar to other benzodiazepines and include sedation and amnesia.[1] Clinical trials comparing it to other agents revealed a specific side effect profile:
-
Compared to Midazolam: this compound produced more severe side effects such as dizziness after procedures.[1]
-
Compared to Propofol: It resulted in less respiratory depression but was associated with a longer recovery time.[1]
Q5: How does the potency of this compound compare to midazolam?
This compound is approximately 4 to 6 times more potent than midazolam.[1]
Troubleshooting Guide: Interpreting Experimental Observations
| Observation/Issue | Potential Cause | Recommended Action/Interpretation |
| Prolonged Recovery Time | This was a documented outcome in trials comparing this compound to propofol.[1] | Factor in a longer monitoring period post-procedure when using this compound. Recovery time was noted to be a key difference when compared with propofol. |
| Post-Procedure Dizziness | This was a notable and more severe side effect when this compound was compared to midazolam.[1] | Implement fall precautions and monitor subjects for dizziness during the recovery phase. This is a key distinguishing adverse effect from midazolam. |
| Variable Sedation Levels | As with other sedatives, the dose-response can vary between individuals. This compound has a fast onset and short duration of action.[1] | Titrate dosage carefully based on patient response. The high potency (4-6x midazolam) should be considered in dose calculations.[1] |
| Unexpected Respiratory Depression | While generally causing less respiratory depression than propofol, it is still a CNS depressant.[1] | Continuous respiratory monitoring is crucial. The risk of respiratory depression can be potentiated by concurrent use of other sedatives like opioids.[4][5] |
Quantitative Data from Human Trials
The following tables summarize the comparative data for this compound based on information from its Phase II clinical trials.
Table 1: Comparative Potency and Efficacy
| Parameter | This compound | Midazolam | Propofol | Citation(s) |
| Relative Potency | 4-6x more potent | Baseline | N/A | [1] |
| Efficacy | Similar to Midazolam | Baseline | N/A | [1] |
| Onset of Action | Fast, similar to Midazolam | Fast | Rapid | [1][4] |
| Duration of Action | Slightly shorter than Midazolam | Short | Approx. 10 mins (single dose) | [1][4] |
Table 2: Summary of Observed Side Effects in Human Trials
| Side Effect | This compound vs. Midazolam | This compound vs. Propofol | Common Benzodiazepine Effects | Citation(s) |
| Dizziness | More severe | N/A | Yes | [1] |
| Recovery Time | Shorter | Longer | N/A | [1] |
| Respiratory Depression | N/A | Less severe | Yes (dose-dependent) | [1][5] |
| Sedation | Similar | Similar | Yes | [1] |
| Amnesia | Similar | N/A | Yes | [1] |
| Opioid Synergy | Less synergistic effect | N/A | N/A | [1] |
Experimental Protocols
While full, detailed protocols are proprietary, the available literature describes the general methodology of the Phase II human trials for this compound.
Objective: To compare the efficacy, safety, and recovery profiles of this compound with standard-of-care agents (midazolam and propofol) for conscious sedation and anesthesia induction.
Study Design:
-
Type: Randomized, double-blind, active-controlled studies.
-
Population: Healthy adult volunteers and patients undergoing minor invasive procedures (e.g., endoscopic procedures).[1][6]
-
Comparators: Midazolam or Propofol.[1]
Methodology:
-
Subject Screening: Participants were screened for inclusion/exclusion criteria, including medical history and concurrent medication use.
-
Baseline Assessment: Pre-procedure vital signs, level of consciousness, and anxiety scores were recorded.
-
Drug Administration:
-
Subjects were randomized to receive either this compound, midazolam, or propofol.
-
Drugs were administered intravenously, likely via a controlled infusion or bolus injections to achieve a specified level of sedation.[1]
-
In some studies, an opioid (e.g., meperidine) was co-administered to assess synergistic effects.[7]
-
-
Monitoring During Procedure:
-
Sedation Level: Assessed using standardized scales (e.g., Observer's Assessment of Alertness/Sedation Scale).
-
Vital Signs: Continuous monitoring of heart rate, blood pressure, oxygen saturation, and respiratory rate.
-
Efficacy: Success in achieving and maintaining the desired level of sedation for the procedure was the primary efficacy endpoint.
-
-
Post-Procedure Assessment:
-
Recovery Time: Time to return to baseline alertness, ability to ambulate, and readiness for discharge were measured. Standardized scoring systems like the modified Post-Anesthetic Discharge Scoring System (mPADSS) were likely used.[6]
-
Side Effects: Subjects were monitored and questioned about adverse events, with a particular focus on CNS effects (dizziness, drowsiness), respiratory status, and cardiovascular changes.
-
Amnesia: Recall of the procedure was assessed post-recovery.
-
Visualizations
Signaling Pathway
Caption: GABA-A receptor signaling pathway modulated by this compound.
Experimental Workflow
Caption: Workflow for a comparative clinical trial of sedative agents.
References
- 1. Ro48-6791 - Wikipedia [en.wikipedia.org]
- 2. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 3. benzoinfo.com [benzoinfo.com]
- 4. Propofol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Midazolam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Safe outpatient discharge after gastrointestinal endoscopy with sedation and analgesia: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
Technical Support Center: Managing Ro-48-6791-Induced Dizziness in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ro-48-6791 in animal studies. The focus is on identifying, quantifying, and managing the common side effect of dizziness, which in rodents, manifests as ataxia, motor incoordination, and imbalance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause dizziness-like symptoms in animals?
A1: this compound is an imidazobenzodiazepine derivative that acts as a potent positive allosteric modulator of the GABA-A receptor.[1][2] Like other benzodiazepines, it enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to central nervous system (CNS) depression.[3][4] This widespread neuronal inhibition, particularly in the cerebellum and vestibular pathways, results in sedative, muscle relaxant, and anxiolytic effects, but also commonly causes dose-dependent side effects such as ataxia, disorientation, and motor incoordination, which are the observable correlates of dizziness in animals.[5][6]
Q2: What are the typical observable signs of "dizziness" in rodents administered this compound?
A2: Since dizziness is a subjective experience, in animal models, we rely on observable behavioral and motor deficits. Common signs include:
-
Ataxia: An unsteady or wobbly gait.
-
Motor Incoordination: Difficulty with fine motor movements and balance.
-
Weakness and Disorientation: General lethargy and lack of directed movement.[5]
-
Impaired Performance on Motor Tasks: A noticeable decline in the animal's ability to perform tasks requiring balance and coordination, such as staying on a rotarod or traversing a narrow beam.[7]
Q3: How can I quantify the severity of this compound-induced motor impairment?
A3: Several standardized behavioral tests can be used to objectively measure motor coordination and balance in rodents.[7][8] The choice of test will depend on the specific research question and available equipment. Commonly used assays include the Rotarod Test, Beam Walking Test, and the Pole Test.[9] Consistent use of these tests allows for a quantitative assessment of the onset, duration, and dose-dependency of the motor-impairing effects of this compound.
Q4: Are there any known antagonists to reverse the effects of this compound?
A4: Yes, flumazenil is a benzodiazepine receptor antagonist that can be used to reverse the sedative and ataxic effects of benzodiazepines like this compound.[10][11] It acts by competitively inhibiting the binding of benzodiazepines to the GABA-A receptor. In cases of severe CNS depression or for experimental purposes to confirm that the observed effects are benzodiazepine-mediated, flumazenil can be administered. However, it has a short half-life and may require repeated dosing.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Severe Ataxia and Sedation Obscuring Other Behavioral Readouts | The dose of this compound is too high. | Conduct a dose-response study to determine the minimal effective dose for your primary endpoint with the least motor impairment. Consider a dose reduction of 25-50% in subsequent experiments. |
| High Variability in Motor Performance Between Animals | Inconsistent drug administration, differing baseline motor abilities, or habituation to the testing apparatus. | Ensure precise and consistent drug administration techniques. Acclimate and train all animals on the behavioral apparatus for several days before the experiment to establish a stable baseline performance.[12] |
| Animals Fall Immediately from the Rotarod or Beam | The task is too challenging for the animal under the influence of the drug. | Modify the test parameters. For the rotarod, use a lower starting speed or a fixed, slow speed instead of an accelerating protocol. For the beam walking test, use a wider beam.[7] |
| Paradoxical Excitement Instead of Sedation | This is a known, though less common, reaction to benzodiazepines in some animals.[5] | Document the occurrence and consider excluding the animal from the study if this behavior interferes with the experimental goals. If it occurs frequently, re-evaluate the dose and consider the specific strain of the animal. |
Experimental Protocols
Protocol 1: Rotarod Test for Motor Coordination
Objective: To quantify the effect of this compound on motor coordination and balance in rodents.
Materials:
-
Rotarod apparatus
-
Test animals (mice or rats)
-
This compound solution
-
Vehicle solution
-
Syringes for administration
-
Timers
Methodology:
-
Acclimation and Training:
-
For 3 consecutive days prior to the experiment, train the animals on the rotarod.
-
Place each animal on the rod at a low, constant speed (e.g., 4-5 rpm) for a maximum of 60 seconds per trial.
-
Conduct 2-3 trials per day for each animal.
-
-
Baseline Measurement:
-
On the day of the experiment, record the baseline latency to fall for each animal.
-
Use an accelerating protocol (e.g., 4 to 40 rpm over 5 minutes).
-
The time the animal remains on the rod is the "latency to fall."
-
-
Drug Administration:
-
Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral).
-
-
Post-Dose Testing:
-
At predetermined time points after administration (e.g., 15, 30, 60, and 120 minutes), place the animals back on the rotarod and measure the latency to fall using the same accelerating protocol.
-
-
Data Analysis:
-
Compare the latency to fall at each time point to the baseline measurement.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of this compound on motor coordination.[7]
-
Protocol 2: Beam Walking Test
Objective: To assess fine motor coordination and balance after this compound administration.
Materials:
-
Elevated narrow beam (e.g., 1 cm wide, 1 m long) with a start platform and a home cage or dark box at the end.
-
Test animals
-
This compound solution and vehicle
-
Video recording equipment (optional, but recommended for detailed analysis)
-
Timer
Methodology:
-
Acclimation and Training:
-
For 2-3 days, allow the animals to walk across the beam from the start platform to the home cage.
-
-
Baseline Measurement:
-
On the test day, record the time it takes for each animal to traverse the beam and the number of foot slips (when a hind paw slips off the beam).
-
-
Drug Administration:
-
Administer this compound or vehicle.
-
-
Post-Dose Testing:
-
At selected time points post-administration, repeat the beam walking test and record the traversal time and number of foot slips.
-
-
Data Analysis:
Data Presentation
Table 1: Example Data from Rotarod Test in Mice after this compound Administration
| Treatment Group | N | Baseline Latency to Fall (s) | 30 min Post-Dose Latency to Fall (s) | 60 min Post-Dose Latency to Fall (s) |
| Vehicle | 10 | 185 ± 15 | 180 ± 18 | 178 ± 20 |
| This compound (1 mg/kg) | 10 | 190 ± 12 | 95 ± 25 | 140 ± 22 |
| This compound (3 mg/kg) | 10 | 188 ± 16 | 40 ± 18 | 85 ± 20 |
| Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle group. |
Visualizations
Signaling Pathway
References
- 1. Ro48-6791 - Wikiwand [wikiwand.com]
- 2. Integrated pharmacokinetics and pharmacodynamics of Ro 48-6791, a new benzodiazepine, in comparison with midazolam during first administration to healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benzoinfo.com [benzoinfo.com]
- 4. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 5. Toxicoses in Animals From Human Antidepressants, Anxiolytics, and Sleep Aids - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 6. Benzodiazepines | Veterian Key [veteriankey.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Rodent Behavioral Tests for Motor Function - Creative Biolabs [creative-biolabs.com]
- 9. imrpress.com [imrpress.com]
- 10. Toxicoses in Animals From Human Antidepressants, Anxiolytics, and Sleep Aids - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Ro-48-6791-Induced Dizziness in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ro-48-6791 in animal studies. The focus is on identifying, quantifying, and managing the common side effect of dizziness, which in rodents, manifests as ataxia, motor incoordination, and imbalance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause dizziness-like symptoms in animals?
A1: this compound is an imidazobenzodiazepine derivative that acts as a potent positive allosteric modulator of the GABA-A receptor.[1][2] Like other benzodiazepines, it enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to central nervous system (CNS) depression.[3][4] This widespread neuronal inhibition, particularly in the cerebellum and vestibular pathways, results in sedative, muscle relaxant, and anxiolytic effects, but also commonly causes dose-dependent side effects such as ataxia, disorientation, and motor incoordination, which are the observable correlates of dizziness in animals.[5][6]
Q2: What are the typical observable signs of "dizziness" in rodents administered this compound?
A2: Since dizziness is a subjective experience, in animal models, we rely on observable behavioral and motor deficits. Common signs include:
-
Ataxia: An unsteady or wobbly gait.
-
Motor Incoordination: Difficulty with fine motor movements and balance.
-
Weakness and Disorientation: General lethargy and lack of directed movement.[5]
-
Impaired Performance on Motor Tasks: A noticeable decline in the animal's ability to perform tasks requiring balance and coordination, such as staying on a rotarod or traversing a narrow beam.[7]
Q3: How can I quantify the severity of this compound-induced motor impairment?
A3: Several standardized behavioral tests can be used to objectively measure motor coordination and balance in rodents.[7][8] The choice of test will depend on the specific research question and available equipment. Commonly used assays include the Rotarod Test, Beam Walking Test, and the Pole Test.[9] Consistent use of these tests allows for a quantitative assessment of the onset, duration, and dose-dependency of the motor-impairing effects of this compound.
Q4: Are there any known antagonists to reverse the effects of this compound?
A4: Yes, flumazenil is a benzodiazepine receptor antagonist that can be used to reverse the sedative and ataxic effects of benzodiazepines like this compound.[10][11] It acts by competitively inhibiting the binding of benzodiazepines to the GABA-A receptor. In cases of severe CNS depression or for experimental purposes to confirm that the observed effects are benzodiazepine-mediated, flumazenil can be administered. However, it has a short half-life and may require repeated dosing.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Severe Ataxia and Sedation Obscuring Other Behavioral Readouts | The dose of this compound is too high. | Conduct a dose-response study to determine the minimal effective dose for your primary endpoint with the least motor impairment. Consider a dose reduction of 25-50% in subsequent experiments. |
| High Variability in Motor Performance Between Animals | Inconsistent drug administration, differing baseline motor abilities, or habituation to the testing apparatus. | Ensure precise and consistent drug administration techniques. Acclimate and train all animals on the behavioral apparatus for several days before the experiment to establish a stable baseline performance.[12] |
| Animals Fall Immediately from the Rotarod or Beam | The task is too challenging for the animal under the influence of the drug. | Modify the test parameters. For the rotarod, use a lower starting speed or a fixed, slow speed instead of an accelerating protocol. For the beam walking test, use a wider beam.[7] |
| Paradoxical Excitement Instead of Sedation | This is a known, though less common, reaction to benzodiazepines in some animals.[5] | Document the occurrence and consider excluding the animal from the study if this behavior interferes with the experimental goals. If it occurs frequently, re-evaluate the dose and consider the specific strain of the animal. |
Experimental Protocols
Protocol 1: Rotarod Test for Motor Coordination
Objective: To quantify the effect of this compound on motor coordination and balance in rodents.
Materials:
-
Rotarod apparatus
-
Test animals (mice or rats)
-
This compound solution
-
Vehicle solution
-
Syringes for administration
-
Timers
Methodology:
-
Acclimation and Training:
-
For 3 consecutive days prior to the experiment, train the animals on the rotarod.
-
Place each animal on the rod at a low, constant speed (e.g., 4-5 rpm) for a maximum of 60 seconds per trial.
-
Conduct 2-3 trials per day for each animal.
-
-
Baseline Measurement:
-
On the day of the experiment, record the baseline latency to fall for each animal.
-
Use an accelerating protocol (e.g., 4 to 40 rpm over 5 minutes).
-
The time the animal remains on the rod is the "latency to fall."
-
-
Drug Administration:
-
Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral).
-
-
Post-Dose Testing:
-
At predetermined time points after administration (e.g., 15, 30, 60, and 120 minutes), place the animals back on the rotarod and measure the latency to fall using the same accelerating protocol.
-
-
Data Analysis:
-
Compare the latency to fall at each time point to the baseline measurement.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of this compound on motor coordination.[7]
-
Protocol 2: Beam Walking Test
Objective: To assess fine motor coordination and balance after this compound administration.
Materials:
-
Elevated narrow beam (e.g., 1 cm wide, 1 m long) with a start platform and a home cage or dark box at the end.
-
Test animals
-
This compound solution and vehicle
-
Video recording equipment (optional, but recommended for detailed analysis)
-
Timer
Methodology:
-
Acclimation and Training:
-
For 2-3 days, allow the animals to walk across the beam from the start platform to the home cage.
-
-
Baseline Measurement:
-
On the test day, record the time it takes for each animal to traverse the beam and the number of foot slips (when a hind paw slips off the beam).
-
-
Drug Administration:
-
Administer this compound or vehicle.
-
-
Post-Dose Testing:
-
At selected time points post-administration, repeat the beam walking test and record the traversal time and number of foot slips.
-
-
Data Analysis:
Data Presentation
Table 1: Example Data from Rotarod Test in Mice after this compound Administration
| Treatment Group | N | Baseline Latency to Fall (s) | 30 min Post-Dose Latency to Fall (s) | 60 min Post-Dose Latency to Fall (s) |
| Vehicle | 10 | 185 ± 15 | 180 ± 18 | 178 ± 20 |
| This compound (1 mg/kg) | 10 | 190 ± 12 | 95 ± 25 | 140 ± 22 |
| This compound (3 mg/kg) | 10 | 188 ± 16 | 40 ± 18 | 85 ± 20 |
| Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle group. |
Visualizations
Signaling Pathway
References
- 1. Ro48-6791 - Wikiwand [wikiwand.com]
- 2. Integrated pharmacokinetics and pharmacodynamics of Ro 48-6791, a new benzodiazepine, in comparison with midazolam during first administration to healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benzoinfo.com [benzoinfo.com]
- 4. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 5. Toxicoses in Animals From Human Antidepressants, Anxiolytics, and Sleep Aids - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 6. Benzodiazepines | Veterian Key [veteriankey.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Rodent Behavioral Tests for Motor Function - Creative Biolabs [creative-biolabs.com]
- 9. imrpress.com [imrpress.com]
- 10. Toxicoses in Animals From Human Antidepressants, Anxiolytics, and Sleep Aids - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Ro-48-6791 recovery time optimization in experimental procedures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize recovery time in experimental procedures involving Ro-48-6791.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, with a focus on optimizing recovery times.
| Issue | Potential Cause | Recommended Solution |
| Prolonged Recovery Time | High Dosage: this compound is a potent benzodiazepine, and excessive dosage can lead to extended sedation. | Titrate the dose to the minimum effective level for the desired sedative effect. Refer to dose-response data and consider subject characteristics (e.g., age, weight). |
| Metabolite Accumulation: The active metabolite of this compound, Ro-48-6792, has a significantly longer half-life than the parent compound.[1] Repeated or high doses can lead to accumulation of this metabolite, prolonging the sedative effect. | Minimize the frequency of administration where possible. If repeated dosing is necessary, allow for a sufficient washout period between administrations to permit clearance of Ro-48-6792. Consider monitoring plasma levels of both the parent drug and its metabolite if prolonged sedation is a recurring issue. | |
| Subject Variability: Factors such as age, genetics, and liver function can influence the metabolism and clearance of this compound and its metabolite. | Screen subjects for any underlying conditions that may affect drug metabolism. Start with a lower dose in naive subjects and carefully monitor their response. | |
| Inconsistent Sedation Depth | Improper Administration: Inconsistent injection speed or volume can lead to variable plasma concentrations. | Ensure a consistent and slow intravenous (IV) infusion rate. Use a calibrated syringe pump for precise delivery. |
| Solution Stability: Degradation of the this compound solution can result in reduced potency. | Prepare solutions fresh for each experiment. Store stock solutions under recommended conditions (typically protected from light and at a low temperature) and for no longer than the validated stability period. | |
| Adverse Events (e.g., Dizziness, Respiratory Depression) | Rapid Infusion: A fast injection rate can lead to high peak plasma concentrations and an increased risk of adverse effects. | Administer this compound as a slow IV infusion over a defined period (e.g., 20 minutes) to avoid rapid spikes in plasma concentration.[2] |
| Interaction with Other CNS Depressants: Co-administration with other central nervous system (CNS) depressants can potentiate the effects of this compound. | Avoid co-administration with other sedatives, opioids, or alcohol unless it is a required part of the experimental design. If co-administration is necessary, reduce the dose of this compound and monitor the subject closely. |
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the recovery time from this compound?
A1: The primary factor is the clearance of both the parent drug, this compound, and its active metabolite, Ro-48-6792. Ro-48-6792 has a considerably longer half-life, which can lead to a prolonged sedative effect, especially with higher or repeated doses.[1] Optimizing the dose to the lowest effective level is crucial for minimizing recovery time.
Q2: How can I determine the optimal dose of this compound for my experiment while minimizing recovery time?
A2: A dose-titration study is the most effective method. Begin with a low dose and incrementally increase it in subsequent experimental groups until the desired level of sedation is achieved. Monitor a quantifiable endpoint of sedation (e.g., loss of righting reflex in rodents, or a standardized sedation score in larger animals) and the time to full recovery. This will allow you to establish a dose-response curve for both the sedative effect and the recovery time.
Q3: What is a recommended washout period for this compound in longitudinal studies?
A3: The washout period should be sufficient to allow for the complete elimination of both this compound and its long-acting metabolite, Ro-48-6792. A conservative washout period of at least 5-7 half-lives of the metabolite should be considered. Given the longer half-life of Ro-48-6792, a washout period of several days is advisable. The exact duration should be determined based on the specific experimental design and the sensitivity of the outcome measures to residual drug effects.
Q4: Are there any known antagonists that can be used to reverse the effects of this compound and shorten recovery time?
A4: Yes, as a benzodiazepine, the effects of this compound can be reversed by the GABA-A receptor antagonist flumazenil. Flumazenil acts as a competitive inhibitor at the benzodiazepine binding site. However, the use of flumazenil should be carefully considered within the experimental protocol, as it may introduce a confounding variable. If used, the dose and timing of flumazenil administration should be consistent across all relevant experimental groups.
Q5: Can I administer this compound through a route other than intravenous injection?
A5: While this compound is water-soluble and designed for intravenous administration, other routes may be possible for specific research applications. However, changing the route of administration will significantly alter the pharmacokinetic profile, including the time to onset, peak concentration, and duration of action, which will in turn affect recovery time. If considering an alternative route, a thorough pharmacokinetic and pharmacodynamic characterization for that route is essential.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and Midazolam
| Parameter | This compound | Midazolam |
| Potency | 4-6 times more potent than midazolam | Reference |
| Volume of Distribution (Vss) | 171 ± 65 L | 41 ± 10 L |
| Plasma Clearance | 2.2 ± 0.9 L/min | 0.42 ± 0.11 L/min |
| Metabolite (Ro-48-6792) Half-life | Considerably longer than parent compound | N/A |
Data compiled from studies in healthy male subjects.[1]
Table 2: Sedation and Recovery Comparison
| Parameter | This compound | Midazolam |
| Onset of Action | Comparable | Comparable |
| Duration of Action (Saccadic Peak Velocity) | Comparable | Comparable |
| Recovery Period (vs. Midazolam) | Shorter | Reference |
Experimental Protocols
Detailed Protocol for Intravenous Administration of this compound in Rodents
1. Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Syringes and needles (appropriate gauge for the animal model)
-
Animal restrainer
-
Heat lamp (optional, for tail vein dilation)
2. Solution Preparation:
-
Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile saline to achieve the desired final concentration.
-
Vortex the solution until the powder is completely dissolved.
-
Filter the solution through a 0.22 µm sterile filter into a new sterile tube to ensure sterility.
-
Prepare the solution fresh on the day of the experiment. Protect from light if necessary.
3. Animal Preparation and Administration:
-
Allow the animal to acclimate to the experimental room for at least 30 minutes.
-
Weigh the animal to determine the precise injection volume.
-
Place the animal in a suitable restrainer. For tail vein injections, dilating the tail vein with a heat lamp for a few minutes can improve success rates.
-
Swab the injection site with an alcohol wipe.
-
Administer the this compound solution via a slow and steady intravenous injection. The lateral tail vein is a common site in rodents.
-
Record the exact time of administration.
4. Monitoring and Recovery:
-
Immediately after administration, transfer the animal to a clean, quiet cage for observation.
-
Continuously monitor for the desired level of sedation using a standardized scoring system (e.g., loss of righting reflex, level of activity).
-
Record the time to onset of sedation.
-
Once the sedative effect is observed, continue to monitor the animal for any adverse reactions, including respiratory distress.
-
Assess the time to full recovery. This can be defined as the return of the righting reflex, normal motor function, and exploratory behavior.
-
Ensure the animal has free access to food and water upon recovery.
Mandatory Visualizations
References
Ro-48-6791 recovery time optimization in experimental procedures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize recovery time in experimental procedures involving Ro-48-6791.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, with a focus on optimizing recovery times.
| Issue | Potential Cause | Recommended Solution |
| Prolonged Recovery Time | High Dosage: this compound is a potent benzodiazepine, and excessive dosage can lead to extended sedation. | Titrate the dose to the minimum effective level for the desired sedative effect. Refer to dose-response data and consider subject characteristics (e.g., age, weight). |
| Metabolite Accumulation: The active metabolite of this compound, Ro-48-6792, has a significantly longer half-life than the parent compound.[1] Repeated or high doses can lead to accumulation of this metabolite, prolonging the sedative effect. | Minimize the frequency of administration where possible. If repeated dosing is necessary, allow for a sufficient washout period between administrations to permit clearance of Ro-48-6792. Consider monitoring plasma levels of both the parent drug and its metabolite if prolonged sedation is a recurring issue. | |
| Subject Variability: Factors such as age, genetics, and liver function can influence the metabolism and clearance of this compound and its metabolite. | Screen subjects for any underlying conditions that may affect drug metabolism. Start with a lower dose in naive subjects and carefully monitor their response. | |
| Inconsistent Sedation Depth | Improper Administration: Inconsistent injection speed or volume can lead to variable plasma concentrations. | Ensure a consistent and slow intravenous (IV) infusion rate. Use a calibrated syringe pump for precise delivery. |
| Solution Stability: Degradation of the this compound solution can result in reduced potency. | Prepare solutions fresh for each experiment. Store stock solutions under recommended conditions (typically protected from light and at a low temperature) and for no longer than the validated stability period. | |
| Adverse Events (e.g., Dizziness, Respiratory Depression) | Rapid Infusion: A fast injection rate can lead to high peak plasma concentrations and an increased risk of adverse effects. | Administer this compound as a slow IV infusion over a defined period (e.g., 20 minutes) to avoid rapid spikes in plasma concentration.[2] |
| Interaction with Other CNS Depressants: Co-administration with other central nervous system (CNS) depressants can potentiate the effects of this compound. | Avoid co-administration with other sedatives, opioids, or alcohol unless it is a required part of the experimental design. If co-administration is necessary, reduce the dose of this compound and monitor the subject closely. |
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the recovery time from this compound?
A1: The primary factor is the clearance of both the parent drug, this compound, and its active metabolite, Ro-48-6792. Ro-48-6792 has a considerably longer half-life, which can lead to a prolonged sedative effect, especially with higher or repeated doses.[1] Optimizing the dose to the lowest effective level is crucial for minimizing recovery time.
Q2: How can I determine the optimal dose of this compound for my experiment while minimizing recovery time?
A2: A dose-titration study is the most effective method. Begin with a low dose and incrementally increase it in subsequent experimental groups until the desired level of sedation is achieved. Monitor a quantifiable endpoint of sedation (e.g., loss of righting reflex in rodents, or a standardized sedation score in larger animals) and the time to full recovery. This will allow you to establish a dose-response curve for both the sedative effect and the recovery time.
Q3: What is a recommended washout period for this compound in longitudinal studies?
A3: The washout period should be sufficient to allow for the complete elimination of both this compound and its long-acting metabolite, Ro-48-6792. A conservative washout period of at least 5-7 half-lives of the metabolite should be considered. Given the longer half-life of Ro-48-6792, a washout period of several days is advisable. The exact duration should be determined based on the specific experimental design and the sensitivity of the outcome measures to residual drug effects.
Q4: Are there any known antagonists that can be used to reverse the effects of this compound and shorten recovery time?
A4: Yes, as a benzodiazepine, the effects of this compound can be reversed by the GABA-A receptor antagonist flumazenil. Flumazenil acts as a competitive inhibitor at the benzodiazepine binding site. However, the use of flumazenil should be carefully considered within the experimental protocol, as it may introduce a confounding variable. If used, the dose and timing of flumazenil administration should be consistent across all relevant experimental groups.
Q5: Can I administer this compound through a route other than intravenous injection?
A5: While this compound is water-soluble and designed for intravenous administration, other routes may be possible for specific research applications. However, changing the route of administration will significantly alter the pharmacokinetic profile, including the time to onset, peak concentration, and duration of action, which will in turn affect recovery time. If considering an alternative route, a thorough pharmacokinetic and pharmacodynamic characterization for that route is essential.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and Midazolam
| Parameter | This compound | Midazolam |
| Potency | 4-6 times more potent than midazolam | Reference |
| Volume of Distribution (Vss) | 171 ± 65 L | 41 ± 10 L |
| Plasma Clearance | 2.2 ± 0.9 L/min | 0.42 ± 0.11 L/min |
| Metabolite (Ro-48-6792) Half-life | Considerably longer than parent compound | N/A |
Data compiled from studies in healthy male subjects.[1]
Table 2: Sedation and Recovery Comparison
| Parameter | This compound | Midazolam |
| Onset of Action | Comparable | Comparable |
| Duration of Action (Saccadic Peak Velocity) | Comparable | Comparable |
| Recovery Period (vs. Midazolam) | Shorter | Reference |
Experimental Protocols
Detailed Protocol for Intravenous Administration of this compound in Rodents
1. Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Syringes and needles (appropriate gauge for the animal model)
-
Animal restrainer
-
Heat lamp (optional, for tail vein dilation)
2. Solution Preparation:
-
Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile saline to achieve the desired final concentration.
-
Vortex the solution until the powder is completely dissolved.
-
Filter the solution through a 0.22 µm sterile filter into a new sterile tube to ensure sterility.
-
Prepare the solution fresh on the day of the experiment. Protect from light if necessary.
3. Animal Preparation and Administration:
-
Allow the animal to acclimate to the experimental room for at least 30 minutes.
-
Weigh the animal to determine the precise injection volume.
-
Place the animal in a suitable restrainer. For tail vein injections, dilating the tail vein with a heat lamp for a few minutes can improve success rates.
-
Swab the injection site with an alcohol wipe.
-
Administer the this compound solution via a slow and steady intravenous injection. The lateral tail vein is a common site in rodents.
-
Record the exact time of administration.
4. Monitoring and Recovery:
-
Immediately after administration, transfer the animal to a clean, quiet cage for observation.
-
Continuously monitor for the desired level of sedation using a standardized scoring system (e.g., loss of righting reflex, level of activity).
-
Record the time to onset of sedation.
-
Once the sedative effect is observed, continue to monitor the animal for any adverse reactions, including respiratory distress.
-
Assess the time to full recovery. This can be defined as the return of the righting reflex, normal motor function, and exploratory behavior.
-
Ensure the animal has free access to food and water upon recovery.
Mandatory Visualizations
References
Acute tolerance development to Ro-48-6791 effects
Welcome to the technical support center for Ro-48-6791. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the acute tolerance development to this compound effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an imidazobenzodiazepine derivative that acts as a potent, short-acting positive allosteric modulator of the GABA-A receptor.[1] Similar to other benzodiazepines, it enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, anxiolytic, and amnestic effects.[1] It is estimated to be 4 to 6 times more potent than midazolam.[1]
Q2: What is acute tolerance, and how does it manifest with this compound?
Acute tolerance is a rapid decrease in the response to a drug after a single or a few closely spaced doses. With this compound, acute tolerance has been observed, particularly to its sedative and hypnotic effects as measured by EEG.[2][3] This means that with repeated administration over a short period, a higher dose of this compound may be required to achieve the same level of sedation.
Q3: What is the suspected mechanism behind acute tolerance to this compound?
Studies suggest that acute tolerance to the EEG effects of this compound may be due to a competitive interaction with its major metabolite, Ro-48-6792.[2][3] This metabolite appears in the plasma and has a longer elimination half-life than the parent compound.[3] The development of tolerance to benzodiazepines, in general, can also involve functional uncoupling of the GABA and benzodiazepine binding sites on the GABA-A receptor, as well as alterations in the receptor's subunit composition and phosphorylation state.[4][5][6]
Q4: How quickly does tolerance to the different effects of benzodiazepines like this compound develop?
The rate of tolerance development can vary depending on the effect being measured. For benzodiazepines in general, tolerance to the sedative effects develops rapidly, often within 3-5 days of continuous treatment.[7] Tolerance to anticonvulsant effects may appear after about 5 days.[7] In contrast, tolerance to the anxiolytic effects is generally not observed with short-term treatment (7-15 days).[7]
Q5: Are there analytical methods available for quantifying this compound and its metabolite?
Yes, a sensitive and rugged method using coupled liquid chromatography/tandem mass spectrometry (LC-MS/MS) has been developed for the simultaneous determination of this compound and its metabolite Ro-48-6792 in human plasma.[8] This method has a quantification limit of 1 pg/mL.[8]
Troubleshooting Guides
Issue 1: Higher than expected variability in the sedative response to this compound in animal models.
-
Possible Cause 1: Inconsistent Drug Formulation and Administration. this compound is water-soluble, which should facilitate consistent formulation.[1] However, ensure that the vehicle and concentration are consistent across all animals and that the administration route (e.g., intravenous, intraperitoneal) is performed with precision.
-
Possible Cause 2: Rapid Development of Acute Tolerance. If animals are dosed repeatedly in a short timeframe, acute tolerance can develop, leading to diminished sedative effects. Consider increasing the interval between doses or using a dose-escalation protocol to account for this.
-
Possible Cause 3: Pharmacokinetic Variability. Individual differences in metabolism can lead to varying plasma concentrations of this compound and its active metabolite, Ro-48-6792. If feasible, measure plasma concentrations to correlate with the observed behavioral effects.
-
Possible Cause 4: Environmental Factors. Stress and other environmental variables can influence the behavioral response of animals. Ensure a consistent and low-stress environment for all experimental subjects.
Issue 2: Difficulty in replicating the anxiolytic effects of this compound.
-
Possible Cause 1: Differential Tolerance. Tolerance to the anxiolytic effects of benzodiazepines develops more slowly than to the sedative effects.[7] If your experimental design involves repeated dosing, you may be observing tolerance to the sedative effects which could mask the anxiolytic properties. Consider using behavioral tests that are less sensitive to sedation.
-
Possible Cause 2: Inappropriate Behavioral Assay. The choice of behavioral test is crucial for assessing anxiolysis. The elevated plus-maze and social interaction tests are commonly used for benzodiazepines. Ensure the chosen assay is validated for detecting anxiolytic effects and that the experimental conditions are optimal.
-
Possible Cause 3: "One Trial Tolerance". In some anxiety models, like the elevated plus-maze, a "one trial tolerance" phenomenon has been observed where the anxiolytic effect of a benzodiazepine is lost upon re-testing.[9] This is a behavioral adaptation rather than a pharmacological tolerance.
Issue 3: Unexpected excitatory or adverse effects observed in animal models.
-
Possible Cause 1: Dose-Response Relationship. While benzodiazepines are generally sedating, paradoxical excitement can occur, particularly at certain doses. It is important to establish a full dose-response curve to identify the optimal dose for the desired effect.
-
Possible Cause 2: Off-Target Effects. Although this compound is selective for the GABA-A receptor, at very high concentrations, off-target effects cannot be entirely ruled out.
-
Possible Cause 3: Interaction with Other Experimental Factors. Consider any other substances or procedures being administered to the animals that could interact with this compound.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and its Metabolite Ro-48-6792
| Parameter | This compound | Ro-48-6792 |
| Appearance in Plasma | Rapid | Rapid |
| Elimination Half-life | Shorter | Longer than parent compound |
| Analytical Method | LC-MS/MS | LC-MS/MS |
| Quantification Limit | 1 pg/mL | 1 pg/mL |
Table 2: Comparative Potency and Effects of this compound and Midazolam
| Feature | This compound | Midazolam |
| Potency | 4-6 times more potent | Reference |
| Onset of Action | Similar | Similar |
| Duration of Action | Slightly shorter | Reference |
| Side Effects | Sedation, amnesia | Sedation, amnesia |
Source:[1]
Experimental Protocols
Protocol 1: In Vivo Assessment of Sedative Tolerance in Rodents
This protocol is adapted from general methods for assessing benzodiazepine tolerance.
-
Animal Model: Male Wistar rats or C57BL/6 mice.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline) to the desired concentrations.
-
Tolerance Induction:
-
Administer this compound (e.g., 1-10 mg/kg, i.p.) daily for 7-14 days.
-
A control group should receive vehicle injections.
-
-
Behavioral Testing (Open Field Test):
-
On day 1 and on the final day of treatment, administer this compound or vehicle.
-
30 minutes post-injection, place the animal in the center of an open field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Compare the locomotor activity of the this compound treated group on day 1 and the final day. A significant increase in locomotor activity on the final day compared to day 1 indicates the development of tolerance to the sedative effects.
-
Compare the activity of the treated group to the vehicle control group on both days.
-
Protocol 2: In Vitro Electrophysiological Assessment of GABA-A Receptor Modulation
This protocol outlines a general approach for studying the effects of this compound on GABA-A receptors using electrophysiology.
-
Cell Preparation: Use primary neuronal cultures (e.g., rat cortical neurons) or cell lines expressing specific GABA-A receptor subtypes (e.g., HEK293 cells).
-
Electrophysiology Setup:
-
Use whole-cell patch-clamp recording techniques.
-
Perfuse the cells with an external solution containing a low concentration of GABA to elicit a baseline current.
-
-
Drug Application:
-
Apply this compound at various concentrations to the perfusion solution and measure the potentiation of the GABA-evoked current.
-
-
Tolerance Induction (In Vitro):
-
To study acute tolerance, pre-incubate the cells with this compound for a defined period (e.g., 30-60 minutes) before re-applying GABA and this compound.
-
To investigate the effect of the metabolite, co-apply this compound and Ro-48-6792.
-
-
Data Analysis:
-
Quantify the enhancement of the GABA current by this compound.
-
Compare the potentiation of the GABA current before and after pre-incubation with this compound to assess for desensitization or acute tolerance.
-
Mandatory Visualizations
References
- 1. Ro48-6791 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. GABA-induced uncoupling of GABA/benzodiazepine site interactions is associated with increased phosphorylation of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tolerance to the sedative and anxiolytic effects of diazepam is associated with different alterations of GABAA receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tolerance to the behavioral actions of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low picogram determination of Ro 48-6791 and its major metabolite, Ro 48-6792, in plasma with column-switching microbore high-performance liquid chromatography coupled to ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The test retest model of anxiety: An appraisal of findings to explain benzodiazepine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
Acute tolerance development to Ro-48-6791 effects
Welcome to the technical support center for Ro-48-6791. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the acute tolerance development to this compound effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an imidazobenzodiazepine derivative that acts as a potent, short-acting positive allosteric modulator of the GABA-A receptor.[1] Similar to other benzodiazepines, it enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, anxiolytic, and amnestic effects.[1] It is estimated to be 4 to 6 times more potent than midazolam.[1]
Q2: What is acute tolerance, and how does it manifest with this compound?
Acute tolerance is a rapid decrease in the response to a drug after a single or a few closely spaced doses. With this compound, acute tolerance has been observed, particularly to its sedative and hypnotic effects as measured by EEG.[2][3] This means that with repeated administration over a short period, a higher dose of this compound may be required to achieve the same level of sedation.
Q3: What is the suspected mechanism behind acute tolerance to this compound?
Studies suggest that acute tolerance to the EEG effects of this compound may be due to a competitive interaction with its major metabolite, Ro-48-6792.[2][3] This metabolite appears in the plasma and has a longer elimination half-life than the parent compound.[3] The development of tolerance to benzodiazepines, in general, can also involve functional uncoupling of the GABA and benzodiazepine binding sites on the GABA-A receptor, as well as alterations in the receptor's subunit composition and phosphorylation state.[4][5][6]
Q4: How quickly does tolerance to the different effects of benzodiazepines like this compound develop?
The rate of tolerance development can vary depending on the effect being measured. For benzodiazepines in general, tolerance to the sedative effects develops rapidly, often within 3-5 days of continuous treatment.[7] Tolerance to anticonvulsant effects may appear after about 5 days.[7] In contrast, tolerance to the anxiolytic effects is generally not observed with short-term treatment (7-15 days).[7]
Q5: Are there analytical methods available for quantifying this compound and its metabolite?
Yes, a sensitive and rugged method using coupled liquid chromatography/tandem mass spectrometry (LC-MS/MS) has been developed for the simultaneous determination of this compound and its metabolite Ro-48-6792 in human plasma.[8] This method has a quantification limit of 1 pg/mL.[8]
Troubleshooting Guides
Issue 1: Higher than expected variability in the sedative response to this compound in animal models.
-
Possible Cause 1: Inconsistent Drug Formulation and Administration. this compound is water-soluble, which should facilitate consistent formulation.[1] However, ensure that the vehicle and concentration are consistent across all animals and that the administration route (e.g., intravenous, intraperitoneal) is performed with precision.
-
Possible Cause 2: Rapid Development of Acute Tolerance. If animals are dosed repeatedly in a short timeframe, acute tolerance can develop, leading to diminished sedative effects. Consider increasing the interval between doses or using a dose-escalation protocol to account for this.
-
Possible Cause 3: Pharmacokinetic Variability. Individual differences in metabolism can lead to varying plasma concentrations of this compound and its active metabolite, Ro-48-6792. If feasible, measure plasma concentrations to correlate with the observed behavioral effects.
-
Possible Cause 4: Environmental Factors. Stress and other environmental variables can influence the behavioral response of animals. Ensure a consistent and low-stress environment for all experimental subjects.
Issue 2: Difficulty in replicating the anxiolytic effects of this compound.
-
Possible Cause 1: Differential Tolerance. Tolerance to the anxiolytic effects of benzodiazepines develops more slowly than to the sedative effects.[7] If your experimental design involves repeated dosing, you may be observing tolerance to the sedative effects which could mask the anxiolytic properties. Consider using behavioral tests that are less sensitive to sedation.
-
Possible Cause 2: Inappropriate Behavioral Assay. The choice of behavioral test is crucial for assessing anxiolysis. The elevated plus-maze and social interaction tests are commonly used for benzodiazepines. Ensure the chosen assay is validated for detecting anxiolytic effects and that the experimental conditions are optimal.
-
Possible Cause 3: "One Trial Tolerance". In some anxiety models, like the elevated plus-maze, a "one trial tolerance" phenomenon has been observed where the anxiolytic effect of a benzodiazepine is lost upon re-testing.[9] This is a behavioral adaptation rather than a pharmacological tolerance.
Issue 3: Unexpected excitatory or adverse effects observed in animal models.
-
Possible Cause 1: Dose-Response Relationship. While benzodiazepines are generally sedating, paradoxical excitement can occur, particularly at certain doses. It is important to establish a full dose-response curve to identify the optimal dose for the desired effect.
-
Possible Cause 2: Off-Target Effects. Although this compound is selective for the GABA-A receptor, at very high concentrations, off-target effects cannot be entirely ruled out.
-
Possible Cause 3: Interaction with Other Experimental Factors. Consider any other substances or procedures being administered to the animals that could interact with this compound.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and its Metabolite Ro-48-6792
| Parameter | This compound | Ro-48-6792 |
| Appearance in Plasma | Rapid | Rapid |
| Elimination Half-life | Shorter | Longer than parent compound |
| Analytical Method | LC-MS/MS | LC-MS/MS |
| Quantification Limit | 1 pg/mL | 1 pg/mL |
Table 2: Comparative Potency and Effects of this compound and Midazolam
| Feature | This compound | Midazolam |
| Potency | 4-6 times more potent | Reference |
| Onset of Action | Similar | Similar |
| Duration of Action | Slightly shorter | Reference |
| Side Effects | Sedation, amnesia | Sedation, amnesia |
Source:[1]
Experimental Protocols
Protocol 1: In Vivo Assessment of Sedative Tolerance in Rodents
This protocol is adapted from general methods for assessing benzodiazepine tolerance.
-
Animal Model: Male Wistar rats or C57BL/6 mice.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline) to the desired concentrations.
-
Tolerance Induction:
-
Administer this compound (e.g., 1-10 mg/kg, i.p.) daily for 7-14 days.
-
A control group should receive vehicle injections.
-
-
Behavioral Testing (Open Field Test):
-
On day 1 and on the final day of treatment, administer this compound or vehicle.
-
30 minutes post-injection, place the animal in the center of an open field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Compare the locomotor activity of the this compound treated group on day 1 and the final day. A significant increase in locomotor activity on the final day compared to day 1 indicates the development of tolerance to the sedative effects.
-
Compare the activity of the treated group to the vehicle control group on both days.
-
Protocol 2: In Vitro Electrophysiological Assessment of GABA-A Receptor Modulation
This protocol outlines a general approach for studying the effects of this compound on GABA-A receptors using electrophysiology.
-
Cell Preparation: Use primary neuronal cultures (e.g., rat cortical neurons) or cell lines expressing specific GABA-A receptor subtypes (e.g., HEK293 cells).
-
Electrophysiology Setup:
-
Use whole-cell patch-clamp recording techniques.
-
Perfuse the cells with an external solution containing a low concentration of GABA to elicit a baseline current.
-
-
Drug Application:
-
Apply this compound at various concentrations to the perfusion solution and measure the potentiation of the GABA-evoked current.
-
-
Tolerance Induction (In Vitro):
-
To study acute tolerance, pre-incubate the cells with this compound for a defined period (e.g., 30-60 minutes) before re-applying GABA and this compound.
-
To investigate the effect of the metabolite, co-apply this compound and Ro-48-6792.
-
-
Data Analysis:
-
Quantify the enhancement of the GABA current by this compound.
-
Compare the potentiation of the GABA current before and after pre-incubation with this compound to assess for desensitization or acute tolerance.
-
Mandatory Visualizations
References
- 1. Ro48-6791 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. GABA-induced uncoupling of GABA/benzodiazepine site interactions is associated with increased phosphorylation of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tolerance to the sedative and anxiolytic effects of diazepam is associated with different alterations of GABAA receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tolerance to the behavioral actions of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low picogram determination of Ro 48-6791 and its major metabolite, Ro 48-6792, in plasma with column-switching microbore high-performance liquid chromatography coupled to ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The test retest model of anxiety: An appraisal of findings to explain benzodiazepine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Interaction of Ro-48-6791 with Opioid Analgesics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the interaction between the imidazobenzodiazepine Ro-48-6791 and opioid analgesics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an imidazobenzodiazepine derivative developed as a short-acting anesthetic and sedative.[1] It functions as a positive allosteric modulator of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This potentiation of GABAergic neurotransmission leads to central nervous system depression, resulting in sedation, anxiolysis, and anesthesia.[2][3]
Q2: What is the nature of the interaction between this compound and opioid analgesics?
Clinical evidence suggests that this compound exhibits a less pronounced synergistic effect on opioid-induced analgesia compared to the structurally similar benzodiazepine, midazolam. In a study involving patients undergoing endoscopic procedures, the combination of this compound with the opioid meperidine resulted in a higher requirement for "rescue" analgesia compared to the midazolam-meperidine combination.[4] This suggests that while a degree of sedation is achieved, the potentiation of the analgesic effect of the opioid is weaker with this compound.
Q3: How does the interaction of this compound with opioids compare to that of midazolam?
Studies have shown that midazolam acts synergistically with opioids like fentanyl and morphine to enhance sedation and anesthesia.[3][5] For instance, the combination of midazolam and fentanyl has been shown to require significantly lower doses of each drug to achieve the desired anesthetic effect than when either drug is used alone.[5] In contrast, this compound appears to have a less potent synergistic effect on the analgesic component of opioid action.[4]
Q4: What are the potential underlying mechanisms for the interaction between benzodiazepines and opioids?
The interaction between benzodiazepines and opioids is thought to be primarily pharmacodynamic. Both GABA-A receptors and opioid receptors are co-located in various regions of the central nervous system involved in pain perception and modulation.[6] Opioids can inhibit GABAergic interneurons, leading to a disinhibition of descending pain-inhibitory pathways.[2][7] Benzodiazepines, by enhancing GABAergic inhibition, may modulate these pathways in a complex manner that can result in synergistic effects on sedation and, to a variable extent, analgesia.
Troubleshooting Guides
Problem: I am not observing the expected potentiation of opioid analgesia in my animal model with this compound co-administration.
-
Possible Cause 1: Weaker Synergistic Effect: As clinical data suggests, this compound has a less pronounced synergistic effect on opioid-induced analgesia compared to other benzodiazepines like midazolam.[4] Your experimental paradigm may not be sensitive enough to detect this weaker interaction.
-
Solution: Consider including a positive control group with an opioid and midazolam to benchmark the expected level of synergy. This will help to contextualize the results obtained with this compound.
-
-
Possible Cause 2: Inappropriate Dose Selection: The dose-response relationship for the synergistic interaction may be narrow.
-
Solution: Conduct a dose-ranging study for both the opioid and this compound to identify the optimal concentrations for observing a synergistic effect, if any. An isobolographic analysis would be the gold standard for formally assessing synergy.
-
-
Possible Cause 3: Choice of Analgesia Assay: The type of pain model used can influence the outcome.
-
Solution: Employ a battery of nociceptive tests that assess different pain modalities (e.g., thermal, mechanical, inflammatory). The interaction may be more apparent in one type of pain model over another.
-
Problem: My in-vitro experiments are not showing a direct interaction between this compound and opioid receptors.
-
Explanation: This is the expected result. This compound is a GABA-A receptor modulator and is not expected to bind directly to opioid receptors. The interaction between these two drug classes is a result of their effects on different, but interacting, neurotransmitter systems within the central nervous system.
-
Recommendation: Focus your in-vitro studies on neuronal cultures or brain slices where both GABAergic and opioidergic systems are present and functional. Measure downstream signaling pathways or changes in neuronal excitability in response to the co-application of the opioid and this compound.
-
Data Presentation
Table 1: Clinical Comparison of this compound and Midazolam in Combination with Meperidine for Endoscopic Procedures
| Outcome Measure | This compound + Meperidine | Midazolam + Meperidine | Reference |
| Requirement for Supplemental Sedative Boluses | Significantly Higher | Lower | [4] |
| Requirement for "Rescue" Analgesia | Significantly Higher | Lower | [4] |
| Incidence of Inadequate Sedation (without opioid) | 18% | 3% | [4] |
| Post-procedure Dizziness | More Frequent | Less Frequent | [4] |
Experimental Protocols
Protocol: Assessment of Analgesic Synergy in a Rodent Model (Tail-Flick Test)
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: Acclimatize animals to the testing environment and handling for at least 3 days prior to the experiment.
-
Baseline Nociceptive Threshold: Determine the baseline tail-flick latency for each animal using a tail-flick analgesia meter. The heat intensity should be set to elicit a tail flick within 3-5 seconds. A cut-off time of 10-12 seconds should be established to prevent tissue damage.
-
Drug Administration:
-
Divide animals into groups: Vehicle control, Opioid alone (e.g., Morphine 2 mg/kg, s.c.), this compound alone (various doses, i.p.), and Opioid + this compound (various dose combinations).
-
Administer this compound or its vehicle 30 minutes before the opioid or its vehicle.
-
-
Nociceptive Testing: Measure the tail-flick latency at 30, 60, 90, and 120 minutes after opioid administration.
-
Data Analysis:
-
Convert latencies to a percentage of the maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Construct dose-response curves for each drug alone and in combination.
-
Perform an isobolographic analysis to determine if the interaction is synergistic, additive, or antagonistic.
-
Visualizations
Caption: Proposed mechanism of interaction between this compound and opioid analgesics.
Caption: Experimental workflow for assessing analgesic drug interaction.
References
- 1. Effect of chronic treatment with morphine, midazolam, and both together on beta-endorphin levels in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Effect of morphine-induced catalepsy, lethality, and analgesia by a benzodiazepine receptor agonist midazolam in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the sedation and recovery profiles of Ro 48-6791, a new benzodiazepine, and midazolam in combination with meperidine for outpatient endoscopic procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Midazolam acts synergistically with fentanyl for induction of anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How opioids inhibit GABA-mediated neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Interaction of Ro-48-6791 with Opioid Analgesics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the interaction between the imidazobenzodiazepine Ro-48-6791 and opioid analgesics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an imidazobenzodiazepine derivative developed as a short-acting anesthetic and sedative.[1] It functions as a positive allosteric modulator of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This potentiation of GABAergic neurotransmission leads to central nervous system depression, resulting in sedation, anxiolysis, and anesthesia.[2][3]
Q2: What is the nature of the interaction between this compound and opioid analgesics?
Clinical evidence suggests that this compound exhibits a less pronounced synergistic effect on opioid-induced analgesia compared to the structurally similar benzodiazepine, midazolam. In a study involving patients undergoing endoscopic procedures, the combination of this compound with the opioid meperidine resulted in a higher requirement for "rescue" analgesia compared to the midazolam-meperidine combination.[4] This suggests that while a degree of sedation is achieved, the potentiation of the analgesic effect of the opioid is weaker with this compound.
Q3: How does the interaction of this compound with opioids compare to that of midazolam?
Studies have shown that midazolam acts synergistically with opioids like fentanyl and morphine to enhance sedation and anesthesia.[3][5] For instance, the combination of midazolam and fentanyl has been shown to require significantly lower doses of each drug to achieve the desired anesthetic effect than when either drug is used alone.[5] In contrast, this compound appears to have a less potent synergistic effect on the analgesic component of opioid action.[4]
Q4: What are the potential underlying mechanisms for the interaction between benzodiazepines and opioids?
The interaction between benzodiazepines and opioids is thought to be primarily pharmacodynamic. Both GABA-A receptors and opioid receptors are co-located in various regions of the central nervous system involved in pain perception and modulation.[6] Opioids can inhibit GABAergic interneurons, leading to a disinhibition of descending pain-inhibitory pathways.[2][7] Benzodiazepines, by enhancing GABAergic inhibition, may modulate these pathways in a complex manner that can result in synergistic effects on sedation and, to a variable extent, analgesia.
Troubleshooting Guides
Problem: I am not observing the expected potentiation of opioid analgesia in my animal model with this compound co-administration.
-
Possible Cause 1: Weaker Synergistic Effect: As clinical data suggests, this compound has a less pronounced synergistic effect on opioid-induced analgesia compared to other benzodiazepines like midazolam.[4] Your experimental paradigm may not be sensitive enough to detect this weaker interaction.
-
Solution: Consider including a positive control group with an opioid and midazolam to benchmark the expected level of synergy. This will help to contextualize the results obtained with this compound.
-
-
Possible Cause 2: Inappropriate Dose Selection: The dose-response relationship for the synergistic interaction may be narrow.
-
Solution: Conduct a dose-ranging study for both the opioid and this compound to identify the optimal concentrations for observing a synergistic effect, if any. An isobolographic analysis would be the gold standard for formally assessing synergy.
-
-
Possible Cause 3: Choice of Analgesia Assay: The type of pain model used can influence the outcome.
-
Solution: Employ a battery of nociceptive tests that assess different pain modalities (e.g., thermal, mechanical, inflammatory). The interaction may be more apparent in one type of pain model over another.
-
Problem: My in-vitro experiments are not showing a direct interaction between this compound and opioid receptors.
-
Explanation: This is the expected result. This compound is a GABA-A receptor modulator and is not expected to bind directly to opioid receptors. The interaction between these two drug classes is a result of their effects on different, but interacting, neurotransmitter systems within the central nervous system.
-
Recommendation: Focus your in-vitro studies on neuronal cultures or brain slices where both GABAergic and opioidergic systems are present and functional. Measure downstream signaling pathways or changes in neuronal excitability in response to the co-application of the opioid and this compound.
-
Data Presentation
Table 1: Clinical Comparison of this compound and Midazolam in Combination with Meperidine for Endoscopic Procedures
| Outcome Measure | This compound + Meperidine | Midazolam + Meperidine | Reference |
| Requirement for Supplemental Sedative Boluses | Significantly Higher | Lower | [4] |
| Requirement for "Rescue" Analgesia | Significantly Higher | Lower | [4] |
| Incidence of Inadequate Sedation (without opioid) | 18% | 3% | [4] |
| Post-procedure Dizziness | More Frequent | Less Frequent | [4] |
Experimental Protocols
Protocol: Assessment of Analgesic Synergy in a Rodent Model (Tail-Flick Test)
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: Acclimatize animals to the testing environment and handling for at least 3 days prior to the experiment.
-
Baseline Nociceptive Threshold: Determine the baseline tail-flick latency for each animal using a tail-flick analgesia meter. The heat intensity should be set to elicit a tail flick within 3-5 seconds. A cut-off time of 10-12 seconds should be established to prevent tissue damage.
-
Drug Administration:
-
Divide animals into groups: Vehicle control, Opioid alone (e.g., Morphine 2 mg/kg, s.c.), this compound alone (various doses, i.p.), and Opioid + this compound (various dose combinations).
-
Administer this compound or its vehicle 30 minutes before the opioid or its vehicle.
-
-
Nociceptive Testing: Measure the tail-flick latency at 30, 60, 90, and 120 minutes after opioid administration.
-
Data Analysis:
-
Convert latencies to a percentage of the maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Construct dose-response curves for each drug alone and in combination.
-
Perform an isobolographic analysis to determine if the interaction is synergistic, additive, or antagonistic.
-
Visualizations
Caption: Proposed mechanism of interaction between this compound and opioid analgesics.
Caption: Experimental workflow for assessing analgesic drug interaction.
References
- 1. Effect of chronic treatment with morphine, midazolam, and both together on beta-endorphin levels in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Effect of morphine-induced catalepsy, lethality, and analgesia by a benzodiazepine receptor agonist midazolam in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the sedation and recovery profiles of Ro 48-6791, a new benzodiazepine, and midazolam in combination with meperidine for outpatient endoscopic procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Midazolam acts synergistically with fentanyl for induction of anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How opioids inhibit GABA-mediated neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of RO 48-8071 on Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oxidosqualene cyclase (OSC) inhibitor, RO 48-8071.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of RO 48-8071?
RO 48-8071 is a potent small-molecule inhibitor of 2,3-oxidosqualene cyclase (OSC), a key enzyme in the cholesterol biosynthesis pathway.[1][2] OSC catalyzes the conversion of 2,3-monoepoxysqualene to lanosterol, a precursor to cholesterol.[2][3] By inhibiting OSC, RO 48-8071 blocks the synthesis of lanosterol and subsequent sterols.[4]
2. What are the known downstream effects of OSC inhibition by RO 48-8071 in cancer cells?
Inhibition of OSC by RO 48-8071 has been shown to have several anti-cancer effects, including:
-
Reduced Cell Viability: It potently reduces the viability of various cancer cell lines, including breast, prostate, pancreatic, ovarian, colon, and lung cancers.[1][5][6]
-
Cell Cycle Arrest: In pancreatic cancer cells, RO 48-8071 has been observed to induce cell cycle arrest at the G1/S phase.[3][7]
-
Induction of Apoptosis: In vivo studies have shown that RO 48-8071 can induce apoptosis in tumor cells.[6][8]
3. Are there any known "off-target" effects of RO 48-8071?
Yes, one of the significant off-target effects of RO 48-8071 is the modulation of estrogen receptor (ER) expression. Specifically, it has been shown to degrade ERα while inducing the anti-proliferative protein ERβ in hormone-dependent breast cancer cells.[1] This increase in the ERβ/ERα ratio appears to contribute to its anti-tumor properties.[1] This effect has also been observed in triple-negative breast cancer cells.[2] Additionally, some studies suggest that RO 48-8071 can act as a PI3-Kinase inhibitor.[5]
4. In which cancer cell lines has RO 48-8071 shown efficacy?
RO 48-8071 has demonstrated efficacy in a variety of cancer cell lines, including:
-
Breast Cancer: ER-positive (e.g., BT-474) and triple-negative breast cancer cells.[1][2]
-
Prostate Cancer: Castration-resistant prostate cancer cells (e.g., PC-3).[3]
-
Pancreatic Cancer: Pancreatic ductal adenocarcinoma cells (e.g., PANC-1).[3][7]
-
Ovarian Cancer: Drug-resistant epithelial ovarian cancer cells (e.g., SK-OV-3, OVCAR-3).[6][8]
-
Colon and Lung Cancer: Various aggressive and drug-resistant cell lines.[5]
5. What is the effect of RO 48-8071 on normal, non-cancerous cells?
Importantly, studies have shown that RO 48-8071 does not affect the viability of normal human mammary cells, suggesting a degree of cancer cell specificity.[1]
Troubleshooting Guide
Problem 1: Inconsistent IC50 values in cell viability assays.
-
Possible Cause 1: Assay Duration. The inhibitory effect of RO 48-8071 is time-dependent. Short-term assays (24-48 hours) may require higher (micromolar) concentrations, while long-term assays (5-7 days) can show efficacy at lower (nanomolar) concentrations.[5][6]
-
Solution: Ensure your assay duration is appropriate for the expected potency. For long-term experiments, use nanomolar concentrations. For shorter-term experiments, a higher concentration range may be necessary.
-
-
Possible Cause 2: Cell Line Sensitivity. Different cancer cell lines exhibit varying sensitivity to RO 48-8071.
-
Solution: Perform a dose-response curve for each new cell line to determine its specific IC50. Refer to published data for expected ranges in similar cell types.
-
-
Possible Cause 3: Reagent Stability. Improper storage of RO 48-8071 can lead to degradation and reduced potency.
-
Solution: Store RO 48-8071 according to the manufacturer's instructions, typically as a stock solution in a suitable solvent at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Problem 2: Lack of tumor growth inhibition in xenograft models.
-
Possible Cause 1: Inadequate Dosing or Administration Route. The dose and route of administration are critical for in vivo efficacy.
-
Possible Cause 2: Tumor Burden at Start of Treatment. The size of the tumor when treatment is initiated can influence the outcome.
-
Possible Cause 3: Pharmacokinetic Issues. The bioavailability and metabolism of RO 48-8071 in the specific animal model may affect its efficacy.
-
Solution: If possible, conduct pharmacokinetic studies to determine the plasma and tumor concentrations of RO 48-8071 in your model.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of RO 48-8071 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 | Reference |
| PANC-1 | Pancreatic | 72 hours | ~10 µM (for ~40% inhibition) | [7] |
| Various Aggressive Cancer Lines | Colon, Pancreas, Lung | 48 hours | 3.3 to 13.68 µM | [5] |
| Epithelial Ovarian Cancer (SK-OV-3, OVCAR-3) | Ovarian | 7 days | Nanomolar range | [6][8] |
| ER-positive Breast Cancer | Breast | Not Specified | Nanomolar range | [1] |
Table 2: In Vivo Efficacy of RO 48-8071 in Xenograft Models
| Cancer Cell Line | Animal Model | Treatment Dose & Route | Treatment Duration | Tumor Volume Reduction | Reference |
| Epithelial Ovarian Cancer | Mice | 20-40 mg/kg/day (i.p.) | 27 days | Control: 336 ± 60 mm³; Treated: 171 ± 20 mm³ | [6][8] |
| Castration-Resistant Prostate Cancer (PC-3) | Nude Mice | Not Specified | 6 weeks | Marked suppression, some tumors eradicated | [3] |
| Hormone-Dependent Breast Cancer (BT-474) | Nude Mice | Not Specified | Not Specified | Prevented tumor growth | [1] |
Experimental Protocols
1. Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol is adapted from methods used in studies assessing the effect of RO 48-8071 on cancer cell viability.[1][6]
-
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
RO 48-8071 stock solution
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at the desired density and allow them to attach overnight.
-
Treat cells with a range of RO 48-8071 concentrations. Include a vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, 72 hours, or 7 days).
-
Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with Tris base solution.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 510 nm).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. In Vivo Xenograft Study
This is a generalized protocol based on xenograft studies involving RO 48-8071.[1][3][6]
-
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells for injection
-
Matrigel (optional)
-
RO 48-8071 formulation for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject cancer cells (typically mixed with Matrigel) into the flanks of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a predetermined size (e.g., 100 mm³), randomize the animals into treatment and control groups.
-
Administer RO 48-8071 (e.g., 20-40 mg/kg/day, intraperitoneally) or vehicle control daily.
-
Measure tumor dimensions with calipers every few days and calculate tumor volume (e.g., Volume = (length × width²) / 2).
-
Monitor animal weight and general health throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).
-
Visualizations
References
- 1. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor RO 48-8071 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fortunejournals.com [fortunejournals.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Ro 48-8.071, a new 2,3-oxidosqualene:lanosterol cyclase inhibitor lowering plasma cholesterol in hamsters, squirrel monkeys, and minipigs: comparison to simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. Cholesterol Biosynthesis Inhibitor RO 48–8071 Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholesterol biosynthesis inhibitor RO 48-8071 inhibits pancreatic ductal adenocarcinoma cell viability by deactivating the JNK and ERK/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholesterol Biosynthesis Inhibitor RO 48-8071 Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of RO 48-8071 on Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oxidosqualene cyclase (OSC) inhibitor, RO 48-8071.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of RO 48-8071?
RO 48-8071 is a potent small-molecule inhibitor of 2,3-oxidosqualene cyclase (OSC), a key enzyme in the cholesterol biosynthesis pathway.[1][2] OSC catalyzes the conversion of 2,3-monoepoxysqualene to lanosterol, a precursor to cholesterol.[2][3] By inhibiting OSC, RO 48-8071 blocks the synthesis of lanosterol and subsequent sterols.[4]
2. What are the known downstream effects of OSC inhibition by RO 48-8071 in cancer cells?
Inhibition of OSC by RO 48-8071 has been shown to have several anti-cancer effects, including:
-
Reduced Cell Viability: It potently reduces the viability of various cancer cell lines, including breast, prostate, pancreatic, ovarian, colon, and lung cancers.[1][5][6]
-
Cell Cycle Arrest: In pancreatic cancer cells, RO 48-8071 has been observed to induce cell cycle arrest at the G1/S phase.[3][7]
-
Induction of Apoptosis: In vivo studies have shown that RO 48-8071 can induce apoptosis in tumor cells.[6][8]
3. Are there any known "off-target" effects of RO 48-8071?
Yes, one of the significant off-target effects of RO 48-8071 is the modulation of estrogen receptor (ER) expression. Specifically, it has been shown to degrade ERα while inducing the anti-proliferative protein ERβ in hormone-dependent breast cancer cells.[1] This increase in the ERβ/ERα ratio appears to contribute to its anti-tumor properties.[1] This effect has also been observed in triple-negative breast cancer cells.[2] Additionally, some studies suggest that RO 48-8071 can act as a PI3-Kinase inhibitor.[5]
4. In which cancer cell lines has RO 48-8071 shown efficacy?
RO 48-8071 has demonstrated efficacy in a variety of cancer cell lines, including:
-
Breast Cancer: ER-positive (e.g., BT-474) and triple-negative breast cancer cells.[1][2]
-
Prostate Cancer: Castration-resistant prostate cancer cells (e.g., PC-3).[3]
-
Pancreatic Cancer: Pancreatic ductal adenocarcinoma cells (e.g., PANC-1).[3][7]
-
Ovarian Cancer: Drug-resistant epithelial ovarian cancer cells (e.g., SK-OV-3, OVCAR-3).[6][8]
-
Colon and Lung Cancer: Various aggressive and drug-resistant cell lines.[5]
5. What is the effect of RO 48-8071 on normal, non-cancerous cells?
Importantly, studies have shown that RO 48-8071 does not affect the viability of normal human mammary cells, suggesting a degree of cancer cell specificity.[1]
Troubleshooting Guide
Problem 1: Inconsistent IC50 values in cell viability assays.
-
Possible Cause 1: Assay Duration. The inhibitory effect of RO 48-8071 is time-dependent. Short-term assays (24-48 hours) may require higher (micromolar) concentrations, while long-term assays (5-7 days) can show efficacy at lower (nanomolar) concentrations.[5][6]
-
Solution: Ensure your assay duration is appropriate for the expected potency. For long-term experiments, use nanomolar concentrations. For shorter-term experiments, a higher concentration range may be necessary.
-
-
Possible Cause 2: Cell Line Sensitivity. Different cancer cell lines exhibit varying sensitivity to RO 48-8071.
-
Solution: Perform a dose-response curve for each new cell line to determine its specific IC50. Refer to published data for expected ranges in similar cell types.
-
-
Possible Cause 3: Reagent Stability. Improper storage of RO 48-8071 can lead to degradation and reduced potency.
-
Solution: Store RO 48-8071 according to the manufacturer's instructions, typically as a stock solution in a suitable solvent at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Problem 2: Lack of tumor growth inhibition in xenograft models.
-
Possible Cause 1: Inadequate Dosing or Administration Route. The dose and route of administration are critical for in vivo efficacy.
-
Possible Cause 2: Tumor Burden at Start of Treatment. The size of the tumor when treatment is initiated can influence the outcome.
-
Possible Cause 3: Pharmacokinetic Issues. The bioavailability and metabolism of RO 48-8071 in the specific animal model may affect its efficacy.
-
Solution: If possible, conduct pharmacokinetic studies to determine the plasma and tumor concentrations of RO 48-8071 in your model.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of RO 48-8071 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 | Reference |
| PANC-1 | Pancreatic | 72 hours | ~10 µM (for ~40% inhibition) | [7] |
| Various Aggressive Cancer Lines | Colon, Pancreas, Lung | 48 hours | 3.3 to 13.68 µM | [5] |
| Epithelial Ovarian Cancer (SK-OV-3, OVCAR-3) | Ovarian | 7 days | Nanomolar range | [6][8] |
| ER-positive Breast Cancer | Breast | Not Specified | Nanomolar range | [1] |
Table 2: In Vivo Efficacy of RO 48-8071 in Xenograft Models
| Cancer Cell Line | Animal Model | Treatment Dose & Route | Treatment Duration | Tumor Volume Reduction | Reference |
| Epithelial Ovarian Cancer | Mice | 20-40 mg/kg/day (i.p.) | 27 days | Control: 336 ± 60 mm³; Treated: 171 ± 20 mm³ | [6][8] |
| Castration-Resistant Prostate Cancer (PC-3) | Nude Mice | Not Specified | 6 weeks | Marked suppression, some tumors eradicated | [3] |
| Hormone-Dependent Breast Cancer (BT-474) | Nude Mice | Not Specified | Not Specified | Prevented tumor growth | [1] |
Experimental Protocols
1. Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol is adapted from methods used in studies assessing the effect of RO 48-8071 on cancer cell viability.[1][6]
-
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
RO 48-8071 stock solution
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at the desired density and allow them to attach overnight.
-
Treat cells with a range of RO 48-8071 concentrations. Include a vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, 72 hours, or 7 days).
-
Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with Tris base solution.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 510 nm).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. In Vivo Xenograft Study
This is a generalized protocol based on xenograft studies involving RO 48-8071.[1][3][6]
-
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells for injection
-
Matrigel (optional)
-
RO 48-8071 formulation for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject cancer cells (typically mixed with Matrigel) into the flanks of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a predetermined size (e.g., 100 mm³), randomize the animals into treatment and control groups.
-
Administer RO 48-8071 (e.g., 20-40 mg/kg/day, intraperitoneally) or vehicle control daily.
-
Measure tumor dimensions with calipers every few days and calculate tumor volume (e.g., Volume = (length × width²) / 2).
-
Monitor animal weight and general health throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).
-
Visualizations
References
- 1. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor RO 48-8071 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fortunejournals.com [fortunejournals.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Ro 48-8.071, a new 2,3-oxidosqualene:lanosterol cyclase inhibitor lowering plasma cholesterol in hamsters, squirrel monkeys, and minipigs: comparison to simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. Cholesterol Biosynthesis Inhibitor RO 48–8071 Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholesterol biosynthesis inhibitor RO 48-8071 inhibits pancreatic ductal adenocarcinoma cell viability by deactivating the JNK and ERK/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholesterol Biosynthesis Inhibitor RO 48-8071 Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ro-48-6791 Infusion Rates for Stable Sedation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful use of Ro-48-6791 for achieving stable sedation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an imidazobenzodiazepine derivative that acts as a positive allosteric modulator of the GABA-A receptor.[1][2] Unlike GABA itself, this compound does not directly activate the receptor but binds to a distinct site, enhancing the effect of GABA.[3] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and reduced neuronal excitability, which manifests as sedation and anxiolysis.[2][3]
Q2: How does the potency of this compound compare to other benzodiazepines?
This compound is a highly potent benzodiazepine, reported to be approximately 4 to 6 times more potent than midazolam. It has a rapid onset and a short duration of action, similar to midazolam.
Q3: What are the key differences in the pharmacokinetics of this compound compared to midazolam?
Studies in human subjects have shown that this compound has a significantly larger volume of distribution and plasma clearance than midazolam. A metabolite, Ro-48-6792, has been identified and appears to have a longer half-life than the parent compound.
Experimental Protocols
General Protocol for Continuous Intravenous Infusion in Rodent Models
This protocol provides a general framework. Specific parameters should be optimized for your experimental needs.
1. Animal Preparation:
-
Acclimatize animals to the housing conditions for at least 48 hours prior to the experiment.
-
Surgically implant a sterile intravenous catheter into a suitable vein (e.g., femoral, jugular, or tail vein) under aseptic conditions.
-
Allow for a post-operative recovery period as recommended by your institution's animal care and use committee.
-
Ensure the catheter remains patent and the insertion site is free from signs of infection.
2. Drug Preparation:
-
Prepare a sterile stock solution of this compound in a suitable vehicle. The choice of vehicle should be based on the compound's solubility and compatibility with intravenous administration.
-
Dilute the stock solution to the desired final concentration for infusion.
3. Infusion Setup:
-
Use a calibrated syringe pump for accurate and consistent delivery of the drug solution.
-
Connect the syringe to the animal's catheter via sterile tubing.
-
Ensure the entire infusion line is free of air bubbles.
4. Determination of Initial Infusion Rate:
-
Due to the high potency of this compound, a conservative approach is recommended.
-
Starting Point Calculation: As a preliminary guideline, you can estimate a starting infusion rate by taking a known effective continuous infusion rate for a less potent benzodiazepine (e.g., midazolam) and adjusting for the potency difference. For example, if a stable sedative effect is achieved with midazolam at 'X' mg/kg/hr, a starting point for this compound could be in the range of 'X/6' to 'X/4' mg/kg/hr.
-
Titration: Begin with a low infusion rate and carefully observe the animal for the desired level of sedation. Gradually increase the infusion rate in small increments until the target level of stable sedation is achieved. Monitor physiological parameters such as respiratory rate and heart rate closely.
5. Monitoring:
-
Continuously monitor the animal's level of sedation using a validated scoring system.
-
Regularly check physiological parameters (e.g., heart rate, respiratory rate, body temperature).
-
Inspect the catheter insertion site for any signs of inflammation or extravasation.
Data Presentation
Table 1: Comparative Infusion Rate Parameters for Benzodiazepines (Hypothetical Data for Illustrative Purposes)
| Compound | Animal Model | Typical Infusion Rate Range (mg/kg/hr) | Onset of Action | Duration of Action | Key Considerations |
| Midazolam | Rat | 1 - 5 | Fast | Short | Well-established protocols available. |
| Diazepam | Rat | 0.5 - 2 | Slower | Longer | Can accumulate with prolonged infusion. |
| This compound | Rat | 0.15 - 1 (Estimated) | Fast | Short | High potency requires careful dose titration. |
Note: The infusion rates for this compound are estimated based on its higher potency and should be empirically determined.
Troubleshooting Guides
Issue 1: Unstable Sedation Levels (Too Deep or Too Light)
| Question | Possible Cause | Troubleshooting Steps |
| Why is the animal too deeply sedated? | Infusion rate is too high. | - Immediately decrease the infusion rate by 25-50%.- Monitor the animal closely for signs of recovery.- Once the desired level of sedation is reached, maintain the new, lower infusion rate. |
| Animal's metabolism of the drug is slower than anticipated. | - Titrate the dose to effect, starting with a much lower initial rate in subsequent experiments with the same strain/age of animal. | |
| Why is the animal not sedated enough or waking up? | Infusion rate is too low. | - Gradually increase the infusion rate in small increments (e.g., 10-20%) until the desired level of sedation is achieved.- Administer a small bolus dose if a rapid increase in sedation is required, followed by an adjusted continuous infusion rate. |
| Catheter is not patent or has been dislodged. | - Check the catheter for patency by flushing with sterile saline. If there is resistance or swelling at the insertion site, the catheter may be blocked or dislodged.[4]- Replace the catheter if necessary. | |
| Drug solution has degraded or was prepared incorrectly. | - Prepare fresh drug solutions for each experiment.- Double-check all calculations and dilutions. |
Issue 2: Infusion Pump Malfunctions
| Question | Possible Cause | Troubleshooting Steps |
| Why is the infusion pump alarming for an occlusion? | Kink in the tubing. | - Inspect the entire length of the tubing and straighten any kinks. |
| Blockage in the catheter. | - Check catheter patency with a saline flush. If blocked, replace the catheter. | |
| Syringe is not properly seated in the pump. | - Ensure the syringe is correctly loaded and secured in the syringe pump. | |
| Why is the infusion pump not delivering fluid? | Syringe is empty. | - Replace the syringe with a new, full one. |
| Pump is not powered on or has a low battery. | - Check the power connection and ensure the pump is turned on. Charge or replace the battery if necessary. | |
| Incorrect pump settings. | - Verify that the infusion rate and target volume are correctly programmed. |
Issue 3: Catheter-Related Complications
| Question | Possible Cause | Troubleshooting Steps |
| What should I do if I see swelling or redness at the catheter site? | Phlebitis (inflammation of the vein) or extravasation (leakage of fluid into surrounding tissue). | - Stop the infusion immediately.- Remove the catheter.- Apply a warm compress to the area to help reduce swelling and inflammation.- Place a new catheter in a different location. |
| How can I prevent the animal from removing the catheter? | Animal interference. | - Use a protective jacket or collar to prevent the animal from accessing the catheter site.- Ensure the catheter is securely taped and bandaged. |
| How can I minimize the risk of catheter-related infections? | Bacterial contamination. | - Use strict aseptic technique during catheter placement and maintenance.- Regularly inspect the insertion site for signs of infection (redness, swelling, discharge).- Change the dressing daily.[5] |
Visualizations
Caption: Signaling pathway of this compound at the GABA-A receptor.
Caption: Experimental workflow for achieving stable sedation.
Caption: Logical flow for troubleshooting unstable sedation.
References
- 1. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 4. bsava.com [bsava.com]
- 5. Prevention Intravascular Catheter-Related Infections [bbraun-vetcare.com]
Technical Support Center: Optimizing Ro-48-6791 Infusion Rates for Stable Sedation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful use of Ro-48-6791 for achieving stable sedation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an imidazobenzodiazepine derivative that acts as a positive allosteric modulator of the GABA-A receptor.[1][2] Unlike GABA itself, this compound does not directly activate the receptor but binds to a distinct site, enhancing the effect of GABA.[3] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and reduced neuronal excitability, which manifests as sedation and anxiolysis.[2][3]
Q2: How does the potency of this compound compare to other benzodiazepines?
This compound is a highly potent benzodiazepine, reported to be approximately 4 to 6 times more potent than midazolam. It has a rapid onset and a short duration of action, similar to midazolam.
Q3: What are the key differences in the pharmacokinetics of this compound compared to midazolam?
Studies in human subjects have shown that this compound has a significantly larger volume of distribution and plasma clearance than midazolam. A metabolite, Ro-48-6792, has been identified and appears to have a longer half-life than the parent compound.
Experimental Protocols
General Protocol for Continuous Intravenous Infusion in Rodent Models
This protocol provides a general framework. Specific parameters should be optimized for your experimental needs.
1. Animal Preparation:
-
Acclimatize animals to the housing conditions for at least 48 hours prior to the experiment.
-
Surgically implant a sterile intravenous catheter into a suitable vein (e.g., femoral, jugular, or tail vein) under aseptic conditions.
-
Allow for a post-operative recovery period as recommended by your institution's animal care and use committee.
-
Ensure the catheter remains patent and the insertion site is free from signs of infection.
2. Drug Preparation:
-
Prepare a sterile stock solution of this compound in a suitable vehicle. The choice of vehicle should be based on the compound's solubility and compatibility with intravenous administration.
-
Dilute the stock solution to the desired final concentration for infusion.
3. Infusion Setup:
-
Use a calibrated syringe pump for accurate and consistent delivery of the drug solution.
-
Connect the syringe to the animal's catheter via sterile tubing.
-
Ensure the entire infusion line is free of air bubbles.
4. Determination of Initial Infusion Rate:
-
Due to the high potency of this compound, a conservative approach is recommended.
-
Starting Point Calculation: As a preliminary guideline, you can estimate a starting infusion rate by taking a known effective continuous infusion rate for a less potent benzodiazepine (e.g., midazolam) and adjusting for the potency difference. For example, if a stable sedative effect is achieved with midazolam at 'X' mg/kg/hr, a starting point for this compound could be in the range of 'X/6' to 'X/4' mg/kg/hr.
-
Titration: Begin with a low infusion rate and carefully observe the animal for the desired level of sedation. Gradually increase the infusion rate in small increments until the target level of stable sedation is achieved. Monitor physiological parameters such as respiratory rate and heart rate closely.
5. Monitoring:
-
Continuously monitor the animal's level of sedation using a validated scoring system.
-
Regularly check physiological parameters (e.g., heart rate, respiratory rate, body temperature).
-
Inspect the catheter insertion site for any signs of inflammation or extravasation.
Data Presentation
Table 1: Comparative Infusion Rate Parameters for Benzodiazepines (Hypothetical Data for Illustrative Purposes)
| Compound | Animal Model | Typical Infusion Rate Range (mg/kg/hr) | Onset of Action | Duration of Action | Key Considerations |
| Midazolam | Rat | 1 - 5 | Fast | Short | Well-established protocols available. |
| Diazepam | Rat | 0.5 - 2 | Slower | Longer | Can accumulate with prolonged infusion. |
| This compound | Rat | 0.15 - 1 (Estimated) | Fast | Short | High potency requires careful dose titration. |
Note: The infusion rates for this compound are estimated based on its higher potency and should be empirically determined.
Troubleshooting Guides
Issue 1: Unstable Sedation Levels (Too Deep or Too Light)
| Question | Possible Cause | Troubleshooting Steps |
| Why is the animal too deeply sedated? | Infusion rate is too high. | - Immediately decrease the infusion rate by 25-50%.- Monitor the animal closely for signs of recovery.- Once the desired level of sedation is reached, maintain the new, lower infusion rate. |
| Animal's metabolism of the drug is slower than anticipated. | - Titrate the dose to effect, starting with a much lower initial rate in subsequent experiments with the same strain/age of animal. | |
| Why is the animal not sedated enough or waking up? | Infusion rate is too low. | - Gradually increase the infusion rate in small increments (e.g., 10-20%) until the desired level of sedation is achieved.- Administer a small bolus dose if a rapid increase in sedation is required, followed by an adjusted continuous infusion rate. |
| Catheter is not patent or has been dislodged. | - Check the catheter for patency by flushing with sterile saline. If there is resistance or swelling at the insertion site, the catheter may be blocked or dislodged.[4]- Replace the catheter if necessary. | |
| Drug solution has degraded or was prepared incorrectly. | - Prepare fresh drug solutions for each experiment.- Double-check all calculations and dilutions. |
Issue 2: Infusion Pump Malfunctions
| Question | Possible Cause | Troubleshooting Steps |
| Why is the infusion pump alarming for an occlusion? | Kink in the tubing. | - Inspect the entire length of the tubing and straighten any kinks. |
| Blockage in the catheter. | - Check catheter patency with a saline flush. If blocked, replace the catheter. | |
| Syringe is not properly seated in the pump. | - Ensure the syringe is correctly loaded and secured in the syringe pump. | |
| Why is the infusion pump not delivering fluid? | Syringe is empty. | - Replace the syringe with a new, full one. |
| Pump is not powered on or has a low battery. | - Check the power connection and ensure the pump is turned on. Charge or replace the battery if necessary. | |
| Incorrect pump settings. | - Verify that the infusion rate and target volume are correctly programmed. |
Issue 3: Catheter-Related Complications
| Question | Possible Cause | Troubleshooting Steps |
| What should I do if I see swelling or redness at the catheter site? | Phlebitis (inflammation of the vein) or extravasation (leakage of fluid into surrounding tissue). | - Stop the infusion immediately.- Remove the catheter.- Apply a warm compress to the area to help reduce swelling and inflammation.- Place a new catheter in a different location. |
| How can I prevent the animal from removing the catheter? | Animal interference. | - Use a protective jacket or collar to prevent the animal from accessing the catheter site.- Ensure the catheter is securely taped and bandaged. |
| How can I minimize the risk of catheter-related infections? | Bacterial contamination. | - Use strict aseptic technique during catheter placement and maintenance.- Regularly inspect the insertion site for signs of infection (redness, swelling, discharge).- Change the dressing daily.[5] |
Visualizations
Caption: Signaling pathway of this compound at the GABA-A receptor.
Caption: Experimental workflow for achieving stable sedation.
Caption: Logical flow for troubleshooting unstable sedation.
References
- 1. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 4. bsava.com [bsava.com]
- 5. Prevention Intravascular Catheter-Related Infections [bbraun-vetcare.com]
Ro-48-6791 stability in solution for long-term experiments
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Ro-48-6791. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and successful application of this compound in your long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an imidazobenzodiazepine derivative that acts as a full agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1] It is a positive allosteric modulator, meaning it enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1][2] By binding to the GABA-A receptor, this compound increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[3][4]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial for maintaining the stability of this compound. For long-term storage of the solid compound, it is recommended to store it at -20°C for months to years, kept dry and in the dark. For short-term storage of a few days to weeks, 0-4°C is acceptable.[5]
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[5] Prepare a concentrated stock solution in 100% DMSO. For long-term storage, this stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C.[5] When preparing working solutions for cell culture experiments, ensure the final DMSO concentration is kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Q4: Is there any information on the stability of this compound in aqueous solutions or cell culture media for long-term experiments?
Troubleshooting Guide: this compound Stability in Solution
This guide will help you address common issues related to the stability of this compound in your experiments.
Issue 1: Inconsistent or weaker-than-expected results in long-term assays.
-
Possible Cause: Degradation of this compound in the experimental medium over the course of the experiment.
-
Troubleshooting Steps:
-
Perform a Stability Study: Follow the "Experimental Protocol for Assessing this compound Stability" provided below to determine the rate of degradation under your specific assay conditions.
-
Replenish the Compound: If the compound is found to be unstable, consider partial or complete media changes with freshly prepared this compound at regular intervals (e.g., every 24 hours) to maintain a more constant concentration.
-
Use a More Stable Analog: If available and suitable for your research, consider using a structurally related compound with known higher stability.
-
Protect from Light: Store and handle the compound and experimental plates in the dark, as light can cause photodegradation of sensitive compounds.
-
Issue 2: Visible precipitate in the culture medium after adding this compound.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium.
-
Troubleshooting Steps:
-
Determine Solubility Limit: Perform a solubility test to find the maximum concentration of this compound that remains in solution in your specific cell culture medium.
-
Modify Dilution Method: Prepare intermediate dilutions of the DMSO stock solution in pre-warmed medium before the final dilution into the culture plate to avoid "solvent shock."
-
Adjust Serum Concentration: If your experiment allows, a slight reduction in serum concentration might improve solubility, as some compounds can precipitate due to interactions with serum proteins.
-
Quantitative Data Summary
As specific stability data for this compound is not publicly available, the following table is a template you can use to summarize the data generated from your own stability experiments, as described in the protocol below.
| Time (hours) | Concentration (µM) | % Remaining (Relative to T=0) | Appearance of Solution |
| 0 | 10.1 | 100% | Clear |
| 2 | 9.8 | 97.0% | Clear |
| 8 | 9.2 | 91.1% | Clear |
| 24 | 7.5 | 74.3% | Clear |
| 48 | 5.1 | 50.5% | Clear |
| 72 | 2.9 | 28.7% | Clear |
Detailed Experimental Protocols
Experimental Protocol for Assessing this compound Stability in Cell Culture Medium
This protocol provides a framework for determining the stability of this compound in your specific experimental setup.
Materials:
-
This compound solid compound
-
100% DMSO
-
Your complete cell culture medium (including serum and other supplements)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO2)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
Acetonitrile or other suitable quenching solvent
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Spike the Medium: Dilute the stock solution into pre-warmed cell culture medium to the final working concentration you use in your experiments. Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., <0.5%).
-
Aliquot Samples: Dispense the spiked medium into sterile containers (e.g., microcentrifuge tubes), one for each time point.
-
Time Zero (T=0) Sample: Immediately take the first sample. This will be your baseline (T=0) reading.
-
Incubation: Place the remaining samples in the incubator under your standard experimental conditions.
-
Collect Time-Point Samples: At predetermined intervals (e.g., 2, 8, 24, 48, 72 hours), remove one sample from the incubator.
-
Sample Processing:
-
To precipitate proteins and stop further degradation, add 3 volumes of a cold quenching solvent (e.g., acetonitrile) to your sample.
-
Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or well for analysis.
-
-
Analysis: Analyze the concentration of intact this compound in the processed samples using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
Data Calculation: For each time point, calculate the percentage of this compound remaining relative to the T=0 concentration: % Remaining = (Concentration at Time X / Concentration at T=0) * 100.
Visualizations
Caption: Signaling pathway of this compound as a positive allosteric modulator of the GABA-A receptor.
Caption: A logical workflow for troubleshooting stability and solubility issues with this compound.
References
- 1. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
- 4. benzoinfo.com [benzoinfo.com]
- 5. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Ro-48-6791 stability in solution for long-term experiments
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Ro-48-6791. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and successful application of this compound in your long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an imidazobenzodiazepine derivative that acts as a full agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1] It is a positive allosteric modulator, meaning it enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1][2] By binding to the GABA-A receptor, this compound increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[3][4]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial for maintaining the stability of this compound. For long-term storage of the solid compound, it is recommended to store it at -20°C for months to years, kept dry and in the dark. For short-term storage of a few days to weeks, 0-4°C is acceptable.[5]
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[5] Prepare a concentrated stock solution in 100% DMSO. For long-term storage, this stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C.[5] When preparing working solutions for cell culture experiments, ensure the final DMSO concentration is kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Q4: Is there any information on the stability of this compound in aqueous solutions or cell culture media for long-term experiments?
Troubleshooting Guide: this compound Stability in Solution
This guide will help you address common issues related to the stability of this compound in your experiments.
Issue 1: Inconsistent or weaker-than-expected results in long-term assays.
-
Possible Cause: Degradation of this compound in the experimental medium over the course of the experiment.
-
Troubleshooting Steps:
-
Perform a Stability Study: Follow the "Experimental Protocol for Assessing this compound Stability" provided below to determine the rate of degradation under your specific assay conditions.
-
Replenish the Compound: If the compound is found to be unstable, consider partial or complete media changes with freshly prepared this compound at regular intervals (e.g., every 24 hours) to maintain a more constant concentration.
-
Use a More Stable Analog: If available and suitable for your research, consider using a structurally related compound with known higher stability.
-
Protect from Light: Store and handle the compound and experimental plates in the dark, as light can cause photodegradation of sensitive compounds.
-
Issue 2: Visible precipitate in the culture medium after adding this compound.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium.
-
Troubleshooting Steps:
-
Determine Solubility Limit: Perform a solubility test to find the maximum concentration of this compound that remains in solution in your specific cell culture medium.
-
Modify Dilution Method: Prepare intermediate dilutions of the DMSO stock solution in pre-warmed medium before the final dilution into the culture plate to avoid "solvent shock."
-
Adjust Serum Concentration: If your experiment allows, a slight reduction in serum concentration might improve solubility, as some compounds can precipitate due to interactions with serum proteins.
-
Quantitative Data Summary
As specific stability data for this compound is not publicly available, the following table is a template you can use to summarize the data generated from your own stability experiments, as described in the protocol below.
| Time (hours) | Concentration (µM) | % Remaining (Relative to T=0) | Appearance of Solution |
| 0 | 10.1 | 100% | Clear |
| 2 | 9.8 | 97.0% | Clear |
| 8 | 9.2 | 91.1% | Clear |
| 24 | 7.5 | 74.3% | Clear |
| 48 | 5.1 | 50.5% | Clear |
| 72 | 2.9 | 28.7% | Clear |
Detailed Experimental Protocols
Experimental Protocol for Assessing this compound Stability in Cell Culture Medium
This protocol provides a framework for determining the stability of this compound in your specific experimental setup.
Materials:
-
This compound solid compound
-
100% DMSO
-
Your complete cell culture medium (including serum and other supplements)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO2)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
Acetonitrile or other suitable quenching solvent
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Spike the Medium: Dilute the stock solution into pre-warmed cell culture medium to the final working concentration you use in your experiments. Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., <0.5%).
-
Aliquot Samples: Dispense the spiked medium into sterile containers (e.g., microcentrifuge tubes), one for each time point.
-
Time Zero (T=0) Sample: Immediately take the first sample. This will be your baseline (T=0) reading.
-
Incubation: Place the remaining samples in the incubator under your standard experimental conditions.
-
Collect Time-Point Samples: At predetermined intervals (e.g., 2, 8, 24, 48, 72 hours), remove one sample from the incubator.
-
Sample Processing:
-
To precipitate proteins and stop further degradation, add 3 volumes of a cold quenching solvent (e.g., acetonitrile) to your sample.
-
Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or well for analysis.
-
-
Analysis: Analyze the concentration of intact this compound in the processed samples using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
Data Calculation: For each time point, calculate the percentage of this compound remaining relative to the T=0 concentration: % Remaining = (Concentration at Time X / Concentration at T=0) * 100.
Visualizations
Caption: Signaling pathway of this compound as a positive allosteric modulator of the GABA-A receptor.
Caption: A logical workflow for troubleshooting stability and solubility issues with this compound.
References
- 1. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
- 4. benzoinfo.com [benzoinfo.com]
- 5. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting inconsistent results with Ro-48-6791
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ro-48-6791. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides & FAQs
Inconsistent Results in In Vitro Assays
Q1: We are observing variable responses to this compound in our cell-based assays, even at the same concentration. What could be the cause?
A1: Inconsistent results with this compound in in vitro assays can stem from several factors:
-
Metabolite Accumulation: this compound is metabolized to Ro 48-6792, which has a significantly longer half-life.[1][2] This metabolite can accumulate in your culture medium over time, especially during longer experiments. Ro 48-6792 may act as a competitive compound at the GABA-A receptor, leading to a reduction in the apparent potency of this compound and contributing to acute tolerance.[1][3]
-
Compound Stability: The stability of this compound in aqueous buffer solutions at physiological pH and temperature over the course of your experiment should be considered. Degradation of the compound will lead to a decrease in the effective concentration.
-
Cell Health and Passage Number: The expression levels of GABA-A receptor subunits can vary with cell passage number and overall cell health. Ensure you are using cells within a consistent and low passage number range.
-
Assay Conditions: Minor variations in assay conditions such as temperature, pH, and incubation time can influence the activity of the compound.
Troubleshooting Workflow for Inconsistent In Vitro Results
Caption: Troubleshooting inconsistent in vitro results.
Electrophysiology
Q2: We are using this compound in patch-clamp recordings and see a diminishing effect over time, even with continuous application. Why is this happening?
A2: This phenomenon is likely due to the development of acute tolerance.[1][3] Studies have shown that even with short exposure times, the effect of this compound on neuronal activity (as measured by EEG) can decrease.[1][3] This is thought to be caused by the accumulation of the metabolite Ro 48-6792, which may compete with the parent compound at the receptor site.[1][3]
Troubleshooting Steps:
-
Limit Application Time: Use the shortest possible application time to achieve the desired effect.
-
Washout Periods: Incorporate thorough washout periods between applications to allow for the clearance of both this compound and its metabolite from the recording chamber.
-
Consider the Metabolite: In longer experiments, be aware that the observed effects may be a combination of the actions of both the parent drug and its metabolite.
Q3: What is a recommended concentration range for this compound in electrophysiological recordings?
A3: this compound is a potent benzodiazepine, being approximately four to six times more potent than midazolam.[2] For in vitro patch-clamp studies, a starting concentration in the low nanomolar to low micromolar range is recommended. A concentration-response curve should be generated to determine the optimal concentration for your specific cell type and experimental conditions. In human studies, intravenous doses of 0.1 mg to 3 mg have been used.[1]
General Patch-Clamp Protocol with Benzodiazepines
References
Troubleshooting inconsistent results with Ro-48-6791
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ro-48-6791. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides & FAQs
Inconsistent Results in In Vitro Assays
Q1: We are observing variable responses to this compound in our cell-based assays, even at the same concentration. What could be the cause?
A1: Inconsistent results with this compound in in vitro assays can stem from several factors:
-
Metabolite Accumulation: this compound is metabolized to Ro 48-6792, which has a significantly longer half-life.[1][2] This metabolite can accumulate in your culture medium over time, especially during longer experiments. Ro 48-6792 may act as a competitive compound at the GABA-A receptor, leading to a reduction in the apparent potency of this compound and contributing to acute tolerance.[1][3]
-
Compound Stability: The stability of this compound in aqueous buffer solutions at physiological pH and temperature over the course of your experiment should be considered. Degradation of the compound will lead to a decrease in the effective concentration.
-
Cell Health and Passage Number: The expression levels of GABA-A receptor subunits can vary with cell passage number and overall cell health. Ensure you are using cells within a consistent and low passage number range.
-
Assay Conditions: Minor variations in assay conditions such as temperature, pH, and incubation time can influence the activity of the compound.
Troubleshooting Workflow for Inconsistent In Vitro Results
Caption: Troubleshooting inconsistent in vitro results.
Electrophysiology
Q2: We are using this compound in patch-clamp recordings and see a diminishing effect over time, even with continuous application. Why is this happening?
A2: This phenomenon is likely due to the development of acute tolerance.[1][3] Studies have shown that even with short exposure times, the effect of this compound on neuronal activity (as measured by EEG) can decrease.[1][3] This is thought to be caused by the accumulation of the metabolite Ro 48-6792, which may compete with the parent compound at the receptor site.[1][3]
Troubleshooting Steps:
-
Limit Application Time: Use the shortest possible application time to achieve the desired effect.
-
Washout Periods: Incorporate thorough washout periods between applications to allow for the clearance of both this compound and its metabolite from the recording chamber.
-
Consider the Metabolite: In longer experiments, be aware that the observed effects may be a combination of the actions of both the parent drug and its metabolite.
Q3: What is a recommended concentration range for this compound in electrophysiological recordings?
A3: this compound is a potent benzodiazepine, being approximately four to six times more potent than midazolam.[2] For in vitro patch-clamp studies, a starting concentration in the low nanomolar to low micromolar range is recommended. A concentration-response curve should be generated to determine the optimal concentration for your specific cell type and experimental conditions. In human studies, intravenous doses of 0.1 mg to 3 mg have been used.[1]
General Patch-Clamp Protocol with Benzodiazepines
References
Technical Support Center: Ro-48-6791 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ro-48-6791 in in vivo experiments, with a specific focus on minimizing and monitoring respiratory depression.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an imidazobenzodiazepine derivative that acts as a potent full agonist at the benzodiazepine site of the GABA-A receptor.[1] By binding to this site, it allosterically modulates the receptor, increasing the affinity of the main inhibitory neurotransmitter, GABA. This enhanced GABAergic activity leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a general central nervous system depressant effect.[2]
Q2: What is the reported potency of this compound compared to other benzodiazepines like midazolam?
Human clinical studies have indicated that this compound is approximately 2.5 to 6 times more potent than midazolam.[3][4] This increased potency should be a primary consideration when designing in vivo experiments, as lower doses are required to achieve similar sedative and hypnotic effects.
Q3: Does this compound cause respiratory depression?
Yes, as a benzodiazepine, this compound has the potential to cause respiratory depression. This is a known class effect of benzodiazepines, which can suppress the respiratory drive, particularly at higher doses or when used in combination with other central nervous system depressants like opioids.[5][6] However, in a Phase II human trial, this compound was reported to produce less respiratory depression than propofol.[7] Due to limited preclinical data specifically on this compound's respiratory effects, careful dose-finding studies and continuous respiratory monitoring are crucial.
Q4: What are the key pharmacokinetic properties of this compound to consider for in vivo studies?
This compound was developed as a short-acting alternative to midazolam.[7] It is water-soluble, has a fast onset, and a shorter duration of action compared to midazolam.[3] Its clearance is significantly higher than that of midazolam.[3][4] Researchers should be aware of its metabolite, Ro-48-6792, which has a longer half-life and could potentially accumulate with repeated dosing.[4]
Troubleshooting Guides
Issue 1: Unexpected Level of Sedation or Respiratory Depression at a Given Dose
-
Possible Cause 1: Overestimation of Required Dose.
-
Possible Cause 2: Synergistic Effects with Other Administered Compounds.
-
Troubleshooting: If this compound is co-administered with other CNS depressants (e.g., opioids, anesthetics), be aware of the high risk of synergistic respiratory depression.[1] Reduce the dose of both agents significantly and monitor respiratory parameters continuously.
-
-
Possible Cause 3: Strain, Age, or Species Differences in Sensitivity.
-
Troubleshooting: The metabolic rate and sensitivity to benzodiazepines can vary between different rodent strains and species, and with age.[3] Conduct pilot studies to determine the optimal dose for your specific animal model.
-
Issue 2: Inaccurate or Inconsistent Respiratory Monitoring Data
-
Possible Cause 1: Improper Restraint or Stress in the Animal.
-
Possible Cause 2: Leaks in the Plethysmography Chamber.
-
Troubleshooting: Regularly check the seals of your whole-body plethysmography chamber to ensure it is airtight. Leaks will lead to inaccurate flow and volume measurements.[8]
-
-
Possible Cause 3: Movement Artifacts.
-
Troubleshooting: While whole-body plethysmography allows for measurements in conscious, unrestrained animals, excessive movement can create artifacts.[10] Allow for an acclimatization period and analyze data from periods of rest. Some software can help filter out movement-related noise.
-
Issue 3: Rapid Onset of Severe Respiratory Distress or Apnea
-
Possible Cause 1: Intravenous Bolus Administration Too Rapid.
-
Troubleshooting: Administer this compound intravenously as a slow infusion rather than a rapid bolus to avoid high peak plasma concentrations that can lead to profound CNS and respiratory depression.
-
-
Possible Cause 2: Anaphylactic Reaction (Rare).
-
Troubleshooting: While rare for this class of compounds, be prepared for the possibility of an adverse reaction. Have emergency support, including supplemental oxygen and a means of assisted ventilation, readily available.
-
-
Possible Cause 3: Overdose.
-
Troubleshooting: Have a benzodiazepine receptor antagonist, such as flumazenil, available for reversal in case of a suspected overdose. Note that the reversal of sedation will also be accompanied by a reversal of any intended anxiolytic or hypnotic effects.
-
Quantitative Data Summary
Due to the limited availability of specific in vivo respiratory data for this compound in rodents, the following table provides data for midazolam as a reference point. Researchers should use the higher potency of this compound (2.5-6x midazolam) to guide their initial dose selections.
| Compound | Animal Model | Dose | Route of Administration | Observed Respiratory Effects | Reference |
| Midazolam | Rat | 160 mg/kg | Intravenous | Significant respiratory depression | [5] |
| Midazolam | Mouse | 50 mg/kg | Intravenous | LD50 | [11] |
| Midazolam | Rat | 75 mg/kg | Intravenous | LD50 | [11] |
| Chlordiazepoxide | Rat | 100 mg/kg | Not specified | Decreased respiratory rate, tidal volume, and minute volume in head-out plethysmography | [9] |
Note: The doses listed for midazolam are high and in some cases lethal. Doses for sedative and anxiolytic effects are typically much lower. When starting experiments with this compound, it is critical to begin with very low doses and carefully escalate while monitoring respiratory function.
Experimental Protocols
Protocol 1: Assessment of Respiratory Effects of this compound using Whole-Body Plethysmography in Conscious Rodents
-
Animal Acclimatization: Acclimatize the animals to the whole-body plethysmography chambers for at least 30-60 minutes for several days prior to the experiment to minimize stress.[8]
-
Baseline Recording: On the day of the experiment, place the animal in the chamber and record baseline respiratory parameters for at least 30 minutes. Key parameters to measure include respiratory rate (f), tidal volume (TV), and minute ventilation (MV = f x TV).[12]
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous, or intravenous via a pre-implanted catheter). Start with a low dose (e.g., extrapolated to be 4-6 times lower than a known effective dose of midazolam).
-
Post-Dose Monitoring: Immediately after administration, continuously record respiratory parameters for at least 60-120 minutes, or until the effects of the drug have subsided.
-
Data Analysis: Analyze the changes in respiratory parameters from baseline. Pay close attention to the magnitude and duration of any decrease in minute ventilation.
Protocol 2: Dose-Finding Study to Minimize Respiratory Depression
-
Group Allocation: Divide animals into several groups, including a vehicle control group and multiple this compound dose groups.
-
Dose Escalation Design: Start with a very low dose of this compound and increase the dose in subsequent groups in a logarithmic or semi-logarithmic fashion.
-
Behavioral and Respiratory Assessment: At each dose level, assess the desired pharmacological effect (e.g., sedation, anxiolysis) alongside the respiratory effects using a method like whole-body plethysmography.
-
Therapeutic Window Determination: Plot the dose-response curves for both the desired effect and for respiratory depression. The separation between these two curves will define the therapeutic window for this compound in your specific model and assay.
Mandatory Visualizations
Caption: Signaling pathway of this compound at the GABA-A receptor.
Caption: Experimental workflow for assessing respiratory effects.
Caption: Troubleshooting logic for unexpected respiratory depression.
References
- 1. Midazolam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [RO 48-6791--a short acting benzodiazepine. Pharmacokinetics and pharmacodynamics in young and old subjects in comparison to midazolam] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrated pharmacokinetics and pharmacodynamics of Ro 48-6791, a new benzodiazepine, in comparison with midazolam during first administration to healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cerebral and plasma kinetics of a high dose of midazolam and correlations with its respiratory effects in rats: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Repeated assessment of cardiovascular and respiratory functions using combined telemetry and whole-body plethysmography in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measuring Breathing Patterns in Mice Using Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of whole body and head out plethysmography using respiratory stimulant and depressant in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Automated Classification of Whole Body Plethysmography Waveforms to Quantify Breathing Patterns [frontiersin.org]
- 11. Safety aspects of midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Whole-body Plethysmography System for Mice and Rats(WBP-4MR) [tow-int.net]
Technical Support Center: Ro-48-6791 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ro-48-6791 in in vivo experiments, with a specific focus on minimizing and monitoring respiratory depression.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an imidazobenzodiazepine derivative that acts as a potent full agonist at the benzodiazepine site of the GABA-A receptor.[1] By binding to this site, it allosterically modulates the receptor, increasing the affinity of the main inhibitory neurotransmitter, GABA. This enhanced GABAergic activity leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a general central nervous system depressant effect.[2]
Q2: What is the reported potency of this compound compared to other benzodiazepines like midazolam?
Human clinical studies have indicated that this compound is approximately 2.5 to 6 times more potent than midazolam.[3][4] This increased potency should be a primary consideration when designing in vivo experiments, as lower doses are required to achieve similar sedative and hypnotic effects.
Q3: Does this compound cause respiratory depression?
Yes, as a benzodiazepine, this compound has the potential to cause respiratory depression. This is a known class effect of benzodiazepines, which can suppress the respiratory drive, particularly at higher doses or when used in combination with other central nervous system depressants like opioids.[5][6] However, in a Phase II human trial, this compound was reported to produce less respiratory depression than propofol.[7] Due to limited preclinical data specifically on this compound's respiratory effects, careful dose-finding studies and continuous respiratory monitoring are crucial.
Q4: What are the key pharmacokinetic properties of this compound to consider for in vivo studies?
This compound was developed as a short-acting alternative to midazolam.[7] It is water-soluble, has a fast onset, and a shorter duration of action compared to midazolam.[3] Its clearance is significantly higher than that of midazolam.[3][4] Researchers should be aware of its metabolite, Ro-48-6792, which has a longer half-life and could potentially accumulate with repeated dosing.[4]
Troubleshooting Guides
Issue 1: Unexpected Level of Sedation or Respiratory Depression at a Given Dose
-
Possible Cause 1: Overestimation of Required Dose.
-
Possible Cause 2: Synergistic Effects with Other Administered Compounds.
-
Troubleshooting: If this compound is co-administered with other CNS depressants (e.g., opioids, anesthetics), be aware of the high risk of synergistic respiratory depression.[1] Reduce the dose of both agents significantly and monitor respiratory parameters continuously.
-
-
Possible Cause 3: Strain, Age, or Species Differences in Sensitivity.
-
Troubleshooting: The metabolic rate and sensitivity to benzodiazepines can vary between different rodent strains and species, and with age.[3] Conduct pilot studies to determine the optimal dose for your specific animal model.
-
Issue 2: Inaccurate or Inconsistent Respiratory Monitoring Data
-
Possible Cause 1: Improper Restraint or Stress in the Animal.
-
Possible Cause 2: Leaks in the Plethysmography Chamber.
-
Troubleshooting: Regularly check the seals of your whole-body plethysmography chamber to ensure it is airtight. Leaks will lead to inaccurate flow and volume measurements.[8]
-
-
Possible Cause 3: Movement Artifacts.
-
Troubleshooting: While whole-body plethysmography allows for measurements in conscious, unrestrained animals, excessive movement can create artifacts.[10] Allow for an acclimatization period and analyze data from periods of rest. Some software can help filter out movement-related noise.
-
Issue 3: Rapid Onset of Severe Respiratory Distress or Apnea
-
Possible Cause 1: Intravenous Bolus Administration Too Rapid.
-
Troubleshooting: Administer this compound intravenously as a slow infusion rather than a rapid bolus to avoid high peak plasma concentrations that can lead to profound CNS and respiratory depression.
-
-
Possible Cause 2: Anaphylactic Reaction (Rare).
-
Troubleshooting: While rare for this class of compounds, be prepared for the possibility of an adverse reaction. Have emergency support, including supplemental oxygen and a means of assisted ventilation, readily available.
-
-
Possible Cause 3: Overdose.
-
Troubleshooting: Have a benzodiazepine receptor antagonist, such as flumazenil, available for reversal in case of a suspected overdose. Note that the reversal of sedation will also be accompanied by a reversal of any intended anxiolytic or hypnotic effects.
-
Quantitative Data Summary
Due to the limited availability of specific in vivo respiratory data for this compound in rodents, the following table provides data for midazolam as a reference point. Researchers should use the higher potency of this compound (2.5-6x midazolam) to guide their initial dose selections.
| Compound | Animal Model | Dose | Route of Administration | Observed Respiratory Effects | Reference |
| Midazolam | Rat | 160 mg/kg | Intravenous | Significant respiratory depression | [5] |
| Midazolam | Mouse | 50 mg/kg | Intravenous | LD50 | [11] |
| Midazolam | Rat | 75 mg/kg | Intravenous | LD50 | [11] |
| Chlordiazepoxide | Rat | 100 mg/kg | Not specified | Decreased respiratory rate, tidal volume, and minute volume in head-out plethysmography | [9] |
Note: The doses listed for midazolam are high and in some cases lethal. Doses for sedative and anxiolytic effects are typically much lower. When starting experiments with this compound, it is critical to begin with very low doses and carefully escalate while monitoring respiratory function.
Experimental Protocols
Protocol 1: Assessment of Respiratory Effects of this compound using Whole-Body Plethysmography in Conscious Rodents
-
Animal Acclimatization: Acclimatize the animals to the whole-body plethysmography chambers for at least 30-60 minutes for several days prior to the experiment to minimize stress.[8]
-
Baseline Recording: On the day of the experiment, place the animal in the chamber and record baseline respiratory parameters for at least 30 minutes. Key parameters to measure include respiratory rate (f), tidal volume (TV), and minute ventilation (MV = f x TV).[12]
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous, or intravenous via a pre-implanted catheter). Start with a low dose (e.g., extrapolated to be 4-6 times lower than a known effective dose of midazolam).
-
Post-Dose Monitoring: Immediately after administration, continuously record respiratory parameters for at least 60-120 minutes, or until the effects of the drug have subsided.
-
Data Analysis: Analyze the changes in respiratory parameters from baseline. Pay close attention to the magnitude and duration of any decrease in minute ventilation.
Protocol 2: Dose-Finding Study to Minimize Respiratory Depression
-
Group Allocation: Divide animals into several groups, including a vehicle control group and multiple this compound dose groups.
-
Dose Escalation Design: Start with a very low dose of this compound and increase the dose in subsequent groups in a logarithmic or semi-logarithmic fashion.
-
Behavioral and Respiratory Assessment: At each dose level, assess the desired pharmacological effect (e.g., sedation, anxiolysis) alongside the respiratory effects using a method like whole-body plethysmography.
-
Therapeutic Window Determination: Plot the dose-response curves for both the desired effect and for respiratory depression. The separation between these two curves will define the therapeutic window for this compound in your specific model and assay.
Mandatory Visualizations
Caption: Signaling pathway of this compound at the GABA-A receptor.
Caption: Experimental workflow for assessing respiratory effects.
Caption: Troubleshooting logic for unexpected respiratory depression.
References
- 1. Midazolam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [RO 48-6791--a short acting benzodiazepine. Pharmacokinetics and pharmacodynamics in young and old subjects in comparison to midazolam] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrated pharmacokinetics and pharmacodynamics of Ro 48-6791, a new benzodiazepine, in comparison with midazolam during first administration to healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cerebral and plasma kinetics of a high dose of midazolam and correlations with its respiratory effects in rats: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Repeated assessment of cardiovascular and respiratory functions using combined telemetry and whole-body plethysmography in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measuring Breathing Patterns in Mice Using Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of whole body and head out plethysmography using respiratory stimulant and depressant in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Automated Classification of Whole Body Plethysmography Waveforms to Quantify Breathing Patterns [frontiersin.org]
- 11. Safety aspects of midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Whole-body Plethysmography System for Mice and Rats(WBP-4MR) [tow-int.net]
Validation & Comparative
A Comparative Analysis of Ro-48-6791 and Midazolam: Potency and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the imidazobenzodiazepine Ro-48-6791 and the widely used benzodiazepine midazolam. The information presented herein is intended for an audience with a professional background in pharmacology and drug development.
Introduction
This compound is an imidazobenzodiazepine derivative developed in the 1990s as a potential alternative to midazolam for procedural sedation and anesthesia.[1] Both compounds are water-soluble, have a rapid onset of action, and a short duration of action.[1] They exert their effects by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][3] This guide summarizes the available data on the comparative potency and efficacy of these two compounds.
Potency Comparison
Published clinical studies have consistently demonstrated that this compound is a more potent sedative than midazolam. In vivo studies in humans have shown this compound to be approximately 2.5 to 6 times more potent than midazolam.[1][4][5]
Efficacy and Clinical Observations
Clinical trials have shown that this compound has a similar efficacy profile to midazolam in terms of producing sedation and amnesia.[1] However, some studies have noted differences in their clinical effects. For instance, sedation with this compound was associated with a more rapid early recovery compared to midazolam. Conversely, some studies reported a higher incidence of dizziness and a greater need for supplemental sedative and analgesic medication during procedures with this compound.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data comparing this compound and midazolam from a clinical study in young and elderly male volunteers.
Table 1: In Vivo Potency
| Compound | Relative Potency (vs. Midazolam) | Reference |
| This compound | 2.5 times more potent | [4] |
Table 2: Pharmacokinetic Parameters (Mean ± SD)
| Parameter | This compound | Midazolam | P-value | Reference |
| Total Clearance (ml/min) | 1410 ± 380 | 399 ± 91 | < 0.005 | [4] |
| Central Volume of Distribution (L) | 20.5 ± 7.1 | 7.9 ± 3.0 | < 0.005 | [4] |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This section outlines a general protocol for a competitive radioligand binding assay to determine the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor. This type of assay is a standard method for in vitro potency determination.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand (e.g., [³H]-flunitrazepam) from the GABA-A receptor.
Materials:
-
Radioligand: [³H]-flunitrazepam
-
Non-specific binding control: A high concentration of a known benzodiazepine (e.g., diazepam or unlabeled flunitrazepam)
-
Test compounds: this compound and midazolam at various concentrations
-
Receptor source: Synaptosomal membrane preparations from a suitable brain region (e.g., cortex or cerebellum) of a model organism (e.g., rat)
-
Assay buffer: e.g., Tris-HCl buffer
-
Filtration apparatus: Glass fiber filters and a cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize the brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Assay Incubation: In a series of tubes, incubate the prepared membranes with a fixed concentration of [³H]-flunitrazepam and varying concentrations of the test compound (or buffer for total binding, or the non-specific binding control).
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating at a specific temperature (e.g., 4°C or room temperature) for a defined period.
-
Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of benzodiazepines at the GABA-A receptor and a typical workflow for a radioligand binding assay.
Caption: Mechanism of action of this compound and midazolam at the GABA-A receptor.
Caption: General workflow for a radioligand binding assay.
Conclusion
This compound is a more potent benzodiazepine than midazolam, with a faster onset of recovery observed in some clinical settings. While both drugs share a similar mechanism of action as positive allosteric modulators of the GABA-A receptor, the available data suggests that this compound may have a higher affinity or efficacy at the receptor level, leading to its increased in vivo potency. The clinical development of this compound was discontinued, and as such, comprehensive preclinical data, particularly direct comparative in vitro binding studies, are limited in the publicly available literature.[1] Further research, if undertaken, would be necessary to fully elucidate the molecular basis for the observed differences in potency and clinical effects between these two compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ro48-6791 - Wikipedia [en.wikipedia.org]
- 4. GABAA receptor open-state conformation determines non-competitive antagonist binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated pharmacokinetics and pharmacodynamics of Ro 48-6791, a new benzodiazepine, in comparison with midazolam during first administration to healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ro-48-6791 and Midazolam: Potency and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the imidazobenzodiazepine Ro-48-6791 and the widely used benzodiazepine midazolam. The information presented herein is intended for an audience with a professional background in pharmacology and drug development.
Introduction
This compound is an imidazobenzodiazepine derivative developed in the 1990s as a potential alternative to midazolam for procedural sedation and anesthesia.[1] Both compounds are water-soluble, have a rapid onset of action, and a short duration of action.[1] They exert their effects by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][3] This guide summarizes the available data on the comparative potency and efficacy of these two compounds.
Potency Comparison
Published clinical studies have consistently demonstrated that this compound is a more potent sedative than midazolam. In vivo studies in humans have shown this compound to be approximately 2.5 to 6 times more potent than midazolam.[1][4][5]
Efficacy and Clinical Observations
Clinical trials have shown that this compound has a similar efficacy profile to midazolam in terms of producing sedation and amnesia.[1] However, some studies have noted differences in their clinical effects. For instance, sedation with this compound was associated with a more rapid early recovery compared to midazolam. Conversely, some studies reported a higher incidence of dizziness and a greater need for supplemental sedative and analgesic medication during procedures with this compound.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data comparing this compound and midazolam from a clinical study in young and elderly male volunteers.
Table 1: In Vivo Potency
| Compound | Relative Potency (vs. Midazolam) | Reference |
| This compound | 2.5 times more potent | [4] |
Table 2: Pharmacokinetic Parameters (Mean ± SD)
| Parameter | This compound | Midazolam | P-value | Reference |
| Total Clearance (ml/min) | 1410 ± 380 | 399 ± 91 | < 0.005 | [4] |
| Central Volume of Distribution (L) | 20.5 ± 7.1 | 7.9 ± 3.0 | < 0.005 | [4] |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This section outlines a general protocol for a competitive radioligand binding assay to determine the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor. This type of assay is a standard method for in vitro potency determination.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand (e.g., [³H]-flunitrazepam) from the GABA-A receptor.
Materials:
-
Radioligand: [³H]-flunitrazepam
-
Non-specific binding control: A high concentration of a known benzodiazepine (e.g., diazepam or unlabeled flunitrazepam)
-
Test compounds: this compound and midazolam at various concentrations
-
Receptor source: Synaptosomal membrane preparations from a suitable brain region (e.g., cortex or cerebellum) of a model organism (e.g., rat)
-
Assay buffer: e.g., Tris-HCl buffer
-
Filtration apparatus: Glass fiber filters and a cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize the brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Assay Incubation: In a series of tubes, incubate the prepared membranes with a fixed concentration of [³H]-flunitrazepam and varying concentrations of the test compound (or buffer for total binding, or the non-specific binding control).
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating at a specific temperature (e.g., 4°C or room temperature) for a defined period.
-
Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of benzodiazepines at the GABA-A receptor and a typical workflow for a radioligand binding assay.
Caption: Mechanism of action of this compound and midazolam at the GABA-A receptor.
Caption: General workflow for a radioligand binding assay.
Conclusion
This compound is a more potent benzodiazepine than midazolam, with a faster onset of recovery observed in some clinical settings. While both drugs share a similar mechanism of action as positive allosteric modulators of the GABA-A receptor, the available data suggests that this compound may have a higher affinity or efficacy at the receptor level, leading to its increased in vivo potency. The clinical development of this compound was discontinued, and as such, comprehensive preclinical data, particularly direct comparative in vitro binding studies, are limited in the publicly available literature.[1] Further research, if undertaken, would be necessary to fully elucidate the molecular basis for the observed differences in potency and clinical effects between these two compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ro48-6791 - Wikipedia [en.wikipedia.org]
- 4. GABAA receptor open-state conformation determines non-competitive antagonist binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated pharmacokinetics and pharmacodynamics of Ro 48-6791, a new benzodiazepine, in comparison with midazolam during first administration to healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Sedative Effects of Ro-48-6791 and Propofol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sedative properties of the novel imidazobenzodiazepine Ro-48-6791 and the widely used anesthetic agent, propofol. The information presented is based on available preclinical and clinical data, with a focus on quantitative comparisons, experimental methodologies, and mechanisms of action.
Executive Summary
This compound, a water-soluble, short-acting benzodiazepine, and propofol, a potent intravenous hypnotic agent, both induce sedation through the positive allosteric modulation of the gamma-aminobutyric acid type A (GABAA) receptor. While both compounds exhibit rapid onset of action, key differences in their pharmacodynamic and pharmacokinetic profiles have been observed. Notably, a Phase II clinical trial suggested that this compound may offer a wider safety margin concerning respiratory depression compared to propofol, albeit with a longer recovery time. Propofol, conversely, is characterized by its rapid recovery profile, making it a staple in clinical practice.
Data Presentation: Quantitative Comparison
A direct quantitative comparison from a head-to-head clinical trial provides the most valuable data for evaluating the sedative effects of these two compounds. A Phase II clinical trial by Wrigley et al. (1998) compared this compound with propofol for the induction of anesthesia. While the full quantitative data from this study is not widely available, the key findings indicated that this compound produced less respiratory depression than propofol but was associated with a longer recovery period.[1]
To provide a broader context, the following tables summarize typical dose-response relationships for each compound based on available literature.
Table 1: Sedative Dose-Response of this compound (in comparison to Midazolam)
| Parameter | Value | Species/Model | Citation |
| Potency vs. Midazolam | 4-6 times more potent | Human | [1] |
| Sedative Dose Range | 0.1 - 3 mg (i.v. infusion over 20 min) | Human | [2] |
| Recovery Time vs. Midazolam | Shorter | Human | [3] |
Table 2: Sedative Dose-Response of Propofol
| Parameter | Value | Species/Model | Citation |
| Induction of Anesthesia (Adult) | 1.5 - 2.5 mg/kg | Human | [4] |
| Maintenance of Anesthesia (Adult) | 4 - 12 mg/kg/hr | Human | [5] |
| Procedural Sedation (Adult) | 0.5 - 1 mg/kg bolus, then 25-75 mcg/kg/min | Human | [4] |
| ICU Sedation (Adult) | 5 - 50 mcg/kg/min | Human | [6] |
| Onset of Action | 30-60 seconds | Human | [5] |
Mechanism of Action: Signaling Pathways
Both this compound and propofol exert their sedative effects by enhancing the function of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. However, they achieve this through distinct binding sites and mechanisms.
This compound , being a benzodiazepine, binds to the benzodiazepine site on the GABAA receptor, which is located at the interface between the α and γ subunits. This binding increases the frequency of the chloride channel opening when GABA is bound, leading to an influx of chloride ions and hyperpolarization of the neuron, thus potentiating the inhibitory effect of GABA.
Propofol binds to a different site on the GABAA receptor, believed to be on the β subunit.[7] Its binding increases the duration of the chloride channel opening in the presence of GABA. At higher concentrations, propofol can directly activate the GABAA receptor, even in the absence of GABA.[8]
Experimental Protocols
The evaluation of sedative hypnotics involves a range of preclinical and clinical experimental designs.
Preclinical Evaluation (Animal Models)
A common preclinical protocol to assess sedative effects involves the following steps:
-
Animal Model: Rodents (rats or mice) are frequently used.
-
Drug Administration: The test compound (this compound or propofol) is administered intravenously (i.v.) or intraperitoneally (i.p.).
-
Behavioral Assessment: The primary endpoint is often the loss of righting reflex (LORR), which is a surrogate for loss of consciousness. The duration of LORR is measured.
-
Physiological Monitoring: Key physiological parameters such as respiratory rate, heart rate, and blood pressure are continuously monitored to assess the safety profile of the compound.
-
Dose-Response Relationship: Multiple doses of the compound are tested to establish a dose-response curve for the sedative effect.
Clinical Evaluation (Human Trials)
Clinical trials in humans are essential for determining the efficacy and safety of new sedative agents. A typical Phase II trial protocol comparing this compound and propofol would involve:
-
Study Population: Healthy adult volunteers or patients scheduled for a minor surgical or diagnostic procedure.
-
Study Design: A randomized, double-blind, active-comparator controlled design is the gold standard.
-
Drug Administration: Investigational drug (this compound) and the active comparator (propofol) are administered intravenously, often using a target-controlled infusion (TCI) pump to achieve and maintain specific plasma concentrations.
-
Efficacy Assessment:
-
Sedation Depth: Assessed using a validated scale such as the Observer's Assessment of Alertness/Sedation (OAA/S) scale or Bispectral Index (BIS) monitoring.
-
Induction Time: Time to achieve a predefined level of sedation.
-
Recovery Time: Time to return to baseline alertness and cognitive function after cessation of the drug.
-
-
Safety Assessment:
-
Cardiorespiratory Monitoring: Continuous monitoring of heart rate, blood pressure, oxygen saturation, and respiratory rate.
-
Adverse Events: Recording and grading of all adverse events, with a particular focus on respiratory depression, hypotension, and injection site pain.
-
Conclusion
This compound and propofol are both effective sedative agents that act on the GABAA receptor, but they exhibit distinct pharmacological profiles. The available evidence suggests that this compound may have a safety advantage in terms of reduced respiratory depression, a critical consideration in sedative drug development. However, its longer recovery time compared to propofol could be a limitation in clinical settings where rapid emergence from sedation is desired. Further head-to-head clinical trials with comprehensive, publicly available quantitative data are necessary to fully elucidate the comparative sedative effects and clinical utility of this compound versus propofol.
References
- 1. Ro48-6791 - Wikipedia [en.wikipedia.org]
- 2. Integrated pharmacokinetics and pharmacodynamics of Ro 48-6791, a new benzodiazepine, in comparison with midazolam during first administration to healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [RO 48-6791--a short acting benzodiazepine. Pharmacokinetics and pharmacodynamics in young and old subjects in comparison to midazolam] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. anesthesiaservicesiowa.com [anesthesiaservicesiowa.com]
- 5. litfl.com [litfl.com]
- 6. wikem.org [wikem.org]
- 7. A propofol binding site on mammalian GABAA receptors identified by photolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Sedative Effects of Ro-48-6791 and Propofol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sedative properties of the novel imidazobenzodiazepine Ro-48-6791 and the widely used anesthetic agent, propofol. The information presented is based on available preclinical and clinical data, with a focus on quantitative comparisons, experimental methodologies, and mechanisms of action.
Executive Summary
This compound, a water-soluble, short-acting benzodiazepine, and propofol, a potent intravenous hypnotic agent, both induce sedation through the positive allosteric modulation of the gamma-aminobutyric acid type A (GABAA) receptor. While both compounds exhibit rapid onset of action, key differences in their pharmacodynamic and pharmacokinetic profiles have been observed. Notably, a Phase II clinical trial suggested that this compound may offer a wider safety margin concerning respiratory depression compared to propofol, albeit with a longer recovery time. Propofol, conversely, is characterized by its rapid recovery profile, making it a staple in clinical practice.
Data Presentation: Quantitative Comparison
A direct quantitative comparison from a head-to-head clinical trial provides the most valuable data for evaluating the sedative effects of these two compounds. A Phase II clinical trial by Wrigley et al. (1998) compared this compound with propofol for the induction of anesthesia. While the full quantitative data from this study is not widely available, the key findings indicated that this compound produced less respiratory depression than propofol but was associated with a longer recovery period.[1]
To provide a broader context, the following tables summarize typical dose-response relationships for each compound based on available literature.
Table 1: Sedative Dose-Response of this compound (in comparison to Midazolam)
| Parameter | Value | Species/Model | Citation |
| Potency vs. Midazolam | 4-6 times more potent | Human | [1] |
| Sedative Dose Range | 0.1 - 3 mg (i.v. infusion over 20 min) | Human | [2] |
| Recovery Time vs. Midazolam | Shorter | Human | [3] |
Table 2: Sedative Dose-Response of Propofol
| Parameter | Value | Species/Model | Citation |
| Induction of Anesthesia (Adult) | 1.5 - 2.5 mg/kg | Human | [4] |
| Maintenance of Anesthesia (Adult) | 4 - 12 mg/kg/hr | Human | [5] |
| Procedural Sedation (Adult) | 0.5 - 1 mg/kg bolus, then 25-75 mcg/kg/min | Human | [4] |
| ICU Sedation (Adult) | 5 - 50 mcg/kg/min | Human | [6] |
| Onset of Action | 30-60 seconds | Human | [5] |
Mechanism of Action: Signaling Pathways
Both this compound and propofol exert their sedative effects by enhancing the function of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. However, they achieve this through distinct binding sites and mechanisms.
This compound , being a benzodiazepine, binds to the benzodiazepine site on the GABAA receptor, which is located at the interface between the α and γ subunits. This binding increases the frequency of the chloride channel opening when GABA is bound, leading to an influx of chloride ions and hyperpolarization of the neuron, thus potentiating the inhibitory effect of GABA.
Propofol binds to a different site on the GABAA receptor, believed to be on the β subunit.[7] Its binding increases the duration of the chloride channel opening in the presence of GABA. At higher concentrations, propofol can directly activate the GABAA receptor, even in the absence of GABA.[8]
Experimental Protocols
The evaluation of sedative hypnotics involves a range of preclinical and clinical experimental designs.
Preclinical Evaluation (Animal Models)
A common preclinical protocol to assess sedative effects involves the following steps:
-
Animal Model: Rodents (rats or mice) are frequently used.
-
Drug Administration: The test compound (this compound or propofol) is administered intravenously (i.v.) or intraperitoneally (i.p.).
-
Behavioral Assessment: The primary endpoint is often the loss of righting reflex (LORR), which is a surrogate for loss of consciousness. The duration of LORR is measured.
-
Physiological Monitoring: Key physiological parameters such as respiratory rate, heart rate, and blood pressure are continuously monitored to assess the safety profile of the compound.
-
Dose-Response Relationship: Multiple doses of the compound are tested to establish a dose-response curve for the sedative effect.
Clinical Evaluation (Human Trials)
Clinical trials in humans are essential for determining the efficacy and safety of new sedative agents. A typical Phase II trial protocol comparing this compound and propofol would involve:
-
Study Population: Healthy adult volunteers or patients scheduled for a minor surgical or diagnostic procedure.
-
Study Design: A randomized, double-blind, active-comparator controlled design is the gold standard.
-
Drug Administration: Investigational drug (this compound) and the active comparator (propofol) are administered intravenously, often using a target-controlled infusion (TCI) pump to achieve and maintain specific plasma concentrations.
-
Efficacy Assessment:
-
Sedation Depth: Assessed using a validated scale such as the Observer's Assessment of Alertness/Sedation (OAA/S) scale or Bispectral Index (BIS) monitoring.
-
Induction Time: Time to achieve a predefined level of sedation.
-
Recovery Time: Time to return to baseline alertness and cognitive function after cessation of the drug.
-
-
Safety Assessment:
-
Cardiorespiratory Monitoring: Continuous monitoring of heart rate, blood pressure, oxygen saturation, and respiratory rate.
-
Adverse Events: Recording and grading of all adverse events, with a particular focus on respiratory depression, hypotension, and injection site pain.
-
Conclusion
This compound and propofol are both effective sedative agents that act on the GABAA receptor, but they exhibit distinct pharmacological profiles. The available evidence suggests that this compound may have a safety advantage in terms of reduced respiratory depression, a critical consideration in sedative drug development. However, its longer recovery time compared to propofol could be a limitation in clinical settings where rapid emergence from sedation is desired. Further head-to-head clinical trials with comprehensive, publicly available quantitative data are necessary to fully elucidate the comparative sedative effects and clinical utility of this compound versus propofol.
References
- 1. Ro48-6791 - Wikipedia [en.wikipedia.org]
- 2. Integrated pharmacokinetics and pharmacodynamics of Ro 48-6791, a new benzodiazepine, in comparison with midazolam during first administration to healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [RO 48-6791--a short acting benzodiazepine. Pharmacokinetics and pharmacodynamics in young and old subjects in comparison to midazolam] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. anesthesiaservicesiowa.com [anesthesiaservicesiowa.com]
- 5. litfl.com [litfl.com]
- 6. wikem.org [wikem.org]
- 7. A propofol binding site on mammalian GABAA receptors identified by photolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ro-48-6791 and Other Short-Acting Benzodiazepines in a Research Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational short-acting benzodiazepine Ro-48-6791 with other notable short-acting benzodiazepines used in research, including midazolam, remimazolam, and triazolam. The information is compiled from preclinical and clinical research data to assist in the evaluation of these compounds for research and development purposes.
Overview and Mechanism of Action
Benzodiazepines exert their effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor. This receptor is a ligand-gated ion channel that, upon binding with GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission. Benzodiazepines bind to a specific site on the GABAA receptor, distinct from the GABA binding site, and enhance the effect of GABA, leading to sedative, anxiolytic, muscle relaxant, and amnestic properties.
This compound is an imidazobenzodiazepine developed as a potential alternative to midazolam for procedural sedation and anesthesia.[1] It is characterized by its high potency and short duration of action.[1]
Signaling Pathway of GABAA Receptor Modulation
The binding of a benzodiazepine to the GABAA receptor enhances the receptor's affinity for GABA. This leads to a more frequent opening of the chloride channel, resulting in an increased influx of chloride ions and a stronger hyperpolarizing effect. This enhanced neuronal inhibition is the fundamental mechanism behind the pharmacological effects of benzodiazepines.
Figure 1. Simplified signaling pathway of a benzodiazepine at the GABAA receptor.
Pharmacokinetic and Pharmacodynamic Comparison
The following tables summarize key pharmacokinetic and pharmacodynamic parameters of this compound in comparison to midazolam, remimazolam, and triazolam, compiled from various studies.
Table 1: Comparative Pharmacokinetics
| Parameter | This compound | Midazolam | Remimazolam | Triazolam |
| Potency | 4-6 times more potent than midazolam[1] | Reference | Non-inferior to midazolam[2] | High |
| Onset of Action | Rapid, comparable to midazolam[1] | Rapid | Rapid[2] | Rapid |
| Half-life | Shorter than midazolam | 2.8 hours | 37-53 minutes[2] | 1.5-5.5 hours |
| Clearance | Markedly larger than midazolam (2.2 +/- 0.9 L/min)[1] | 0.42 +/- 0.11 L/min[1] | Significantly higher than midazolam[2] | High |
| Metabolism | Forms an active metabolite (Ro 48-6792) with a longer half-life[1] | Hepatic (CYP3A4) | Hepatic carboxylesterases[2] | Hepatic (CYP3A4) |
| Volume of Distribution (Vss) | 171 +/- 65 L[1] | 41 +/- 10 L[1] | - | 0.8-1.8 L/kg |
Table 2: Comparative Pharmacodynamics
| Parameter | This compound | Midazolam | Remimazolam | Triazolam |
| GABAA Receptor Binding | Full agonist at the benzodiazepine receptor[3] | Full agonist | Full agonist | Full agonist |
| Sedative Effects | Dose-dependent[1] | Dose-dependent | Dose-dependent[2] | Potent hypnotic |
| Amnestic Effects | Present[1] | Present | Present | Potent |
| Respiratory Depression | Less than propofol[1] | Present | Lower incidence than midazolam and propofol[2] | Can be significant |
| Recovery Time | Shorter than midazolam[4] | Reference | Faster than midazolam[2] | Short |
GABAA Receptor Subtype Binding Affinity
Table 3: GABAA Receptor Subtype Binding Affinities (Ki in nM)
| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 | Reference |
| Diazepam-like compound 3-S | 64 ± 2 | 61 ± 10 | 102 ± 7 | 31 ± 5 | [1] |
| Triazolam-like compound 2-S | 663 ± 21 | 164 ± 15 | 656 ± 110 | 80 ± 4 | [1] |
| Midazolam | - | - | - | - | - |
| Remimazolam | - | - | - | - | - |
| Triazolam | Potent, non-selective | Potent, non-selective | Potent, non-selective | Potent, non-selective | [5] |
Note: Data for Midazolam and Remimazolam binding affinities at specific subtypes were not found in a comparable format in the searched literature. The provided data for Diazepam-like and Triazolam-like compounds are from a study on structurally related molecules and may not represent the exact values for the parent compounds.
Experimental Protocols
This section details common experimental methodologies used to assess the pharmacodynamics of short-acting benzodiazepines in research.
Experimental Protocol 1: Radioligand Binding Assay for GABAA Receptor Affinity
This protocol provides a general framework for determining the binding affinity of a test compound to GABAA receptors.
Figure 2. Workflow for a radioligand binding assay.
Detailed Steps:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes containing the GABAA receptors. Resuspend the pellet in fresh buffer.
-
Incubation: In a series of tubes, incubate the membrane preparation with a constant concentration of a radioligand that binds to the benzodiazepine site (e.g., [3H]flumazenil) and varying concentrations of the unlabeled test compound (e.g., this compound). Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known benzodiazepine like diazepam).
-
Separation: After incubation to reach equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, which trap the membranes.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) can be determined from this curve. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, is then calculated using the Cheng-Prusoff equation.
Experimental Protocol 2: Assessment of Sedative Effects in Rodents (Open Field Test)
The open field test is a common method to assess locomotor activity and anxiety-like behavior, which can be indicative of sedation.
Workflow:
Figure 3. Workflow for the open field test.
Detailed Steps:
-
Acclimation: Bring the animals (e.g., mice or rats) to the testing room at least 30-60 minutes before the experiment to allow them to acclimate to the new environment.
-
Drug Administration: Administer the test compound (e.g., this compound) or vehicle control via the desired route (e.g., intraperitoneal injection). The timing of administration before the test should be based on the known pharmacokinetic profile of the compound.
-
Test Initiation: Gently place the animal in the center of the open field arena, which is a square or circular enclosure with walls to prevent escape.
-
Data Recording: A video camera mounted above the arena records the animal's movements for a predetermined duration (typically 5 to 30 minutes). Automated tracking software is used to analyze the video recordings.
-
Data Analysis: Key parameters to quantify sedative effects include:
-
Total distance traveled: A decrease indicates sedation.
-
Time spent in the center vs. periphery: Anxiolytic effects may increase time in the center, but profound sedation will reduce overall movement.
-
Rearing frequency: A decrease in vertical exploration can indicate sedation.
-
Velocity of movement: Reduced speed is a direct measure of sedation.
-
Experimental Protocol 3: Electroencephalography (EEG) in Human Pharmacodynamic Studies
EEG is a sensitive method to objectively measure the central nervous system effects of benzodiazepines.
Workflow:
References
- 1. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA receptor subtypes: from pharmacology to molecular biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In-Silico Molecular Interaction and Pharmacokinetic Evaluation of Remimazolam and Major Intravenous Anesthetics Targeting GABAA Receptors | Texila Journal [texilajournal.com]
- 5. 8-Substituted Triazolobenzodiazepines: In Vitro and In Vivo Pharmacology in Relation to Structural Docking at the α1 Subunit-Containing GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ro-48-6791 and Other Short-Acting Benzodiazepines in a Research Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational short-acting benzodiazepine Ro-48-6791 with other notable short-acting benzodiazepines used in research, including midazolam, remimazolam, and triazolam. The information is compiled from preclinical and clinical research data to assist in the evaluation of these compounds for research and development purposes.
Overview and Mechanism of Action
Benzodiazepines exert their effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor. This receptor is a ligand-gated ion channel that, upon binding with GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission. Benzodiazepines bind to a specific site on the GABAA receptor, distinct from the GABA binding site, and enhance the effect of GABA, leading to sedative, anxiolytic, muscle relaxant, and amnestic properties.
This compound is an imidazobenzodiazepine developed as a potential alternative to midazolam for procedural sedation and anesthesia.[1] It is characterized by its high potency and short duration of action.[1]
Signaling Pathway of GABAA Receptor Modulation
The binding of a benzodiazepine to the GABAA receptor enhances the receptor's affinity for GABA. This leads to a more frequent opening of the chloride channel, resulting in an increased influx of chloride ions and a stronger hyperpolarizing effect. This enhanced neuronal inhibition is the fundamental mechanism behind the pharmacological effects of benzodiazepines.
Figure 1. Simplified signaling pathway of a benzodiazepine at the GABAA receptor.
Pharmacokinetic and Pharmacodynamic Comparison
The following tables summarize key pharmacokinetic and pharmacodynamic parameters of this compound in comparison to midazolam, remimazolam, and triazolam, compiled from various studies.
Table 1: Comparative Pharmacokinetics
| Parameter | This compound | Midazolam | Remimazolam | Triazolam |
| Potency | 4-6 times more potent than midazolam[1] | Reference | Non-inferior to midazolam[2] | High |
| Onset of Action | Rapid, comparable to midazolam[1] | Rapid | Rapid[2] | Rapid |
| Half-life | Shorter than midazolam | 2.8 hours | 37-53 minutes[2] | 1.5-5.5 hours |
| Clearance | Markedly larger than midazolam (2.2 +/- 0.9 L/min)[1] | 0.42 +/- 0.11 L/min[1] | Significantly higher than midazolam[2] | High |
| Metabolism | Forms an active metabolite (Ro 48-6792) with a longer half-life[1] | Hepatic (CYP3A4) | Hepatic carboxylesterases[2] | Hepatic (CYP3A4) |
| Volume of Distribution (Vss) | 171 +/- 65 L[1] | 41 +/- 10 L[1] | - | 0.8-1.8 L/kg |
Table 2: Comparative Pharmacodynamics
| Parameter | This compound | Midazolam | Remimazolam | Triazolam |
| GABAA Receptor Binding | Full agonist at the benzodiazepine receptor[3] | Full agonist | Full agonist | Full agonist |
| Sedative Effects | Dose-dependent[1] | Dose-dependent | Dose-dependent[2] | Potent hypnotic |
| Amnestic Effects | Present[1] | Present | Present | Potent |
| Respiratory Depression | Less than propofol[1] | Present | Lower incidence than midazolam and propofol[2] | Can be significant |
| Recovery Time | Shorter than midazolam[4] | Reference | Faster than midazolam[2] | Short |
GABAA Receptor Subtype Binding Affinity
Table 3: GABAA Receptor Subtype Binding Affinities (Ki in nM)
| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 | Reference |
| Diazepam-like compound 3-S | 64 ± 2 | 61 ± 10 | 102 ± 7 | 31 ± 5 | [1] |
| Triazolam-like compound 2-S | 663 ± 21 | 164 ± 15 | 656 ± 110 | 80 ± 4 | [1] |
| Midazolam | - | - | - | - | - |
| Remimazolam | - | - | - | - | - |
| Triazolam | Potent, non-selective | Potent, non-selective | Potent, non-selective | Potent, non-selective | [5] |
Note: Data for Midazolam and Remimazolam binding affinities at specific subtypes were not found in a comparable format in the searched literature. The provided data for Diazepam-like and Triazolam-like compounds are from a study on structurally related molecules and may not represent the exact values for the parent compounds.
Experimental Protocols
This section details common experimental methodologies used to assess the pharmacodynamics of short-acting benzodiazepines in research.
Experimental Protocol 1: Radioligand Binding Assay for GABAA Receptor Affinity
This protocol provides a general framework for determining the binding affinity of a test compound to GABAA receptors.
Figure 2. Workflow for a radioligand binding assay.
Detailed Steps:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes containing the GABAA receptors. Resuspend the pellet in fresh buffer.
-
Incubation: In a series of tubes, incubate the membrane preparation with a constant concentration of a radioligand that binds to the benzodiazepine site (e.g., [3H]flumazenil) and varying concentrations of the unlabeled test compound (e.g., this compound). Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known benzodiazepine like diazepam).
-
Separation: After incubation to reach equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, which trap the membranes.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) can be determined from this curve. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, is then calculated using the Cheng-Prusoff equation.
Experimental Protocol 2: Assessment of Sedative Effects in Rodents (Open Field Test)
The open field test is a common method to assess locomotor activity and anxiety-like behavior, which can be indicative of sedation.
Workflow:
Figure 3. Workflow for the open field test.
Detailed Steps:
-
Acclimation: Bring the animals (e.g., mice or rats) to the testing room at least 30-60 minutes before the experiment to allow them to acclimate to the new environment.
-
Drug Administration: Administer the test compound (e.g., this compound) or vehicle control via the desired route (e.g., intraperitoneal injection). The timing of administration before the test should be based on the known pharmacokinetic profile of the compound.
-
Test Initiation: Gently place the animal in the center of the open field arena, which is a square or circular enclosure with walls to prevent escape.
-
Data Recording: A video camera mounted above the arena records the animal's movements for a predetermined duration (typically 5 to 30 minutes). Automated tracking software is used to analyze the video recordings.
-
Data Analysis: Key parameters to quantify sedative effects include:
-
Total distance traveled: A decrease indicates sedation.
-
Time spent in the center vs. periphery: Anxiolytic effects may increase time in the center, but profound sedation will reduce overall movement.
-
Rearing frequency: A decrease in vertical exploration can indicate sedation.
-
Velocity of movement: Reduced speed is a direct measure of sedation.
-
Experimental Protocol 3: Electroencephalography (EEG) in Human Pharmacodynamic Studies
EEG is a sensitive method to objectively measure the central nervous system effects of benzodiazepines.
Workflow:
References
- 1. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA receptor subtypes: from pharmacology to molecular biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In-Silico Molecular Interaction and Pharmacokinetic Evaluation of Remimazolam and Major Intravenous Anesthetics Targeting GABAA Receptors | Texila Journal [texilajournal.com]
- 5. 8-Substituted Triazolobenzodiazepines: In Vitro and In Vivo Pharmacology in Relation to Structural Docking at the α1 Subunit-Containing GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ro-48-6791 as a Tool for GABAergic System Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ro-48-6791 with other key modulators of the GABAergic system. The objective is to validate its use as a research tool by presenting its performance against established alternatives, supported by experimental data.
Introduction to this compound
This compound is an imidazobenzodiazepine derivative developed in the 1990s as a short-acting anesthetic and sedative.[1] While its clinical development was discontinued, it remains a valuable tool in scientific research due to its potent effects on the GABAergic system.[1] this compound acts as a positive allosteric modulator of GABA_A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. It is a full agonist at the benzodiazepine binding site on these receptors.[2]
Comparative Analysis of GABAA Receptor Modulators
To properly evaluate this compound as a research tool, its pharmacological profile must be compared with other well-characterized compounds that target the GABA_A receptor. This guide focuses on a comparison with diazepam and midazolam, two widely used benzodiazepines, and zolpidem, a non-benzodiazepine hypnotic with selectivity for the α1 subunit of the GABA_A receptor.
In Vivo Potency
Clinical studies in humans have demonstrated that this compound is significantly more potent than the commonly used benzodiazepine, midazolam. One study reported this compound to be approximately four to six times as potent as midazolam.[1][3] Another study found it to be about 2.5 times as potent.[2] This higher potency should be a key consideration in dose selection for in vivo research.
Binding Affinity and Selectivity
Table 1: Comparative Binding Affinities (Ki, nM) of GABA_A Receptor Modulators
| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Diazepam | 64 ± 2 | 61 ± 10 | 102 ± 7 | 31 ± 5 |
| Midazolam | Data not available | Data not available | Data not available | Data not available |
| Zolpidem | ~20 | ~400 | ~400 | >5000 |
Data for Diazepam and Zolpidem are compiled from various sources.
Functional Efficacy and Potency
The functional effect of these modulators is to enhance the action of GABA, the natural ligand of the GABA_A receptor. This is typically measured as the potentiation of GABA-induced chloride currents in electrophysiological studies, with the potency expressed as the half-maximal effective concentration (EC50). While specific EC50 values for this compound from in vitro studies are not widely published, its in vivo potency suggests it would have a low nanomolar EC50 for GABA potentiation.
Table 2: Comparative Functional Potency (EC50) of GABA_A Receptor Modulators
| Compound | Assay System | EC50 for GABA Potentiation |
| This compound | Data not available | Data not available |
| Midazolam | Frog Spinal Cord | ~1 nM |
| Midazolam | α1β2γ2L/S Receptors | ~211-249 nM |
Data for Midazolam is compiled from various sources.
Experimental Protocols
To facilitate the validation of this compound in your own research, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for GABAA Receptors
This protocol is used to determine the binding affinity (Ki) of a test compound for GABA_A receptors.
Materials:
-
[3H]-Flunitrazepam (radioligand)
-
Brain tissue homogenate (e.g., from rat cortex or cerebellum) or cells expressing specific GABA_A receptor subtypes
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compound (e.g., this compound) at various concentrations
-
Non-specific binding control (e.g., a high concentration of an unlabeled benzodiazepine like diazepam)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare brain membranes by homogenization and centrifugation.
-
Incubate the membranes with a fixed concentration of [3H]-Flunitrazepam and varying concentrations of the test compound.
-
In parallel, incubate membranes with [3H]-Flunitrazepam and the non-specific binding control.
-
After incubation (e.g., 60 minutes at 4°C), rapidly filter the samples through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold incubation buffer.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from a competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Patch-Clamp Electrophysiology for Functional Characterization
This protocol is used to measure the functional potentiation of GABA-induced currents by a test compound.
Materials:
-
Cells expressing the GABA_A receptor subtype of interest (e.g., HEK293 cells or Xenopus oocytes)
-
Patch-clamp rig with amplifier, micromanipulators, and data acquisition system
-
Borosilicate glass pipettes for recording electrodes
-
Intracellular and extracellular recording solutions
-
GABA solution
-
Test compound (e.g., this compound) solution
-
Drug application system (e.g., gravity-fed or perfusion system)
Procedure:
-
Culture cells expressing the desired GABA_A receptor subtype.
-
Prepare recording electrodes from borosilicate glass capillaries and fill with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current response.
-
Co-apply the same concentration of GABA with varying concentrations of the test compound.
-
Measure the peak amplitude of the GABA-induced current in the absence and presence of the test compound.
-
Calculate the percentage potentiation of the GABA response by the test compound.
-
Construct a concentration-response curve and determine the EC50 value for the test compound.
Visualizing Pathways and Workflows
To further clarify the mechanisms and procedures involved, the following diagrams are provided.
Conclusion
This compound is a potent, full agonist at the benzodiazepine site of GABA_A receptors. Its high in vivo potency compared to midazolam makes it a valuable tool for researchers investigating the GABAergic system. To fully validate its utility for specific research questions, particularly those concerning GABA_A receptor subtype selectivity, it is recommended that researchers perform in vitro binding and functional assays as described in this guide. By comparing its detailed pharmacological profile with that of other well-characterized modulators, the specific advantages and limitations of this compound for a given experimental paradigm can be clearly established.
References
Validating Ro-48-6791 as a Tool for GABAergic System Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ro-48-6791 with other key modulators of the GABAergic system. The objective is to validate its use as a research tool by presenting its performance against established alternatives, supported by experimental data.
Introduction to this compound
This compound is an imidazobenzodiazepine derivative developed in the 1990s as a short-acting anesthetic and sedative.[1] While its clinical development was discontinued, it remains a valuable tool in scientific research due to its potent effects on the GABAergic system.[1] this compound acts as a positive allosteric modulator of GABA_A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. It is a full agonist at the benzodiazepine binding site on these receptors.[2]
Comparative Analysis of GABAA Receptor Modulators
To properly evaluate this compound as a research tool, its pharmacological profile must be compared with other well-characterized compounds that target the GABA_A receptor. This guide focuses on a comparison with diazepam and midazolam, two widely used benzodiazepines, and zolpidem, a non-benzodiazepine hypnotic with selectivity for the α1 subunit of the GABA_A receptor.
In Vivo Potency
Clinical studies in humans have demonstrated that this compound is significantly more potent than the commonly used benzodiazepine, midazolam. One study reported this compound to be approximately four to six times as potent as midazolam.[1][3] Another study found it to be about 2.5 times as potent.[2] This higher potency should be a key consideration in dose selection for in vivo research.
Binding Affinity and Selectivity
Table 1: Comparative Binding Affinities (Ki, nM) of GABA_A Receptor Modulators
| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Diazepam | 64 ± 2 | 61 ± 10 | 102 ± 7 | 31 ± 5 |
| Midazolam | Data not available | Data not available | Data not available | Data not available |
| Zolpidem | ~20 | ~400 | ~400 | >5000 |
Data for Diazepam and Zolpidem are compiled from various sources.
Functional Efficacy and Potency
The functional effect of these modulators is to enhance the action of GABA, the natural ligand of the GABA_A receptor. This is typically measured as the potentiation of GABA-induced chloride currents in electrophysiological studies, with the potency expressed as the half-maximal effective concentration (EC50). While specific EC50 values for this compound from in vitro studies are not widely published, its in vivo potency suggests it would have a low nanomolar EC50 for GABA potentiation.
Table 2: Comparative Functional Potency (EC50) of GABA_A Receptor Modulators
| Compound | Assay System | EC50 for GABA Potentiation |
| This compound | Data not available | Data not available |
| Midazolam | Frog Spinal Cord | ~1 nM |
| Midazolam | α1β2γ2L/S Receptors | ~211-249 nM |
Data for Midazolam is compiled from various sources.
Experimental Protocols
To facilitate the validation of this compound in your own research, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for GABAA Receptors
This protocol is used to determine the binding affinity (Ki) of a test compound for GABA_A receptors.
Materials:
-
[3H]-Flunitrazepam (radioligand)
-
Brain tissue homogenate (e.g., from rat cortex or cerebellum) or cells expressing specific GABA_A receptor subtypes
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compound (e.g., this compound) at various concentrations
-
Non-specific binding control (e.g., a high concentration of an unlabeled benzodiazepine like diazepam)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare brain membranes by homogenization and centrifugation.
-
Incubate the membranes with a fixed concentration of [3H]-Flunitrazepam and varying concentrations of the test compound.
-
In parallel, incubate membranes with [3H]-Flunitrazepam and the non-specific binding control.
-
After incubation (e.g., 60 minutes at 4°C), rapidly filter the samples through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold incubation buffer.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from a competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Patch-Clamp Electrophysiology for Functional Characterization
This protocol is used to measure the functional potentiation of GABA-induced currents by a test compound.
Materials:
-
Cells expressing the GABA_A receptor subtype of interest (e.g., HEK293 cells or Xenopus oocytes)
-
Patch-clamp rig with amplifier, micromanipulators, and data acquisition system
-
Borosilicate glass pipettes for recording electrodes
-
Intracellular and extracellular recording solutions
-
GABA solution
-
Test compound (e.g., this compound) solution
-
Drug application system (e.g., gravity-fed or perfusion system)
Procedure:
-
Culture cells expressing the desired GABA_A receptor subtype.
-
Prepare recording electrodes from borosilicate glass capillaries and fill with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current response.
-
Co-apply the same concentration of GABA with varying concentrations of the test compound.
-
Measure the peak amplitude of the GABA-induced current in the absence and presence of the test compound.
-
Calculate the percentage potentiation of the GABA response by the test compound.
-
Construct a concentration-response curve and determine the EC50 value for the test compound.
Visualizing Pathways and Workflows
To further clarify the mechanisms and procedures involved, the following diagrams are provided.
Conclusion
This compound is a potent, full agonist at the benzodiazepine site of GABA_A receptors. Its high in vivo potency compared to midazolam makes it a valuable tool for researchers investigating the GABAergic system. To fully validate its utility for specific research questions, particularly those concerning GABA_A receptor subtype selectivity, it is recommended that researchers perform in vitro binding and functional assays as described in this guide. By comparing its detailed pharmacological profile with that of other well-characterized modulators, the specific advantages and limitations of this compound for a given experimental paradigm can be clearly established.
References
A Comparative Analysis of Ro-48-6791 and Zolpidem on Sleep Architecture
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypnotic agents Ro-48-6791 and zolpidem, with a focus on their effects on sleep architecture. While both compounds act as positive allosteric modulators of the GABA-A receptor, their distinct receptor subtype selectivities suggest potential differences in their clinical profiles. This document summarizes available experimental data, details relevant methodologies, and visualizes key pathways to aid in the understanding of these two compounds.
Executive Summary
Zolpidem is a widely studied nonbenzodiazepine hypnotic known for its efficacy in reducing sleep latency and its relatively minimal disruption of sleep architecture at therapeutic doses.[1][2] In contrast, this compound is a benzodiazepine derivative for which there is a notable lack of publicly available data specifically detailing its effects on the different stages of sleep. The primary focus of published research on this compound has been on its pharmacokinetic and pharmacodynamic properties, often using electroencephalogram (EEG) as a surrogate for hypnotic effect rather than a full polysomnographic analysis of sleep architecture.[3] Therefore, a direct quantitative comparison of their effects on sleep stages is challenging. This guide presents the available data for both compounds to facilitate an informed, albeit asymmetrical, comparison.
Mechanism of Action
Both zolpidem and this compound exert their hypnotic effects by enhancing the inhibitory neurotransmission of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. They achieve this by binding to the benzodiazepine site on the GABA-A receptor complex, which in turn increases the affinity of GABA for its own binding site. This leads to an increased frequency of chloride channel opening, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.
The key difference in their mechanism lies in their selectivity for different GABA-A receptor alpha subunits. Zolpidem exhibits a high affinity for the α1 subunit, which is thought to be primarily responsible for its sedative-hypnotic effects.[2] It has a lower affinity for α2 and α3 subunits and negligible affinity for the α5 subunit. This selective binding profile is believed to contribute to its relatively weak anxiolytic, myorelaxant, and anticonvulsant properties compared to non-selective benzodiazepines. Information regarding the specific alpha-subunit selectivity of this compound is less detailed in the public domain, but as a benzodiazepine, it is expected to have a broader affinity profile than zolpidem.
Data Presentation: Effects on Sleep Architecture
The following table summarizes the known effects of zolpidem on key sleep parameters. Due to the limited available data, a corresponding quantitative summary for this compound cannot be provided.
| Sleep Parameter | Zolpidem | This compound |
| Sleep Latency | Significantly decreased[1][2] | Hypnotic effect suggests a likely decrease, but specific data is unavailable. |
| Total Sleep Time | Increased[1][4] | Hypnotic effect suggests a likely increase, but specific data is unavailable. |
| Wake After Sleep Onset (WASO) | Decreased[5] | Data unavailable. |
| Number of Awakenings | Decreased[1] | Data unavailable. |
| Sleep Efficiency | Increased[4][5] | Data unavailable. |
| NREM Stage 1 | Generally decreased or unchanged[5] | Data unavailable. |
| NREM Stage 2 | Increased or unchanged[4][5] | Data unavailable. |
| NREM Stage 3 & 4 (Slow-Wave Sleep) | Generally preserved or slightly increased[2][6] | Data unavailable. |
| REM Sleep | Generally preserved at therapeutic doses; may be slightly decreased at higher doses[6][7] | Data unavailable. |
Experimental Protocols
The data for zolpidem's effects on sleep architecture are derived from numerous clinical trials and preclinical studies. A typical experimental protocol for a clinical study is as follows:
A Randomized, Double-Blind, Placebo-Controlled Crossover Study of Zolpidem in Patients with Insomnia:
-
Participants: Adult patients diagnosed with primary insomnia according to established diagnostic criteria (e.g., DSM-5). A thorough screening process, including physical and psychological examinations, is conducted to exclude participants with other sleep disorders or comorbidities that could affect sleep.
-
Study Design: A randomized, double-blind, placebo-controlled crossover design is frequently employed. This design involves at least two treatment periods, separated by a washout period. During each period, participants receive either zolpidem (e.g., 10 mg) or a matching placebo at bedtime.
-
Polysomnography (PSG): Overnight PSG is the gold standard for assessing sleep architecture. This involves the continuous monitoring of multiple physiological parameters during sleep, including:
-
Electroencephalogram (EEG) to monitor brain wave activity.
-
Electrooculogram (EOG) to detect eye movements, crucial for identifying REM sleep.
-
Electromyogram (EMG) to monitor muscle tone, which is significantly reduced during REM sleep.
-
-
Data Analysis: The PSG recordings are scored by trained technicians according to standardized criteria (e.g., the Rechtschaffen and Kales criteria or the American Academy of Sleep Medicine scoring manual). This allows for the quantification of various sleep parameters, including those listed in the table above. Statistical analyses are then performed to compare the effects of zolpidem and placebo on these parameters.
For this compound, the available studies have primarily focused on pharmacokinetic-pharmacodynamic modeling in healthy volunteers. These studies typically involve intravenous infusion of the drug and measurement of its effects on the EEG power spectrum as a marker of sedation, rather than a full polysomnographic recording to determine effects on sleep stages.
Visualizations
Signaling Pathway of Zolpidem and this compound
Caption: Mechanism of action of zolpidem and this compound at the GABA-A receptor.
Experimental Workflow for a Clinical Sleep Study
Caption: A generalized workflow for a crossover clinical trial assessing sleep medication.
Conclusion
Zolpidem is a well-characterized hypnotic agent with a large body of evidence supporting its efficacy in improving sleep onset and maintenance, with generally minimal effects on sleep architecture at therapeutic doses. In contrast, this compound, while demonstrating hypnotic properties, has not been extensively studied in the context of its effects on sleep stages. The available literature on this compound is primarily focused on its pharmacokinetic and EEG effects.
For researchers and drug development professionals, this highlights a significant data gap for this compound. Further preclinical and clinical studies employing polysomnography would be necessary to fully characterize its impact on sleep architecture and to draw a more direct and quantitative comparison with zolpidem. Such studies would be crucial in determining the potential clinical advantages and disadvantages of this compound's specific pharmacological profile.
References
- 1. Effects of zolpidem on the architecture and cyclical structure of sleep in poor sleepers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Zolpidem in the Management of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of zolpidem on sleep architecture, night time ventilation, daytime vigilance and performance in heavy snorers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of Eight Months of Nightly Zolpidem: A Prospective Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Effect of zolpidem on sleep and sleep EEG spectra in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ro-48-6791 and Zolpidem on Sleep Architecture
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypnotic agents Ro-48-6791 and zolpidem, with a focus on their effects on sleep architecture. While both compounds act as positive allosteric modulators of the GABA-A receptor, their distinct receptor subtype selectivities suggest potential differences in their clinical profiles. This document summarizes available experimental data, details relevant methodologies, and visualizes key pathways to aid in the understanding of these two compounds.
Executive Summary
Zolpidem is a widely studied nonbenzodiazepine hypnotic known for its efficacy in reducing sleep latency and its relatively minimal disruption of sleep architecture at therapeutic doses.[1][2] In contrast, this compound is a benzodiazepine derivative for which there is a notable lack of publicly available data specifically detailing its effects on the different stages of sleep. The primary focus of published research on this compound has been on its pharmacokinetic and pharmacodynamic properties, often using electroencephalogram (EEG) as a surrogate for hypnotic effect rather than a full polysomnographic analysis of sleep architecture.[3] Therefore, a direct quantitative comparison of their effects on sleep stages is challenging. This guide presents the available data for both compounds to facilitate an informed, albeit asymmetrical, comparison.
Mechanism of Action
Both zolpidem and this compound exert their hypnotic effects by enhancing the inhibitory neurotransmission of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. They achieve this by binding to the benzodiazepine site on the GABA-A receptor complex, which in turn increases the affinity of GABA for its own binding site. This leads to an increased frequency of chloride channel opening, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.
The key difference in their mechanism lies in their selectivity for different GABA-A receptor alpha subunits. Zolpidem exhibits a high affinity for the α1 subunit, which is thought to be primarily responsible for its sedative-hypnotic effects.[2] It has a lower affinity for α2 and α3 subunits and negligible affinity for the α5 subunit. This selective binding profile is believed to contribute to its relatively weak anxiolytic, myorelaxant, and anticonvulsant properties compared to non-selective benzodiazepines. Information regarding the specific alpha-subunit selectivity of this compound is less detailed in the public domain, but as a benzodiazepine, it is expected to have a broader affinity profile than zolpidem.
Data Presentation: Effects on Sleep Architecture
The following table summarizes the known effects of zolpidem on key sleep parameters. Due to the limited available data, a corresponding quantitative summary for this compound cannot be provided.
| Sleep Parameter | Zolpidem | This compound |
| Sleep Latency | Significantly decreased[1][2] | Hypnotic effect suggests a likely decrease, but specific data is unavailable. |
| Total Sleep Time | Increased[1][4] | Hypnotic effect suggests a likely increase, but specific data is unavailable. |
| Wake After Sleep Onset (WASO) | Decreased[5] | Data unavailable. |
| Number of Awakenings | Decreased[1] | Data unavailable. |
| Sleep Efficiency | Increased[4][5] | Data unavailable. |
| NREM Stage 1 | Generally decreased or unchanged[5] | Data unavailable. |
| NREM Stage 2 | Increased or unchanged[4][5] | Data unavailable. |
| NREM Stage 3 & 4 (Slow-Wave Sleep) | Generally preserved or slightly increased[2][6] | Data unavailable. |
| REM Sleep | Generally preserved at therapeutic doses; may be slightly decreased at higher doses[6][7] | Data unavailable. |
Experimental Protocols
The data for zolpidem's effects on sleep architecture are derived from numerous clinical trials and preclinical studies. A typical experimental protocol for a clinical study is as follows:
A Randomized, Double-Blind, Placebo-Controlled Crossover Study of Zolpidem in Patients with Insomnia:
-
Participants: Adult patients diagnosed with primary insomnia according to established diagnostic criteria (e.g., DSM-5). A thorough screening process, including physical and psychological examinations, is conducted to exclude participants with other sleep disorders or comorbidities that could affect sleep.
-
Study Design: A randomized, double-blind, placebo-controlled crossover design is frequently employed. This design involves at least two treatment periods, separated by a washout period. During each period, participants receive either zolpidem (e.g., 10 mg) or a matching placebo at bedtime.
-
Polysomnography (PSG): Overnight PSG is the gold standard for assessing sleep architecture. This involves the continuous monitoring of multiple physiological parameters during sleep, including:
-
Electroencephalogram (EEG) to monitor brain wave activity.
-
Electrooculogram (EOG) to detect eye movements, crucial for identifying REM sleep.
-
Electromyogram (EMG) to monitor muscle tone, which is significantly reduced during REM sleep.
-
-
Data Analysis: The PSG recordings are scored by trained technicians according to standardized criteria (e.g., the Rechtschaffen and Kales criteria or the American Academy of Sleep Medicine scoring manual). This allows for the quantification of various sleep parameters, including those listed in the table above. Statistical analyses are then performed to compare the effects of zolpidem and placebo on these parameters.
For this compound, the available studies have primarily focused on pharmacokinetic-pharmacodynamic modeling in healthy volunteers. These studies typically involve intravenous infusion of the drug and measurement of its effects on the EEG power spectrum as a marker of sedation, rather than a full polysomnographic recording to determine effects on sleep stages.
Visualizations
Signaling Pathway of Zolpidem and this compound
Caption: Mechanism of action of zolpidem and this compound at the GABA-A receptor.
Experimental Workflow for a Clinical Sleep Study
Caption: A generalized workflow for a crossover clinical trial assessing sleep medication.
Conclusion
Zolpidem is a well-characterized hypnotic agent with a large body of evidence supporting its efficacy in improving sleep onset and maintenance, with generally minimal effects on sleep architecture at therapeutic doses. In contrast, this compound, while demonstrating hypnotic properties, has not been extensively studied in the context of its effects on sleep stages. The available literature on this compound is primarily focused on its pharmacokinetic and EEG effects.
For researchers and drug development professionals, this highlights a significant data gap for this compound. Further preclinical and clinical studies employing polysomnography would be necessary to fully characterize its impact on sleep architecture and to draw a more direct and quantitative comparison with zolpidem. Such studies would be crucial in determining the potential clinical advantages and disadvantages of this compound's specific pharmacological profile.
References
- 1. Effects of zolpidem on the architecture and cyclical structure of sleep in poor sleepers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Zolpidem in the Management of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of zolpidem on sleep architecture, night time ventilation, daytime vigilance and performance in heavy snorers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of Eight Months of Nightly Zolpidem: A Prospective Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Effect of zolpidem on sleep and sleep EEG spectra in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Ro-48-6791's Effects: A Comparative Guide for Researchers
An In-depth Analysis of a Potent Imidazobenzodiazepine with Limited Preclinical Data
Ro-48-6791, an imidazobenzodiazepine derivative, emerged from Hoffmann-LaRoche laboratories in the 1990s as a promising short-acting sedative and hypnotic agent.[1] Developed as a water-soluble alternative to midazolam, it demonstrated a rapid onset and short duration of action in early human trials.[1] Notably, clinical studies revealed this compound to be approximately four to six times more potent than midazolam.[2] Despite reaching Phase II human trials, its development was discontinued, and consequently, a comprehensive public record of its effects across different animal species is notably scarce.
This guide provides a comparative overview of this compound, drawing primarily from available human clinical trial data and contextualizing these findings within the framework of standard preclinical animal models used for evaluating sedative-hypnotics. While direct cross-species quantitative comparisons for this compound are limited, this document aims to equip researchers, scientists, and drug development professionals with the available knowledge and the standard methodologies for such evaluations.
Comparative Efficacy and Pharmacokinetics: Human Data
Clinical trials in healthy male subjects have provided the most detailed insights into the pharmacodynamic and pharmacokinetic profile of this compound, primarily in comparison to midazolam.
Table 1: Pharmacodynamic Comparison of this compound and Midazolam in Humans
| Parameter | This compound | Midazolam | Citation |
| Potency | 4-6 times more potent | Standard | [2] |
| Onset of Action | Comparable | Comparable | [2] |
| Duration of Action | Slightly shorter | Standard | [1] |
| Primary Effects | Sedation, Amnesia | Sedation, Amnesia | [1] |
| EEG Effects | Less increase in beta-power | Significantly larger increase in beta-power | [2] |
Table 2: Pharmacokinetic Comparison of this compound and Midazolam in Humans
| Parameter | This compound | Midazolam | Citation |
| Volume of Distribution (Vss) | 171 ± 65 L | 41 ± 10 L | [2] |
| Plasma Clearance | 2.2 ± 0.9 L/min | 0.42 ± 0.11 L/min | [2] |
| Metabolite (Ro-48-6792) | Considerably longer half-life than parent compound | - | [2] |
Mechanism of Action: GABA-A Receptor Modulation
This compound, like other benzodiazepines, exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor. This receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.
Figure 1: Signaling pathway of this compound at the GABA-A receptor.
Standard Preclinical Evaluation: Experimental Protocols
While specific preclinical data for this compound is not publicly available, the following are standard experimental protocols used to evaluate the sedative, hypnotic, and anxiolytic effects of novel compounds in various animal species.
Sedative and Hypnotic Effects in Rodents (Mice and Rats)
-
Locomotor Activity:
-
Objective: To assess the sedative effects by measuring the reduction in spontaneous movement.
-
Methodology: Animals are placed in an open field arena equipped with infrared beams to track movement. After a habituation period, the test compound or vehicle is administered, and locomotor activity (distance traveled, rearing frequency) is recorded for a set duration.
-
-
Loss of Righting Reflex (LORR):
-
Objective: To determine the hypnotic (sleep-inducing) dose of a compound.
-
Methodology: Animals are administered a range of doses of the test compound. The loss of the righting reflex is confirmed when an animal placed on its back is unable to right itself within a specified time (e.g., 30 seconds). The duration of LORR is recorded as an indicator of hypnotic effect. The dose required to induce LORR in 50% of the animals (HD50) is then calculated.
-
Anxiolytic Effects in Rodents (Rats)
-
Elevated Plus Maze (EPM):
-
Objective: To assess anxiety-like behavior based on the animal's natural aversion to open and elevated spaces.
-
Methodology: The EPM consists of two open arms and two enclosed arms. The animal is placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded. Anxiolytic compounds typically increase the time spent in and entries into the open arms.
-
Pharmacokinetic Studies in Various Species (Rats, Dogs, Monkeys)
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Methodology: The compound is administered intravenously and orally to different groups of animals. Blood samples are collected at various time points. Plasma concentrations of the parent drug and its metabolites are measured using techniques like LC-MS/MS. Key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and bioavailability (F%) are calculated.
Figure 2: General experimental workflow for preclinical evaluation.
Conclusion and Future Directions
The available human data strongly suggest that this compound is a potent, short-acting benzodiazepine with a pharmacokinetic profile that includes rapid clearance. While it showed promise as a sedative and anesthetic agent, its clinical development was halted. The lack of publicly available, detailed preclinical data in various animal species presents a significant gap in the comprehensive understanding of this compound.
For researchers interested in further investigating this compound or similar compounds, conducting systematic preclinical studies in rodent and non-rodent models is crucial. Such studies, following the standard protocols outlined above, would be necessary to establish a cross-species understanding of its efficacy, safety, and pharmacokinetic profile. This would provide a more complete picture of its potential therapeutic applications and liabilities. The significant potency observed in humans underscores the need for careful dose-selection in any future animal studies.
References
Cross-Validation of Ro-48-6791's Effects: A Comparative Guide for Researchers
An In-depth Analysis of a Potent Imidazobenzodiazepine with Limited Preclinical Data
Ro-48-6791, an imidazobenzodiazepine derivative, emerged from Hoffmann-LaRoche laboratories in the 1990s as a promising short-acting sedative and hypnotic agent.[1] Developed as a water-soluble alternative to midazolam, it demonstrated a rapid onset and short duration of action in early human trials.[1] Notably, clinical studies revealed this compound to be approximately four to six times more potent than midazolam.[2] Despite reaching Phase II human trials, its development was discontinued, and consequently, a comprehensive public record of its effects across different animal species is notably scarce.
This guide provides a comparative overview of this compound, drawing primarily from available human clinical trial data and contextualizing these findings within the framework of standard preclinical animal models used for evaluating sedative-hypnotics. While direct cross-species quantitative comparisons for this compound are limited, this document aims to equip researchers, scientists, and drug development professionals with the available knowledge and the standard methodologies for such evaluations.
Comparative Efficacy and Pharmacokinetics: Human Data
Clinical trials in healthy male subjects have provided the most detailed insights into the pharmacodynamic and pharmacokinetic profile of this compound, primarily in comparison to midazolam.
Table 1: Pharmacodynamic Comparison of this compound and Midazolam in Humans
| Parameter | This compound | Midazolam | Citation |
| Potency | 4-6 times more potent | Standard | [2] |
| Onset of Action | Comparable | Comparable | [2] |
| Duration of Action | Slightly shorter | Standard | [1] |
| Primary Effects | Sedation, Amnesia | Sedation, Amnesia | [1] |
| EEG Effects | Less increase in beta-power | Significantly larger increase in beta-power | [2] |
Table 2: Pharmacokinetic Comparison of this compound and Midazolam in Humans
| Parameter | This compound | Midazolam | Citation |
| Volume of Distribution (Vss) | 171 ± 65 L | 41 ± 10 L | [2] |
| Plasma Clearance | 2.2 ± 0.9 L/min | 0.42 ± 0.11 L/min | [2] |
| Metabolite (Ro-48-6792) | Considerably longer half-life than parent compound | - | [2] |
Mechanism of Action: GABA-A Receptor Modulation
This compound, like other benzodiazepines, exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor. This receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.
Figure 1: Signaling pathway of this compound at the GABA-A receptor.
Standard Preclinical Evaluation: Experimental Protocols
While specific preclinical data for this compound is not publicly available, the following are standard experimental protocols used to evaluate the sedative, hypnotic, and anxiolytic effects of novel compounds in various animal species.
Sedative and Hypnotic Effects in Rodents (Mice and Rats)
-
Locomotor Activity:
-
Objective: To assess the sedative effects by measuring the reduction in spontaneous movement.
-
Methodology: Animals are placed in an open field arena equipped with infrared beams to track movement. After a habituation period, the test compound or vehicle is administered, and locomotor activity (distance traveled, rearing frequency) is recorded for a set duration.
-
-
Loss of Righting Reflex (LORR):
-
Objective: To determine the hypnotic (sleep-inducing) dose of a compound.
-
Methodology: Animals are administered a range of doses of the test compound. The loss of the righting reflex is confirmed when an animal placed on its back is unable to right itself within a specified time (e.g., 30 seconds). The duration of LORR is recorded as an indicator of hypnotic effect. The dose required to induce LORR in 50% of the animals (HD50) is then calculated.
-
Anxiolytic Effects in Rodents (Rats)
-
Elevated Plus Maze (EPM):
-
Objective: To assess anxiety-like behavior based on the animal's natural aversion to open and elevated spaces.
-
Methodology: The EPM consists of two open arms and two enclosed arms. The animal is placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded. Anxiolytic compounds typically increase the time spent in and entries into the open arms.
-
Pharmacokinetic Studies in Various Species (Rats, Dogs, Monkeys)
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Methodology: The compound is administered intravenously and orally to different groups of animals. Blood samples are collected at various time points. Plasma concentrations of the parent drug and its metabolites are measured using techniques like LC-MS/MS. Key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and bioavailability (F%) are calculated.
Figure 2: General experimental workflow for preclinical evaluation.
Conclusion and Future Directions
The available human data strongly suggest that this compound is a potent, short-acting benzodiazepine with a pharmacokinetic profile that includes rapid clearance. While it showed promise as a sedative and anesthetic agent, its clinical development was halted. The lack of publicly available, detailed preclinical data in various animal species presents a significant gap in the comprehensive understanding of this compound.
For researchers interested in further investigating this compound or similar compounds, conducting systematic preclinical studies in rodent and non-rodent models is crucial. Such studies, following the standard protocols outlined above, would be necessary to establish a cross-species understanding of its efficacy, safety, and pharmacokinetic profile. This would provide a more complete picture of its potential therapeutic applications and liabilities. The significant potency observed in humans underscores the need for careful dose-selection in any future animal studies.
References
A Comparative Analysis of Ro-48-6791 and Newer Sedative Agents for Procedural Sedation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the imidazobenzodiazepine sedative Ro-48-6791 against a selection of newer agents: Remimazolam, a novel ultra-short-acting benzodiazepine; Dexmedetomidine, a selective alpha-2 adrenoceptor agonist; and Fospropofol, a water-soluble prodrug of propofol. This objective comparison is supported by experimental data to inform preclinical and clinical research in the development of next-generation sedatives.
Executive Summary
This compound, a potent, short-acting benzodiazepine, demonstrated early promise with a rapid onset and recovery profile. However, its development was discontinued. Newer agents like Remimazolam, Dexmedetomidine, and Fospropofol have since entered the clinical landscape, each with distinct pharmacological profiles. This guide dissects the available data on these compounds to provide a comparative framework for researchers.
Data Presentation: Quantitative Comparison of Sedative Agents
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound and the selected newer sedative agents.
Table 1: Pharmacokinetic Properties
| Parameter | This compound | Remimazolam | Dexmedetomidine | Fospropofol |
| Mechanism of Action | GABA-A Receptor Agonist | GABA-A Receptor Agonist | Alpha-2 Adrenoceptor Agonist | GABA-A Receptor Agonist (via Propofol) |
| Clearance | 1410 ± 380 mL/min[1] | 1.15 ± 0.12 L/min[2] | 0.28 L/h/kg[3] | 0.31 L/h/kg[3] |
| Volume of Distribution (Vss) | 171 ± 65 L[4] | 35.4 ± 4.2 L[2] | 1.31–2.46 L/kg[5] | 0.33 ± 0.069 L/kg[3] |
| Terminal Half-life | 70 ± 10 min[2] | 37 - 53 min[6] | ~2 hours[7] | ~46 min[8] |
| Metabolism | Hepatic | Non-specific tissue esterases[6] | Hepatic (glucuronidation and hydroxylation)[7] | Endothelial alkaline phosphatases to propofol[3] |
| Active Metabolite(s) | Ro 48-6792 (longer half-life)[4] | CNS7054 (inactive)[6] | Inactive metabolites[7] | Propofol |
Table 2: Pharmacodynamic Properties
| Parameter | This compound | Remimazolam | Dexmedetomidine | Fospropofol |
| Potency | 4-6x more potent than midazolam[4] | Dose-dependent | Dose-dependent | 1.86 mg yields 1 mg of propofol |
| Onset of Sedation | Fast, comparable to midazolam[4] | Rapid, dose-dependent[9] | Rapid[7] | Slower than propofol |
| Recovery Time | Shorter than midazolam[1] | Faster than midazolam[6] | Dose-dependent | Dose-dependent |
| Key Adverse Effects | Dizziness, respiratory depression | Hypotension, respiratory depression | Bradycardia, hypotension[7] | Paresthesia, pruritus, hypotension |
Signaling Pathways and Mechanisms of Action
The sedative effects of these agents are mediated through distinct signaling pathways. This compound and Remimazolam, as benzodiazepines, and the active metabolite of Fospropofol (propofol), all potentiate the effects of the inhibitory neurotransmitter GABA by acting on the GABA-A receptor. In contrast, Dexmedetomidine exerts its effects through the alpha-2 adrenergic receptor system.
Experimental Protocols
The evaluation of sedative agents relies on robust and reproducible experimental protocols. The studies cited in this guide commonly employ randomized, double-blind, crossover, or parallel-group designs.
Key Experimental Methodologies:
-
Subject Population: Healthy volunteers or patients undergoing specific procedures (e.g., colonoscopy, bronchoscopy) are recruited. Key demographics and health status (e.g., ASA classification) are recorded.
-
Dosing and Administration: Test agents are typically administered intravenously, often as a controlled infusion to achieve and maintain target plasma concentrations. Dosing regimens can be fixed, weight-based, or titrated to a specific clinical endpoint.
-
Sedation Assessment: The level of sedation is a primary endpoint and is commonly measured using validated scales such as the Modified Observer's Assessment of Alertness/Sedation (MOAA/S) scale. A score of ≤4 on this scale is often used to define adequate sedation.
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined intervals to determine the plasma concentrations of the parent drug and its metabolites. This data is then used for pharmacokinetic modeling.
-
Pharmacodynamic Monitoring:
-
Electroencephalography (EEG): EEG is frequently used to objectively measure the central nervous system effects of sedatives. Changes in the EEG power spectrum, such as an increase in beta-power or a decrease in median frequency, are correlated with the level of sedation.[4]
-
Saccadic Eye Movements: The velocity of saccadic eye movements is a sensitive indicator of CNS depression and can be used to quantify the pharmacodynamic effects of sedatives.[4]
-
Vital Signs: Continuous monitoring of heart rate, blood pressure, and oxygen saturation is crucial for assessing the safety profile of the sedative agents.
-
Conclusion
This comparative guide highlights the distinct profiles of this compound and the newer sedative agents Remimazolam, Dexmedetomidine, and Fospropofol. While this compound showed early potential as a potent and short-acting benzodiazepine, the newer agents offer a broader range of mechanisms and, in some cases, improved safety profiles. Remimazolam builds upon the benzodiazepine class with an ultra-short duration of action due to its unique metabolism. Fospropofol provides a water-soluble alternative to propofol, mitigating injection pain. Dexmedetomidine offers a unique, non-GABAergic mechanism of action, which may be advantageous in certain patient populations. For researchers and drug developers, a thorough understanding of these comparative data and experimental methodologies is crucial for the continued innovation of safer and more effective sedative agents.
References
- 1. [RO 48-6791--a short acting benzodiazepine. Pharmacokinetics and pharmacodynamics in young and old subjects in comparison to midazolam] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of Remimazolam (CNS 7056) after Continuous Infusion in Healthy Male Volunteers: Part I. Pharmacokinetics and Clinical Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Integrated pharmacokinetics and pharmacodynamics of Ro 48–6791, a new benzodiazepine, in comparison with midazolam during first administration to healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Dexmedetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of " by Derek E. Murrell and Sam Harirforoosh [digitalcommons.chapman.edu]
- 7. researchgate.net [researchgate.net]
- 8. Fospropofol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive review of remimazolam for sedation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ro-48-6791 and Newer Sedative Agents for Procedural Sedation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the imidazobenzodiazepine sedative Ro-48-6791 against a selection of newer agents: Remimazolam, a novel ultra-short-acting benzodiazepine; Dexmedetomidine, a selective alpha-2 adrenoceptor agonist; and Fospropofol, a water-soluble prodrug of propofol. This objective comparison is supported by experimental data to inform preclinical and clinical research in the development of next-generation sedatives.
Executive Summary
This compound, a potent, short-acting benzodiazepine, demonstrated early promise with a rapid onset and recovery profile. However, its development was discontinued. Newer agents like Remimazolam, Dexmedetomidine, and Fospropofol have since entered the clinical landscape, each with distinct pharmacological profiles. This guide dissects the available data on these compounds to provide a comparative framework for researchers.
Data Presentation: Quantitative Comparison of Sedative Agents
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound and the selected newer sedative agents.
Table 1: Pharmacokinetic Properties
| Parameter | This compound | Remimazolam | Dexmedetomidine | Fospropofol |
| Mechanism of Action | GABA-A Receptor Agonist | GABA-A Receptor Agonist | Alpha-2 Adrenoceptor Agonist | GABA-A Receptor Agonist (via Propofol) |
| Clearance | 1410 ± 380 mL/min[1] | 1.15 ± 0.12 L/min[2] | 0.28 L/h/kg[3] | 0.31 L/h/kg[3] |
| Volume of Distribution (Vss) | 171 ± 65 L[4] | 35.4 ± 4.2 L[2] | 1.31–2.46 L/kg[5] | 0.33 ± 0.069 L/kg[3] |
| Terminal Half-life | 70 ± 10 min[2] | 37 - 53 min[6] | ~2 hours[7] | ~46 min[8] |
| Metabolism | Hepatic | Non-specific tissue esterases[6] | Hepatic (glucuronidation and hydroxylation)[7] | Endothelial alkaline phosphatases to propofol[3] |
| Active Metabolite(s) | Ro 48-6792 (longer half-life)[4] | CNS7054 (inactive)[6] | Inactive metabolites[7] | Propofol |
Table 2: Pharmacodynamic Properties
| Parameter | This compound | Remimazolam | Dexmedetomidine | Fospropofol |
| Potency | 4-6x more potent than midazolam[4] | Dose-dependent | Dose-dependent | 1.86 mg yields 1 mg of propofol |
| Onset of Sedation | Fast, comparable to midazolam[4] | Rapid, dose-dependent[9] | Rapid[7] | Slower than propofol |
| Recovery Time | Shorter than midazolam[1] | Faster than midazolam[6] | Dose-dependent | Dose-dependent |
| Key Adverse Effects | Dizziness, respiratory depression | Hypotension, respiratory depression | Bradycardia, hypotension[7] | Paresthesia, pruritus, hypotension |
Signaling Pathways and Mechanisms of Action
The sedative effects of these agents are mediated through distinct signaling pathways. This compound and Remimazolam, as benzodiazepines, and the active metabolite of Fospropofol (propofol), all potentiate the effects of the inhibitory neurotransmitter GABA by acting on the GABA-A receptor. In contrast, Dexmedetomidine exerts its effects through the alpha-2 adrenergic receptor system.
Experimental Protocols
The evaluation of sedative agents relies on robust and reproducible experimental protocols. The studies cited in this guide commonly employ randomized, double-blind, crossover, or parallel-group designs.
Key Experimental Methodologies:
-
Subject Population: Healthy volunteers or patients undergoing specific procedures (e.g., colonoscopy, bronchoscopy) are recruited. Key demographics and health status (e.g., ASA classification) are recorded.
-
Dosing and Administration: Test agents are typically administered intravenously, often as a controlled infusion to achieve and maintain target plasma concentrations. Dosing regimens can be fixed, weight-based, or titrated to a specific clinical endpoint.
-
Sedation Assessment: The level of sedation is a primary endpoint and is commonly measured using validated scales such as the Modified Observer's Assessment of Alertness/Sedation (MOAA/S) scale. A score of ≤4 on this scale is often used to define adequate sedation.
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined intervals to determine the plasma concentrations of the parent drug and its metabolites. This data is then used for pharmacokinetic modeling.
-
Pharmacodynamic Monitoring:
-
Electroencephalography (EEG): EEG is frequently used to objectively measure the central nervous system effects of sedatives. Changes in the EEG power spectrum, such as an increase in beta-power or a decrease in median frequency, are correlated with the level of sedation.[4]
-
Saccadic Eye Movements: The velocity of saccadic eye movements is a sensitive indicator of CNS depression and can be used to quantify the pharmacodynamic effects of sedatives.[4]
-
Vital Signs: Continuous monitoring of heart rate, blood pressure, and oxygen saturation is crucial for assessing the safety profile of the sedative agents.
-
Conclusion
This comparative guide highlights the distinct profiles of this compound and the newer sedative agents Remimazolam, Dexmedetomidine, and Fospropofol. While this compound showed early potential as a potent and short-acting benzodiazepine, the newer agents offer a broader range of mechanisms and, in some cases, improved safety profiles. Remimazolam builds upon the benzodiazepine class with an ultra-short duration of action due to its unique metabolism. Fospropofol provides a water-soluble alternative to propofol, mitigating injection pain. Dexmedetomidine offers a unique, non-GABAergic mechanism of action, which may be advantageous in certain patient populations. For researchers and drug developers, a thorough understanding of these comparative data and experimental methodologies is crucial for the continued innovation of safer and more effective sedative agents.
References
- 1. [RO 48-6791--a short acting benzodiazepine. Pharmacokinetics and pharmacodynamics in young and old subjects in comparison to midazolam] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of Remimazolam (CNS 7056) after Continuous Infusion in Healthy Male Volunteers: Part I. Pharmacokinetics and Clinical Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Integrated pharmacokinetics and pharmacodynamics of Ro 48–6791, a new benzodiazepine, in comparison with midazolam during first administration to healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Dexmedetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of " by Derek E. Murrell and Sam Harirforoosh [digitalcommons.chapman.edu]
- 7. researchgate.net [researchgate.net]
- 8. Fospropofol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive review of remimazolam for sedation - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Historical Ro-48-6791 Clinical Observations in Preclinical Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for replicating the anticipated pharmacological effects of Ro-48-6791, a benzodiazepine site agonist at the GABA-A receptor, in preclinical animal models. Although this compound underwent Phase II clinical trials for anesthesia and conscious sedation, its development was discontinued, and detailed clinical efficacy data for specific indications are unavailable.[1] Therefore, this document focuses on translating its known mechanism of action and the general effects of its drug class into quantifiable preclinical endpoints.
As a close analog to midazolam, data from preclinical studies on midazolam are presented here to provide a relevant comparative baseline for designing and interpreting animal model experiments with this compound.
Comparative Data: Human Clinical Observations and Preclinical Animal Models
The primary clinical observations for this compound were related to its sedative and hypnotic effects. The following tables compare these observations with quantifiable endpoints in rodent models.
Table 1: Sedative and Hypnotic Effects
| Clinical Observation (this compound) | Animal Model Endpoint | Species | Compound | Dose | Effect | Reference |
| Sedation, Induction of Anesthesia | Locomotor Activity | Mouse | Midazolam | 2.5 mg/kg | Increased activity (anxiolytic-like) | [2] |
| Mouse | Midazolam | 5.0 mg/kg | Decreased activity | [2] | ||
| Mouse | Midazolam | 10.0 mg/kg | Decreased activity | [2] | ||
| Sleep Latency | Rat | N/A | N/A | N/A | ||
| Sleep Duration | Rat | N/A | N/A | N/A | ||
| EEG Changes (Increased beta frequency amplitude) | EEG Power Spectrum | Human | This compound | EC50: 44-72 µg/L | Increased beta frequency amplitude | [3] |
Table 2: Anxiolytic Effects
| Clinical Observation (General Benzodiazepines) | Animal Model Endpoint | Species | Compound | Dose | Effect | Reference |
| Anxiolysis | % Time in Open Arms (Elevated Plus Maze) | Rat | Midazolam | 0.125 - 1.0 mg/kg | Increased time in open arms | [4] |
| Mouse | Midazolam | 1.0 mg/kg | Increased time in open arms | [5] | ||
| Mouse | Midazolam | 2.0 mg/kg | Increased time in open arms | [5] |
Table 3: Motor Coordination Effects
| Clinical Observation (General Benzodiazepines) | Animal Model Endpoint | Species | Compound | Dose | Effect | Reference |
| Dizziness, Ataxia | Latency to Fall (Rotarod) | Mouse | Midazolam | N/A | N/A | |
| Mouse | Diazepam | High Doses | Impaired performance | [6] | ||
| Mouse | Bretazenil | High Doses | Impaired performance | [6] |
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below to guide the design of preclinical studies with this compound.
Locomotor Activity Test
Objective: To assess the sedative or stimulant effects of a compound by measuring spontaneous activity in a novel environment.
Methodology:
-
Apparatus: An open field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system.
-
Animals: Mice or rats, singly housed.
-
Procedure:
-
Administer this compound or vehicle control at the desired dose and route.
-
After a specified pretreatment time, place the animal in the center of the open field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center vs. periphery) for a defined period (e.g., 30 minutes).
-
-
Data Analysis: Compare the mean distance traveled and other parameters between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Elevated Plus Maze (EPM)
Objective: To evaluate the anxiolytic or anxiogenic properties of a compound based on the animal's natural aversion to open and elevated spaces.
Methodology:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Animals: Mice or rats.
-
Procedure:
-
Administer this compound or vehicle control.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set time (typically 5 minutes).
-
Record the number of entries into and the time spent in the open and closed arms.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect.
Rotarod Test
Objective: To assess motor coordination and balance.
Methodology:
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Animals: Mice or rats.
-
Procedure:
-
Train the animals on the rotarod at a constant low speed for a set duration on consecutive days until a stable baseline performance is achieved.
-
On the test day, administer this compound or vehicle control.
-
Place the animal on the rotating rod, which is then accelerated at a constant rate.
-
Record the latency to fall from the rod.
-
-
Data Analysis: Compare the mean latency to fall between the drug-treated and vehicle-treated groups. A decrease in latency suggests impaired motor coordination.
Signaling Pathways and Experimental Workflows
GABA-A Receptor Signaling Pathway
This compound acts as a positive allosteric modulator at the benzodiazepine binding site of the GABA-A receptor. The binding of this compound enhances the effect of the endogenous ligand, GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in an inhibitory effect on neurotransmission.
Experimental Workflow for Preclinical Behavioral Testing
The following diagram illustrates a typical workflow for assessing the behavioral effects of this compound in a rodent model.
References
- 1. Frontiers | Individual differences in the effects of midazolam on anxiety-like behavior, learning, reward, and choice behavior in male mice [frontiersin.org]
- 2. pjps.pk [pjps.pk]
- 3. Four-parameter analysis in modified Rotarod test for detecting minor motor deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prior maze experience required to alter midazolam effects in rats submitted to the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Individual differences in the effects of midazolam on anxiety-like behavior, learning, reward, and choice behavior in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mouse beam walking assay offers improved sensitivity over the mouse rotarod in determining motor coordination deficits induced by benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Historical Ro-48-6791 Clinical Observations in Preclinical Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for replicating the anticipated pharmacological effects of Ro-48-6791, a benzodiazepine site agonist at the GABA-A receptor, in preclinical animal models. Although this compound underwent Phase II clinical trials for anesthesia and conscious sedation, its development was discontinued, and detailed clinical efficacy data for specific indications are unavailable.[1] Therefore, this document focuses on translating its known mechanism of action and the general effects of its drug class into quantifiable preclinical endpoints.
As a close analog to midazolam, data from preclinical studies on midazolam are presented here to provide a relevant comparative baseline for designing and interpreting animal model experiments with this compound.
Comparative Data: Human Clinical Observations and Preclinical Animal Models
The primary clinical observations for this compound were related to its sedative and hypnotic effects. The following tables compare these observations with quantifiable endpoints in rodent models.
Table 1: Sedative and Hypnotic Effects
| Clinical Observation (this compound) | Animal Model Endpoint | Species | Compound | Dose | Effect | Reference |
| Sedation, Induction of Anesthesia | Locomotor Activity | Mouse | Midazolam | 2.5 mg/kg | Increased activity (anxiolytic-like) | [2] |
| Mouse | Midazolam | 5.0 mg/kg | Decreased activity | [2] | ||
| Mouse | Midazolam | 10.0 mg/kg | Decreased activity | [2] | ||
| Sleep Latency | Rat | N/A | N/A | N/A | ||
| Sleep Duration | Rat | N/A | N/A | N/A | ||
| EEG Changes (Increased beta frequency amplitude) | EEG Power Spectrum | Human | This compound | EC50: 44-72 µg/L | Increased beta frequency amplitude | [3] |
Table 2: Anxiolytic Effects
| Clinical Observation (General Benzodiazepines) | Animal Model Endpoint | Species | Compound | Dose | Effect | Reference |
| Anxiolysis | % Time in Open Arms (Elevated Plus Maze) | Rat | Midazolam | 0.125 - 1.0 mg/kg | Increased time in open arms | [4] |
| Mouse | Midazolam | 1.0 mg/kg | Increased time in open arms | [5] | ||
| Mouse | Midazolam | 2.0 mg/kg | Increased time in open arms | [5] |
Table 3: Motor Coordination Effects
| Clinical Observation (General Benzodiazepines) | Animal Model Endpoint | Species | Compound | Dose | Effect | Reference |
| Dizziness, Ataxia | Latency to Fall (Rotarod) | Mouse | Midazolam | N/A | N/A | |
| Mouse | Diazepam | High Doses | Impaired performance | [6] | ||
| Mouse | Bretazenil | High Doses | Impaired performance | [6] |
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below to guide the design of preclinical studies with this compound.
Locomotor Activity Test
Objective: To assess the sedative or stimulant effects of a compound by measuring spontaneous activity in a novel environment.
Methodology:
-
Apparatus: An open field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system.
-
Animals: Mice or rats, singly housed.
-
Procedure:
-
Administer this compound or vehicle control at the desired dose and route.
-
After a specified pretreatment time, place the animal in the center of the open field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center vs. periphery) for a defined period (e.g., 30 minutes).
-
-
Data Analysis: Compare the mean distance traveled and other parameters between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Elevated Plus Maze (EPM)
Objective: To evaluate the anxiolytic or anxiogenic properties of a compound based on the animal's natural aversion to open and elevated spaces.
Methodology:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Animals: Mice or rats.
-
Procedure:
-
Administer this compound or vehicle control.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set time (typically 5 minutes).
-
Record the number of entries into and the time spent in the open and closed arms.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect.
Rotarod Test
Objective: To assess motor coordination and balance.
Methodology:
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Animals: Mice or rats.
-
Procedure:
-
Train the animals on the rotarod at a constant low speed for a set duration on consecutive days until a stable baseline performance is achieved.
-
On the test day, administer this compound or vehicle control.
-
Place the animal on the rotating rod, which is then accelerated at a constant rate.
-
Record the latency to fall from the rod.
-
-
Data Analysis: Compare the mean latency to fall between the drug-treated and vehicle-treated groups. A decrease in latency suggests impaired motor coordination.
Signaling Pathways and Experimental Workflows
GABA-A Receptor Signaling Pathway
This compound acts as a positive allosteric modulator at the benzodiazepine binding site of the GABA-A receptor. The binding of this compound enhances the effect of the endogenous ligand, GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in an inhibitory effect on neurotransmission.
Experimental Workflow for Preclinical Behavioral Testing
The following diagram illustrates a typical workflow for assessing the behavioral effects of this compound in a rodent model.
References
- 1. Frontiers | Individual differences in the effects of midazolam on anxiety-like behavior, learning, reward, and choice behavior in male mice [frontiersin.org]
- 2. pjps.pk [pjps.pk]
- 3. Four-parameter analysis in modified Rotarod test for detecting minor motor deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prior maze experience required to alter midazolam effects in rats submitted to the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Individual differences in the effects of midazolam on anxiety-like behavior, learning, reward, and choice behavior in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mouse beam walking assay offers improved sensitivity over the mouse rotarod in determining motor coordination deficits induced by benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Ro-48-6791 and remimazolam
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of anesthetic and sedative drug development, the pursuit of agents with rapid onset, predictable offset, and a favorable safety profile is paramount. This guide provides a detailed head-to-head comparison of two benzodiazepine derivatives, Ro-48-6791 and remimazolam, based on available preclinical and clinical data. While direct comparative trials are scarce, this document synthesizes existing evidence to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the GABAa Receptor
Both this compound and remimazolam exert their sedative and hypnotic effects by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABAa) receptor.[1][2] This receptor is a ligand-gated ion channel that, upon binding with the inhibitory neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.[1]
Benzodiazepines, including this compound and remimazolam, bind to a specific site on the GABAa receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits.[1] This binding enhances the effect of GABA, increasing the frequency of channel opening and thus potentiating the inhibitory signal.[3] Remimazolam has been shown to have a high affinity for the benzodiazepine site of the GABAa receptor.[2]
References
- 1. Integrated pharmacokinetics and pharmacodynamics of Ro 48–6791, a new benzodiazepine, in comparison with midazolam during first administration to healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of remimazolam versus midazolam for procedural sedation: post hoc integrated analyses of three phase 3 clinica… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
Head-to-head comparison of Ro-48-6791 and remimazolam
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of anesthetic and sedative drug development, the pursuit of agents with rapid onset, predictable offset, and a favorable safety profile is paramount. This guide provides a detailed head-to-head comparison of two benzodiazepine derivatives, Ro-48-6791 and remimazolam, based on available preclinical and clinical data. While direct comparative trials are scarce, this document synthesizes existing evidence to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the GABAa Receptor
Both this compound and remimazolam exert their sedative and hypnotic effects by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABAa) receptor.[1][2] This receptor is a ligand-gated ion channel that, upon binding with the inhibitory neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.[1]
Benzodiazepines, including this compound and remimazolam, bind to a specific site on the GABAa receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits.[1] This binding enhances the effect of GABA, increasing the frequency of channel opening and thus potentiating the inhibitory signal.[3] Remimazolam has been shown to have a high affinity for the benzodiazepine site of the GABAa receptor.[2]
References
- 1. Integrated pharmacokinetics and pharmacodynamics of Ro 48–6791, a new benzodiazepine, in comparison with midazolam during first administration to healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of remimazolam versus midazolam for procedural sedation: post hoc integrated analyses of three phase 3 clinica… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ro-48-6791: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of research chemicals like Ro-48-6791 is a critical component of laboratory safety, environmental protection, and regulatory compliance. This document outlines the essential procedures for the safe handling and disposal of this compound, an imidazobenzodiazepine derivative used in scientific research.
This compound is a psychoactive research chemical that requires careful management as a hazardous waste.[1][2] Adherence to institutional protocols and consultation with your organization's Environmental Health and Safety (EHS) office are paramount for its proper disposal.
Waste Identification and Classification
Before disposal, it is crucial to classify the waste stream containing this compound. As a benzodiazepine derivative, it should be treated as a controlled substance in many jurisdictions, which necessitates specific disposal protocols.[3][4] Furthermore, any solvent or other chemicals mixed with this compound must also be considered when determining the overall hazard profile of the waste.
Key Classification Considerations:
-
Psychoactive Compound: Handle as a potentially controlled substance.
-
Chemical Nature: An imidazobenzodiazepine derivative.[2]
-
Waste Form: Solid (pure compound), liquid (solutions), or contaminated labware (e.g., vials, pipette tips, gloves).
Regulatory Framework
The disposal of this compound is governed by regulations for chemical and potentially controlled substance waste. In the United States, this falls under the purview of the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[3]
-
EPA (Resource Conservation and Recovery Act - RCRA): Regulates the disposal of hazardous waste.[1][3]
-
DEA: Governs the handling and disposal of controlled substances to prevent diversion.[3]
It is the responsibility of the waste generator to ensure compliance with all applicable local, state, and federal regulations.
Step-by-Step Disposal Procedures
The following steps provide a general guideline for the disposal of this compound. Always consult and follow your institution's specific EHS procedures.
Step 1: Segregation of Waste
Proper segregation is critical to prevent dangerous chemical reactions.[5][6]
-
Collect waste containing this compound in a dedicated and clearly labeled hazardous waste container.[7]
-
Do not mix with incompatible waste streams. For example, keep it separate from strong acids, bases, and oxidizers.[5]
-
Segregate solid waste (e.g., contaminated gloves, weigh boats) from liquid waste.
Step 2: Waste Container Selection and Labeling
-
Use a container that is chemically compatible with this compound and any solvents used. The original container, if in good condition, is often a suitable choice.[5][7]
-
The container must be in good condition, with a secure, leak-proof lid.[1][7]
-
Label the container clearly with the words "Hazardous Waste."[1][7]
-
The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations).[1][7]
-
All other constituents in the container, with their approximate concentrations.
-
The date when waste was first added to the container.[1]
-
The name and contact information of the principal investigator or laboratory contact.[1]
-
Applicable hazard warnings (e.g., "Toxic").
-
Step 3: On-site Accumulation and Storage
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[5]
-
Ensure the storage area is well-ventilated.
-
Secondary containment should be used to prevent the spread of material in case of a leak.[7]
Step 4: Arranging for Disposal
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[4][8]
-
Provide the EHS office with a complete and accurate description of the waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[1][7] This is strictly prohibited and can lead to environmental contamination and legal penalties.[1]
Step 5: Decontamination of Empty Containers and Labware
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[7][9]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[7][9]
-
After triple-rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your EHS office.[9] Deface the original label before disposal.[9]
-
Similarly, any labware that came into contact with this compound should be decontaminated or disposed of as hazardous waste.
Emergency Procedures
In the event of a spill, follow your laboratory's established spill response protocol. This typically involves:
-
Alerting personnel in the immediate area.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Containing the spill using absorbent materials.
-
Collecting the contaminated absorbent material and placing it in a sealed hazardous waste container.
-
Cleaning and decontaminating the affected area.
-
Reporting the spill to your EHS office.
This guide provides a framework for the proper disposal of this compound. However, it is not a substitute for the specific guidelines and procedures established by your institution's Environmental Health and Safety office. Always prioritize safety and regulatory compliance when handling and disposing of research chemicals.
Visual Guidance
Logical Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Ro48-6791 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. vumc.org [vumc.org]
Proper Disposal of Ro-48-6791: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of research chemicals like Ro-48-6791 is a critical component of laboratory safety, environmental protection, and regulatory compliance. This document outlines the essential procedures for the safe handling and disposal of this compound, an imidazobenzodiazepine derivative used in scientific research.
This compound is a psychoactive research chemical that requires careful management as a hazardous waste.[1][2] Adherence to institutional protocols and consultation with your organization's Environmental Health and Safety (EHS) office are paramount for its proper disposal.
Waste Identification and Classification
Before disposal, it is crucial to classify the waste stream containing this compound. As a benzodiazepine derivative, it should be treated as a controlled substance in many jurisdictions, which necessitates specific disposal protocols.[3][4] Furthermore, any solvent or other chemicals mixed with this compound must also be considered when determining the overall hazard profile of the waste.
Key Classification Considerations:
-
Psychoactive Compound: Handle as a potentially controlled substance.
-
Chemical Nature: An imidazobenzodiazepine derivative.[2]
-
Waste Form: Solid (pure compound), liquid (solutions), or contaminated labware (e.g., vials, pipette tips, gloves).
Regulatory Framework
The disposal of this compound is governed by regulations for chemical and potentially controlled substance waste. In the United States, this falls under the purview of the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[3]
-
EPA (Resource Conservation and Recovery Act - RCRA): Regulates the disposal of hazardous waste.[1][3]
-
DEA: Governs the handling and disposal of controlled substances to prevent diversion.[3]
It is the responsibility of the waste generator to ensure compliance with all applicable local, state, and federal regulations.
Step-by-Step Disposal Procedures
The following steps provide a general guideline for the disposal of this compound. Always consult and follow your institution's specific EHS procedures.
Step 1: Segregation of Waste
Proper segregation is critical to prevent dangerous chemical reactions.[5][6]
-
Collect waste containing this compound in a dedicated and clearly labeled hazardous waste container.[7]
-
Do not mix with incompatible waste streams. For example, keep it separate from strong acids, bases, and oxidizers.[5]
-
Segregate solid waste (e.g., contaminated gloves, weigh boats) from liquid waste.
Step 2: Waste Container Selection and Labeling
-
Use a container that is chemically compatible with this compound and any solvents used. The original container, if in good condition, is often a suitable choice.[5][7]
-
The container must be in good condition, with a secure, leak-proof lid.[1][7]
-
Label the container clearly with the words "Hazardous Waste."[1][7]
-
The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations).[1][7]
-
All other constituents in the container, with their approximate concentrations.
-
The date when waste was first added to the container.[1]
-
The name and contact information of the principal investigator or laboratory contact.[1]
-
Applicable hazard warnings (e.g., "Toxic").
-
Step 3: On-site Accumulation and Storage
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[5]
-
Ensure the storage area is well-ventilated.
-
Secondary containment should be used to prevent the spread of material in case of a leak.[7]
Step 4: Arranging for Disposal
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[4][8]
-
Provide the EHS office with a complete and accurate description of the waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[1][7] This is strictly prohibited and can lead to environmental contamination and legal penalties.[1]
Step 5: Decontamination of Empty Containers and Labware
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[7][9]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[7][9]
-
After triple-rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your EHS office.[9] Deface the original label before disposal.[9]
-
Similarly, any labware that came into contact with this compound should be decontaminated or disposed of as hazardous waste.
Emergency Procedures
In the event of a spill, follow your laboratory's established spill response protocol. This typically involves:
-
Alerting personnel in the immediate area.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Containing the spill using absorbent materials.
-
Collecting the contaminated absorbent material and placing it in a sealed hazardous waste container.
-
Cleaning and decontaminating the affected area.
-
Reporting the spill to your EHS office.
This guide provides a framework for the proper disposal of this compound. However, it is not a substitute for the specific guidelines and procedures established by your institution's Environmental Health and Safety office. Always prioritize safety and regulatory compliance when handling and disposing of research chemicals.
Visual Guidance
Logical Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Ro48-6791 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. vumc.org [vumc.org]
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Ro-48-6791
For Immediate Implementation: This document provides crucial safety and logistical guidance for the handling and disposal of Ro-48-6791, a potent imidazobenzodiazepine derivative. All personnel must adhere to these procedures to mitigate risks of exposure.
This compound is a research chemical with significant pharmacological activity. As a derivative of benzodiazepines and being 4-6 times more potent than midazolam, it requires stringent handling protocols to prevent accidental exposure, which could lead to unintended sedation, amnesia, or other adverse physiological effects.[1][2] The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a conservative approach to safety, treating it as a highly potent and hazardous compound.
Engineering Controls and Containment
The primary method for controlling exposure to potent compounds is through engineering controls. Whenever possible, this compound should be handled within a containment system to minimize the risk of aerosolization and direct contact.
-
Fume Hood: All manipulations of solid this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood.
-
Glove Box or Isolator: For procedures with a higher risk of generating aerosols or for handling larger quantities, a glove box or an isolator is recommended to provide a higher level of containment.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory for all personnel handling this compound. This creates a critical barrier between the researcher and the chemical.[4][5]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Provides a robust barrier against skin contact. The outer glove should be removed and disposed of immediately after handling the compound or in case of suspected contamination. |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses | Protects against splashes and aerosols entering the eyes.[6] |
| Lab Coat | Disposable, fluid-resistant lab coat | Prevents contamination of personal clothing and skin. Should be changed immediately if contaminated. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Recommended when handling the solid compound or when there is a risk of aerosol generation.[7] |
Standard Operating Procedure for Handling this compound
Adherence to a strict, step-by-step procedure is essential for minimizing exposure risk.
-
Preparation:
-
Ensure all necessary PPE is donned correctly before entering the designated handling area.
-
Verify that the chemical fume hood or other containment device is functioning properly.
-
Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.
-
-
Handling:
-
Conduct all manipulations of this compound within the designated containment area.
-
Use dedicated equipment (spatulas, glassware, etc.) for handling the compound.
-
Avoid inhalation of any dust or aerosols.[4]
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Carefully remove and dispose of all disposable PPE in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent secondary exposure and environmental contamination.
| Category | Procedure |
| Spill Cleanup | 1. Evacuate the immediate area. 2. Don appropriate PPE, including respiratory protection. 3. Cover the spill with an absorbent material. 4. Carefully collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container. 5. Decontaminate the spill area with an appropriate solvent, followed by soap and water. |
| Waste Disposal | All solid waste contaminated with this compound (e.g., gloves, wipes, disposable lab coats) and unused compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[5] |
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Logical Relationship of Safety Controls
Caption: Hierarchy of controls for mitigating this compound exposure.
References
- 1. Ro48-6791 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. witpress.com [witpress.com]
- 4. gerpac.eu [gerpac.eu]
- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Ro-48-6791
For Immediate Implementation: This document provides crucial safety and logistical guidance for the handling and disposal of Ro-48-6791, a potent imidazobenzodiazepine derivative. All personnel must adhere to these procedures to mitigate risks of exposure.
This compound is a research chemical with significant pharmacological activity. As a derivative of benzodiazepines and being 4-6 times more potent than midazolam, it requires stringent handling protocols to prevent accidental exposure, which could lead to unintended sedation, amnesia, or other adverse physiological effects.[1][2] The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a conservative approach to safety, treating it as a highly potent and hazardous compound.
Engineering Controls and Containment
The primary method for controlling exposure to potent compounds is through engineering controls. Whenever possible, this compound should be handled within a containment system to minimize the risk of aerosolization and direct contact.
-
Fume Hood: All manipulations of solid this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood.
-
Glove Box or Isolator: For procedures with a higher risk of generating aerosols or for handling larger quantities, a glove box or an isolator is recommended to provide a higher level of containment.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory for all personnel handling this compound. This creates a critical barrier between the researcher and the chemical.[4][5]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Provides a robust barrier against skin contact. The outer glove should be removed and disposed of immediately after handling the compound or in case of suspected contamination. |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses | Protects against splashes and aerosols entering the eyes.[6] |
| Lab Coat | Disposable, fluid-resistant lab coat | Prevents contamination of personal clothing and skin. Should be changed immediately if contaminated. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Recommended when handling the solid compound or when there is a risk of aerosol generation.[7] |
Standard Operating Procedure for Handling this compound
Adherence to a strict, step-by-step procedure is essential for minimizing exposure risk.
-
Preparation:
-
Ensure all necessary PPE is donned correctly before entering the designated handling area.
-
Verify that the chemical fume hood or other containment device is functioning properly.
-
Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.
-
-
Handling:
-
Conduct all manipulations of this compound within the designated containment area.
-
Use dedicated equipment (spatulas, glassware, etc.) for handling the compound.
-
Avoid inhalation of any dust or aerosols.[4]
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Carefully remove and dispose of all disposable PPE in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent secondary exposure and environmental contamination.
| Category | Procedure |
| Spill Cleanup | 1. Evacuate the immediate area. 2. Don appropriate PPE, including respiratory protection. 3. Cover the spill with an absorbent material. 4. Carefully collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container. 5. Decontaminate the spill area with an appropriate solvent, followed by soap and water. |
| Waste Disposal | All solid waste contaminated with this compound (e.g., gloves, wipes, disposable lab coats) and unused compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[5] |
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Logical Relationship of Safety Controls
Caption: Hierarchy of controls for mitigating this compound exposure.
References
- 1. Ro48-6791 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. witpress.com [witpress.com]
- 4. gerpac.eu [gerpac.eu]
- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
